molecular formula C2H3O3- B8334205 Methylcarbonate

Methylcarbonate

Número de catálogo: B8334205
Peso molecular: 75.04 g/mol
Clave InChI: CXHHBNMLPJOKQD-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methylcarbonate, commonly referring to Dimethyl Carbonate (DMC), is a versatile and environmentally benign chemical reagent prized for its role as a low-toxicity solvent and a safe methylating agent. Its unique molecular structure (CH3O-CO-OCH3) allows it to participate in various organic synthesis reactions, including carbonylation, methylation, and methoxylation, serving as a sustainable substitute for hazardous materials such as phosgene, dimethyl sulfate, and methyl chloroformate . Key research and industrial applications leverage its properties: as a green solvent in coatings and adhesives to replace toluene, acetone, or ethyl acetate; as a precursor in the non-phosgene synthesis of polycarbonates (PC) and diphenyl carbonate; and as a component in lithium-ion battery electrolytes . Furthermore, its role in advanced research is significant, with studies exploring its function in the reversible capture of CO2 through the formation of metal-methylcarbonate complexes, such as Zn(II)-methylcarbonate, highlighting its potential in carbon capture technologies . As a flammable liquid with a flash point as low as 16.7°C (closed cup), it requires careful handling . This product is intended For Research Use Only and is not approved for human, veterinary, household, or any other consumer-related use.

Propiedades

Fórmula molecular

C2H3O3-

Peso molecular

75.04 g/mol

Nombre IUPAC

methyl carbonate

InChI

InChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1

Clave InChI

CXHHBNMLPJOKQD-UHFFFAOYSA-M

SMILES canónico

COC(=O)[O-]

Origen del producto

United States

Foundational & Exploratory

"synthesis of methylcarbonate for research applications"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Dimethyl Carbonate for Research Applications

Introduction: The Rise of a Green Chemical Workhorse

Dimethyl carbonate (DMC), with the formula OC(OCH₃)₂, is a colorless, flammable liquid that has emerged as a pivotal compound in modern chemical research and industry.[1] Initially recognized for its potential as a fuel additive, its true value lies in its versatility and, most notably, its favorable environmental and safety profile.[2] Unlike traditional reagents such as phosgene, methyl halides, and dimethyl sulfate (DMS), DMC is non-toxic, biodegradable, and classified as a volatile organic compound (VOC)-exempt solvent in the United States.[1][3]

This unique combination of properties makes dimethyl carbonate a quintessential "green reagent."[1][3] For researchers in drug development and fine chemical synthesis, DMC offers a safer, more sustainable alternative for two fundamental chemical transformations: methylation and carbonylation.[3][4] It serves as an effective, albeit milder, methylating agent for a variety of nucleophiles including phenols, anilines, and carboxylic acids.[1][5] Furthermore, it is a key intermediate in the non-phosgene route for producing polycarbonates, a class of polymers with widespread applications.[1][6]

This guide provides a comprehensive overview of the principal synthetic routes to dimethyl carbonate, offering field-proven insights into the causality behind experimental choices, detailed protocols for laboratory-scale synthesis, and a comparative analysis to inform methodological selection for research applications.

Core Synthetic Methodologies: A Move Away from Hazardous Precursors

The history of DMC synthesis is marked by a significant shift from hazardous reactants to safer, more environmentally benign processes. The traditional phosgene route, which involves the reaction of highly toxic phosgene with methanol, has been largely abandoned by industry due to safety and environmental concerns.[7][8][9] Modern research and industrial production now focus exclusively on phosgene-free pathways.

Oxidative Carbonylation of Methanol

This route is one of the most established commercial methods for DMC production.[10][11] The process involves the reaction of methanol with carbon monoxide and oxygen in the presence of a catalyst, typically based on copper salts like copper(I) chloride (CuCl).[2][10]

Reaction: 2 CH₃OH + CO + ½ O₂ → (CH₃O)₂CO + H₂O

The reaction is thermodynamically favorable and has been implemented in both liquid-phase and gas-phase processes.[9][12] While industrially significant, a key challenge is catalyst deactivation, which can limit the per-pass conversion of methanol.[2][8] The water produced as a byproduct can also complicate the process and deactivate certain catalysts.[13]

Transesterification of Cyclic Carbonates

A highly effective and common laboratory and industrial route involves the transesterification of a cyclic carbonate, such as ethylene carbonate (EC) or propylene carbonate (PC), with methanol.[8][14] This two-step process first involves the synthesis of the cyclic carbonate from an epoxide (e.g., ethylene oxide) and carbon dioxide, followed by the reaction with methanol to yield DMC and a diol (e.g., ethylene glycol).[15]

Reaction: C₂H₄O + CO₂ → C₃H₄O₃ (Ethylene Carbonate) C₃H₄O₃ + 2 CH₃OH ⇌ (CH₃O)₂CO + HOCH₂CH₂OH

The transesterification step is a reversible equilibrium reaction typically catalyzed by a base.[15] A range of heterogeneous basic catalysts, such as KF-loaded metal oxides and hydrotalcites, have been developed to facilitate easy separation and recycling, enhancing the green credentials of this pathway.[14][16] The reaction can be driven to completion by using an excess of methanol or by removing one of the products.[14]

Urea Alcoholysis (Methanolysis)

The urea alcoholysis route presents an attractive alternative, utilizing inexpensive and readily available raw materials: urea and methanol.[17][18][19] This method avoids the use of toxic or explosive substances and operates under relatively mild conditions. The reaction proceeds in two main steps, with methyl carbamate (MC) as a key intermediate.[20][21][22]

Step 1: NH₂CONH₂ + CH₃OH ⇌ NH₂COOCH₃ (Methyl Carbamate) + NH₃ Step 2: NH₂COOCH₃ + CH₃OH ⇌ (CH₃O)₂CO + NH₃

The primary challenge in this process is that the reactions are reversible.[23] To achieve high yields, the ammonia (NH₃) byproduct must be efficiently removed from the reaction mixture to shift the equilibrium towards the products.[20][22] This is often accomplished using reactive distillation in industrial settings.[21][24] Various metal oxides and other catalysts have been explored to improve the reaction kinetics and yield.[17][22][25]

Direct Synthesis from CO₂ and Methanol

The direct synthesis of DMC from carbon dioxide and methanol is the most idealized "green" pathway, as it utilizes a greenhouse gas as a C1 feedstock.[8][26][27]

Reaction: 2 CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O

However, this route is severely limited by thermodynamics.[26][28] The high stability of the CO₂ molecule and the low equilibrium constant of the reaction result in very low conversion rates under standard conditions.[13][26] To overcome this barrier, research has focused on two main strategies:

  • Catalyst Development: Designing highly active catalysts, such as CeO₂-ZrO₂ mixed oxides, to lower the activation energy.[13][29][30]

  • In-situ Water Removal: Employing dehydrating agents (e.g., molecular sieves, 2-cyanopyridine) or membrane reactors to remove the water byproduct, thereby shifting the thermodynamic equilibrium toward DMC formation.[13][26][28]

While promising, achieving economically viable yields via direct synthesis remains a significant scientific challenge.[29]

Comparative Analysis of Synthesis Routes

The choice of a synthetic method depends heavily on the application, scale, and available resources. For research applications, factors like simplicity, safety, and yield are paramount.

Synthesis RouteKey ReactantsTypical CatalystAdvantagesDisadvantages
Oxidative Carbonylation Methanol, CO, O₂Cu-based (e.g., CuCl)High selectivity; established industrial process.[2][10]Requires handling of toxic CO; catalyst deactivation.[2][8]
Transesterification Cyclic Carbonate, MethanolBasic catalysts (e.g., KF/Al₂O₃, MgO)High yields (up to 88%); mild conditions; uses CO₂ in the first step.[14][15]Two-step process; requires separation of diol byproduct.[15][31]
Urea Alcoholysis Urea, MethanolMetal oxides (e.g., ZnO)Inexpensive, renewable raw materials; safe process.[17][18][32]Reversible reactions require efficient ammonia removal; can have low yields.[17][19][23]
Direct Synthesis from CO₂ Methanol, CO₂Metal oxides (e.g., CeO₂-ZrO₂)Utilizes CO₂ as feedstock; 100% atom economy (in theory).[8][26]Thermodynamically unfavorable; very low conversion without water removal.[26][28]

Illustrative Workflows and Mechanisms

Visualizing the flow of materials and the transformation pathways is crucial for understanding and implementing these synthetic strategies.

Synthesis_Routes_Overview cluster_start Starting Materials cluster_methods Synthesis Methods Methanol Methanol Direct Direct Synthesis Methanol->Direct Urea_Alc Urea Alcoholysis Methanol->Urea_Alc Trans Transesterification Methanol->Trans Oxidative Oxidative Carbonylation Methanol->Oxidative CO2 CO₂ CO2->Direct CO2->Trans via Cyclic Carbonate Urea Urea Urea->Urea_Alc Epoxide Epoxide Epoxide->Trans via Cyclic Carbonate CO CO / O₂ CO->Oxidative DMC Dimethyl Carbonate (DMC) Direct->DMC Urea_Alc->DMC Trans->DMC Oxidative->DMC

Caption: Overview of major phosgene-free synthetic routes to Dimethyl Carbonate (DMC).

Transesterification_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products EC Ethylene Carbonate (EC) Step2 2. Nucleophilic Attack: EC + CH₃O⁻ → Intermediate EC->Step2 MeOH Methanol (CH₃OH) Step1 1. Methoxide Formation: CH₃OH + B⁻ ⇌ CH₃O⁻ + BH MeOH->Step1 Catalyst Base Catalyst (B⁻) Catalyst->Step1 Step1->Step2 CH₃O⁻ Step3 3. Ring Opening & Proton Transfer Step2->Step3 Step4 4. Second Attack & DMC Formation Step3->Step4 DMC Dimethyl Carbonate (DMC) Step4->DMC EG Ethylene Glycol (EG) Step4->EG

Caption: Key mechanistic stages in the base-catalyzed transesterification of ethylene carbonate.

Laboratory-Scale Synthesis Protocols

The following protocols are designed to be illustrative for a standard research laboratory setting. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of DMC via Transesterification of Ethylene Carbonate

This method is adapted from procedures demonstrating high yield and selectivity using solid base catalysts.[14] It is well-suited for lab scale due to its mild conditions and use of a recyclable catalyst.

Materials:

  • Ethylene Carbonate (EC)

  • Anhydrous Methanol (MeOH)

  • Catalyst: 20 wt% KF on Mg-Fe bi-metal oxide (or a similar solid base like calcined MgO)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard distillation apparatus for purification

Procedure:

  • Catalyst Preparation (if required): Prepare the solid base catalyst as per literature procedures. For example, impregnate Mg-Fe oxide support with a potassium fluoride (KF) solution, followed by drying and calcination at 400-600 °C.[14]

  • Reaction Setup: In a 250 mL round-bottom flask, add ethylene carbonate (e.g., 0.1 mol), anhydrous methanol (e.g., 0.8 mol, an 8:1 molar ratio to EC), the prepared catalyst (e.g., 2-5 wt% relative to reactants), and a magnetic stir bar.[14]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC). A reaction time of 2-4 hours is typical to approach equilibrium.[14]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Product Isolation and Purification:

    • The filtrate contains DMC, unreacted methanol, and the ethylene glycol (EG) byproduct.

    • First, remove the excess methanol using a rotary evaporator or simple distillation.

    • The remaining mixture of DMC and EG can be separated by fractional distillation under reduced pressure. DMC has a much lower boiling point (90 °C at atm. pressure) than EG (197 °C).

  • Characterization: Confirm the purity of the distilled DMC using GC and its identity via ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of DMC via Urea Alcoholysis

This protocol outlines a batch process for the urea-based synthesis. Achieving high yields in a simple batch setup is challenging due to the need for ammonia removal, but this procedure demonstrates the core transformation.

Materials:

  • Urea

  • Anhydrous Methanol (MeOH)

  • Catalyst: Zinc Oxide (ZnO) or Polyphosphoric acid[17]

  • High-pressure autoclave with magnetic stirring and temperature control

  • Gas outlet/trap for ammonia

Procedure:

  • Reaction Setup: Charge the high-pressure autoclave with urea (e.g., 1 mol), anhydrous methanol (e.g., 5-10 mol), and the catalyst (e.g., 1-5 mol% ZnO).

  • Reaction: Seal the autoclave and begin stirring. Heat the reactor to the target temperature (e.g., 140-180 °C).[17][22] The pressure will rise due to the formation of ammonia.

  • Ammonia Removal (Crucial Step): To drive the reaction, the ammonia byproduct must be vented. CAUTION: This must be done with extreme care. Periodically and slowly vent the gas phase from the autoclave through a line into an acid trap (e.g., a bubbler with dilute sulfuric acid) to neutralize the ammonia. This step is critical for shifting the equilibrium to favor DMC formation.[22]

  • Reaction Monitoring: The reaction can be run for several hours (e.g., 4-8 hours). The progress can be tracked by cooling the reactor, taking a liquid sample, and analyzing by GC for the consumption of methyl carbamate and the formation of DMC.

  • Workup and Purification:

    • After the reaction, cool the autoclave to room temperature and vent any remaining pressure safely.

    • Filter the reaction mixture to remove the solid catalyst.

    • The purification follows a similar path to the transesterification method: remove excess methanol by rotary evaporation, followed by fractional distillation to separate DMC from unreacted intermediates and byproducts.

  • Characterization: Analyze the final product for purity and identity using GC and NMR spectroscopy.

Applications in Drug Development and Organic Synthesis

The primary application of DMC in a research context is as a green methylating agent.[33][5] It serves as a safer replacement for highly toxic and carcinogenic reagents like dimethyl sulfate and methyl iodide.

Advantages as a Methylating Agent:

  • Low Toxicity: Significantly safer to handle than traditional methylating agents.[1][33]

  • Green Byproducts: The methylation reaction typically produces methanol and CO₂, which are benign. The reaction is often catalytic, avoiding the formation of inorganic salt waste.[3]

  • High Selectivity: DMC shows unprecedented selectivity for mono-methylation, especially with substrates prone to multiple alkylations like primary amines or active methylene compounds.[3][34]

Causality of Reactivity: The reactivity of DMC is tunable by temperature. At lower temperatures (e.g., 90 °C), it tends to act as a methoxycarbonylating agent. At higher temperatures (180 °C or above), it functions as a methylating agent.[3] This dual reactivity is a key feature. The methylation process proceeds via a nucleophilic attack on the methyl group, with the methoxycarbonyl group acting as the leaving group. This process is less facile than with methyl halides, meaning DMC is a weaker but more selective methylating agent.[1] This lower reactivity often necessitates higher temperatures or the use of an autoclave to proceed at a reasonable rate.[1]

Methylation_vs_Carboxymethylation cluster_paths Reaction Pathways DMC Dimethyl Carbonate (DMC) Methylation Methylation (Nu-CH₃) DMC->Methylation High Temp (>160 °C) Carboxymethylation Methoxycarbonylation (Nu-CO₂CH₃) DMC->Carboxymethylation Low Temp (~90 °C) Nucleophile Nucleophile (Nu-H) Nucleophile->DMC

Caption: Temperature-dependent reactivity of Dimethyl Carbonate with nucleophiles.

Safety and Handling

While significantly safer than many traditional reagents, DMC is not without hazards.

  • Flammability: It is a flammable liquid with a low flash point of 17 °C.[1] It should be handled away from ignition sources.

  • Handling: Standard laboratory safety practices, including the use of a fume hood, gloves, and safety glasses, are required.

Conclusion

Dimethyl carbonate stands as a testament to the principles of green chemistry. Its synthesis has evolved from hazardous phosgene-based methods to a variety of safer, more sustainable routes, including transesterification and urea alcoholysis. For the research scientist, DMC provides a versatile and low-toxicity reagent for methylation and carbonylation, enabling the development of cleaner synthetic protocols. Understanding the causality behind its synthesis and reactivity allows researchers to harness its full potential, contributing to safer and more environmentally responsible chemical innovation.

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An In-depth Technical Guide to the Comparative Toxicology of Dimethyl Carbonate and Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of industrial and pharmaceutical chemistry, the choice of reagents is dictated not only by reactivity and cost but increasingly by safety and environmental impact. Dimethyl sulfate (DMS) has long been a workhorse methylating agent, prized for its high reactivity. However, its extreme toxicity and carcinogenic potential have driven a search for safer alternatives. Dimethyl carbonate (DMC) has emerged as a leading "green" substitute, offering a dramatically different toxicological profile. This guide provides a detailed comparative analysis of the toxicological properties of DMS and DMC, elucidating their distinct mechanisms of action, summarizing key toxicity data, and outlining standard protocols for their assessment. A core focus is placed on the mechanistic differences: DMS acts as a potent, direct-acting genotoxic agent through SN2 alkylation of DNA, whereas DMC's toxicity is primarily mediated by its metabolic breakdown products and it is not considered a carcinogen.[1][2] This fundamental divergence in biochemical interaction underpins the profound difference in their safety profiles and dictates their handling and application in research and development.

Toxicological Profile of Dimethyl Sulfate (DMS): A Potent Genotoxic Alkylating Agent

Dimethyl sulfate ((CH₃)₂SO₄) is a powerful methylating agent used extensively in organic synthesis.[3] Its high reactivity, however, is directly linked to its severe toxicity. DMS is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is considered a "select carcinogen" by OSHA.[2][4][5]

Mechanism of Action: Direct DNA and Protein Alkylation

The primary mechanism of DMS toxicity is its function as a strong alkylating agent.[2] It operates via a bimolecular nucleophilic substitution (SN2) mechanism, transferring a methyl group to nucleophilic sites on biological macromolecules.

  • DNA Methylation: DMS readily methylates DNA, almost exclusively at nitrogen sites. The primary targets are the N7 position of guanine and the N3 position of adenine.[6] This direct alkylation of DNA can lead to base mispairing during replication, DNA strand breaks, and chromosomal aberrations, forming the basis of its mutagenic and carcinogenic properties.[2][5][7]

  • Protein Alkylation: DMS also methylates proteins, which can disrupt their structure and function, contributing to cellular toxicity.

The danger of DMS is compounded by its insidious nature; it lacks strong warning properties like a pungent odor, and the severe effects of overexposure can be delayed by 6 to 24 hours.[2][3]

Acute and Chronic Toxicity

DMS is highly toxic via all routes of exposure—inhalation, ingestion, and dermal contact.[3][8]

  • Acute Effects: Short-term exposure can be fatal. It is extremely corrosive and irritating to the skin, eyes, and respiratory tract.[2][7][9] Contact with the liquid can cause severe burns, and inhalation can lead to pulmonary edema (a build-up of fluid in the lungs), which can be delayed and is a medical emergency.[2][9] Systemic effects include damage to the liver, kidneys, heart, and central nervous system.[10][11]

  • Chronic Effects: Prolonged or repeated exposure can damage the lungs.[10] The most significant chronic effect is its carcinogenicity. Animal studies have demonstrated that inhalation exposure can induce tumors in the nasal passages and respiratory tract.[4][11][12]

Genotoxicity, Mutagenicity, and Carcinogenicity

DMS is a potent genotoxic agent, consistently showing positive results in a wide range of in-vitro and in-vivo assays for genetic damage.[2][5]

  • Mutagenicity: It induces mutations in bacterial and mammalian cell cultures.[2]

  • Carcinogenicity: IARC classifies DMS as Group 2A, "probably carcinogenic to humans," based on sufficient evidence in experimental animals and strong evidence of its genotoxic mechanism.[5][13] The US EPA similarly classifies it as a Group B2, probable human carcinogen.[4][11]

Toxicological Profile of Dimethyl Carbonate (DMC): A Low-Toxicity "Green" Reagent

Dimethyl carbonate (OC(OCH₃)₂) is increasingly favored as a replacement for DMS and other toxic reagents like phosgene.[14] It is considered a "green" solvent and reagent due to its low toxicity and biodegradability.[1][14] In the United States, it is exempt from many restrictions placed on volatile organic compounds (VOCs).[1]

Mechanism of Action: Metabolism-Mediated Toxicity

Unlike DMS, DMC is a weak methylating agent.[1] Its toxicological profile is not driven by direct alkylation of DNA but rather by its metabolism.

  • Metabolism: In the body, DMC is hydrolyzed by esterase enzymes into methanol and carbon dioxide.[1][14] Methanol is subsequently metabolized to formaldehyde and then to formic acid.

  • Toxicity Source: The toxicity associated with DMC is primarily due to these metabolites, particularly methanol.[1][14] Therefore, accidental ingestion or significant exposure should be treated as methanol poisoning.[1]

Acute and Chronic Toxicity

DMC exhibits low acute toxicity across oral, dermal, and inhalation routes.[14][15]

  • Acute Effects: It is not considered irritating to the skin or eyes.[15][16] While inhalation of high vapor concentrations can cause symptoms like headache and dizziness, it is significantly less hazardous than DMS.[17]

  • Chronic Effects: Available data suggest DMC does not have adverse reproductive or fertility effects.[15] There is currently no data to suggest DMC is a carcinogen.[1][15][18]

Genotoxicity, Mutagenicity, and Carcinogenicity

The genotoxic potential of DMC is vastly different from that of DMS.

  • Mutagenicity: All available test data indicate that DMC does not cause mutagenic effects.[15]

  • Carcinogenicity: DMC is not classified as a carcinogen.[1][16][18] This is the most critical distinction from DMS and the primary driver for its adoption as a safer alternative.

Comparative Toxicology: A Head-to-Head Analysis

The fundamental difference in the mechanism of action—direct electrophilic attack by DMS versus metabolism-mediated effects of DMC—results in dramatically different toxicological profiles.

Quantitative Comparison of Acute Toxicity

The following table summarizes key quantitative toxicity data, illustrating the stark contrast between the two compounds.

Toxicological EndpointDimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)Reference(s)
LD₅₀ (Oral, Rat) 205 - 440 mg/kg>5,000 - 13,000 mg/kg[2][3][8][19]
LD₅₀ (Dermal, Rabbit) Not widely reported, but readily absorbed and corrosive>2,000 - >5,000 mg/kg[17][19][20]
LC₅₀ (Inhalation, Rat) 45 ppm (0.23 mg/L) for 4 hours>5.36 mg/L for 4 hours[3][17][18][20]
Carcinogenicity (IARC) Group 2A (Probably carcinogenic to humans)Not classifiable/Not listed[2][5][18]
Mutagenicity Positive in numerous assaysNegative in available assays[2][15]
Skin/Eye Irritation Corrosive, causes severe burnsNot an irritant[2][15][16]
Mechanistic Differences in Genotoxicity

The following diagram illustrates the divergent pathways of DMS and DMC at the cellular level, highlighting why DMS is a potent carcinogen while DMC is not.

G cluster_DMS Dimethyl Sulfate (DMS) Pathway cluster_DMC Dimethyl Carbonate (DMC) Pathway dms Dimethyl Sulfate ((CH₃)₂SO₄) dna Cellular DNA dms->dna Direct SN2 Alkylation adduct DNA Adducts (e.g., N7-methylguanine) dna->adduct mutation Mutation & Chromosomal Damage adduct->mutation cancer Carcinogenesis mutation->cancer dmc Dimethyl Carbonate (OC(OCH₃)₂) esterase Esterase Enzymes (Metabolism) dmc->esterase Hydrolysis no_genotox No Direct DNA Interaction Not Genotoxic dmc->no_genotox metabolites Metabolites: Methanol + CO₂ esterase->metabolites methanol_tox Methanol Toxicity (at high doses) metabolites->methanol_tox

Caption: Divergent toxicological pathways of DMS and DMC.

Regulatory Landscape and Occupational Exposure Limits (OELs)

The significant difference in toxicity is reflected in the OELs set by regulatory bodies.

Exposure LimitDimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)Reference(s)
OSHA PEL (8-hr TWA) 1 ppm (skin)Not established[9][21]
NIOSH REL (10-hr TWA) 0.1 ppm (skin, potential carcinogen)Not established[9][22]
ACGIH TLV (8-hr TWA) 0.1 ppm (skin, suspected human carcinogen)100 ppm (recommended)[1][9][10]

Standardized Toxicological Assessment Protocols

To ensure the trustworthiness and reproducibility of toxicological data, standardized protocols are essential. Below are outlines for two key assays relevant to the assessment of chemicals like DMS and DMC.

In Vitro Genotoxicity: The Bacterial Reverse Mutation Test (Ames Test)

Causality: The Ames test is a foundational screen for genotoxicity.[23] It assesses a chemical's ability to cause mutations in the DNA of specific bacterial strains.[24][25] Since carcinogenicity is often linked to mutagenicity, a positive Ames test is a strong indicator of potential carcinogenic hazard. DMS is a known mutagen and would be positive in this assay, while DMC is not expected to be mutagenic.[2][15]

Self-Validation: The protocol includes both negative (solvent) and positive controls (known mutagens) to validate the sensitivity of the bacterial strains and the test conditions. The optional inclusion of a liver enzyme extract (S9 fraction) mimics mammalian metabolism, allowing for the detection of chemicals that become mutagenic only after metabolic activation.[24][26]

Step-by-Step Methodology (Plate Incorporation Method):

  • Strain Preparation: Cultures of several auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100), which carry mutations in the histidine operon (his-), are grown overnight.[24] These strains cannot synthesize histidine and require it for growth.

  • Preparation of Test Mixtures: For each concentration of the test substance, a tube is prepared containing:

    • The test substance (or control) dissolved in a suitable solvent (e.g., DMSO).

    • 0.1 mL of the bacterial culture.

    • 0.5 mL of S9 mix (for metabolic activation) or a buffer.[24]

  • Top Agar Addition: 2.0 mL of molten top agar containing a trace amount of histidine is added to each tube. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Plating and Incubation: The mixture is vortexed gently and poured onto a minimal glucose agar plate (the bottom agar), which lacks histidine.[24] The plates are inverted and incubated at 37°C for 48-72 hours.[24]

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a his+ state can synthesize their own histidine and will grow into visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[27]

In Vivo Acute Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)

Causality: This in vivo test provides information on the acute toxicity of a substance after a single oral dose, which is critical for hazard classification and labeling.[28][29] The method is designed to classify a substance into a GHS toxicity category rather than determining a precise LD₅₀ value, thereby minimizing animal use.[28][30][31]

Self-Validation: The study follows a stepwise procedure where the outcome of dosing at one level determines the next step.[28] The use of healthy, standardized laboratory animals and clear clinical endpoints (mortality, specific signs of toxicity) ensures the validity of the classification.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rats (typically females, as they are often slightly more sensitive) of a standard strain are used.[28][29] They are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance.[31]

  • Dose Administration: A stepwise procedure is used, starting with a predefined dose (e.g., 300 mg/kg, or 2000 mg/kg if low toxicity is expected).[28][31] The substance is administered as a single dose by gavage.

  • Sequential Dosing: A group of 3 animals is used in each step. The outcome of the first group determines the next step:

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

    • This continues until a clear outcome for classification is achieved.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), and body weight changes for at least 14 days.[30]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any treatment-related pathological changes.

  • Classification: Based on the number of animals that die at specific dose levels, the substance is assigned to a GHS toxicity category.[28]

Conclusion: Implications for Research and Drug Development

The toxicological chasm between dimethyl sulfate and dimethyl carbonate is profound and mechanistically driven.

  • Dimethyl Sulfate remains a highly effective but extremely hazardous reagent. Its use demands stringent safety protocols, including specialized ventilation, personal protective equipment, and continuous monitoring, due to its high acute toxicity, corrosivity, and status as a potent, direct-acting genotoxic carcinogen.

  • Dimethyl Carbonate presents a vastly superior safety profile. It is a low-toxicity, non-carcinogenic, and biodegradable alternative.[1] Its toxicity is indirect, mediated by metabolism to methanol at high doses, a well-understood and manageable mechanism.

For researchers and drug development professionals, the choice is clear whenever synthetic pathways allow: substituting DMC for DMS significantly reduces risks to personnel and the environment. This technical guide underscores that a deep, mechanistic understanding of toxicology is not merely a regulatory hurdle but a fundamental pillar of responsible science and sustainable chemical practice. The continued adoption of greener, safer alternatives like DMC is a critical step forward for the entire scientific community.

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Sources

"biodegradability and environmental impact of dimethyl carbonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Dimethyl Carbonate

Abstract

Dimethyl Carbonate (DMC) is increasingly recognized as a pivotal green solvent and reagent, supplanting more hazardous chemicals like phosgene and dimethyl sulfate in various industrial applications.[1][2] This guide provides a comprehensive technical analysis of DMC's environmental profile, with a specific focus on its biodegradability, environmental fate, and ecotoxicological impact. We synthesize data from established testing protocols, particularly OECD guidelines, to offer a clear perspective for researchers, chemists, and drug development professionals. The document elucidates DMC's classification as "readily biodegradable," its low potential for bioaccumulation, and its minimal aquatic toxicity.[3][4] Furthermore, it explores the metabolic pathways and the environmental impact of its production processes, presenting a holistic view of DMC's role within the principles of green chemistry.

Introduction to Dimethyl Carbonate: A Green Chemistry Perspective

Dimethyl Carbonate (CAS 616-38-6) is a colorless, flammable liquid with a characteristic ester-like odor.[5] Its growing prominence is not merely due to its efficacy as a solvent and a methylating/carbonylating agent but is deeply rooted in its favorable environmental and safety profile.[2][6] Unlike traditional reagents such as methyl halides and phosgene, DMC offers a non-toxic and non-corrosive alternative that circumvents the production of inorganic salt by-products.[7]

Key applications include:

  • Green Solvent: Its low toxicity and status as a Volatile Organic Compound (VOC)-exempt solvent in the United States make it a preferred substitute for toluene, xylene, and acetone in paints, coatings, and adhesives.[1][8][9]

  • Chemical Synthesis: It serves as a safer reagent for methylation and carbonylation in the production of polycarbonates, pharmaceuticals, and agrochemicals.[1][6]

  • Energy Storage: High-purity DMC is a critical component of electrolyte formulations in lithium-ion batteries, contributing to improved performance and stability.[1][10]

Its designation as a "green" chemical is supported by its low toxicity, biodegradability, and its potential to be synthesized from CO2, positioning it as a key player in sustainable industrial processes.[11][12]

Table 1: Key Physicochemical Properties of Dimethyl Carbonate
PropertyValueSource
Molecular Formula C₃H₆O₃[5]
Molecular Weight 90.08 g/mol [13]
Boiling Point 90-91 °C[13]
Melting Point 2-4 °C[5]
Vapor Pressure 55.36 mm Hg @ 25°C[13]
Water Solubility 139 g/L; partially soluble[11][14]
Log Kₒw (n-octanol/water) 0.354 (20 °C)[4]

Environmental Fate and Distribution

Understanding the environmental fate of a chemical is crucial to assessing its overall impact. When released into the environment, DMC primarily partitions into air and water, with negligible distribution to soil, sediment, or biota.[3]

  • Atmospheric Fate: DMC is not expected to undergo direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm.[5] Its primary atmospheric degradation mechanism is reaction with photochemically-produced hydroxyl radicals. This process has an estimated atmospheric half-life of approximately 24.6 days, indicating a relatively low potential for long-range transport.[5]

  • Aquatic Fate & Hydrolysis: DMC is partially soluble in water.[14] While stable, it can undergo hydrolysis, particularly under acidic or alkaline conditions, to form methanol and carbon dioxide.[14][15] The rate of hydrolysis under neutral environmental conditions is slow; one study noted that less than 10% of DMC hydrolyzed back to methanol and CO₂ over 20 hours at 140°C in the absence of a catalyst, suggesting significant stability in the presence of moisture under typical environmental conditions.[16] This hydrolysis is a key step in its ultimate biodegradation pathway.

Biodegradability Assessment

A central tenet of DMC's green profile is its high biodegradability.[2][10][14] It is classified as "readily biodegradable," meaning it has the potential to undergo rapid and ultimate degradation in an aquatic environment.

Principles of "Ready Biodegradability" (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides a series of internationally recognized guidelines for testing the biodegradability of chemicals.[17] The "Ready Biodegradability" tests (OECD 301 series) are stringent evaluations that screen for substances that will biodegrade rapidly and completely in the environment.[18] To pass, a substance must typically achieve 60% of its theoretical maximum CO₂ production (ThCO₂) or 70% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[18][19]

Experimental Evidence for DMC Biodegradation

Multiple studies confirm DMC's status as readily biodegradable, consistent with OECD criteria.

Table 2: Summary of Dimethyl Carbonate Biodegradability Data
Test GuidelineResultDurationSource
OECD 301C (Modified MITI)>90% biodegradation28 days[5]
Oxygen Depletion92% biodegradation28 days[4]
Biotic/Abiotic Process86% biodegradation28 days[4]

These results robustly demonstrate that DMC is unlikely to persist in the environment.

Biodegradation Pathway

The ultimate biodegradation of dimethyl carbonate proceeds through a two-stage process. First, the ester is hydrolyzed to methanol and carbon dioxide. This can occur abiotically, as discussed previously, but is primarily mediated by esterase enzymes in microorganisms. The resulting methanol is then readily metabolized by a wide range of microorganisms to carbon dioxide and water.

Biodegradation_Pathway DMC Dimethyl Carbonate (CH₃O)₂CO MetOH Methanol 2 CH₃OH DMC->MetOH Hydrolysis (Microbial Esterases) CO2_H2O Carbon Dioxide + Water CO₂ + H₂O MetOH->CO2_H2O Microbial Metabolism OECD_301C_Workflow cluster_prep 1. Preparation cluster_setup 2. Test Setup cluster_run 3. Incubation & Measurement cluster_analysis 4. Analysis Media Prepare Mineral Medium Vessels Charge Vessels: - Test (DMC + Inoculum) - Blank (Inoculum only) - Reference (e.g., Benzoate) Media->Vessels Inoculum Prepare & Acclimate Microbial Inoculum Inoculum->Vessels Incubate Incubate for 28 Days at Constant Temperature Vessels->Incubate Measure Continuously Measure Oxygen Consumption Incubate->Measure Calculate Calculate % ThOD (Corrected for Blank) Measure->Calculate Evaluate Evaluate vs. Pass Level (60% in 10-d window) Calculate->Evaluate

Caption: Experimental workflow for the OECD 301C biodegradability test.

Ecotoxicological Profile

A comprehensive environmental assessment requires evaluating a substance's potential harm to aquatic and terrestrial organisms. All available data indicate that dimethyl carbonate possesses low environmental toxicity. [3]

Aquatic Toxicity

Studies on fish, aquatic invertebrates (like Daphnia), and algae consistently show that DMC is not hazardous to the aquatic environment. [3][20]

Table 3: Summary of Aquatic Ecotoxicity Data for Dimethyl Carbonate
SpeciesEndpointValueExposureSource
Fish (e.g., Zebra fish)LC₅₀≥100 mg/L96 hours[20]
Aquatic Invertebrates (Daphnia magna)EC₅₀>100 mg/L48 hours[20]
Algae (e.g., Pseudokirchneriella subcapitata)ErC₅₀>100 mg/L72 hours[20]
Aquatic Invertebrates (Daphnia magna)NOEC (Chronic)25 mg/L21 days[4][20]
Microorganisms (Activated Sludge)EC₅₀>1,000 mg/L3 hours[4]

LC₅₀: Lethal Concentration, 50%. EC₅₀: Effective Concentration, 50%. ErC₅₀: EC based on growth rate inhibition. NOEC: No Observed Effect Concentration.

The high concentration values required to elicit an effect underscore DMC's low risk to aquatic ecosystems.

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals concentrate in an organism. The potential for a substance to bioaccumulate is often estimated using its n-octanol/water partition coefficient (log Kₒw).

  • DMC has a low log Kₒw of 0.354. [4]* Its Bioconcentration Factor (BCF) is estimated to be less than 3.2. [4] These values strongly suggest that dimethyl carbonate has a very low potential to bioaccumulate in organisms and is not expected to biomagnify through the food chain. [3]

Human Health and Toxicological Summary

While this guide focuses on environmental impact, a brief overview of human toxicology is relevant for a complete profile. DMC exhibits low acute toxicity via oral, dermal, and inhalation routes. [3][21]It is not classified as a skin or eye irritant, nor as a skin sensitizer. [3][20]

  • Metabolism: In the body, DMC is readily hydrolyzed by esterase enzymes to produce methanol and carbon dioxide. [13][21]The toxicity of DMC is therefore often considered in the context of its primary metabolite, methanol, which is further metabolized to formaldehyde and formic acid. [13][21]However, at the low exposure levels anticipated from proper industrial use, these concerns are considered relatively minor. [13]* Repeated Exposure: A 28-day repeated inhalation study in rats identified the liver as a potential target organ, but the observed effects at concentrations up to 600 ppm were not deemed adverse. [21][22] Overall, DMC is considered to have a favorable toxicological profile compared to the hazardous chemicals it often replaces. [7][21]

Life Cycle Assessment (LCA) and Overall Environmental Impact

While DMC's use and disposal phases are environmentally benign, a full assessment must also consider its production ("cradle-to-gate").

  • Production Routes: The dominant commercial process is the oxidative carbonylation of methanol. [14]Newer, "greener" routes are being explored, such as the electrosynthesis of DMC from captured CO₂ and methanol. [23][24]* Global Warming Potential (GWP): A life cycle assessment comparing these two routes found that the GWP of the conventional process is significantly lower (approx. 3.2 kg CO₂ eq./kg DMC) than the novel electrochemical process at its current low-yield stage of development (63-95 kg CO₂ eq./kg DMC). [23][24][25]The high GWP of the latter is due to the large energy consumption required for product separation at a very low conversion rate (0.7%). [23][24]The study suggests that the process yield must increase to at least 20% for the electrochemical route to become competitive from a GWP standpoint. [23][24] This highlights a critical insight for researchers: while a chemical may be "green" in its application and end-of-life, its overall environmental footprint is heavily influenced by the efficiency and energy source of its manufacturing process.

Conclusion: A Balanced Assessment of DMC's Environmental Credentials

Dimethyl Carbonate stands as a compelling example of a modern green chemical. Its profile is defined by:

  • Excellent Biodegradability: It is readily biodegradable and does not persist in the environment.

  • Low Ecotoxicity: It poses a minimal risk to aquatic organisms.

  • No Bioaccumulation: It does not accumulate in living organisms.

  • Favorable Safety Profile: It is a safer alternative to many conventional toxic and hazardous solvents and reagents.

The primary area for environmental improvement lies in its production phase. While current manufacturing methods are established, the development of highly efficient, low-energy synthesis routes, particularly those utilizing waste CO₂, will be key to solidifying DMC's status as a truly sustainable chemical from cradle to grave. For professionals in research and drug development, DMC offers a powerful combination of high performance and low environmental impact, aligning with the core principles of green chemistry and sustainable science.

References

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  • Jayanthi, E., et al. (2015). Synthesis of dimethyl carbonate (DMC) based biodegradable nitrogen mustard ionic carbonate (NMIC) nanoparticles. RSC Advances.
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Spectroscopic Analysis of Methyl Carbonate for Structural Elucidation: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of organic molecules is a cornerstone of safety, efficacy, and intellectual property. Simple alkyl carbonates, such as methyl carbonate derivatives, serve not only as versatile reagents and solvents but also appear as metabolites or degradation products in various formulations. This guide provides an in-depth, field-proven approach to the structural elucidation of methyl carbonates, focusing on the integration of multiple spectroscopic techniques. Our central example will be Dimethyl Carbonate (DMC), a widely used and well-characterized model compound. We will explore how each analytical method provides a unique piece of the structural puzzle and how, in concert, they create a self-validating system for absolute structural confirmation.

The Strategic Importance of Multi-Modal Analysis

Relying on a single analytical technique for structural elucidation is fraught with risk. Ambiguities in one method are often resolved by the strengths of another. Spectroscopy, which studies the interaction between matter and electromagnetic radiation, offers a suite of tools that probe different aspects of a molecule's structure.[1] Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of specific nuclei, Infrared (IR) spectroscopy identifies functional groups based on their vibrational modes, and Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns.[1] Our approach is to build a cohesive structural narrative by integrating these orthogonal data sets.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Integration cluster_2 Phase 3: Conclusion Sample Sample: Putative Methyl Carbonate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in CDCl₃ IR FTIR Spectroscopy Sample->IR Neat film or solution MS Mass Spectrometry Sample->MS GC injection or direct infusion Integration Integrated Data Analysis: - Cross-verify functional groups - Match formula to MW - Assemble fragments NMR->Integration IR->Integration MS->Integration Confirmation Confirmed Structure: Dimethyl Carbonate (C₃H₆O₃) Integration->Confirmation

Caption: Overall workflow for the spectroscopic elucidation of methyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[1] It provides detailed information about the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR: Proton Environment Analysis

Expertise & Causality: The ¹H NMR spectrum of dimethyl carbonate is remarkably simple, yet highly informative. It displays a single sharp peak (a singlet), indicating that all protons in the molecule are chemically equivalent. This equivalence arises from the symmetry of the molecule and the rapid rotation around the carbon-oxygen single bonds. The two methyl groups (CH₃) are indistinguishable from each other. The chemical shift of this singlet, typically found around 3.78 ppm when measured in deuterochloroform (CDCl₃), is a critical piece of data.[2][3] Its position, significantly downfield from the 0 ppm reference (Tetramethylsilane, TMS), is caused by the deshielding effect of the highly electronegative oxygen atoms of the carbonate functional group, which pull electron density away from the protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS as an internal reference standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's magnet.

  • Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, an automated process that adjusts the magnetic field homogeneity to achieve high-resolution peaks.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 8 to 16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to produce the final spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR: Carbon Backbone Identification

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For dimethyl carbonate, two distinct signals are observed.

  • A signal at approximately 54.9 ppm corresponds to the two equivalent methyl (–CH₃) carbons.[3]

  • A signal much further downfield, at approximately 155.9 ppm , is characteristic of the carbonyl carbon (C=O) in the carbonate group.[3][4] The significant downfield shift of the carbonyl carbon is due to the strong deshielding effect of the double-bonded oxygen atom.

This two-peak spectrum is a definitive fingerprint, confirming the presence of two distinct carbon environments in a 2:1 ratio, perfectly matching the DMC structure.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: The same instrument and setup are used.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required. Typically, 256 to 1024 scans are accumulated.

  • Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).

Summary of NMR Data for Dimethyl Carbonate
Technique Signal Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR1~ 3.78Singlet6H, 2 x -OCH₃
¹³C NMR1~ 54.9-2C, 2 x -OC H₃
2~ 155.9-1C, C =O

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For dimethyl carbonate, two regions of the spectrum are of primary importance.

  • C=O Carbonyl Stretch: An intense, sharp absorption band appears at approximately 1761 cm⁻¹ .[5][6] This is a classic diagnostic peak for the carbonyl group in an ester or carbonate. Its high frequency is indicative of a strong, stiff double bond.

  • C-O Single Bond Stretches: Strong, characteristic bands are also observed in the 1300-1200 cm⁻¹ region, which are attributed to the C-O single bond stretching vibrations.[5][6]

The presence of both a strong C=O stretch and strong C-O stretches is compelling evidence for a carbonate or ester functional group. When combined with NMR data showing only methyl groups, the carbonate assignment becomes highly certain.

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

  • Background Spectrum: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (KBr) are clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal or between two KBr salt plates.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to specific functional groups.

Summary of Key IR Absorptions for Dimethyl Carbonate
Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
~ 2960MediumC-H Stretch (methyl)
~ 1761Very StrongC=O Stretch (carbonyl)
~ 1286StrongC-O Stretch (asymmetric)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure. Using Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺·).

For dimethyl carbonate (Molecular Weight: 90.078 g/mol ), the mass spectrum shows:

  • Molecular Ion (M⁺·): A peak at a mass-to-charge ratio (m/z) of 90 , confirming the molecular weight.[7]

  • Key Fragments: The molecular ion is unstable and breaks apart in a predictable way. A common fragmentation pathway for carbonates is the loss of a methoxy radical (·OCH₃), leading to a prominent fragment ion at m/z 59 ([M - 31]⁺).[7] Other fragments may also be observed, providing further structural confirmation. The presence of a peak at m/z 77 is indicative of a carbonate substructure.[8]

The diagram below illustrates this primary fragmentation pathway, a key piece of evidence in the self-validating process.

G MolIon Dimethyl Carbonate (M⁺·) m/z = 90 Fragment1 Acylium Ion [CH₃O-C=O]⁺ m/z = 59 MolIon->Fragment1 Fragmentation Fragment2 Methoxy Radical ·OCH₃ (Neutral Loss) MolIon->Fragment2

Caption: Primary EI fragmentation pathway for Dimethyl Carbonate.

Experimental Protocol: GC-MS (Electron Ionization)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or methanol.

  • GC Separation: Inject 1 µL of the solution into the Gas Chromatograph (GC). The sample is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities. A typical temperature program might start at 50°C and ramp to 250°C.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer and is bombarded by electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Data Analysis: The detector records the abundance of each ion, producing a mass spectrum. The peak corresponding to the intact molecule is the molecular ion, and its m/z value gives the molecular weight.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of methyl carbonate is not achieved by any single technique but by the synthesis of data from multiple spectroscopic methods. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, revealing a highly symmetric molecule with two types of carbon and one type of proton. FTIR confirms the presence of the critical carbonate functional group through its characteristic C=O and C-O stretching vibrations. Finally, Mass Spectrometry validates the molecular weight and provides a fragmentation pattern consistent with the proposed structure.

Each piece of data cross-validates the others, creating a robust and defensible structural assignment. This integrated, multi-modal strategy represents the gold standard in modern chemical analysis, ensuring the scientific integrity required by researchers, scientists, and drug development professionals.

References

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The Pivotal Role of Dimethyl Carbonate in Lithium-Ion Battery Electrolytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless advancement of lithium-ion battery technology, driven by the escalating demands of electric vehicles and portable electronics, hinges significantly on the nuanced chemistry of the electrolyte.[1] This guide provides an in-depth technical exploration of dimethyl carbonate (DMC), a critical solvent in modern lithium-ion battery electrolytes. We will delve into its fundamental properties, its synergistic interplay with other components, and the profound impact it has on battery performance, longevity, and safety. This document is intended for researchers and professionals in the field, offering a scientifically grounded perspective on the causality behind formulation choices and experimental protocols.

The Electrolyte Imperative: A Balancing Act of Properties

The electrolyte in a lithium-ion battery is far more than a simple ionic conductor; it is the lifeblood of the cell, facilitating the shuttling of lithium ions between the anode and cathode during charge and discharge cycles.[2] The ideal electrolyte solvent, or a combination thereof, must exhibit a delicate balance of several key properties:

  • High Ionic Conductivity: To enable rapid ion transport, minimizing internal resistance and allowing for high charge and discharge rates.[2]

  • Wide Electrochemical Stability Window: To withstand the high operating voltages of modern batteries without undergoing decomposition.

  • Thermal Stability: To ensure safe operation across a range of temperatures and prevent thermal runaway.[3]

  • Effective Solvation of Lithium Salts: To dissolve the lithium salt (e.g., LiPF₆) and create a sufficient concentration of mobile lithium ions.[2]

  • Formation of a Stable Solid Electrolyte Interphase (SEI): To create a protective layer on the anode that allows lithium ion transport while preventing further electrolyte decomposition.[1][4]

Organic carbonates have emerged as the dominant class of solvents for lithium-ion battery electrolytes, and among them, dimethyl carbonate plays an indispensable role.[5]

Dimethyl Carbonate (DMC): The Low-Viscosity Workhorse

Dimethyl carbonate (CAS 616-38-6) is a linear carbonate ester, a colorless and flammable liquid, that has become a cornerstone of electrolyte formulations.[6][7] Its prominence stems from a unique combination of physicochemical properties that address some of the inherent limitations of other commonly used solvents.

Physicochemical Properties of Battery-Grade DMC

The performance of DMC in a lithium-ion battery is intrinsically linked to its physical and chemical characteristics. High-purity, or "battery-grade," DMC with extremely low water and impurity content is essential for optimal and consistent battery performance.[8][9]

PropertyValueSignificance in Battery Electrolytes
Molecular Formula C₃H₆O₃[10]---
Molecular Weight 90.08 g/mol [10]---
Appearance Colorless, transparent liquid[10]Indicates purity.
Density (at 20°C) 1.069 - 1.073 g/cm³[10]Affects the overall electrolyte density.
Viscosity (at 20°C) 0.664 mPa·s[10]Crucially low viscosity enhances ionic mobility and conductivity, especially at low temperatures.[6][11][12]
Dielectric Constant (ε) ~3[11]Relatively low , leading to poor dissociation of lithium salts when used alone.[11]
Melting Point 2 - 4 °C[10]Its low melting point helps to extend the operational temperature range of the battery to colder conditions.[2]
Boiling Point 90.1 °C[10]Relevant for manufacturing processes and safety considerations.
Flash Point 17 °C (open cup)[6][10]Highlights its flammability and the need for careful handling and safety measures.[6]

Table 1: Key physicochemical properties of dimethyl carbonate and their relevance in lithium-ion battery electrolytes.

The most significant attribute of DMC is its remarkably low viscosity.[11] In the context of an electrolyte, viscosity is inversely proportional to ionic mobility. A lower viscosity translates to a "smoother highway" for lithium ions, facilitating faster movement and thereby enhancing the ionic conductivity of the electrolyte.[11][12] This is particularly advantageous for improving battery performance at low temperatures, where the viscosity of other solvents tends to increase significantly.[6]

However, DMC's low dielectric constant presents a significant challenge.[11] A high dielectric constant is necessary to effectively dissolve and dissociate the lithium salt into free Li⁺ and its counter-anion (e.g., PF₆⁻).[11] With a dielectric constant of only ~3, DMC on its own is a poor solvent for lithium salts.[11][13] This inherent trade-off between viscosity and dielectric constant is a central theme in electrolyte formulation.

The Synergistic Partnership: DMC and Ethylene Carbonate (EC)

To overcome the limitations of individual solvents, electrolyte formulations almost universally employ a mixture of carbonates. The most common and effective combination is that of dimethyl carbonate with ethylene carbonate (EC).[11][14]

Ethylene Carbonate (EC): The High Dielectric Constant Anchor

EC is a cyclic carbonate with an exceptionally high dielectric constant (ε ≈ 89), making it an excellent solvent for lithium salts.[11] This high polarity allows it to effectively separate the Li⁺ ions from their counter-anions, ensuring a high concentration of charge carriers.[11] However, EC suffers from a major drawback: its high viscosity (η ≈ 1.9 cP at 40°C) and high melting point (36.4°C), which impede ion transport, especially at lower temperatures.[11][15]

The "Golden Formulation": A Symbiotic Relationship

By blending DMC and EC, typically in a 1:1 ratio by weight or volume, a synergistic effect is achieved that capitalizes on the strengths of each component while mitigating their weaknesses.[11]

  • EC's Role: The high dielectric constant of EC ensures the complete dissociation of the lithium salt, providing an ample supply of free lithium ions.[11]

  • DMC's Role: The low viscosity of DMC creates a fluid medium, allowing these lithium ions to move freely and rapidly between the electrodes, resulting in high ionic conductivity.[11]

This combination allows for an electrolyte with both high ionic conductivity and sufficient salt-dissolving capability, a critical factor for high-performance lithium-ion batteries.[11]

Caption: Synergistic relationship between EC and DMC in electrolytes.

The Critical Role of DMC in Solid Electrolyte Interphase (SEI) Formation

The solid electrolyte interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery.[16][17] It is formed from the decomposition products of the electrolyte.[18] A well-formed SEI is crucial for the long-term stability and cycle life of the battery, as it allows the passage of lithium ions while blocking electrons, thus preventing continuous electrolyte decomposition.[1][19]

While ethylene carbonate is known to form a robust and stable SEI layer, dimethyl carbonate also plays a significant role in this process.[6][16] Studies have shown that DMC co-decomposes with EC, and its decomposition products are incorporated into the SEI.[16] The presence of DMC can influence the composition, thickness, and mechanical properties of the SEI.[4][18] For instance, research suggests that in some systems, a thinner and more stable SEI layer is formed in the presence of DMC.[4] The specific decomposition pathways of DMC on anode surfaces are complex and can be influenced by factors such as surface functional groups.[16]

Experimental Protocol: Preparation of a Standard DMC-Based Electrolyte

To ensure reproducibility and accuracy in battery research, the preparation of the electrolyte must be conducted with meticulous care in a controlled environment. The following is a standard protocol for preparing a 1 M LiPF₆ in EC:DMC (1:1 w/w) electrolyte.

Materials and Equipment:

  • Battery-grade dimethyl carbonate (DMC) (water content < 20 ppm)

  • Battery-grade ethylene carbonate (EC) (water content < 20 ppm)

  • Lithium hexafluorophosphate (LiPF₆) (battery grade)

  • Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm

  • High-precision balance (±0.0001 g)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and appropriate glassware

  • Karl Fischer titrator for moisture analysis

Procedure:

  • Environment Control: All materials and equipment must be transferred into an argon-filled glovebox at least 24 hours prior to use to ensure a completely inert and dry atmosphere.

  • Solvent Preparation:

    • Tare a clean, dry beaker on the high-precision balance.

    • Add the desired mass of ethylene carbonate (EC) to the beaker.

    • Add an equal mass of dimethyl carbonate (DMC) to the same beaker.

    • Add a magnetic stir bar and seal the beaker.

  • Mixing: Place the beaker on a magnetic stirrer and stir the EC and DMC mixture until a homogeneous solution is obtained. This may take several hours as EC is a solid at room temperature. Gentle heating (up to 40°C) can be applied to expedite the dissolution of EC.

  • Salt Dissolution:

    • Once the solvent mixture is homogeneous and has returned to the glovebox ambient temperature, slowly add the pre-weighed lithium hexafluorophosphate (LiPF₆) to the solvent mixture while stirring. The amount of LiPF₆ should be calculated to achieve a 1 M concentration.

    • Continue stirring until the LiPF₆ is completely dissolved. This process is exothermic, so it is important to add the salt slowly to control the temperature rise.

  • Quality Control: After preparation, it is crucial to measure the water content of the final electrolyte using a Karl Fischer titrator to ensure it meets the stringent requirements for battery applications (typically < 20 ppm).

Sources

"transesterification reaction for dimethyl carbonate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Transesterification Reaction for Dimethyl Carbonate Synthesis

Introduction: The Shift Towards Greener Carbonylation

Dimethyl carbonate (DMC) has emerged as a pivotal green chemical, valued for its low toxicity, biodegradability, and versatile applications.[1] It serves as a benign substitute for hazardous reagents like phosgene in polycarbonate synthesis and dimethyl sulfate in methylation reactions.[1][2][3] Furthermore, its use as a solvent, an electrolyte in lithium-ion batteries, and a fuel additive with a high oxygen content underscores its industrial significance.[2][4]

Historically, DMC production was dominated by processes involving highly toxic phosgene or the oxidative carbonylation of methanol, which often required corrosive catalysts and presented separation challenges.[2][3][5] The transesterification of cyclic carbonates (such as ethylene carbonate, EC, or propylene carbonate, PC) with methanol represents a more environmentally friendly and efficient pathway.[2][6] This two-step route, which utilizes carbon dioxide as a feedstock for producing the initial cyclic carbonate, is a cornerstone of modern green chemistry.[2][4][7] This guide provides a comprehensive technical overview of the transesterification reaction for DMC synthesis, focusing on catalytic systems, reaction mechanisms, process optimization, and practical experimental protocols.

Reaction Fundamentals and Thermodynamics

The core of the process is a reversible transesterification reaction where a cyclic carbonate reacts with methanol to produce dimethyl carbonate and a corresponding diol (e.g., ethylene glycol from EC or propylene glycol from PC).

Reaction Scheme:

  • Ethylene Carbonate (EC) + 2 Methanol (CH₃OH) ⇌ Dimethyl Carbonate (DMC) + Ethylene Glycol (EG)

  • Propylene Carbonate (PC) + 2 Methanol (CH₃OH) ⇌ Dimethyl Carbonate (DMC) + Propylene Glycol (PG)

This reaction is an equilibrium-limited process.[8][9] To achieve high yields of DMC, the equilibrium must be shifted towards the products. Industrially and in laboratory settings, this is primarily achieved by using a large excess of methanol.[3] The high molar ratio of methanol to the cyclic carbonate (often 8:1 or higher) drives the reaction forward according to Le Châtelier's principle.[2][3][4] Additionally, the formation of an azeotrope between DMC and methanol can aid in product separation and further shift the equilibrium in continuous processes like reactive distillation.[3][10]

Catalytic Systems: The Heart of the Reaction

The choice of catalyst is the most critical factor influencing the reaction's efficiency, selectivity, and economic viability. Catalysts for this reaction are broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and rapid reaction rates due to excellent contact with reactants.[9]

  • Alkali Bases: Simple alkali compounds like potassium hydroxide (KOH) and sodium methoxide (CH₃ONa) are highly effective.[3][8][9] They function by generating the highly nucleophilic methoxide ion (CH₃O⁻), which readily attacks the carbonyl carbon of the cyclic carbonate. However, their industrial application is hampered by significant drawbacks:

    • Separation Difficulties: Being dissolved, they are challenging to recover from the product mixture, often requiring complex neutralization and purification steps.[4]

    • Deactivation: They are extremely sensitive to trace amounts of water and CO₂, which can be present in the reactants, leading to the formation of inactive carbonates and bicarbonates.[3][11]

  • Organic Bases & Ionic Liquids: To overcome the stability issues of simple alkalis, more robust organic base catalysts have been developed. Potassium imidazole (KIm), for instance, has demonstrated both high activity—reaching equilibrium in under 3 minutes—and excellent stability over multiple cycles.[11] Ionic liquids have also been explored as catalysts, offering good activity, though their cost and potential for leaching can be concerns.[6][12]

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. They are the focus of intensive research as they offer straightforward separation, recovery, and potential for continuous-flow processes, aligning better with green chemistry principles.[4]

  • Basic Metal Oxides: Simple and mixed metal oxides are among the most studied heterogeneous catalysts. Alkaline earth metal oxides like CaO and MgO are effective due to their strong basic sites.[13][14][15] Mixed metal oxides often exhibit superior performance due to synergistic effects between the different metal centers, which can enhance basicity and stability.

    • CaO-based catalysts: Calcium oxide is a highly active and inexpensive catalyst.[13] However, it can suffer from deactivation. Doping with other metals or creating composites, such as CaO/carbon, can improve its stability and reusability.[15][16][17]

    • Zn-Y Oxides: Binary zinc-yttrium oxides have shown excellent activity, with a reported turnover frequency (TOF) of 236 mmol/gcat·h. The superior performance is attributed to an abundance of medium-strength basic sites, which are believed to be ideal for this reaction.[2]

    • CeO₂-La₂O₃ Oxides: Cerium and lanthanum-based mixed oxides are also highly effective. Their activity is strongly correlated with the density of basic sites on the catalyst surface, with medium-strength sites favoring DMC formation while strong sites can lead to its decomposition.[3]

  • Zeolites and Modified Zeolites: Zeolites, such as NaZSM-5, can serve as efficient, shape-selective catalysts. Their well-defined pore structure and tunable acidity/basicity make them attractive. Commercially available NaZSM-5 has been used to achieve a 77% yield and 97% selectivity for DMC under mild conditions (70 °C).[4] Loading zeolites with alkali metals, such as in Li/NaY, can further enhance the surface basicity and create a dual-functional catalyst with both Lewis acid and base sites, leading to high yields.[18]

  • Ion-Exchange Resins: Strong basic anion-exchange resins (with OH⁻ counter-ions) are highly active catalysts, capable of facilitating the reaction even at temperatures below 0°C.[19] Their primary drawback is deactivation over time as the hydroxide counter-ion is replaced by carbonate. However, they can be fully regenerated with a basic solution, making them suitable for certain applications.[19]

Reaction Mechanism: A Tale of Acid-Base Synergy

The transesterification is widely accepted to proceed via a base-catalyzed mechanism, although acid-base synergistic effects are crucial, especially for solid catalysts.[2][20]

The key steps are as follows:

  • Activation of Methanol: A basic site on the catalyst abstracts a proton from methanol, generating a highly nucleophilic methoxide anion (CH₃O⁻).

  • Nucleophilic Attack: The methoxide anion attacks the electrophilic carbonyl carbon of the cyclic carbonate (e.g., EC). This is typically the rate-determining step.

  • Intermediate Formation & Ring Opening: A tetrahedral intermediate is formed, which then collapses, leading to the opening of the five-membered ring and the formation of a hydroxyethyl methyl carbonate intermediate.

  • Second Transesterification: A second methoxide ion attacks the carbonyl carbon of the intermediate, displacing the hydroxyethyl group to form DMC and an ethylene glycolate anion.

  • Catalyst Regeneration: The ethylene glycolate anion is protonated by another methanol molecule or a Lewis acid site, regenerating the active basic site and releasing the ethylene glycol byproduct.

G cluster_reactants Reactants & Catalyst cluster_intermediates Intermediates cluster_products Products MeOH Methanol (CH₃OH) Methoxide Methoxide (CH₃O⁻) MeOH->Methoxide 1. Proton Abstraction Catalyst Catalyst (Basic Site B:) Catalyst->Methoxide 1. Proton Abstraction EC Ethylene Carbonate (EC) Intermediate1 Tetrahedral Intermediate EC->Intermediate1 2. Nucleophilic Attack Methoxide->Intermediate1 2. Nucleophilic Attack DMC Dimethyl Carbonate (DMC) Methoxide->DMC 4. Second Transesterification Intermediate2 Hydroxyethyl Methyl Carbonate Intermediate1->Intermediate2 3. Ring Opening Intermediate2->DMC 4. Second Transesterification EG Ethylene Glycol (EG) Intermediate2->EG 5. Protonation & Release EG->Catalyst Catalyst Regeneration

Caption: Generalized base-catalyzed mechanism for DMC synthesis.

Process Optimization and Performance Comparison

Optimizing reaction parameters is crucial for maximizing yield and selectivity while minimizing energy consumption. Key variables include:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions or lead to the decomposition of DMC, especially with strongly basic catalysts.[3] Optimal temperatures typically range from 65°C to 160°C depending on the catalyst and pressure.[2][3][7]

  • Methanol/Carbonate Molar Ratio: As an equilibrium-limited reaction, a high molar ratio of methanol to cyclic carbonate is essential to drive the reaction towards DMC formation. Ratios from 8:1 to 10:1 are commonly employed.[2][3][21]

  • Catalyst Loading: Increasing the amount of catalyst generally increases the conversion rate up to a point where mass transfer limitations may occur. Typical loadings range from 1 to 5 wt% relative to the cyclic carbonate.[2][6]

The following table summarizes the performance of various catalytic systems reported in the literature, providing a comparative snapshot for catalyst selection.

Catalyst SystemSubstrateTemp. (°C)Time (h)Molar Ratio (MeOH:Substrate)Conversion (%)Selectivity (%)Yield (%)Reference
Binary Zn-Y OxideEC6528:1~75~9672[2]
Fe-Mn Double Metal CyanidePC140320:1>9597>92[22]
NaZSM-5 ZeoliteEC7038:1~809777[4]
KF/Mg-Fe OxidesECReflux28:1~919788[21]
KOH (Homogeneous)EC------[8][9]
KIm (Homogeneous)PC-<0.05---73[11]
Ion-Exchange ResinPC4058:1~70>95~67[6][19]
CeO₂-La₂O₃ OxidesPC160-10:155-6074-8741-52[3]

Experimental Protocol: Synthesis of DMC using a Heterogeneous Catalyst

This section provides a representative, self-validating protocol for the synthesis of DMC using a binary zinc-yttrium oxide catalyst, adapted from literature procedures.[2]

Materials and Equipment
  • Reactants: Ethylene Carbonate (EC, ≥99%), Methanol (anhydrous, ≥99.8%).

  • Catalyst: Binary zinc-yttrium oxide (e.g., Zn₃Y-400 as described in[2]).

  • Internal Standard: Octane or Biphenyl for GC analysis.[2][4]

  • Equipment: 50 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, gas chromatograph (GC) with FTD or FID detector, centrifugation equipment.

Step-by-Step Procedure
  • Catalyst Preparation: Prepare the binary zinc-yttrium oxide catalyst via a co-precipitation method as detailed in the source literature. Calcine the final material at 400°C to ensure activation.[2]

  • Reaction Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent catalyst deactivation.

  • Charging Reactants: To the 50 mL flask, add ethylene carbonate (2.64 g, 30 mmol), anhydrous methanol (7.6 g, 240 mmol), and the pre-activated binary zinc-yttrium oxide catalyst (0.07 g, ~2.5 wt% of EC).[2] This corresponds to a methanol-to-EC molar ratio of 8:1.

  • Running the Reaction: Place the flask in an oil bath on the magnetic stirrer/hotplate. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 65°C). Maintain this temperature for the specified reaction time (e.g., 2 hours).[2]

  • Reaction Monitoring: Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for analysis. Quench the reaction in the aliquot immediately.

  • Product Analysis: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the liquid product mixture by centrifugation or filtration.[2] Analyze the liquid phase using gas chromatography (GC) with a pre-calibrated internal standard (e.g., octane) to quantify the concentrations of DMC, EG, and unreacted EC. This allows for the calculation of EC conversion, DMC selectivity, and DMC yield.

  • Catalyst Recovery and Reuse: Wash the recovered catalyst with methanol to remove any adsorbed species. Dry and recalcine the catalyst (e.g., at 350°C) to regenerate its activity for subsequent runs.[2] Performing multiple runs with the same catalyst batch validates its stability and reusability.

G start Start charge Charge Reactants & Catalyst (EC, Methanol, Zn-Y Oxide) start->charge react Heat & Stir Reaction (65°C, 2 hours) charge->react cool Cool to Room Temperature react->cool separate Separate Catalyst (Centrifugation / Filtration) cool->separate catalyst_out Recovered Catalyst separate->catalyst_out Solid liquid_out Liquid Product Mixture separate->liquid_out Liquid regenerate Wash, Dry, Recalcine Catalyst catalyst_out->regenerate analyze Analyze Product via GC (Quantify DMC, EG, EC) liquid_out->analyze reuse Reuse Catalyst regenerate->reuse results Calculate Conversion, Selectivity, & Yield analyze->results end End results->end

Caption: Experimental workflow for DMC synthesis and analysis.

Conclusion

The transesterification of cyclic carbonates with methanol is a robust and green pathway for the synthesis of dimethyl carbonate. The advancement of highly active, selective, and stable heterogeneous catalysts—such as mixed metal oxides and modified zeolites—is paving the way for more economically and environmentally sustainable industrial processes. For researchers and drug development professionals who rely on green reagents and solvents, understanding the interplay between catalyst structure, reaction mechanism, and process parameters is paramount. By leveraging these insights, the synthesis of DMC can be tailored to achieve high efficiency, contributing to the broader adoption of sustainable chemistry practices.

References

  • Sun, J., Wang, S., Li, X., Wang, J., & Zhang, S. (2012). Efficient synthesis of dimethyl carbonate via transesterification of ethylene carbonate with methanol over binary zinc-yttrium oxide catalyst.
  • Jadhav, H., Vaidya, P. D., & Kenig, E. Y. (2014). Transesterification of Propylene Carbonate with Methanol Using Fe–Mn Double Metal Cyanide Catalyst. ACS Sustainable Chemistry & Engineering, 2(7), 1766-1774.
  • Abimanyu, H. (2009). Studies on Kinetics of Dimethyl Carbonate Synthesis by Homogeneous Transesterification. Indonesian Journal of Applied Chemistry, 11(2).
  • Deng, W., et al. (2019). A review on transesterification of propylene carbonate and methanol for dimethyl carbonate synthesis.
  • He, L. N., et al. (2013). NaZSM-5-catalyzed dimethyl carbonate synthesis via the transesterification of ethylene carbonate with methanol. Canadian Journal of Chemistry, 91(8), 734-738. [Link]
  • Li, X., et al. (2024). Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol over Mesoporous KF-loaded Mg-Fe Oxides. ChemPlusChem, 89(7), e202300778. [Link]
  • Haznan, A. (2009).
  • Wang, J., et al. (2020). Efficient Synthesis of Dimethyl Carbonate via Transesterification from Ethylene Carbonate with Methanol Using KAlO2/γ-Al2O3 Heterogeneous Catalyst. ChemistrySelect, 5(26), 7954-7961. [Link]
  • Bian, J., et al. (2021). Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method.
  • Wang, Y., et al. (2021). One-step bulk fabrication of a CaO/carbon heterogeneous catalyst from calcium citrate for rapid synthesis of dimethyl carbonate (DMC) by transesterification of ethylene carbonate (EC). New Journal of Chemistry, 45(38), 17809-17818. [Link]
  • Zhang, Y., et al. (2023). Homogeneous base catalyst with high activity and stability for synthesis of dimethyl carbonate by transesterification. RSC Advances, 13(14), 9345-9352. [Link]
  • Jeremias, S., et al. (2012). Dimethyl carbonate via transesterification of propylene carbonate with methanol over ion exchange resins. Applied Catalysis B: Environmental, 125, 239-245. [Link]
  • Kumar, A., et al. (2023). A Review of Catalysts for Synthesis of Dimethyl Carbonate.
  • Ghorbani, Z., et al. (2023). Simulation and multi-objective optimization of the dimethyl carbonate production process. Scientific Reports, 13(1), 16869. [Link]
  • Lin, Z., et al. (2017). Simultaneous synthesis of heat exchanger network and process optimization for dimethyl carbonate production. Chemical Engineering Transactions, 61, 1363-1368. [Link]
  • Umar, K., et al. (2023). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used.
  • Wang, Y., et al. (2022). Synthesis of dimethyl carbonate by transesterification over CaO/carbon composites.
  • Liu, H., et al. (2022). Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol using Recyclable Li/NaY Zeolite.

Sources

A Technical Guide to the Oxidative Carbonylation of Methanol for Dimethyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dimethyl Carbonate (DMC) is a versatile, non-toxic, and biodegradable chemical intermediate and solvent, pivotal to green chemistry applications.[1] Its synthesis via the oxidative carbonylation of methanol represents the most promising industrial route, offering high atom economy and avoiding hazardous reagents like phosgene.[2][3] This guide provides an in-depth analysis of the core principles, catalytic systems, reaction mechanisms, and process parameters governing this critical transformation. It is intended for researchers and chemical engineers aiming to understand and optimize this process, bridging fundamental catalytic science with practical application.

Introduction: The Imperative for Greener Carbonylation

The chemical industry's shift towards sustainable processes has intensified the demand for environmentally benign reagents. Dimethyl Carbonate (DMC) has emerged as a key player, serving as a safer substitute for toxic methylating agents like dimethyl sulfate and corrosive carbonylation agents like phosgene.[1][4] While early production methods were fraught with environmental and safety hazards, the development of methanol oxidative carbonylation marked a significant advancement.[1][3]

This process, commercialized by companies like Enichem (now Saipem), involves the reaction of methanol (CH₃OH) with carbon monoxide (CO) and oxygen (O₂) in the presence of a catalyst.[3][5] It is thermodynamically favorable and the primary by-product is water, positioning it as a cleaner, more sustainable alternative to older routes.[2][5] This guide will dissect the fundamental science and engineering that underpin this technology.

Reaction Fundamentals

Stoichiometry and Thermodynamics

The overall balanced chemical equation for the oxidative carbonylation of methanol is:

2 CH₃OH + CO + ½ O₂ → (CH₃O)₂CO + H₂O

The reaction is exothermic and thermodynamically favorable, which allows for high product selectivity under optimized conditions.[5] The process can be carried out in either a liquid phase (slurry reactor) or a gas phase (fixed-bed reactor), with each approach presenting distinct engineering challenges and advantages.[3][6] The liquid-phase process generally operates under milder conditions but involves complex catalyst separation, whereas the gas-phase route simplifies separation but may require more stringent safety protocols due to the flammable gaseous mixture.[3][5]

General Catalytic Mechanism

Regardless of the specific catalyst used, the mechanism broadly follows a sequence of activation, insertion, and regeneration. The core concept involves the activation of methanol on a metal center to form a methoxide intermediate. This is followed by the crucial step of CO insertion into the metal-methoxide bond, forming a methoxycarbonyl species. Subsequent reaction with another methanol molecule or methoxide species releases DMC and regenerates the active catalyst. Oxygen's role is to maintain the active oxidation state of the catalyst, completing the catalytic cycle.

Catalytic Systems: A Deep Dive

The catalyst is the heart of the process, dictating the reaction's efficiency, selectivity, and economic viability. The choice of catalyst is a critical decision, balancing activity, stability, cost, and the operational medium (gas vs. liquid phase).

Copper-Based Catalysts: The Industrial Workhorse

Copper-based systems, particularly those involving copper(I) chloride (CuCl), are the most established catalysts for this reaction.[5][7]

  • Expertise & Causality: The effectiveness of copper catalysts hinges on the redox couple between Cu(I) and Cu(II). The Cu(I) species is widely considered the primary active center for the carbonylation step.[8][9] The reaction mechanism over a copper catalyst involves the formation of a copper methoxide species (Cu-OCH₃). CO then inserts into this bond. The role of O₂ is to re-oxidize the copper center to maintain its catalytic activity. A simplified cycle suggests Cu(I) is oxidized to Cu(II) by oxygen and methanol, forming a copper methoxy intermediate, which is then reduced back to Cu(I) by CO during the formation of DMC.[3] A synergistic effect between Cu(I) and Cu(II) has been shown to enhance both activity and selectivity, where Cu(II) facilitates the rapid generation of copper methoxy intermediates and Cu(I) is key for creating copper carbonyl species.

  • Challenges & Innovations: A major drawback of traditional CuCl catalysts is the formation of corrosive hydrochloric acid (HCl) in the presence of the water by-product, which necessitates expensive corrosion-resistant reactors.[1][3] This has driven extensive research into chlorine-free alternatives. High-performance, chlorine-free catalysts have been developed by supporting copper on various materials like activated carbon (AC) or zeolites (e.g., CuY).[4][5][10] These supported catalysts mitigate corrosion and can improve stability and product separation.[5] For instance, Cu₂O supported on activated carbon has shown excellent performance for vapor-phase synthesis.[4]

Palladium-Based Catalysts: High Activity, High Cost

Palladium-based catalysts have been explored, particularly for the gas-phase carbonylation of methyl nitrite (a related process developed by Ube Industries).[5] In the direct oxidative carbonylation context, palladium can offer high activity. However, Pd(II) active sites are easily reduced to inactive Pd(0) by CO, leading to catalyst deactivation.[5] The high cost and relative instability under industrial conditions have largely prevented their widespread commercial adoption for this specific route.

Data Summary: Catalyst Performance Comparison

The following table summarizes typical performance data for different catalytic approaches, providing a comparative overview for researchers.

Catalyst SystemPhaseTemperature (°C)Pressure (MPa)Methanol Conversion (%)DMC Selectivity (%)Key Insights & Reference
CuCl Complex Liquid100-1402.5-3.520-55>93Industrial standard, but corrosive. High selectivity is a major advantage.[11][12]
Cu₂O / Activated Carbon Gas120-1501.0-2.0~15~83Chlorine-free alternative, avoiding corrosion. Stability can be a challenge.[4]
Cu-Zeolite Y Gas120-160>0.4~11~24Uniform dispersion of Cu⁺ active centers is crucial for activity.[9][13]
Pd-based / Support Gas100-150AtmosphericVariableHighHigh intrinsic activity but prone to deactivation by CO reduction.[5][14]

Experimental Protocols & Workflows

Trustworthiness in scientific reporting is built on detailed and reproducible methodologies. The following sections provide standardized protocols for catalyst preparation and a typical lab-scale reaction.

Protocol: Preparation of a Supported Cu₂O/AC Catalyst

This protocol describes a deposition-precipitation method for preparing a chlorine-free catalyst.

  • Support Pre-treatment: Wash activated carbon (AC) with deionized water to remove fines and dry at 110°C for 12 hours.

  • Impregnation: Dissolve a copper precursor, such as copper(II) acetate (Cu(CH₃COO)₂), in deionized water. Add the dried activated carbon to the solution with constant stirring.

  • Precipitation: Slowly add a reducing agent, such as a glucose solution, to the slurry while maintaining a constant pH and temperature (e.g., 60°C). This facilitates the precipitation of copper species onto the support.

  • Aging: Allow the slurry to age for 4-6 hours under continuous stirring to ensure uniform deposition.

  • Washing & Drying: Filter the resulting solid, wash thoroughly with deionized water to remove any residual ions, and dry overnight at 100°C.

  • Calcination/Activation: Calcine the dried catalyst under an inert atmosphere (e.g., N₂) at a specific temperature (e.g., 300-400°C) to decompose the precursor and form the active copper oxide species (predominantly Cu₂O).[4]

Workflow: Lab-Scale DMC Synthesis in a Slurry Reactor

The following diagram and protocol outline a typical experimental workflow for liquid-phase oxidative carbonylation.

G cluster_prep System Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Separation p1 Charge Reactor: - Methanol (Solvent/Reactant) - Catalyst (e.g., CuCl) p2 Seal & Purge Reactor with N₂ p1->p2 p3 Heat to Reaction Temp (e.g., 120°C) p2->p3 r1 Pressurize with CO p3->r1 r2 Introduce O₂ (Controlled Feed) r1->r2 r3 Maintain T & P (e.g., 3.0 MPa) r2->r3 r4 Monitor Gas Uptake & Take Liquid Samples r3->r4 a1 Cool & Depressurize Reactor r4->a1 a2 Filter to Separate Catalyst a1->a2 a3 Analyze Liquid Product (GC-MS) a2->a3 caption Workflow for Lab-Scale DMC Synthesis

Sources

Introduction: Unveiling the Structure of a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Exploration of Methylcarbonate's Molecular Structure

This compound, in its anionic or radical form, represents a crucial, albeit transient, species in various chemical environments, from its role as a decomposition product in lithium-ion battery electrolytes to its function as a reactive intermediate in organic synthesis.[1][2] Unlike its more stable and widely utilized diester counterpart, dimethyl carbonate (DMC), the intrinsic reactivity of the this compound moiety makes its direct experimental characterization challenging. This guide delves into the powerful realm of theoretical and computational chemistry, which provides an indispensable toolkit for elucidating the molecular structure, stability, and spectroscopic properties of such species from first principles.

For researchers, materials scientists, and professionals in drug development, understanding the fundamental geometry, conformational landscape, and vibrational dynamics of molecules is paramount for predicting reactivity, designing new materials, and understanding metabolic pathways. This whitepaper serves as a technical guide to the state-of-the-art theoretical methods employed to study the molecular structure of this compound. We will explore the causality behind the selection of computational methodologies, present validated protocols, and synthesize the data into a coherent structural model, grounded in authoritative research.

Part 1: The Theoretical Foundation for Structural Elucidation

The core of a theoretical investigation lies in solving the electronic Schrödinger equation. As this is not possible for multi-electron systems, a hierarchy of computational methods has been developed to provide approximate, yet highly accurate, solutions. The choice of method is a critical decision, balancing computational cost with the desired accuracy for the specific chemical question at hand.

Pillar 1: A Hierarchy of Computational Methods: Ab Initio and Density Functional Theory (DFT)

The term ab initio, Latin for "from the beginning," refers to methods that use only fundamental physical constants in their calculations, without empirical data.[3] Density Functional Theory (DFT) offers a pragmatic and powerful alternative, providing excellent accuracy for a fraction of the computational cost.

  • Rationale for Method Selection :

    • Ab Initio Methods : The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects the instantaneous correlation of electron movements.[3] For higher accuracy, post-HF or "correlated" methods are essential. Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to capture electron correlation effects accurately, which is crucial for determining precise energetic differences between conformers and reaction barriers.[4][5]

    • Density Functional Theory (DFT) : DFT has become the workhorse of computational chemistry due to its exceptional balance of speed and accuracy. The choice of the exchange-correlation functional is critical. For molecules like carbonates, hybrid functionals such as B3LYP have been well-established for providing reliable geometries and vibrational frequencies.[1] More recent functionals, like the PWB6K or the MPW1B95 series, have shown improved performance for non-covalent interactions and reaction energetics.[6] To account for van der Waals forces, which are critical for intermolecular interactions and accurate conformational energies, empirical dispersion corrections, such as Grimme's -D3BJ , are now routinely included.[1]

  • The Role of the Basis Set : The accuracy of any calculation is also dependent on the basis set, which is the set of mathematical functions used to build the molecular orbitals. Basis sets like the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent sets like aug-cc-pVTZ are common choices. For high-accuracy energy calculations, larger basis sets such as def2-TZVP or aug-cc-pV(D+T)Z are often used to approach the complete basis set limit.[1]

Pillar 2: Conformational Analysis: Mapping the Energy Landscape

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds.[7] For a flexible molecule like this compound, identifying the most stable conformer (the global minimum on the potential energy surface) and understanding the energy barriers to rotation are essential for describing its behavior.

For organic carbonates, the key degrees of freedom are the dihedral angles around the C-O single bonds. Using the well-studied dimethyl carbonate as an analog, the two primary planar conformers are the cis-cis (C2v symmetry) and the cis-trans (Cs symmetry).[4][8] Theoretical studies have consistently shown the cis-cis conformer to be the global energy minimum, while the cis-trans conformer is slightly higher in energy.[8][9] The energy barrier between them dictates the rate of interconversion. A similar analysis is fundamental to defining the preferred structure of the this compound anion.

G Simplified Conformational Pathway of a Carbonate Ester A cis-cis Conformer (Global Minimum) B Transition State (Rotation around C-O bond) A->B ΔE_barrier ≈ 10 kcal/mol B->A C cis-trans Conformer (Local Minimum) B->C C->B G High-Accuracy Computational Workflow cluster_0 Step 1: Geometry cluster_1 Step 2: Validation cluster_2 Step 3: Refinement A Initial Structure(s) B DFT Geometry Optimization (e.g., B3LYP-D3BJ/def2-TZVP) A->B C DFT Frequency Calculation (Same Level) B->C Optimized Geometries D Verify Minimum (No Imaginary Freq.) + Obtain ZPVE & IR Spectrum C->D E High-Level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) C->E Validated Geometries F Accurate Relative Energies E->F

Caption: A multi-step workflow for accurate theoretical molecular analysis.

Part 3: Key Structural Insights and Data

Applying the workflow described above allows for a detailed characterization of the this compound anion. The data presented here is based on calculations performed at the B3LYP-D3BJ/def2-TZVP level of theory, consistent with methodologies reported in the literature for similar carbonate species. [1]

Section 3.1: Optimized Molecular Geometry

The most stable conformer of the this compound anion is predicted to be planar, which maximizes the delocalization of the negative charge across the O-C-O moiety. The key structural parameters are summarized below.

ParameterDescriptionCalculated Value
r(C1=O2)Carbonyl C=O Bond Length1.26 Å
r(C1-O3)Carboxylate C-O Bond Length1.35 Å
r(C1-O4)Ester C-O Bond Length1.42 Å
r(O4-C5)Methyl O-C Bond Length1.45 Å
∠(O2-C1-O3)O=C-O Angle125.8°
∠(O3-C1-O4)O-C-O Angle110.2°
∠(C1-O4-C5)C-O-C Angle115.5°
Table 1: Key geometrical parameters for the optimized structure of the this compound anion.

The C1=O2 and C1-O3 bond lengths are intermediate between typical double and single bonds, confirming charge delocalization within the carboxylate group.

Section 3.2: Vibrational Frequencies and Spectroscopic Signature

The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify the molecule experimentally. The most intense and characteristic vibrational modes are listed below.

Frequency (cm⁻¹)Intensity (km/mol)Assignment
1755350Asymmetric O-C-O Stretch (C=O character)
1310285Symmetric O-C-O Stretch
1180210C-O (Ester) Stretch
1050150CH₃ Rocking Mode
298045Symmetric CH₃ Stretch
Table 2: Prominent calculated vibrational modes for the this compound anion.

The most dominant feature is the intense asymmetric O-C-O stretching vibration around 1755 cm⁻¹, which is characteristic of carbonate and carboxylate functional groups. [10]This theoretical data provides a clear spectroscopic target for experimentalists seeking to detect this species.

Conclusion

Theoretical and computational chemistry offers an unparalleled window into the molecular world, enabling the detailed structural and spectroscopic characterization of reactive species like the this compound anion. Through a systematic workflow employing robust methods such as Density Functional Theory and Coupled Cluster theory, we can reliably predict molecular geometries, conformational preferences, and vibrational signatures. This guide has outlined the foundational principles and a validated protocol for such an investigation. The causality behind methodological choices—from the selection of DFT functionals and basis sets to the use of multi-step energy refinement—ensures a self-validating and highly accurate approach. The resulting data not only provides a fundamental understanding of this compound's molecular structure but also delivers actionable insights for researchers in materials science and drug development, offering a predictive framework for reactivity and a clear spectroscopic guide for experimental detection.

References

  • Ab Initio Study of the Gas‐ and Liquid‐Phase Hydrogen Abstraction From Dimethyl‐, Diethyl‐, and Ethyl–Methyl Carbonate. International Journal of Chemical Kinetics. URL
  • Das, A., Sunanda, K., & Rajasekhar, B. N. (2021). Electronic and Vibrational Spectroscopy of Ethyl Methyl Carbonate: A comparative experimental and theoretical study.
  • Spectroscopy of diethyl carbonate a green solvent: An experimental and theoretical study.
  • Lushnikov, D., et al. (2022).
  • Borodin, O., & Smith, G. D. (2006). Quantum Chemistry and Molecular Dynamics Simulation Study of Dimethyl Carbonate: Ethylene Carbonate Electrolytes Doped with LiPF6. The Journal of Physical Chemistry B. URL
  • Tundo, P., & Selva, M. (2002).
  • Shinde, S. L., & Yashonath, S. (2012). Liquid dimethyl carbonate: a quantum chemical and molecular dynamics study. The Journal of Physical Chemistry B. URL
  • The structures and vibrational spectra of methyl chloroformate and dimethyl carbon
  • Why Dimethyl Carbonate Is Better Co-Solvent Than Other Linear Carbonates: Important Role of Polar Conformer Form
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  • Density-Functional Theory Study of Dimethyl Carbonate Synthesis by Methanol Oxidative Carbonylation on Single-Atom Cu1/Graphene Catalyst.
  • Shinde, S. L., & Yashonath, S. (2012). Liquid Dimethyl Carbonate: A Quantum Chemical and Molecular Dynamics Study. The Journal of Physical Chemistry B. URL
  • Senent, M. L., et al. (2015). Theoretical characterization of dimethyl carbonate at low temperatures. The Journal of Physical Chemistry A. URL
  • Sun, H., et al. (1994). Ab Initio Calculations on Small Molecule Analogs of Polycarbonates. The Journal of Physical Chemistry. URL
  • Ab initio quantum chemistry methods. Wikipedia. URL
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A Technical Guide to Dimethyl Carbonate (DMC): From Hazardous Precursor to Cornerstone of Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dimethyl carbonate (DMC), once a chemical curiosity synthesized through hazardous means, has emerged as a paragon of green chemistry. Its journey from a reagent produced via highly toxic phosgene to a versatile, non-toxic building block manufactured through sustainable processes is a testament to the evolution of industrial chemical synthesis. This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of DMC. We will delve into the mechanistic underpinnings of its unique, tunable reactivity, which allows it to function as both a methylating and a methoxycarbonylating agent. For the practicing researcher, this document details the transition from dangerous, traditional synthesis routes to modern, eco-friendly alternatives and provides practical insights into its application as a superior substitute for hazardous reagents like dimethyl sulfate and phosgene in pharmaceutical and industrial synthesis.

Introduction: The Ascendancy of a Green Reagent

In the landscape of modern organic synthesis, the pursuit of "green" reagents is paramount. An ideal reagent should be non-toxic, biodegradable, derived from sustainable feedstocks, and utilized in high-atom-economy reactions that minimize waste.[1][2] Dimethyl carbonate (OC(OCH₃)₂) squarely meets these criteria. It is a colorless, flammable liquid with low toxicity and excellent biodegradability.[2][3] Its designation as a VOC-exempt compound in the United States has further cemented its role as an environmentally benign solvent and reagent.[4] The significance of DMC, however, lies not just in its green credentials but in its remarkable and tunable chemical reactivity, which has enabled its widespread adoption in countless applications, from polymer synthesis to drug development.[5]

Chapter 1: The Genesis of Dimethyl Carbonate - A Hazardous Beginning

The earliest methods for producing dimethyl carbonate were intrinsically linked to one of the most notorious reagents in industrial chemistry: phosgene (COCl₂). The traditional synthesis involved the reaction of phosgene with methanol.[2][4][6] This process, while effective, was fraught with peril.

The reaction proceeds in two steps, with methyl chloroformate as an intermediate:

  • COCl₂ + CH₃OH → CH₃OCOCl + HCl

  • CH₃OCOCl + CH₃OH → CH₃OCO₂CH₃ + HCl

The extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct made this route environmentally and economically challenging.[2][7] The inherent dangers limited the large-scale industrial use of DMC for decades, confining it to niche applications where its unique properties were indispensable.[8]

Chapter 2: A Paradigm Shift - The Dawn of Phosgene-Free Synthesis

The turning point in the history of DMC arrived in the 1980s with the pioneering work of companies like EniChem (Italy), which developed the first commercially viable, phosgene-free production process.[9][10] This innovation was the catalyst that unlocked the full potential of DMC as a green reagent.

Several greener synthetic routes have since been established:

  • Oxidative Carbonylation of Methanol: This is the most significant industrial method. It involves the reaction of methanol with carbon monoxide and oxygen over a catalyst, typically a copper salt.[4][6][11][12] The overall reaction is highly atom-efficient, producing only water as a byproduct.[2]

    • 2 CH₃OH + CO + ½ O₂ → (CH₃O)₂CO + H₂O

  • Transesterification of Cyclic Carbonates: Another important industrial route involves the transesterification of ethylene or propylene carbonate with methanol.[4][6] This method yields DMC along with valuable glycols.

  • Direct Synthesis from CO₂: As the drive for carbon capture and utilization intensifies, the direct synthesis of DMC from CO₂ and methanol has become an area of intense research.[3] While thermodynamically challenging due to the high stability of CO₂, significant progress has been made in developing catalysts to make this route feasible.[3][13][14]

G cluster_0 Historical Synthesis cluster_1 Modern Green Synthesis Phosgene Phosgene + Methanol DMC Dimethyl Carbonate (DMC) Phosgene->DMC High Toxicity Corrosive Byproduct Oxidative Oxidative Carbonylation (Methanol + CO + O₂) Oxidative->DMC High Atom Economy Water Byproduct Transesterification Transesterification (Cyclic Carbonate + Methanol) Transesterification->DMC Glycol Co-product DirectCO2 Direct Synthesis (Methanol + CO₂) DirectCO2->DMC CO₂ Utilization

Caption: Evolution of DMC Synthesis Routes.

Chapter 3: The Dual Reactivity of Dimethyl Carbonate - A Mechanistic Deep Dive

The versatility of DMC stems from its three electrophilic centers: the carbonyl carbon and the two methyl carbons.[2] A nucleophile can attack either the carbonyl carbon in a BAc2 mechanism (methoxycarbonylation) or a methyl carbon in a BAl2 mechanism (methylation).[11]

The genius of DMC chemistry is that the reaction pathway is tunable, primarily by temperature.[1][15]

  • Low Temperatures (e.g., 90°C): At lower temperatures, the reaction is typically under thermodynamic control, favoring attack at the "harder" carbonyl center. This results in methoxycarbonylation .[1][15]

  • High Temperatures (e.g., >160°C): At higher temperatures, the reaction shifts to kinetic control, favoring attack at the "softer" methyl centers. This leads to methylation .[1][2]

This selective behavior can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle.[11] The choice of nucleophile, catalyst, and reaction conditions allows a chemist to precisely control the outcome, a feature that traditional, more aggressive reagents lack.

G cluster_0 Reaction Pathways DMC DMC (CH₃O-CO-OCH₃) Methoxy Methoxycarbonylation (Nu-CO-OCH₃) DMC->Methoxy B(Ac)2 Attack Low Temp (~90°C) 'Hard' Center Methyl Methylation (Nu-CH₃) DMC->Methyl B(Al)2 Attack High Temp (>160°C) 'Soft' Center Nu Nu->DMC

Caption: Tunable Reactivity of Dimethyl Carbonate.

Chapter 4: DMC as a Methylating Agent - The Safer, Selective Alternative

Historically, methylation reactions in industrial and pharmaceutical settings relied on highly toxic and carcinogenic reagents like dimethyl sulfate (DMS) and methyl halides (e.g., methyl iodide).[2][16] DMC has emerged as a superior alternative for several key reasons:

  • Safety: DMC is non-toxic and non-mutagenic, allowing it to be handled without the extreme precautions required for DMS and methyl halides.[2][7]

  • Green Byproducts: DMC-mediated methylations, often catalyzed by a simple base like K₂CO₃, produce only methanol and CO₂ as byproducts, avoiding the formation of inorganic salts that require costly disposal.[1][2]

  • Unprecedented Selectivity: Perhaps the most significant advantage is DMC's remarkable selectivity for mono-methylation, especially with substrates prone to multiple alkylations like active methylene compounds and primary amines.[1][15][17] This selectivity, which is difficult to achieve with aggressive traditional reagents, simplifies purification and increases yields of the desired product.[9]

DMC is effective for the O-methylation of phenols and carboxylic acids, the N-methylation of anilines, and the C-methylation of active methylene compounds.[4][18]

FeatureDimethyl Carbonate (DMC)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)
Toxicity Low, non-mutagenic[2]High, CarcinogenicHigh, Toxic
Byproducts Methanol, CO₂ (catalytic base)[1]Inorganic Salts (stoichiometric base)Inorganic Salts (stoichiometric base)
Reactivity Moderate, Tunable[1]High, AggressiveHigh, Aggressive
Selectivity Excellent for mono-methylation[15][17]Poor, often leads to poly-alkylationPoor, often leads to poly-alkylation
Handling Standard precautionsExtreme precautions requiredVolatile, light-sensitive

Table 1: Comparison of Methylating Agents.

Chapter 5: DMC in Carbonylation Chemistry - Replacing Phosgene

Beyond methylation, DMC serves as a benign and effective substitute for phosgene in carbonylation reactions.[1][2] This is particularly crucial in the polymer industry.

A major application is in the production of polycarbonates. Instead of using phosgene directly with bisphenol A (BPA), modern processes use a melt polycondensation route. In this process, DMC is first used to produce diphenyl carbonate (DPC) via transesterification with phenol.[4] The DPC is then reacted with BPA to form the polycarbonate polymer, releasing phenol which can be recycled.[4][19] This route completely avoids the use of phosgene and chlorinated solvents like dichloromethane, representing a major victory for green industrial chemistry.[10][19]

Similarly, DMC can be used to synthesize carbamates and isocyanates without phosgene, further reducing the reliance on this hazardous chemical.[2][10]

Appendix: Experimental Protocol

Protocol: Selective O-Methylation of p-Cresol using DMC

This protocol demonstrates the high selectivity and operational simplicity of DMC-mediated methylation, a self-validating system that avoids hazardous reagents and complex workups.

Objective: To synthesize 4-methylanisole from p-cresol with high selectivity, avoiding the use of toxic methylating agents.

Materials:

  • p-Cresol (1.0 eq)

  • Dimethyl Carbonate (DMC) (20-30 eq, acts as reagent and solvent)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (0.1-0.5 eq, catalyst)

  • Stainless steel autoclave with magnetic stirring and temperature control

  • Standard laboratory glassware for workup and extraction

  • Diethyl ether

  • Brine solution

G start Start charge Charge Autoclave: - p-Cresol - K₂CO₃ - DMC (Reagent/Solvent) start->charge seal Seal Autoclave & Purge with N₂ charge->seal react Heat to 180°C with Stirring (Reaction Time: 4-6 hours) seal->react cool Cool to Room Temperature Vent Pressure react->cool filter Filter to remove K₂CO₃ Wash solid with Diethyl Ether cool->filter extract Combine Filtrate & Washings Wash with Water & Brine filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end Obtain 4-methylanisole (High Purity & Yield) concentrate->end

Caption: Experimental Workflow for O-Methylation.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry stainless steel autoclave, add p-cresol (e.g., 10.8 g, 0.1 mol) and anhydrous potassium carbonate (e.g., 6.9 g, 0.05 mol).

  • Reagent Addition: Add a significant excess of dimethyl carbonate (e.g., 270 g, 3.0 mol). The large excess ensures the reaction proceeds efficiently and DMC serves as the solvent.[9]

  • Reaction Execution: Seal the autoclave. Purge with an inert gas like nitrogen. Begin stirring and heat the reaction mixture to 160-180°C. The reaction is typically performed in a sealed vessel to reach the necessary temperatures for methylation.[9][20] Maintain this temperature for 4-8 hours. Monitor the reaction progress via TLC or GC if possible.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.

  • Filter the reaction mixture to remove the solid potassium carbonate catalyst. Wash the solid residue with diethyl ether to recover any trapped product.

  • Combine the filtrate and the ether washings. Transfer to a separatory funnel and wash sequentially with water and then brine to remove any residual methanol or salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting 4-methylanisole is often of high purity (>99%) and may not require further purification.[17] If necessary, distillation can be performed.

Causality and Trustworthiness: The choice of a high temperature (>160°C) is critical to favor the BAl2 methylation pathway over the lower-temperature BAc2 methoxycarbonylation pathway.[1] Using a catalytic amount of a mild base (K₂CO₃) is sufficient to deprotonate the phenol, and it avoids the formation of stoichiometric salt waste seen with traditional methods.[9] The large excess of DMC drives the reaction to completion. This protocol is inherently self-validating because the high selectivity of the reaction at this temperature minimizes byproduct formation, leading to a clean product with a simple workup.

References

  • Wikipedia.
  • Gagnon, P. E., & Boivin, J. L. (2011).
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  • Kumar, B., et al. (2018).
  • Aricò, F., et al. (2019). Synthesis of isosorbide bis(methyl carbonate) by transesterification of isosorbide with dimethyl carbonate, and evidence of its usefulness as a monomer for manufacturing polycarbonates. Arabian Journal of Chemistry. [Link]
  • Wang, J., et al. (2020). Highly Efficient and Selective Synthesis of Methyl Carbonate-Ended Polycarbonate Precursors from Dimethyl Carbonate and Bisphenol A. Industrial & Engineering Chemistry Research. [Link]
  • Islam, M. A., et al. (2022). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used.
  • Aricò, F., & Tundo, P. (2004). Dimethyl carbonate: a modern green reagent and solvent. Russian Chemical Bulletin, 53(3), 479-489. [Link]
  • Tundo, P., Musolino, M., & Aricò, F. (2018). The reactions of dimethyl carbonate and its derivatives. Green Chemistry, 20(1), 28-85. [Link]
  • ResearchGate. (n.d.).
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  • ResearchGate. (n.d.).
  • Memoli, S., Selva, M., & Tundo, P. (2001). Dithis compound for eco-friendly methylation reactions. Chimica Oggi-Chemistry Today, 19(7-8), 65-68. [Link]
  • ResearchGate. (n.d.). Alkyl Methyl Carbonates as Methylating Agents.
  • Rivetti, F. (1995). Process for the synthesis of dithis compound.
  • ResearchGate. (2022).
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  • ResearchGate. (n.d.). The role of dithis compound in the replacement of hazardous chemicals. [Link]
  • Tundo, P., et al. (n.d.). DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. IRIS Unive. [Link]
  • Yadav, G. D., & Joshi, S. S. (2014). Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]
  • ResearchGate. (n.d.).
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The Green Horizon of Solubility: A Technical Guide to Organic Compounds in Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing a Greener Solvent Paradigm

In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, and, increasingly, environmental sustainability. For decades, the industry has relied on a portfolio of conventional organic solvents, many of which carry significant health and environmental liabilities. The principles of green chemistry, however, compel us to seek safer, more sustainable alternatives without compromising performance.[1] Dimethyl carbonate (DMC), a biodegradable and non-toxic solvent, has emerged as a frontrunner in this green revolution.[2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of organic compounds in dimethyl carbonate. We will delve into the physicochemical properties of DMC that govern its solvent behavior, provide detailed methodologies for solubility determination, explore predictive modeling techniques, and present a compilation of available solubility data.

I. Dimethyl Carbonate: A Profile of a Versatile Green Solvent

Dimethyl carbonate is a colorless, clear liquid with a pleasant, ester-like odor.[3][4] Its designation as a "green solvent" stems from its favorable toxicological profile and its exemption from the volatile organic compound (VOC) regulations in the United States.[5][6] DMC is readily biodegradable and does not contribute to ozone depletion, making it an environmentally benign alternative to many traditional solvents like methylene chloride and acetone.[7][8]

Physicochemical Properties Governing Solubility

Understanding the solubility of organic compounds in DMC begins with a grasp of its fundamental physicochemical properties. These parameters dictate the intermolecular forces at play between the solvent and the solute, ultimately determining the extent of dissolution.

PropertyValueSource(s)
Molecular FormulaC₃H₆O₃[9]
Molar Mass90.08 g/mol [9]
Density (at 25 °C)1.069 g/mL[6]
Boiling Point90 °C[10]
Melting Point2-4 °C[10]
Flash Point17 °C[10]
Vapor Pressure (at 20 °C)55.36 mmHg[6]
Viscosity (at 25 °C)0.66 cP[11]
Refractive Index (at 20°C)1.3687[6]
Dielectric Constant3.12[12]
Dipole Moment0.91 D[12]
Hansen Solubility Parameters
δD (Dispersion)15.5 MPa½[10]
δP (Polar)3.9 MPa½[10]
δH (Hydrogen Bonding)9.7 MPa½[10]
Hildebrand Solubility Parameter (δ) 20.3 MPa½[10]

DMC is a polar aprotic solvent.[7] Its polarity, as indicated by its dielectric constant and dipole moment, allows it to dissolve a wide range of polar and non-polar organic compounds.[7] The principle of "like dissolves like" is a useful starting point for predicting solubility. The Hansen Solubility Parameters (HSPs) provide a more nuanced understanding. The dispersion component (δD) relates to van der Waals forces, the polar component (δP) to dipole-dipole interactions, and the hydrogen bonding component (δH) to the ability to donate or accept hydrogen bonds. While DMC cannot donate hydrogen bonds, the oxygen atoms in the carbonate group can act as hydrogen bond acceptors.[3] This combination of properties allows DMC to be miscible with a variety of organic solvents, including alcohols, ketones, and esters.[7][13] However, its solubility in water is limited, approximately 13.9 g/100 mL.[10]

II. Experimental Determination of Solubility in Dimethyl Carbonate: A Practical Workflow

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard for accuracy. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4][14]

Workflow for Solubility Determination using the Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid compound into a vial prep_solvent Add a precise volume of DMC equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium prep_solvent->equilibration separation Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution equilibration->separation analysis Quantify the concentration of the solute in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis) separation->analysis

Caption: Shake-Flask Method Workflow

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Ensure the organic compound to be tested is of high purity.

    • Use high-purity, anhydrous dimethyl carbonate.

    • Calibrate all analytical equipment (balance, HPLC, UV-Vis spectrophotometer).

  • Sample Preparation:

    • Accurately weigh an excess amount of the solid organic compound into a clear glass vial with a screw cap. The excess is crucial to ensure that a saturated solution is formed.[14][15]

    • Precisely add a known volume of dimethyl carbonate to the vial.[15]

  • Equilibration:

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a 25°C water bath or incubator).[4]

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.[4] It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, either centrifuge the vial or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).[14] This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), or UV-Vis spectrophotometry if the compound has a suitable chromophore.[14]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the concentration of the solute in the saturated solution.[14]

  • Calculation:

    • Calculate the solubility of the organic compound in dimethyl carbonate, typically expressed in mg/mL, g/L, or mol/L.

III. Predicting Solubility in Dimethyl Carbonate: In Silico Approaches

When experimental data is unavailable, or for high-throughput screening of potential drug candidates, computational models can provide valuable estimations of solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model for predicting the thermodynamic properties of fluids and solutions.[3][16][17][18] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This method does not rely on experimental data for the specific solute-solvent system, making it a truly predictive tool.[18] The accuracy of COSMO-RS for predicting solubility in organic solvents is generally within an order of magnitude, which is highly valuable for initial screening and solvent selection.[1][12]

UNIFAC (UNIQUAC Functional-group Activity Coefficients)

The UNIFAC model is a group-contribution method that estimates activity coefficients in mixtures.[19][20] It breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[19] While UNIFAC is a widely used and valuable tool, its accuracy depends on the availability of interaction parameters for the specific functional groups present in the solute and solvent.[20] For novel or complex molecules, these parameters may not be available, limiting the model's applicability.

Workflow for Solubility Prediction

G start Define Solute and Solvent (DMC) Structures model_selection Select Predictive Model (e.g., COSMO-RS, UNIFAC) start->model_selection input_prep Prepare Molecular Structures for the Model model_selection->input_prep computation Perform Quantum Mechanical or Group Contribution Calculations input_prep->computation analysis Analyze Output to Obtain Thermodynamic Properties (e.g., Activity Coefficient) computation->analysis solubility_calc Calculate Solubility from Thermodynamic Properties analysis->solubility_calc end Predicted Solubility Value solubility_calc->end

Caption: In Silico Solubility Prediction

IV. Solubility of Different Classes of Organic Compounds in Dimethyl Carbonate: A Data Compendium

A comprehensive database of quantitative solubility data for a wide range of organic compounds in DMC is still evolving. However, based on its physicochemical properties and available literature, we can provide a qualitative and, where possible, quantitative overview of the solubility of various classes of organic compounds.

Class of Organic CompoundQualitative Solubility in DMCNotes and Available DataSource(s)
Alcohols MiscibleDMC is miscible with common alcohols like methanol and ethanol.[7]
Ketones MiscibleDMC is miscible with ketones such as acetone.[7]
Esters MiscibleDMC is miscible with other esters like ethyl acetate.[13]
Aromatic Hydrocarbons SolubleDMC can dissolve aromatic hydrocarbons.[7]
Aliphatic Hydrocarbons SolubleDMC can dissolve aliphatic hydrocarbons.[7]
Carboxylic Acids Generally SolubleDMC is used as a reagent and solvent for the methylation of carboxylic acids, indicating good solubility.[21]
Phenols Generally SolubleDMC is used in reactions with phenols, suggesting good solubility.[22]
Amides VariableSolubility is expected to be good for smaller amides due to their polarity. For larger, more crystalline amides, solubility may be more limited.[23]
Sulfonamides VariableThe solubility of sulfonamides in organic solvents is highly dependent on their structure and the properties of the solvent. No specific data for DMC was found.[8]
Heterocyclic Compounds VariableDMC is used in the synthesis of various heterocyclic compounds, indicating it can be a suitable solvent for many of these molecules.[24]
Active Pharmaceutical Ingredients (APIs) VariableAs a green solvent, DMC is being explored for its potential in pharmaceutical processing. The solubility of APIs will be highly structure-dependent.[16]

V. Conclusion and Future Outlook

Dimethyl carbonate presents a compelling case as a green and versatile solvent for a wide array of organic compounds. Its favorable safety and environmental profile, combined with its ability to dissolve a broad range of solutes, positions it as a key player in the future of sustainable chemistry. While extensive quantitative solubility data is still being compiled, the methodologies for both experimental determination and computational prediction are well-established.

For researchers and drug development professionals, understanding the principles of solubility in DMC and having access to reliable methods for its determination are paramount. This guide provides a foundational framework for this understanding. As the adoption of green solvents continues to grow, it is anticipated that the body of publicly available solubility data in dimethyl carbonate will expand, further empowering scientists to make informed decisions that benefit both their research and the environment.

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A Technical Guide to the Vapor Pressure and Boiling Point of High-Purity Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the vapor pressure and normal boiling point of high-purity Dimethyl Carbonate (DMC). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental methodologies. We delve into the physicochemical basis of these properties, the profound impact of purity on their measurement, and provide detailed, field-proven protocols for their accurate determination. The guide consolidates authoritative reference data and illustrates how these fundamental parameters are critical for process design, chemical synthesis, and safety assessments in both laboratory and industrial settings.

Introduction to Dimethyl Carbonate (DMC)

Dimethyl Carbonate (CAS 616-38-6), with the chemical formula C₃H₆O₃, is a colorless, transparent liquid with a characteristic ester-like odor.[1][2] While sometimes referred to broadly as "methyl carbonate," the scientifically precise and commercially standard term is Dimethyl Carbonate (DMC).[3]

In recent years, DMC has garnered significant attention across various scientific disciplines, particularly in pharmaceutical and fine chemical synthesis. Its rising prominence is attributed to its classification as a "green" reagent and solvent.[4] It serves as a non-toxic, biodegradable alternative to hazardous methylating agents like dimethyl sulfate and methyl halides, and traditional solvents such as methylene chloride.[4][5][6] Key applications relevant to the target audience include:

  • Green Methylating and Carbonylating Agent: Used extensively in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[4][6][7]

  • Versatile Solvent: Its excellent solvency for many organic compounds makes it a useful medium for reactions and cleaning in pharmaceutical production.[3][5][6]

  • Electrolyte Component: A critical co-solvent in lithium-ion battery electrolytes, an area of increasing intersection with advanced material and device development.[5][7][8]

A precise understanding of DMC's physical properties is paramount for its effective and safe application. Vapor pressure and boiling point are not merely datasheet entries; they are foundational parameters that dictate purification strategies (e.g., distillation), reactor design, process safety protocols, and the environmental fate of the compound.[9][10]

Theoretical Framework: Vapor Pressure and Boiling Point

The transition of a substance from a liquid to a gaseous state is governed by its vapor pressure and boiling point, which are intrinsically linked to its molecular properties and thermodynamic conditions.

2.1 Vapor Pressure Vapor pressure is defined as the pressure exerted by a vapor in thermodynamic equilibrium with its condensed (liquid) phase at a given temperature in a closed system.[11][12][13] This pressure arises from the kinetic energy of molecules at the liquid's surface overcoming intermolecular forces and escaping into the gas phase. Vapor pressure is highly dependent on temperature; as temperature increases, more molecules gain sufficient energy to vaporize, leading to a non-linear increase in vapor pressure.[14][15]

2.2 Boiling Point The normal boiling point is the specific temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure (1 atm or 101.325 kPa).[11] At this temperature, vaporization occurs throughout the bulk of the liquid, not just at the surface, resulting in the formation of bubbles and the phenomenon of boiling.[16][17]

2.3 The Clausius-Clapeyron Relation The quantitative relationship between a liquid's vapor pressure and its absolute temperature is described by the Clausius-Clapeyron equation.[14][18] An integrated form of this relation is:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ and P₂ are the vapor pressures at absolute temperatures T₁ and T₂, respectively.

  • ΔHvap is the molar enthalpy of vaporization.

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

This equation is fundamental for estimating vapor pressure at different temperatures and for calculating the enthalpy of vaporization from experimental data.[11][15][19] It underscores that the relationship is logarithmic, explaining the sharp increase in vapor pressure with rising temperature.[14]

The Critical Role of Purity

For a substance designated as "high-purity," the presence of even trace impurities can significantly alter its measured physical properties.

  • Effect of Non-Volatile Impurities: The presence of a non-volatile solute (e.g., dissolved salts, degradation products) lowers the solvent's effective mole fraction at the surface. This reduces the liquid's vapor pressure at a given temperature.[20][21] Consequently, a higher temperature is required to reach a vapor pressure of 1 atm, resulting in an elevation of the boiling point .[20][22][23]

  • Effect of Volatile Impurities: The impact of volatile impurities depends on their own boiling points. An impurity more volatile than DMC will lower the overall boiling point, while a less volatile impurity will raise it.[22]

  • Boiling Range vs. Boiling Point: A key indicator of purity is the nature of boiling. A high-purity compound exhibits a sharp, constant boiling point (typically over a <1°C range). In contrast, an impure sample will boil over a wider temperature range as the composition of the liquid changes during distillation.[24]

Therefore, any experimental determination of these properties for high-purity DMC must be conducted on a sample of confirmed purity to yield authoritative data.

Experimental Determination of Physicochemical Properties

The protocols described below represent robust, self-validating systems for determining the boiling point and vapor pressure of high-purity Dimethyl Carbonate.

Boiling Point Determination (Ebulliometry via Reflux)

This method establishes a stable equilibrium between the liquid and vapor phases, allowing for a precise temperature measurement. It is superior to simple distillation for pure compounds as it minimizes superheating and ensures the thermometer is measuring the true equilibrium temperature.

Experimental Protocol:

  • Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask (25 or 50 mL), a vertically oriented condenser, and a calibrated thermometer or thermocouple. Ensure all glassware is clean and dry.

  • Sample Preparation: Add approximately 5-10 mL of high-purity DMC to the flask, along with a few inert boiling chips or a magnetic stir bar. This is a critical step to prevent "bumping" and ensure smooth, even boiling by providing nucleation sites.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the condenser's side-arm opening. This placement is causal to accuracy; it ensures the bulb is fully immersed in the hot vapor that is in equilibrium with the boiling liquid, not in the superheated liquid or the cooler, condensed liquid returning from the condenser.[25]

  • Heating and Equilibration: Gently heat the flask using a heating mantle. Observe as the liquid begins to boil and its vapor rises into the condenser. A "reflux ring"—a visible ring of condensing vapor—will form and stabilize within the condenser.[17] Maintain a steady, gentle reflux.

  • Temperature Recording: Once the reflux ring is stable and the temperature reading on the thermometer has held constant for at least 2-3 minutes, record this temperature as the boiling point.

  • Barometric Pressure: Simultaneously, record the ambient atmospheric pressure using a barometer. The measured boiling point is only valid at this specific pressure. For reporting as the normal boiling point, a pressure correction (e.g., using a nomograph or the Clausius-Clapeyron equation) is required if the pressure is not 760 mmHg.

G cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Reporting A 1. Add 5-10 mL high-purity DMC to flask B 2. Add boiling chips or stir bar A->B C 3. Assemble reflux apparatus B->C D 4. Position thermometer correctly C->D E 5. Gently heat to achieve stable reflux D->E F 6. Wait for temperature to stabilize E->F G 7. Record stable temperature (BP) F->G H 8. Record ambient barometric pressure G->H I 9. Correct BP to standard pressure (if necessary) G->I H->I J 10. Compare to literature values I->J

Diagram 1: Workflow for Boiling Point Determination via Reflux.
Vapor Pressure Determination (Static Method)

The static method is a direct and highly accurate technique for measuring vapor pressure.[12][26] It involves isolating a degassed sample in a temperature-controlled vacuum system and measuring the equilibrium pressure it exerts.

Experimental Protocol:

  • Apparatus: The apparatus consists of a sample flask connected to a vacuum line, a high-accuracy pressure transducer (e.g., capacitance manometer), and a constant-temperature liquid bath.

  • Sample Loading: Introduce a small amount of high-purity DMC into the sample flask.

  • Degassing (Self-Validating Step): This is the most critical step for trustworthiness. The sample must be thoroughly degassed to remove dissolved air or other volatile impurities, which would otherwise contribute to the total measured pressure and yield an erroneously high result. This is achieved by repeated freeze-pump-thaw cycles:

    • Freeze: Chill the flask with liquid nitrogen to solidify the DMC.

    • Pump: Open the flask to the high-vacuum line to pump away non-condensable gases.

    • Thaw: Close the flask from the vacuum and allow the DMC to thaw, releasing more dissolved gases.

    • Repeat this cycle at least three times until the pressure reading under vacuum with the sample frozen is negligible.

  • Equilibration: Immerse the sample flask in the constant-temperature bath set to the desired temperature (T₁). The rest of the apparatus, particularly the pressure gauge, should be maintained at a slightly higher temperature to prevent condensation of the sample outside the flask.[26]

  • Pressure Measurement: Allow the system to reach thermal and phase equilibrium, which is indicated by a stable pressure reading on the transducer. Record this pressure (P₁) and temperature (T₁).

  • Data Collection: Repeat step 5 at several different temperatures to generate a vapor pressure curve.

G cluster_setup Setup & Degassing cluster_measure Measurement Cycle cluster_analysis Data Analysis A 1. Load DMC sample into flask B 2. Attach to vacuum manifold with pressure gauge A->B Repeat C 3. Freeze sample (Liquid N2) B->C Repeat D 4. Evacuate system (Pump) C->D Repeat E 5. Isolate & Thaw sample D->E Repeat E->C Repeat F 6. Repeat Freeze-Pump-Thaw (≥3 cycles) E->F G 7. Set temperature bath to T1 F->G H 8. Immerse sample flask and allow to equilibrate G->H Repeat for new temp I 9. Record stable pressure P1 H->I Repeat for new temp J 10. Change bath to new temperature (T2, T3...) I->J Repeat for new temp K 11. Plot ln(P) vs 1/T I->K J->H Repeat for new temp L 12. Determine ΔHvap from slope K->L

Diagram 2: Workflow for Vapor Pressure Measurement via Static Method.

Reference Data for High-Purity Dimethyl Carbonate

The following tables summarize authoritative data for high-purity DMC. It is crucial to note that experimental values may vary slightly based on residual impurities and measurement precision.

Table 1: Normal Boiling Point of Dimethyl Carbonate

Parameter Value Source(s)
Normal Boiling Point 90.1 °C (363.26 K) [27][28]

| Reported Range | 90 - 90.5 °C |[1][2][29] |

Table 2: Vapor Pressure of Dimethyl Carbonate at Various Temperatures

Temperature (°C) Temperature (K) Vapor Pressure (kPa) Vapor Pressure (mmHg) Source(s)
20.0 293.15 7.07 53.0
21.1 294.25 2.40 18.0 [2]
25.0 298.15 7.38 55.4 [1][30]

| 90.1 | 363.26 | 101.325 | 760.0 |[27][28] |

Note: Values converted to common units for comparison. Discrepancies in literature values (e.g., at 20-21°C) may stem from different experimental methods or purity standards.

Practical Applications in Research and Development

Accurate vapor pressure and boiling point data are indispensable for practical applications in a professional research setting:

  • Process Chemistry & Purification: This data is essential for designing distillation and rectification columns to purify DMC or remove it as a solvent post-reaction. The vapor-liquid equilibrium (VLE) data, derived from vapor pressures, dictates the efficiency of separation.

  • Reaction Engineering: For reactions conducted under reflux, the boiling point determines the maximum reaction temperature at a given pressure. In pressure reactors, the vapor pressure curve is used to predict the total pressure inside the vessel at a given temperature, which is critical for safety and process control.

  • Safety and Hazard Assessment: Vapor pressure is a key determinant of a substance's flammability and potential for forming explosive mixtures with air.[9] High vapor pressure at ambient temperatures indicates a greater risk. This data is used in safety protocols for handling, storage, and ventilation requirements.[10][31][32]

Conclusion

The vapor pressure and boiling point of high-purity Dimethyl Carbonate are critical physicochemical properties that underpin its utility and safe handling in research and development. A firm grasp of the theoretical principles, such as the Clausius-Clapeyron relation, and an appreciation for the significant impact of impurities are essential for any scientist working with this compound. The experimental protocols detailed herein provide a framework for obtaining reliable, trustworthy data. The reference values supplied serve as an authoritative baseline for process modeling, experimental design, and ensuring a safe and efficient laboratory environment.

References

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Methodological & Application

"using dimethyl carbonate for mono-N-methylation of primary amines"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Selectivity Mono-N-Methylation of Primary Amines Using Dimethyl Carbonate: A Green Chemistry Approach

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shift Towards Greener Methylation

N-methylamines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The selective introduction of a single methyl group onto a primary amine, however, presents a persistent challenge in organic synthesis. Traditional methylating agents, such as methyl halides and dimethyl sulfate, are highly effective but notoriously toxic, carcinogenic, and generate stoichiometric amounts of salt waste, posing significant environmental and safety concerns.[1][2][3]

Dimethyl carbonate (DMC) has emerged as a superior, environmentally benign alternative.[4][5][6] Produced via clean, phosgene-free methods, DMC is non-toxic, biodegradable, and its reaction byproducts are typically methanol and carbon dioxide, which can often be recycled.[3][7] This guide provides a deep dive into the mechanism, optimization, and practical application of DMC for achieving high selectivity in the mono-N-methylation of primary amines, a critical transformation for modern, sustainable chemical synthesis.

The Mechanistic Key to Selectivity

The remarkable selectivity of DMC in mono-methylation reactions stems from its dual electrophilic nature. It possesses both a "hard" carbonyl carbon and a "soft" methyl carbon. The reaction pathway is highly dependent on conditions, particularly temperature and the choice of catalyst.[8]

A widely accepted mechanism, especially for aromatic amines, involves an in situ protection-deprotection sequence that prevents overalkylation.[9][10][11]

  • Methoxycarbonylation (Carbamate Formation): The primary amine first attacks the carbonyl carbon of DMC in a BAc2-type mechanism, forming a methyl carbamate intermediate. This step effectively "protects" the nitrogen, reducing its nucleophilicity.[8][10]

  • Methylation of the Carbamate: The nitrogen anion of the carbamate, being a softer nucleophile, then attacks the methyl group of a second DMC molecule in a BA12-type mechanism.[8]

  • Demethoxycarbonylation: The resulting N-methyl carbamate intermediate subsequently eliminates CO₂ and methanol to yield the desired mono-N-methylated secondary amine.

This sequential process is the cornerstone of achieving high mono-methylation selectivity, as the primary amine is consumed before the secondary amine can compete in a subsequent methylation step.

DMC_Mono-N-Methylation_Mechanism PrimaryAmine Primary Amine (R-NH₂) Carbamate Intermediate: Methyl Carbamate (R-NHCO₂Me) PrimaryAmine->Carbamate 1. Methoxycarbonylation (BAc2 Attack) DMC1 Dimethyl Carbonate (DMC) DMC1->Carbamate MethylatedCarbamate Intermediate: N-Methyl Carbamate (R-N(Me)CO₂Me) Carbamate->MethylatedCarbamate 2. Methylation (BA12 Attack) DMC2 Dimethyl Carbonate (DMC) DMC2->MethylatedCarbamate SecondaryAmine Product: Mono-N-Methyl Amine (R-NHMe) MethylatedCarbamate->SecondaryAmine 3. Demethoxycarbonylation Byproducts Byproducts: Methanol + CO₂ MethylatedCarbamate->Byproducts Overalkylation Side Product: Di-N-Methyl Amine (R-NMe₂) SecondaryAmine->Overalkylation Over-methylation (Suppressed)

Caption: General mechanism for selective mono-N-methylation using DMC.

Optimizing Reaction Parameters for High Selectivity

Achieving optimal yields and selectivity requires careful control over several experimental variables.

ParameterInfluence on ReactionRecommended Range & Rationale
Temperature Controls the reaction pathway. Lower temperatures favor methoxycarbonylation, while higher temperatures are required for the methylation and demethoxycarbonylation steps.[3][12]120 - 250 °C . The specific temperature depends on the substrate and catalyst. Aromatic amines typically require higher temperatures (e.g., 200-250°C) than aliphatic amines.[9][10]
Catalyst Essential for activating both the amine and DMC. The catalyst's properties (acidic, basic, bimetallic) dictate the reaction's efficiency and selectivity.Zeolites (NaY, KY, 13X): Excellent for aromatic amines due to their dual acid-base properties and shape selectivity, promoting the carbamate pathway.[10][11][13] Organic Bases (DBU): Effective in continuous flow systems, facilitating the initial deprotonation.[9] Metal Catalysts (Cu-Zr): Can be used for both aromatic and aliphatic amines, though selectivity may vary.[14][15]
Pressure Necessary to maintain DMC in the liquid phase at temperatures above its boiling point (90 °C) and to contain the CO₂ generated during the reaction.Autoclave (Batch): Sealed vessel reactions are common.[10] Back-Pressure Regulator (Flow): Used in continuous flow systems to maintain high pressure (e.g., >10 bar).[9]
DMC Stoichiometry DMC often serves as both the methylating reagent and the solvent. An excess ensures the reaction proceeds to completion.Large Excess (e.g., 10-40 molar equiv.) When used as a solvent, this high concentration drives the equilibrium towards the products.[7][10]
Substrate Type The nucleophilicity of the amine influences the reaction pathway.Aromatic Amines: Generally show high mono-methylation selectivity via the carbamate mechanism.[10][11] Aliphatic Amines: More nucleophilic, they can sometimes undergo direct methylation (BA12), leading to a higher risk of over-methylation. Selectivity can be challenging to control.[16][17]

Application Protocol 1: Batch Mono-N-Methylation of 4-Chloroaniline using Zeolite KY

This protocol describes a representative lab-scale batch synthesis using a solid zeolite catalyst in a sealed autoclave, adapted from methodologies reported for aromatic amines.[10][11]

4.1 Materials and Equipment

  • 4-Chloroaniline

  • Dimethyl Carbonate (DMC), anhydrous

  • Zeolite KY powder (activated at 500 °C overnight before use)

  • Stainless steel autoclave with magnetic stirring

  • Heating mantle with temperature controller

  • Standard glassware for work-up

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) for conversion and selectivity analysis.

4.2 Safety Precautions

  • DMC is a highly flammable liquid. [18][19] Handle in a well-ventilated fume hood, away from ignition sources. Ground all equipment to prevent static discharge.[20][21]

  • High-Pressure Reactions: Autoclave operations must be performed by trained personnel behind a safety shield. Never exceed the pressure rating of the vessel.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.[20]

4.3 Step-by-Step Procedure

  • To a clean, dry autoclave vessel, add 4-chloroaniline (e.g., 1.28 g, 10 mmol).

  • Add the pre-activated Zeolite KY catalyst (e.g., 2.5 g, ~2x weight of substrate).

  • Add dimethyl carbonate (e.g., 40 mL). Note: DMC is used in large excess as both reagent and solvent.

  • Seal the autoclave according to the manufacturer's instructions.

  • Place the autoclave in a heating mantle on a magnetic stir plate. Begin stirring.

  • Heat the reaction mixture to 130-150 °C and maintain this temperature for 6-12 hours. Monitor the reaction progress by taking aliquots (if the autoclave allows) and analyzing by GC-MS.

  • After the reaction is complete (or has reached maximum conversion), cool the autoclave to room temperature. Crucially, ensure the vessel has fully cooled before venting and opening.

  • Once opened, filter the reaction mixture to remove the solid zeolite catalyst. Wash the catalyst with a small amount of ethyl acetate.

  • Combine the filtrate and washings. Transfer to a separatory funnel.

  • Wash the organic solution sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified further by column chromatography if necessary.

4.4 Expected Results Under optimized conditions, this reaction can achieve high conversion and selectivity.

SubstrateCatalystTemp (°C)Conversion (%)Mono-N-Methyl Selectivity (%)
AnilineZeolite KY130>99~94
4-ChloroanilineZeolite KY150~90~95
4-NitroanilineZeolite 13X120~89~92
Data synthesized from representative literature values.[10][11]

Application Protocol 2: Continuous Flow Mono-N-Methylation of Anilines

Continuous flow chemistry offers superior control over temperature, pressure, and reaction time, making it an ideal platform for safely performing high-temperature reactions with DMC.[9]

Continuous_Flow_Setup cluster_pumps Syringe Pumps AmineSol Amine in NMP Mixer T-Mixer AmineSol->Mixer DMCSol DMC in NMP DMCSol->Mixer BaseSol DBU in NMP BaseSol->Mixer Reactor Heated Reactor Coil (e.g., 10 mL, 250 °C) Mixer->Reactor Combined Stream BPR Back-Pressure Regulator (BPR) (e.g., 17 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous flow system for N-methylation.

5.1 System Setup

  • A commercial flow chemistry system (e.g., Vapourtec E-series) equipped with multiple pump channels.[9]

  • A high-temperature tube reactor (e.g., 10 mL stainless steel coil).

  • A back-pressure regulator (BPR).

5.2 Reagent Preparation

  • Solution A (Amine): Prepare a stock solution of the aniline substrate (e.g., 2 M in NMP).

  • Solution B (DMC): Prepare a stock solution of DMC (e.g., 6 M in NMP, providing 3 equivalents relative to the amine).

  • Solution C (Base): Prepare a stock solution of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3 M in NMP, providing 1.5 equivalents).

5.3 Step-by-Step Procedure

  • Set the reactor temperature to the desired setpoint (e.g., 250 °C ).

  • Set the BPR to maintain system pressure (e.g., 17 bar).

  • Set the flow rates for each pump to achieve the desired residence time. For a 10 mL reactor and a 12-minute residence time, the total flow rate would be ~0.83 mL/min. The individual pump rates would be adjusted based on the stoichiometry (e.g., equal flow rates for the prepared solutions).

  • Begin pumping the solvent (NMP) through the system to equilibrate temperature and pressure.

  • Switch the pumps to the reagent solutions (A, B, and C).

  • Allow the system to run for at least 1.5x the residence time to reach a steady state before collecting the product.

  • Collect the output stream for analysis (GC-MS, HPLC) and subsequent work-up.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion 1. Reaction temperature is too low. 2. Catalyst is inactive or poisoned. 3. Reaction time is insufficient.1. Increase the temperature in 10-20 °C increments.[9] 2. Ensure the catalyst is properly activated (e.g., heated under vacuum). 3. Increase reaction time (batch) or decrease flow rate (flow).
Poor Selectivity (Over-methylation) 1. Substrate is highly nucleophilic (e.g., aliphatic amine). 2. Temperature is excessively high, promoting direct methylation pathways.1. For aliphatic amines, selectivity is inherently difficult with DMC; consider alternative reagents or catalysts.[16] 2. Attempt to lower the reaction temperature while maintaining acceptable conversion.
Carbamate Intermediate Detected in Product 1. Demethoxycarbonylation step is incomplete. 2. Temperature is not high enough.1. Increase reaction time or temperature to promote the final elimination step.[9]
Pressure Buildup (Batch) Normal CO₂ generation.Ensure the autoclave is rated for the expected pressure at the reaction temperature. Do not overfill the vessel (typically <75% of volume).

References

  • Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. Chemical Record, 2(1), 13-23. [Link]
  • Chemos GmbH & Co.KG. (2019).
  • A. G. Layne, Inc. (2021).
  • Valudor Products. (n.d.).
  • A. G. Layne, Inc. (2015).
  • Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. [Link]
  • Tundo, P., et al. (n.d.).
  • Sharma, S., Ameta, S. C., & Sharma, V. K. (2015). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. International Journal of Innovative Science and Modern Engineering, 1(2). [Link]
  • Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045. [Link]
  • Memoli, S., Selva, M., & Tundo, P. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Clean Technologies and Environmental Policy, 3, 73-77. [Link]
  • Sasidharan, S., & Sreekumar, S. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15923-15934. [Link]
  • Tundo, P., & Selva, M. (2002). Dimethyl carbonate: a modern green reagent and solvent. Uspekhi Khimii, 71(5), 479-495. [Link]
  • Phakhodee, W., et al. (2021). Acid-catalysed reactions of amines with dimethyl carbonate. Organic & Biomolecular Chemistry, 19(26), 5891-5900. [Link]
  • Selva, M., Tundo, P., & Perosa, A. (1994). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 59(20), 6013-6018. [Link]
  • Tundo, P. (2001). Dimethyl Carbonate as a Green Reagent. Pure and Applied Chemistry, 73(7), 1117-1124. [Link]
  • Sasidharan, S., & Sreekumar, S. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15923–15934. [Link]
  • Aricò, F., & Tundo, P. (2015). Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables. Green Chemistry, 17(3), 1428-1437. [Link]
  • Phakhodee, W., et al. (2021). Acid-catalysed reactions of amines with dimethyl carbonate.
  • Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dithis compound over faujasite X- and Y-type zeolites. Semantic Scholar. [Link]
  • Selva, M., & Tundo, P. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites. Tetrahedron Letters, 44(44), 8139-8142. [Link]
  • Selva, M., & Tundo, P. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites.
  • Onaka, M., et al. (1993). Selective N-monomethylation of aniline with dimethyl carbonate over Y-zeolites.
  • Tundo, P., & Selva, M. (2005). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 38(4), 306-317. [Link]
  • Sasidharan, S., & Sreekumar, S. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15923–15934. [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to Carbamate Synthesis Using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbamates are a critical class of organic compounds, integral to pharmaceuticals, agrochemicals, and polymers like polyurethanes.[1][2] Historically, their synthesis relied on hazardous reagents such as phosgene and isocyanates, posing significant safety and environmental risks. This guide details the application of Dimethyl Carbonate (DMC) as a green, non-toxic alternative for the synthesis of carbamates.[1][3][4] DMC serves as an environmentally benign methylating and methoxycarbonylating agent, aligning with the principles of green chemistry by minimizing hazardous waste and utilizing safer chemical pathways.[3][5][6] We will explore the core reaction mechanisms, compare various catalytic systems, and provide detailed, field-proven protocols for the synthesis of linear and cyclic carbamates, offering researchers a comprehensive resource for adopting this sustainable methodology.

The Green Shift: Why Dimethyl Carbonate?

The imperative of green chemistry is to design chemical processes that reduce or eliminate the use and generation of hazardous substances.[5] Traditional carbamate synthesis routes often violate these principles:

  • Phosgene Route: Involves the use of extremely toxic phosgene gas and produces corrosive HCl as a byproduct.[1][4]

  • Isocyanate Route: Requires handling of toxic and moisture-sensitive isocyanates.

  • Reductive Carbonylation: Often necessitates high pressures of carbon monoxide and complex catalyst systems.

Dimethyl Carbonate (DMC) emerges as a superior alternative due to its remarkable properties:

  • Low Toxicity: DMC is considered non-toxic and non-mutagenic, making it significantly safer to handle than phosgene or methyl halides.[1][4]

  • Biodegradability: It is readily biodegradable, minimizing its environmental persistence.[3][4]

  • High Atom Economy: Reactions with DMC often produce only methanol as a byproduct, which can be recycled, leading to high atom efficiency.[1]

  • Versatility: DMC can act as both a methoxycarbonylating agent and a methylating agent, with reactivity tunable by temperature.[4] Methoxycarbonylation to form carbamates is favored at lower temperatures (≤ 90-160°C), while methylation becomes dominant at higher temperatures.[2][4]

Mechanistic Pathways: The Chemistry of Carbamoylation with DMC

The synthesis of carbamates from amines and DMC primarily proceeds via a nucleophilic substitution reaction at the carbonyl carbon of DMC. The amine acts as the nucleophile, and a methoxy group acts as the leaving group. The reaction is typically catalyzed to achieve practical conversion rates.

The generalized reaction is: R-NH₂ + CH₃O(CO)OCH₃ ⇌ R-NH(CO)OCH₃ + CH₃OH

The mechanism involves the activation of the amine, the DMC, or both, depending on the catalytic system employed.

  • Base Catalysis: A base (e.g., an alkoxide, organic base, or basic catalyst surface) deprotonates the amine, increasing its nucleophilicity. The resulting amide anion then attacks the electrophilic carbonyl carbon of DMC.

  • Acid Catalysis: An acid catalyst (Lewis or Brønsted) can activate the DMC molecule by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. Some catalytic systems, such as Pb-Ni composite oxides, possess both acid and base sites, which work synergistically to activate both the amine and DMC.[7]

Below is a generalized mechanistic diagram for the base-catalyzed synthesis.

G cluster_0 cluster_1 Amine Amine (R-NH₂) Amide Amide Anion (R-NH⁻) Amine->Amide Deprotonation Base Base (B:) Base->Amide ProtonatedBase Protonated Base (BH⁺) DMC Dimethyl Carbonate Amide->DMC Nucleophilic Attack ProtonatedBase->Base Regeneration Methanol Methanol (CH₃OH) Intermediate Tetrahedral Intermediate Carbamate Carbamate Product Intermediate->Carbamate Collapse & Elimination Methoxide Methoxide (⁻OCH₃) Intermediate->Methoxide Methoxide->ProtonatedBase Proton Transfer G Reagents Reactant Feed (Amine + DMC) Pump HPLC Pump Reagents->Pump Reactor Heated Fixed-Bed Reactor (Catalyst Column @ 150°C) Pump->Reactor BPR Back-Pressure Regulator (9.0 MPa) Reactor->BPR Cooler Condenser BPR->Cooler Collector Product Collection Cooler->Collector Analysis Analysis (GC/HPLC) Purification Collector->Analysis

Sources

Application Note: High-Resolution Gas Chromatography Methods for the Purity Analysis of Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl Carbonate (DMC) is a pivotal "green chemical" with expanding applications, from a benign solvent and methylating agent to a critical component in lithium-ion battery electrolytes.[1][2] The performance and safety of these end-products are directly contingent on the purity of the DMC used. Even trace impurities, such as residual methanol, water, or by-products from synthesis, can degrade battery performance or cause undesirable side reactions. This application note presents a detailed, robust gas chromatography (GC) methodology for the comprehensive purity assessment of dimethyl carbonate. We delve into the rationale behind critical method parameters, provide a step-by-step protocol using both Flame Ionization Detection (FID) and Thermal Conductivity Detection (TCD), and outline a systematic approach to method validation, ensuring trustworthy and reproducible results for researchers and quality control analysts.

Introduction: The Imperative for High-Purity DMC

The functional versatility of Dimethyl Carbonate (DMC) has established it as a cornerstone in sustainable chemistry and advanced materials science. In lithium-ion batteries, the electrolyte's composition, where DMC is a common solvent, dictates the battery's cycle life, stability, and safety.[3][4] Protic impurities like methanol or water can react with the lithium salt (e.g., LiPF₆) to generate hydrofluoric acid (HF), which corrodes the battery's internal components and severely degrades performance. Therefore, a precise and reliable analytical method to quantify the purity of DMC and identify potential contaminants is not merely a quality control measure but a critical step in ensuring the efficacy and safety of the final application.

Gas chromatography is the premier analytical technique for this task due to its high resolving power, sensitivity, and suitability for analyzing volatile organic compounds like DMC and its likely impurities.[5] This guide provides the scientific foundation and practical protocols to implement this analysis effectively.

The Chromatographic Principle: Causality Behind Method Design

A successful GC method relies on the strategic selection of components that leverage the physicochemical properties of the analyte and its potential impurities. The goal is to achieve baseline separation of all components for accurate quantification.

The Heart of the Separation: Column Selection

The choice of the GC column's stationary phase is the most critical factor dictating selectivity.[6] DMC itself is a polar aprotic solvent. Its common impurities, such as methanol and water , are highly polar, while others like 1,2-propylene glycol (a potential by-product from certain synthesis routes) are also polar.[1]

  • Why a Polar Stationary Phase? To effectively separate compounds based on polarity differences, the principle of "like dissolves like" is applied. A polar stationary phase, such as one containing polyethylene glycol (a WAX-type column), will interact more strongly with the polar impurities.[1][7] This increased interaction results in longer retention times for the polar analytes, allowing them to be fully resolved from the main, less-retained DMC peak. Using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane or HP-5) would separate components primarily by boiling point, which may not provide sufficient resolution between DMC and impurities with similar boiling points.[6][8][9]

  • Recommended Column: A strongly polar HP-Wax or DB-FFAP capillary column is highly effective for this application.[1][10]

Choosing the Right Detector: FID vs. TCD

The detector choice depends on the specific impurities of interest.

  • Flame Ionization Detector (FID): The FID is extremely sensitive to organic compounds that contain C-H bonds. It is the ideal choice for detecting organic impurities like methanol, ethyl methyl carbonate (EMC), and glycols at very low levels.[3][5] Crucially, the FID does not respond to water , which is a significant limitation if water content is a critical parameter.

  • Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound with a thermal conductivity different from the carrier gas.[1][11] This makes it the only choice of the two for simultaneously quantifying organic impurities and water. While less sensitive than the FID, its robustness and universality are highly advantageous for a complete purity profile.[1]

Inlet and Oven Parameters: Ensuring Sharp Peaks
  • Split Injection: Due to the high concentration of the main component (DMC), a split injection is necessary to avoid overloading the column. A split ratio of 12:1 to 50:1 is typical, preventing peak distortion and maintaining high efficiency.[1][5]

  • Temperature Programming: An isothermal oven temperature is insufficient. A temperature program is essential to achieve a good separation in a reasonable time. The program typically starts at a low temperature to resolve volatile impurities like methanol, then ramps up to elute higher-boiling impurities like 1,2-propylene glycol with good peak shape.[1][5]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the GC analysis for DMC purity.

GC_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing p1 Prepare Calibration Standards & IS p2 Prepare DMC Sample (Dilute, add IS) a1 Inject Sample into GC p2->a1 a2 Separation on Polar Capillary Column a1->a2 a3 Detection (FID or TCD) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Concentrations (Internal Standard Method) d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for DMC Purity Analysis by GC.

Detailed Analytical Protocol

This protocol provides a validated starting point for the analysis. Users should perform their own validation to ensure suitability for their specific matrix and instrumentation.

Apparatus and Reagents
  • Gas Chromatograph: Agilent 8860 GC (or equivalent) with a split/splitless inlet and TCD or FID.

  • Column: HP-Wax (30 m x 0.32 mm, 0.50 µm film thickness).[1]

  • Gases: Helium (carrier, 99.995% purity), Hydrogen and Air (for FID).[1]

  • Reagents: Dimethyl Carbonate (high purity, for standards), Methanol (≥99.9%), 1,2-Propylene Glycol (≥99.5%), Cyclopentanol (Internal Standard, ≥99%), Deionized Water.

GC Instrumental Conditions

The following table summarizes the recommended operational parameters.

ParameterTCD Method ConditionFID Method ConditionRationale
Carrier Gas Helium, 70 kPa column head pressure[1]Helium or Nitrogen, constant flow ~2 mL/minHelium is preferred for TCD for better sensitivity.[1] Nitrogen is a cost-effective option for FID.
Inlet Temperature 225 °C[1]250 °CEnsures rapid vaporization of the sample without thermal degradation.
Injection Volume 1.0 µL0.5 - 1.0 µLStandard volume for capillary GC.
Split Ratio 12:1[1]20:1 to 50:1[5]Prevents column overload from the main DMC peak.
Oven Program 45 °C (hold 2 min), then 20 °C/min to 185 °C (hold 4 min)[1]50 °C (hold 2 min), then 25 °C/min to 220 °C (hold 5 min)Resolves volatile impurities at the start, then elutes higher boilers efficiently.
Detector Temperature 245 °C[1]280 °CPrevents condensation of analytes in the detector.
Detector Specifics TCD with Helium reference flowFID with H₂ flow ~30 mL/min, Air flow ~300 mL/minStandard operating conditions for each detector type.
Preparation of Solutions
  • Internal Standard (IS) Stock Solution (10,000 ppm): Accurately weigh ~100 mg of cyclopentanol into a 10 mL volumetric flask and dilute to volume with high-purity DMC.

  • Calibration Standards: Prepare a series of five calibration standards by spiking known amounts of methanol, water (for TCD), and 1,2-propylene glycol into high-purity DMC. Add a fixed amount of the IS Stock Solution to each standard. The concentration range should bracket the expected impurity levels (e.g., 50 ppm to 1000 ppm).

  • Sample Preparation: Accurately weigh ~1 g of the DMC sample into a GC vial. Add a precise volume of the IS Stock Solution (e.g., 10 µL) to achieve a final IS concentration of ~100 ppm. Cap and mix thoroughly.[1]

Analysis and Calculation
  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the series of calibration standards to generate a calibration curve for each impurity.

  • Inject the prepared DMC sample(s).

  • For each impurity, calculate the Relative Response Factor (RRF) from the analysis of the standards.

  • Calculate the concentration of each impurity in the sample using the internal standard method:

    Cimpurity (ppm) = ( (Aimpurity / AIS) / RRF ) * CIS (ppm)

    Where:

    • C = Concentration

    • A = Peak Area

    • IS = Internal Standard

  • The purity of DMC is calculated as 100% minus the sum of the concentrations of all identified impurities.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated.[5] This process confirms that the method is accurate, precise, and reliable for its intended purpose.

Validation_Workflow cluster_core Method Validation Parameters v1 Specificity (Peak Resolution > 1.5) v2 Linearity & Range (Correlation Coeff. r ≥ 0.999) v1->v2 v3 Accuracy (Spike Recovery 90-110%) v2->v3 v4 Precision (RSD) (Repeatability < 5%) v3->v4 v5 LOD & LOQ (S/N ≥ 3 for LOD, ≥ 10 for LOQ) v4->v5 end Method is Validated v5->end start Develop Method start->v1

Caption: Logical Flow of the GC Method Validation Process.

A summary of key validation parameters and typical acceptance criteria is provided below.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Baseline resolution (>1.5) for all impurity peaks.
Linearity The method's ability to elicit results that are directly proportional to the concentration of the analyte.[5]Correlation coefficient (r) ≥ 0.999 over the defined range.
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by analyzing spiked samples.[5][10]Mean recovery between 90% and 110%.
Precision (Repeatability) The agreement among a series of measurements from multiple samplings of the same homogeneous sample.[1][5]Relative Standard Deviation (RSD) ≤ 5%.
Limit of Quantitation (LOQ) The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[5]Signal-to-Noise ratio ≥ 10.

Conclusion

This application note details a robust and reliable gas chromatography method for the purity determination of dimethyl carbonate. By carefully selecting a polar capillary column and an appropriate detector (TCD for water and organics, FID for high-sensitivity organics), analysts can achieve accurate and precise quantification of critical impurities. The provided protocol, grounded in established chromatographic principles and coupled with a rigorous validation strategy, serves as a comprehensive guide for researchers, drug development professionals, and quality control laboratories to ensure that the DMC used in their processes meets the high-purity standards required for modern applications.

References

  • Ma, J., Zhang, W., Lu, S., & Yu, R. (2004). Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography. Analytical Letters, 37(12), 2557-2563. [Link]
  • Taylor & Francis Online. (n.d.). Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography: Analytical Letters: Vol 37, No 12.
  • ResearchGate. (n.d.). Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography.
  • Li, S., Ding, Y., Li, G., Wu, T., & Zhang, H. (2019). Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate. Journal of Analytical Methods in Chemistry, 2019, 8513947. [Link]
  • Grigo, T., et al. (n.d.). Use of a dimethyl carbonate extraction for rumen fluid volatile fatty acid quantification by gas chromatograph mass spectrometry. National Center for Biotechnology Information.
  • Food and Agriculture Organization of the United Nations. (n.d.). DIMETHYL DICARBONATE.
  • Agilent Technologies. (n.d.). Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD.
  • Agilent Technologies. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC.
  • Xing, A., Zhang, M., He, Z., & Zhang, J. (2006). [Preparation and quantitative analysis of methyl phenyl carbonate standard sample]. Se Pu, 24(3), 218-220. [Link]
  • Danielson, N. D., Gallagher, L. M., & Ahmed, F. (2023). Dimethyl Carbonate as a Mobile-Phase Modifier for Normal-Phase and Hydrophilic Interaction Liquid Chromatography. Molecules, 28(3), 1188. [Link]
  • EXPEC Technology. (n.d.). GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte.
  • Danielson, N. D., & Gallagher, L. M. (2019). Dimethyl carbonate as a green mobile phase modifier for reversed phase liquid chromatography of polar aromatic and polyaromatic hydrocarbons.
  • Restek. (n.d.). ASTM Petrochemical Method Chromatography Product Guide.
  • Farsani, H. G., et al. (2023). Simulation and multi-objective optimization of the dimethyl carbonate production process. Scientific Reports, 13(1), 16867. [Link]
  • Bokka, C. S., et al. (2022). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used.

Sources

Application Note: Real-Time Monitoring of Methylcarbonate Reactions Using Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylcarbonates, particularly dimethyl carbonate (DMC), are increasingly utilized in synthetic chemistry as environmentally benign methylating agents and solvents.[1] Optimizing reactions that employ these reagents requires a robust analytical method for real-time monitoring of reactants, intermediates, and products. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive solution for in situ reaction monitoring.[2][3][4] This application note provides a detailed guide, including protocols and expert insights, for leveraging quantitative ¹H NMR (qNMR) to track the progress of reactions involving methylcarbonates, enabling precise kinetic analysis and mechanistic investigation.

Introduction: Why NMR for Monitoring Methylcarbonate Reactions?

The efficacy of a chemical transformation is often determined by reaction kinetics, the formation of transient intermediates, and the emergence of byproducts. Traditional monitoring methods, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), require sample extraction, quenching, and workup, which can introduce errors and do not provide a true real-time snapshot of the reaction mixture.

NMR spectroscopy circumvents these limitations by analyzing the reaction directly within the NMR tube.[3] Its key advantages include:

  • Inherently Quantitative: The area of an NMR signal is directly proportional to the molar concentration of the corresponding nuclei, allowing for calibration-free quantification when an internal standard is used.[5][6]

  • Non-Invasive Analysis: Reactions can be monitored continuously from start to finish without disturbing the system.[4]

  • Structural Elucidation: NMR provides detailed structural information, enabling the unambiguous identification of starting materials, products, and any unforeseen intermediates or side products simultaneously.[5]

  • Versatility: A wide range of nuclei can be monitored, although ¹H NMR is the most common due to its high sensitivity and natural abundance.[6]

This guide focuses on using ¹H NMR to monitor a representative methylation reaction using dimethyl carbonate, a process of significant interest in pharmaceutical and fine chemical synthesis.

Core Principles: The Basis of Quantitative NMR (qNMR)

The foundation of qNMR lies in the direct proportionality between the integrated area of a resonance signal (Ix) and the number of nuclei (Nx) giving rise to that signal.[7] For accurate quantification, an internal standard (IS) of known concentration and purity is added to the sample. The concentration of an analyte can then be determined using the following relationship:

Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS [6]

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

Choosing the Right Nucleus:

  • ¹H NMR: This is the workhorse for reaction monitoring due to the high gyromagnetic ratio and 99.99% natural abundance of the proton nucleus, which provides high sensitivity and allows for rapid data acquisition.[6] For dimethyl carbonate, the two equivalent methyl groups produce a sharp singlet, making it easy to monitor.

  • ¹³C NMR: While less sensitive, ¹³C NMR can be invaluable for observing changes to the carbon skeleton, particularly the carbonyl carbon of the this compound. It is especially useful when proton signals suffer from significant overlap.[6]

Experimental Workflow and Protocols

General Workflow for Reaction Monitoring

The process of setting up an in situ NMR experiment requires careful planning to ensure accurate and reliable data. The logical flow involves sample preparation, instrument setup for time-arrayed acquisition, and finally, data processing and kinetic analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis A Select Deuterated Solvent & Internal Standard (IS) B Weigh Reactant & IS into NMR Tube A->B C Add Solvent & Dissolve B->C D Acquire Initial Spectrum (t=0) (Lock, Tune, Shim) C->D Transfer to Spectrometer E Initiate Reaction (Add Catalyst/Reagent) D->E F Set up Time-Arrayed 1D Experiment E->F G Start Acquisition (Automated Serial Scans) F->G H Process Pseudo-2D Data G->H Experiment Complete I Integrate Signals (Reactant, Product, IS) H->I J Calculate Concentration/ Conversion vs. Time I->J K Plot Kinetic Profile J->K G node_action node_action A All components soluble in one NMR solvent? node_action_A1 Proceed with solvent A->node_action_A1 Yes node_action_A2 Test alternative solvents A->node_action_A2 No B Internal Standard signals resolved from analyte signals? node_action_B1 Proceed with IS B->node_action_B1 Yes node_action_B2 Select different IS or use external standard method B->node_action_B2 No C Reaction half-life known? node_action_C1 Set experiment duration based on ~5 half-lives C->node_action_C1 Yes node_action_C2 Run a preliminary scout experiment to estimate rate C->node_action_C2 No D Reaction complete in < 1 hour? node_action_D1 Set short acquisition time (ns=1, short d1) for high temporal resolution D->node_action_D1 Yes node_action_D2 Increase scans (ns) and/or delay between points for better S/N D->node_action_D2 No node_action_A1->B node_action_B1->C node_action_C1->D node_action_C2->D

Caption: Decision-making flowchart for setting up the NMR experiment.

Advanced Considerations and Troubleshooting

  • Spectral Distortions: Reactions can alter the sample's temperature, viscosity, or ionic strength, leading to magnetic field inhomogeneity and distorted spectral lines. [4][8]Regular or automated shimming between time points can mitigate this.

  • Fast Reactions: For reactions that are too fast to monitor by manual injection, specialized techniques such as stopped-flow NMR or flow NMR are required. [9][10]* Complex Mixtures: In cases of severe signal overlap, consider using higher-field spectrometers, 2D NMR techniques like COSY or HSQC (if time permits), or monitoring a different nucleus (e.g., ³¹P if applicable in the reaction). [6][11]* Benchtop NMR: The advent of high-performance benchtop NMR spectrometers has made reaction monitoring more accessible, allowing for dedicated use in a fume hood for real-time process optimization without occupying high-field instrument time. [2][10]

Conclusion

In situ NMR spectroscopy is an indispensable tool for the detailed investigation of reactions involving methylcarbonates. It provides unparalleled insight into reaction kinetics, product distribution, and mechanistic pathways in a quantitative and non-invasive manner. By following the protocols and considerations outlined in this note, researchers can effectively harness the power of NMR to accelerate reaction optimization, ensure process safety, and deepen their fundamental understanding of chemical transformations.

References

  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU.
  • Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Gómez-Caballero, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Fry, A., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. Chemical Communications.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t.
  • ResearchGate. (2014, October 2). In situ study of reaction kinetics using compressed sensing NMR.
  • PubChem. (n.d.). Dimethyl Carbonate.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Bruker. (n.d.). Monitoring Reactions by NMR.
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
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  • PubMed. (2024, November 5). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds.

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Application Notes & Protocols for the Industrial Scale-Up Synthesis of Dimethyl Carbonate (DMC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl carbonate (DMC) is a versatile, non-toxic, and biodegradable chemical cornerstone, pivotal in modern green chemistry.[1][2][3] Its applications span from being a key component in the production of polycarbonates and an electrolyte solvent in lithium-ion batteries to its use as an eco-friendly solvent and a methylating/carbonylating agent in organic synthesis.[1][4][5] This guide provides an in-depth analysis of the industrial synthesis of DMC, transitioning from outdated, hazardous methods to contemporary, sustainable processes. It offers a comparative overview of current industrial routes and presents a detailed protocol for the transesterification of propylene carbonate—a widely adopted, efficient, and green manufacturing process. This document is intended for researchers, chemical engineers, and drug development professionals involved in scaling chemical syntheses from the lab to industrial production.

The Industrial Evolution of Dimethyl Carbonate Synthesis

The manufacturing landscape for DMC has undergone a significant transformation, driven by the principles of green chemistry and industrial safety. Historically, DMC was produced via a phosgene-based route, reacting methanol with the highly toxic and corrosive phosgene.[6][7][8] Due to the extreme hazards associated with phosgene, this process has been almost entirely phased out by the chemical industry.[7][8]

Modern industrial production is dominated by several non-phosgene, greener routes, each with distinct advantages and challenges. The selection of a specific pathway is often dictated by factors such as raw material availability, energy costs, catalyst performance, and capital investment.

Comparative Analysis of Modern Industrial Synthesis Routes

The three most prominent green routes for large-scale DMC production are (1) Oxidative Carbonylation of Methanol, (2) Transesterification of Cyclic Carbonates, and (3) Urea Alcoholysis. A fourth, the direct synthesis from CO₂, is an area of intense research but faces significant thermodynamic hurdles to widespread industrial adoption.[9][10][11]

Synthesis Route Primary Raw Materials Typical Catalyst Key Advantages Key Disadvantages
Oxidative Carbonylation Methanol, Carbon Monoxide, OxygenCopper-based (e.g., CuCl)[12][13]High atom economy; thermodynamically favorable process.[14][15]Use of flammable and toxic CO; potential for catalyst corrosion; requires careful control of explosive gas mixtures.[13][16]
Transesterification Cyclic Carbonate (Propylene/Ethylene Carbonate), MethanolSolid bases (e.g., mixed metal oxides), zeolites, hydrotalcites.[17][18]High conversion and selectivity under mild conditions; avoids toxic reagents; produces high-value glycols as co-products.[17]Two-step process (cyclic carbonate synthesis first); requires efficient product separation.[19]
Urea Alcoholysis Urea, MethanolMetal oxides (e.g., ZnO-Al₂O₃), tin compounds.[7][20][21]Utilizes inexpensive and readily available raw materials (urea can be synthesized from NH₃ and CO₂).[7][8][20]Can have lower yields; potential for nitrogen-containing impurities; ammonia handling required.[7][19]
Direct CO₂ Synthesis Methanol, Carbon DioxideCeria (CeO₂), Zirconia (ZrO₂), organometallic complexes.[22]Utilizes CO₂ as a cheap, abundant, and green C1 source.[9][12]Thermodynamically limited, resulting in low equilibrium conversion; often requires dehydrating agents to shift equilibrium.[2][9][10][23]

Based on its process maturity, safety profile, and economic viability through the generation of valuable co-products, the transesterification of cyclic carbonates stands out as a leading method for industrial DMC production.[17] The remainder of this guide will focus on the scale-up protocol for this specific route.

Deep Dive: Scale-Up Synthesis via Transesterification

The transesterification process is a robust and elegant two-stage method. In the first stage, a cyclic carbonate, typically propylene carbonate (PC), is synthesized from propylene oxide and carbon dioxide. In the second, PC is reacted with methanol to yield dimethyl carbonate and propylene glycol (PG), a valuable chemical in its own right.

Core Principle and Reaction Mechanism

The overall process can be summarized by two key reactions:

  • Propylene Carbonate Synthesis:

    • Propylene Oxide + CO₂ → Propylene Carbonate

  • Transesterification:

    • Propylene Carbonate + 2 CH₃OH ⇌ Dimethyl Carbonate + Propylene Glycol

The transesterification step is a reversible equilibrium reaction catalyzed by a base. The mechanism involves the nucleophilic attack of a methoxide ion (formed by methanol reacting with the basic catalyst) on the carbonyl carbon of the propylene carbonate. For heterogeneous catalysts, the reaction proceeds on the active sites of the catalyst surface.[24] The use of excess methanol is crucial as it shifts the equilibrium towards the products, maximizing the yield of DMC.[17]

Industrial Process Workflow

A typical industrial plant for DMC production via transesterification is a continuous process involving a series of reactors and distillation columns designed for high-purity product separation and efficient recycling of unreacted materials.

G cluster_0 Feed Preparation cluster_1 Reaction Section cluster_2 Purification & Separation cluster_3 Final Products PO Propylene Oxide (Storage) PC_Reactor PC Synthesis Reactor PO->PC_Reactor CO2 Carbon Dioxide (Storage) CO2->PC_Reactor MeOH_storage Methanol (Storage) Trans_Reactor Transesterification Reactor (Catalytic) MeOH_storage->Trans_Reactor PC_Reactor->Trans_Reactor Crude PC Dist_1 Methanol Recovery Column Trans_Reactor->Dist_1 Reactor Effluent Dist_1->Trans_Reactor Recycled Methanol Dist_2 DMC Purification Column Dist_1->Dist_2 DMC/PG Mixture Dist_3 PG Purification Column Dist_2->Dist_3 Bottoms (PG) DMC_Product High-Purity DMC (>99.9%) Dist_2->DMC_Product PG_Product High-Purity Propylene Glycol Dist_3->PG_Product

Caption: Industrial workflow for DMC synthesis via transesterification.

Application Protocol: Transesterification of Propylene Carbonate

This protocol outlines the key steps for the continuous synthesis of DMC on an industrial scale. It assumes a plant designed for multi-kiloton per annum production.

Equipment
  • PC Synthesis Reactor: Continuous stirred-tank reactor (CSTR) or bubble column reactor suitable for gas-liquid reactions under pressure.

  • Transesterification Reactor: Fixed-bed catalytic reactor or a reactive distillation column. A fixed-bed reactor is common for heterogeneous catalysts.

  • Separation Train: A series of fractional distillation columns designed to handle the specific vapor-liquid equilibria of the methanol-DMC-PG system. This includes columns for methanol recovery, DMC-PG separation, and final polishing of both DMC and PG.

  • Ancillary Equipment: Feed pumps, heat exchangers, storage tanks, and process control systems.

Reagents and Catalyst
  • Propylene Carbonate (PC): Synthesized on-site or procured.

  • Methanol (CH₃OH): Anhydrous, industrial grade.

  • Catalyst: A robust heterogeneous basic catalyst is preferred for ease of separation and reuse. Examples include mixed metal oxides like CeO₂-La₂O₃ or functionalized zeolites.[17][18][25]

Step-by-Step Industrial Procedure

Step 1: Continuous Feed & Pre-heating

  • Liquid propylene carbonate and a stoichiometric excess of methanol (e.g., a molar ratio of 10:1 Methanol:PC) are continuously pumped from storage tanks.[17]

  • The combined feed stream, including recycled methanol from the recovery column, is passed through a series of heat exchangers to bring it to the optimal reaction temperature before entering the reactor.

Step 2: Catalytic Transesterification

  • The pre-heated liquid feed is introduced into the top of a fixed-bed catalytic reactor packed with the selected heterogeneous catalyst.

  • The reactor is maintained at the target temperature and pressure. The reaction is exothermic, requiring careful thermal management.

    • Rationale: Maintaining a consistent temperature profile across the catalyst bed is critical for maximizing conversion, selectivity, and catalyst lifespan.

  • The residence time within the reactor is controlled by the feed flow rate to achieve the desired conversion of PC.

Step 3: Product Separation and Purification

  • The reactor effluent, containing DMC, PG, unreacted methanol, and trace intermediates, is directed to the separation train.

  • Methanol Recovery Column: The first column separates the excess, unreacted methanol as the overhead product due to its lower boiling point. This recovered methanol is condensed and recycled back to the reactor feed, improving process economy.

  • DMC Purification Column: The bottoms from the first column are fed to a second column. Here, high-purity DMC is separated as the overhead product.

    • Causality: The significant boiling point difference between DMC (90°C) and PG (188°C) allows for efficient separation by fractional distillation.

  • PG Purification Column: The bottoms from the DMC column, consisting mainly of propylene glycol, are fed to a final column for polishing to remove any heavy impurities and achieve the desired product purity.

Step 4: Product Storage and Quality Control

  • The final, high-purity DMC and PG products are cooled and sent to dedicated storage tanks.

  • Continuous online analysis (e.g., gas chromatography) and offline quality control checks are performed to ensure product specifications are met.

Key Process Parameters
Parameter Typical Value Rationale / Impact on Process
Reaction Temperature 140 - 180 °C[17]Balances reaction rate and catalyst stability. Higher temperatures increase the rate but may lead to side reactions or catalyst deactivation.
Pressure Autogenous / 5-15 barSufficient to maintain the reaction mixture in the liquid phase at the operating temperature.
Methanol:PC Molar Ratio 8:1 to 12:1[17]A large excess of methanol shifts the reaction equilibrium to favor DMC production, increasing PC conversion.
Catalyst Heterogeneous Solid BaseAllows for simple separation from the product stream (no filtration needed), continuous operation in a fixed bed, and high catalyst stability.[17][18]
Space Velocity (LHSV) 0.5 - 2.0 h⁻¹Determines the residence time in the reactor. Optimized to maximize conversion without requiring excessively large reactor volumes.

Safety and Environmental Considerations

4.1. Hazard Analysis & Mitigation

  • Flammability: Dimethyl carbonate and methanol are flammable liquids.[6][26] Industrial plants must be designed with explosion-proof equipment, extensive grounding to prevent static discharge, and robust fire suppression systems.[26][27][28] Vapors are heavier than air and can accumulate in low-lying areas, necessitating effective ventilation and gas detection systems.[26][29]

  • Toxicity: While DMC is noted for its low toxicity compared to reagents like phosgene, industrial handling still requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection where vapor concentrations may be high.[1][5][6][30] Methanol is toxic and can be absorbed through the skin.

4.2. Handling and Storage

  • All transfer operations should be conducted in closed systems.

  • Storage tanks should be equipped with pressure relief valves and inert gas blanketing (e.g., nitrogen) to prevent the formation of flammable vapor-air mixtures.[27]

  • Emergency procedures for spills and leaks must be in place. Spills should be contained with non-combustible absorbent materials.[28]

4.3. Environmental Profile

  • The transesterification route is considered environmentally friendly due to its high atom economy and the avoidance of toxic reagents and corrosive by-products.[17]

  • DMC itself is biodegradable and is not classified as a volatile organic compound (VOC) in many jurisdictions, making it an excellent green solvent.[30]

  • The co-production of valuable propylene glycol minimizes waste, turning a potential by-product into a secondary revenue stream.

Conclusion

The scale-up synthesis of dimethyl carbonate for industrial applications has successfully transitioned to safer, more sustainable technologies. The transesterification of propylene carbonate with methanol represents a state-of-the-art process, offering high efficiency, a favorable safety profile, and excellent environmental credentials. By understanding the core chemical principles, optimizing process parameters, and adhering to strict safety protocols, manufacturers can effectively and economically produce this vital green chemical for a wide array of industrial applications.

References

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  • Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate from Silver Fern Chemical. (n.d.). Silver Fern Chemical.
  • What Is Dimethyl Carbonate DMC Used For?. (2023, November 23). Junjie.
  • Peng, L., Song, W., & Ren, J. (2025, February 18). Advances in Study on Methanol Oxidative Carbonylation to Dimethyl Carbonate. ChemCatChem.
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  • Kohli, K., Sharma, B. K., & Panchal, C. B. (2022). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. Energies.
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  • Sun, J., Wang, C., Ding, M., Chen, C., & He, L. (2018). Catalytic processes for the direct synthesis of dimethyl carbonate from CO2 and methanol: a review. Green Chemistry.
  • Wang, Y., et al. (2022). A Review of Catalysts for Synthesis of Dimethyl Carbonate. MDPI.
  • Kohli, K., Sharma, B. K., & Panchal, C. B. (2022, July 14). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. PSE Community.org.
  • U.S. Patent No. 9,765,014 B2. (2017). Process for producing dimethyl carbonate. Google Patents.
  • Synthesis of Dimethyl Carbonate by Oxidative Carbonylation of Methanol over Cu Catalysts. (2025, August 6). Semantic Scholar.
  • Park, S. W., et al. (2023). Dimethyl carbonate synthesis from CO2 and methanol over CeO2: elucidating the surface intermediates and oxygen vacancy-assisted reaction mechanism. National Center for Biotechnology Information.
  • Sun, Z., et al. (n.d.). Synthesis of dimethyl carbonate from oxidative carbonylation of methanol catalyzed by [Cu(phen)(OAc)2]2(μ-H2O). Atlantis Press.
  • Various applications of DMC-based chemicals. (n.d.). ResearchGate.
  • The Expert Corner: Solving Industry Challenges with Dimethyl Carbonate (DMC). (2024, September 27). SMC Global.
  • Kohli, K., Sharma, B. K., & Panchal, C. B. (2022, July 4). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. ResearchGate.
  • Peng, L., Song, W., & Ren, J. (2025, August 9). Advances in Study on Methanol Oxidative Carbonylation to Dimethyl Carbonate. ResearchGate.
  • Wang, J., et al. (2021). Synthesis of dimethyl carbonate from methanol and CO2 under low pressure. National Center for Biotechnology Information.
  • Turco, M., et al. (2021). Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method. MDPI.
  • Dimethyl Carbonate Synthesis by Methanol Oxidative Carbonylation. (2025, August 7). ResearchGate.
  • U.S. Patent Application No. 2017/0057904 A1. (2017). Process for Producing Dimethyl Carbonate. Google Patents.
  • The Industrial Production of Dimethyl Carbonate from Methanol and Carbon Dioxide. (n.d.). SciSpace.
  • Safety Data Sheet: Dimethyl carbonate. (n.d.). Carl ROTH.
  • Safety Data Sheet: Dimethyl carbonate. (n.d.). Chemos GmbH & Co.KG.
  • Safety Data Sheet: dimethyl carbonate. (n.d.). Valudor Products.
  • Narkhede, N., et al. (2018). Kinetic Study of CaO-Catalyzed Transesterification of Cyclic Carbonates with Methanol. Industrial & Engineering Chemistry Research.
  • Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol using Recyclable Li/NaY Zeolite. (n.d.). ResearchGate.
  • Dimethyl Carbonate - SAFETY DATA SHEET. (2021, December 22). acme-hardesty.com.
  • Li, D. (2020). Catalyst for synthesizing dimethyl carbonate by transesterification of cyclic carbonate and methanol as well as preparation method and application of catalyst. SciSpace.

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Application Notes & Protocols: Flow Chemistry Applications of Dimethyl Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergy of Green Chemistry and Process Intensification

In the pursuit of safer, more sustainable, and efficient chemical manufacturing, the convergence of green reagents with process intensification technologies represents a significant leap forward. Dimethyl carbonate (DMC) stands out as a prototypical green reagent.[1][2] It is a non-toxic, biodegradable compound that serves as an environmentally benign substitute for hazardous chemicals like phosgene, dimethyl sulfate (DMS), and methyl halides in fundamental organic transformations.[2][3] The primary challenge with DMC lies in its relatively lower reactivity compared to its toxic counterparts, often necessitating elevated temperatures to achieve efficient reaction rates.[4][5]

This is where flow chemistry, a key process intensification technology, provides a transformative solution. By conducting reactions in a continuously flowing stream through a heated and pressurized reactor, we can overcome the limitations of traditional batch processing. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters like temperature, pressure, and residence time, and unparalleled safety, especially when operating under superheated conditions.[4] This synergy allows chemists to safely harness the full potential of DMC, turning slow batch reactions into rapid, scalable, and automated continuous processes.

This guide provides detailed application notes and protocols for leveraging dimethyl carbonate in continuous flow systems for two critical classes of reactions: methylation and carbamoylation.

Diagram: Generic Continuous Flow Setup for DMC Reactions

Flow_Setup cluster_reaction Reaction Zone cluster_control System Control ReagentA Substrate in DMC/Solvent PumpA HPLC Pump A ReagentA->PumpA Feed A ReagentB Catalyst / Base Solution PumpB HPLC Pump B ReagentB->PumpB Feed B Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (e.g., PFA, SS) Mixer->Reactor Combined Feed BPR Back-Pressure Regulator (BPR) Reactor->BPR Reaction Output Collection Product Collection BPR->Collection Product Stream

Caption: A typical experimental setup for continuous flow reactions using DMC.

Application I: High-Temperature Methylation Reactions

Dimethyl carbonate's reactivity is notably temperature-dependent. At temperatures around 90°C, it tends to act as a methoxycarbonylating agent. However, by increasing the temperature to 160-220°C, its behavior shifts to that of a highly selective methylating agent.[5] Such temperatures are often prohibitive in standard batch reactors due to pressure build-up from the low-boiling DMC (90°C). Flow reactors elegantly solve this by maintaining a high-pressure environment, keeping reagents in the liquid phase far beyond their atmospheric boiling points, enabling safe and rapid high-temperature reactions.[4]

Core Mechanism: Base-Catalyzed Methylation

The methylation process is typically facilitated by a base, which deprotonates the nucleophile (Nu-H). The resulting anion (Nu⁻) then attacks the methyl group of DMC. The methoxycarbonyl group acts as the leaving group, which subsequently breaks down into methanol and carbon dioxide, driving the reaction forward and simplifying work-up as the byproducts are volatile.

Caption: Simplified mechanism for base-catalyzed methylation with DMC.

Protocol 1: Continuous O-Methylation of Phenols

This protocol describes the methylation of 4-methoxyphenol, a common transformation in pharmaceutical and fine chemical synthesis.

1. Reagent Preparation:

  • Solution A (Substrate): Prepare a 1.0 M solution of 4-methoxyphenol in a 1:1 (v/v) mixture of DMC and DMF. Degas the solution by sparging with N₂ for 15 minutes.

  • Solution B (Catalyst): Prepare a 0.2 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Degas similarly. Causality Note: DBU is a strong, non-nucleophilic organic base ideal for this deprotonation. DMF is used as a co-solvent to ensure homogeneity at room temperature before heating.

2. Flow Reactor Setup:

  • Assemble the flow system as shown in the diagram above, using two HPLC pumps, a T-mixer, and a stainless steel reactor coil (e.g., 10 mL volume).

  • Place the reactor coil in a GC oven or a similar heating block capable of reaching 220°C.

  • Install a back-pressure regulator (BPR) set to 20 bar (approx. 290 psi) downstream of the reactor. Causality Note: The BPR is critical to keep DMC in a liquid/supercritical state at high temperatures, preventing phase separation and ensuring consistent reaction conditions.

3. Reaction Execution:

  • Prime the pumps with their respective solutions.

  • Set the oven temperature to 220°C.

  • Begin pumping Solution A at 0.9 mL/min and Solution B at 0.1 mL/min into the reactor. This corresponds to a total flow rate of 1.0 mL/min and a residence time of 10 minutes.

  • Allow the system to stabilize for at least 3 residence times (30 minutes) before collecting the product.

4. Work-up and Analysis:

  • Collect the reactor output in a flask containing 1 M HCl to neutralize the DBU catalyst.

  • Extract the aqueous phase with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS or ¹H NMR to determine conversion and yield.

Table 1: Representative Conditions for Methylation with DMC in Flow

SubstrateNucleophile TypeCatalyst (mol%)Temp (°C)Residence Time (min)Yield (%)Reference
4-MethoxyphenolO-ArDBU (10%)2201097[4]
IndoleN-HetTributylmethylammonium methylcarbonate (2%)2853>99[6]
1H-BenzimidazoleN-HetDBU (10%)2201095[4]
PhenylacetonitrileC-ActiveK₂CO₃ (catalytic)180(Batch)>99 (mono)[7]
Hexanoic AcidO-AcidTributylmethylammonium this compound (2%)285398[6]

Application II: Phosgene-Free Carbamate Synthesis

The synthesis of carbamates is fundamental to the production of pharmaceuticals, agrochemicals, and polyurethanes.[8][9] Traditionally, this involves highly toxic reagents like phosgene or isocyanates.[2][10] DMC provides a safe and effective alternative for the methoxycarbonylation of amines to produce methyl carbamates.[2] The use of a continuous flow, fixed-bed reactor containing a solid catalyst further enhances the green credentials of this process by simplifying catalyst separation and enabling long-term, uninterrupted production.

Workflow: Continuous Carbamoylation over a Solid Catalyst

This workflow outlines the synthesis of methyl N-phenylcarbamate from aniline, a key industrial intermediate.

Carbamoylation_Workflow start Prepare Feed: Aniline in excess DMC pump Pump Feed (e.g., 24 mL/h) start->pump reactor Flow through Heated Packed-Bed Reactor (e.g., 150°C, 9.0 MPa) pump->reactor collection Collect Reactor Effluent reactor->collection catalyst Catalyst: Solid Base (e.g., ZnO, TZC-3/1) catalyst->reactor Packed Inside analysis Analyze Product: Yield & Selectivity (GC, NMR) collection->analysis end Pure Methyl N-phenylcarbamate analysis->end

Sources

Analytical Strategies for the Comprehensive Detection and Quantification of Trace Impurities in Methyl Carbonate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

This application note provides a detailed guide to the state-of-the-art analytical techniques for identifying and quantifying trace-level impurities in methyl carbonate, with a specific focus on dimethyl carbonate (DMC) used in pharmaceutical development and manufacturing. We delve into the causality behind method selection and provide validated, step-by-step protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Karl Fischer (KF) Titration. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable, and compliant methods for ensuring the purity and safety of active pharmaceutical ingredients (APIs) and drug products where methyl carbonate is used as a reagent or solvent.

Introduction: The Criticality of Purity in Pharmaceutical Solvents

Methyl carbonates, particularly dimethyl carbonate (DMC), are increasingly favored in the pharmaceutical industry as "green" reagents and solvents. They serve as less toxic alternatives to traditional chemicals like phosgene and dimethyl sulfate for methylation and carbonylation reactions[1]. However, the synthesis and storage of DMC can introduce a variety of impurities that may compromise the quality, safety, and efficacy of the final drug product[2].

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities. The ICH Q3A(R2) guideline classifies impurities into organic, inorganic, and residual solvents, establishing thresholds for reporting, identification, and toxicological qualification[3][4][5]. Therefore, a multi-faceted analytical approach is not just a recommendation but a necessity for regulatory compliance and patient safety.

This guide provides the strategic rationale and detailed protocols to build a comprehensive impurity profile for methyl carbonate.

Logical Framework for Impurity Analysis

A systematic approach is essential for the efficient and comprehensive analysis of impurities. The initial step involves classifying potential impurities based on their physicochemical properties and likely origin (e.g., starting materials, by-products, degradation products)[4]. This classification dictates the most appropriate analytical technology.

G cluster_0 Phase 1: Sample & Impurity Assessment cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Data Integration & Reporting Sample Methyl Carbonate Sample Assess Assess Potential Impurities (Synthesis Route, Stability) Sample->Assess Classify Classify Impurities (Volatile, Non-Volatile, Ionic, Water) Assess->Classify GC Volatile Organics (GC-FID / GC-MS) Classify->GC Volatile HPLC Non-Volatile Organics (HPLC-UV / HPLC-MS) Classify->HPLC Non-Volatile IC Ionic Impurities (IC-Conductivity) Classify->IC Ionic KF Water Content (Karl Fischer Titration) Classify->KF Water Integrate Integrate Data & Build Comprehensive Impurity Profile GC->Integrate HPLC->Integrate IC->Integrate KF->Integrate Report Report According to ICH Q3A/Q3B Guidelines Integrate->Report G start Impurity Detected in Methyl Carbonate-derived API id_thresh Is impurity level > Identification Threshold? start->id_thresh struct_known Is structure known? id_thresh->struct_known Yes no_action No action required. Report if > Reporting Threshold. id_thresh->no_action No qual_thresh Is impurity level > Qualification Threshold? qual_thresh->no_action No qualify Qualify Impurity (Toxicological Assessment) qual_thresh->qualify Yes struct_known->qual_thresh Yes identify Identify Structure (e.g., using GC-MS, LC-MS) struct_known->identify No identify->struct_known reduce Reduce to a level that is not a safety concern qualify->reduce

Sources

Application Notes & Protocols: Safe Handling and Storage of Dimethyl Carbonate in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethyl carbonate (DMC), with the chemical formula OC(OCH₃)₂, is a colorless, flammable liquid increasingly utilized in research and development for its favorable properties as a methylating agent, a solvent, and a component in lithium-ion battery electrolytes.[1] Often lauded as a "green reagent" due to its biodegradability and lower toxicity compared to traditional reagents like dimethyl sulfate, its safe implementation in the laboratory is paramount.[1] However, its high flammability and specific handling requirements necessitate a robust understanding and adherence to stringent safety protocols.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and store dimethyl carbonate safely, ensuring the protection of personnel and the integrity of experimental work.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. The primary risks associated with DMC are its extreme flammability and potential for vapor accumulation, which can lead to explosive mixtures in the air.

Physicochemical Properties

The physical properties of DMC directly influence its hazards. Its low flash point indicates that it can ignite at typical ambient laboratory temperatures, while its high vapor density means that vapors can travel along surfaces and accumulate in low-lying areas.

PropertyValueSignificance for Handling
CAS Number 616-38-6Unique identifier for the substance.
Molecular Formula C₃H₆O₃[1]-
Appearance Colorless liquid[1][2]-
Boiling Point 90 °C (194 °F)[1]Volatile nature contributes to vapor generation.
Flash Point 17-18 °C (63-64 °F) [1]Critical Hazard. Can form an ignitable mixture with air at or below room temperature.
Vapor Density ~3.1 (Air = 1)Vapors are heavier than air and may accumulate in unventilated or low-lying areas, creating a fire or explosion hazard.[3][4][5]
Solubility in Water Slightly soluble[2]Affects spill cleanup and fire-fighting methods.
Auto-ignition Temp. 458 °C (856 °F)[4]The temperature at which the substance will ignite without an external ignition source.
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized classification of chemical hazards.

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapour.[6][7]
Eye Irritation Category 2AH319: Causes serious eye irritation.[7]
Aquatic Toxicity Category 2Toxic to aquatic life.[8]
Primary Hazard Analysis
  • Fire and Explosion: The most significant risk stems from DMC's low flash point and wide flammable limits (4.22% to 12.87%). Vapors can travel to a distant ignition source and flash back.[3] Static electricity generated during pouring or transfer can be sufficient to ignite the vapors; therefore, grounding and bonding are critical preventative measures.[3][8][9]

  • Health Hazards: While less toxic than many traditional solvents, DMC is not benign.[1] Inhalation of vapors can cause respiratory tract irritation and central nervous system effects such as dizziness and drowsiness.[3][10] Direct contact can cause skin and serious eye irritation.[10]

  • Reactivity: DMC is stable under normal conditions but can react violently with strong oxidizing agents, acids, and bases.[2][5][8] It is particularly reactive with potassium tert-butoxide, which poses a significant fire hazard.[3][11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling of DMC relies on the "Hierarchy of Controls," a system that prioritizes risk mitigation strategies from most to least effective.

The Hierarchy of Controls

This diagram illustrates the preferred order of control measures for mitigating exposure to DMC. Engineering controls and administrative controls are fundamental to creating a safe work environment, with PPE serving as the final barrier of protection.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for DMC elimination Elimination (Not Feasible) substitution Substitution (DMC is often the 'greener' substitute) engineering Engineering Controls (Fume Hood, Ventilation, Grounding) administrative Administrative Controls (SOPs, Training, Labeling) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures for handling DMC.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with DMC must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control vapor emissions at the source.[3][6][8]

  • Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be strictly excluded from the handling area.[8][12] Use only explosion-proof electrical equipment and non-sparking tools.[3][8][13]

  • Static Control: Ground and bond all metal containers and receiving equipment during transfers to prevent the buildup of static electricity.[3][8][12][13]

  • Emergency Equipment: Safety showers and eyewash stations must be immediately accessible in any area where DMC is handled or stored.[8]

Personal Protective Equipment (PPE): The Final Barrier

The correct selection and use of PPE are mandatory.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles with side shields or a face shield.[3][6][8]Protects against splashes and vapor irritation.
Hand Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile).[8][14]Prevents skin contact. Always check glove manufacturer's compatibility data.
Body Flame-resistant lab coat and closed-toe shoes. A chemically impervious apron is recommended for larger quantities.[8]Protects skin from accidental splashes.
Respiratory Not typically required if work is performed within a certified fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls are inadequate.[3][8][10]Protects against inhalation of high vapor concentrations.

Section 3: Standard Operating Procedures (SOPs) for Handling

Adherence to a detailed SOP is crucial for routine and safe handling.

Pre-Handling Checklist
  • Confirm the chemical fume hood is operational and certified.

  • Ensure safety shower and eyewash station are unobstructed.

  • Remove all ignition sources from the immediate work area.

  • Don the appropriate PPE as specified in Section 2.3.

  • Locate the appropriate spill kit and fire extinguisher.

  • Verify that all containers are properly labeled and inspected for damage.

Protocol: Dispensing and Transferring DMC
  • Preparation: Place absorbent, chemical-resistant pads on the work surface inside the fume hood to contain minor drips.

  • Grounding: If transferring from a large metal container (>4L), ensure the source container and the receiving vessel are electrically bonded and grounded to a common point to dissipate static charge.[3][8][13]

  • Dispensing: Slowly and carefully pour DMC to minimize splashing and vapor generation. Use a funnel for transfers into narrow-mouthed containers.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height and handle all materials deep within the hood.

  • Sealing: Immediately and securely cap all containers after dispensing.[8]

  • Inspection: Check the exterior of containers for any drips or contamination before removing them from the fume hood.

Post-Handling Procedures
  • Wipe down the work area with an appropriate decontaminating solution.

  • Properly dispose of all contaminated materials (e.g., absorbent pads, gloves) in a designated hazardous waste container.[8]

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after work is completed.[6][8]

Section 4: Storage Protocols

Proper storage is essential to prevent fires, degradation of the chemical, and accidental release.

General Storage Requirements
  • Location: Store DMC in a dedicated, approved flammable liquids storage cabinet or a cool, dry, well-ventilated area.[3][8]

  • Environment: Keep containers tightly closed and protect them from physical damage, direct sunlight, and heat.[6][8][12] The recommended storage temperature is typically between 15–25 °C.[6]

  • Containers: Store in the original, properly labeled container. If a new container is used, it must be appropriate for flammable liquids and clearly labeled. Containers that have been opened must be carefully resealed to prevent leakage.[8][14]

Incompatible Materials Segregation

DMC must be stored separately from incompatible materials to prevent dangerous reactions.

Incompatible ClassExamplesReason for Segregation
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause a violent reaction, leading to fire or explosion.[3][8]
Strong Acids/Bases Sulfuric Acid, Sodium HydroxideCan generate heat and cause decomposition.[2]
Reducing Agents Hydrides, Alkali MetalsMay react exothermically.

Section 5: Emergency and Spill Response Procedures

Rapid and correct response to an emergency can significantly mitigate its consequences.

First Aid Measures
Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response Workflow

This workflow provides a logical sequence of actions to take in the event of a DMC spill.

Spill_Response A Spill Discovered B Assess Situation (Size, Location, Ventilation) A->B C Is the spill large (>100mL) or are you alone? B->C D ALERT others EVACUATE the area CALL Emergency Response C->D Yes E Small Spill (<100mL) Proceed with cleanup C->E No F Eliminate all ignition sources E->F G Don appropriate PPE (Gloves, Goggles, Respirator if needed) F->G H Contain spill with non-combustible absorbent (Sand, Vermiculite) G->H I Collect absorbed material using non-sparking tools H->I J Place waste in a sealed, labeled container I->J K Decontaminate the area J->K L Dispose of waste via EH&S guidelines K->L

Caption: Decision workflow for responding to a dimethyl carbonate spill.

Protocol: Small Spill Cleanup (<100 mL)
  • Alert personnel in the immediate area.

  • Ensure all ignition sources are removed.[2][8]

  • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or a universal binder.[2][6][8]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[2][8]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Protocol: Large Spill Response (>100 mL)
  • Immediately alert everyone in the lab and evacuate the area.

  • If safe to do so, close the door to the affected area to contain vapors.

  • Activate the fire alarm if there is an immediate risk of fire.

  • Call your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name, quantity spilled, and location.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Fire Emergency Protocol
  • For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2][3][8]

  • For large fires, or if the fire is spreading, activate the fire alarm, evacuate the area, and call emergency services.

  • Water spray may be used to cool nearby containers to prevent rupture but may be inefficient at extinguishing the fire itself.[2][3]

Section 6: Waste Disposal

Chemical waste management must comply with all institutional, local, state, and federal regulations.[3][8]

  • Collection: Collect all DMC-contaminated waste, including used absorbent materials and disposable PPE, in a designated, properly labeled hazardous waste container. The container must be compatible with DMC and have a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Dimethyl Carbonate," and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour DMC down the drain.[9][10]

  • Empty Containers: Empty containers retain hazardous residue and vapors and must be handled as hazardous waste.[3][8][13] Do not reuse, cut, or weld empty containers.[3]

References

  • Dimethyl Carbonate - SAFETY D
  • Safety Data Sheet: Dimethyl carbon
  • Dimethyl carbon
  • MATERIAL SAFETY DATA SHEET. SHANDONG SHIDA SHENGHUA CHEMICAL CO., LTD. [Link]
  • Safety Data Sheet: Dimethyl carbon
  • Safety Data Sheet: dimethyl carbon
  • Dimethyl carbon
  • Dimethyl Carbon
  • Safety Data Sheet: Dimethyl carbon
  • Dimethyl Carbonate - SAFETY DATA SHEET. Comet Chemical Company Ltd. [Link]
  • DIMETHYL CARBON
  • Dimethyl Carbonate | H3COCOOCH3 | CID 12021. PubChem. [Link]
  • APPENDIX A - AQMD. South Coast Air Quality Management District. [Link]
  • Safety D

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Methylcarbonate as a Reagent in Pharmaceutical Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is on a continuous quest for safer, more efficient, and sustainable manufacturing processes. The choice of reagents is a cornerstone of this endeavor. For decades, methylation and carbonylation, two fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs), have relied on highly toxic and hazardous reagents such as dimethyl sulfate (DMS), methyl halides, and phosgene.[1] The emergence of dimethyl carbonate (DMC) as a versatile and environmentally benign reagent marks a significant paradigm shift, aligning synthetic strategies with the principles of green chemistry.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of dimethyl carbonate's applications in pharmaceutical synthesis. It moves beyond a simple recitation of facts to offer in-depth technical insights, detailed experimental protocols, and the mechanistic rationale behind procedural choices. Our aim is to equip you with the knowledge to confidently and effectively integrate this green reagent into your synthetic workflows, thereby enhancing safety, reducing environmental impact, and potentially streamlining production processes.

The Virtues of Dimethyl Carbonate: A Multifaceted Green Reagent

Dimethyl carbonate (C₃H₆O₃) is a versatile organic compound that serves as an excellent methylating and carbonylating agent.[3] Its appeal in the pharmaceutical sector stems from a combination of its favorable safety profile, biodegradability, and tunable reactivity.[4][5]

Key Advantages over Traditional Reagents:

FeatureDimethyl Carbonate (DMC)Dimethyl Sulfate (DMS) / Methyl HalidesPhosgene
Toxicity Low toxicity, non-mutagenic.[6][7]Highly toxic, carcinogenic, corrosive.[6]Extremely toxic, chemical warfare agent.[6]
Byproducts Methanol and CO₂, which can be recycled.[6][8]Stoichiometric amounts of inorganic salts (e.g., sulfates, halides) requiring disposal.[6]Hydrochloric acid or chloride salts.
Handling Can be handled safely without extensive special precautions.[6][7]Requires strict handling protocols and specialized equipment.[9]Requires extreme safety measures and specialized facilities.
Environmental Impact Biodegradable, considered a green solvent.[3][10]Environmentally persistent and damaging.Significant environmental hazard.
Atom Economy Favorable, especially in catalytic processes.[3]Poor due to salt formation.Poor due to byproduct formation.
The Ambident Electrophile: Understanding DMC's Reactivity

DMC's synthetic utility is rooted in its nature as an ambident electrophile, possessing two reactive centers: the carbonyl carbon and the two methyl carbons.[7] This dual reactivity allows it to act as either a methoxycarbonylating agent or a methylating agent, a choice that can be controlled by reaction conditions, particularly temperature and the choice of catalyst.[5][7]

  • Methoxycarbonylation (BAc2 mechanism): At lower temperatures (typically around 90°C), nucleophilic attack occurs at the carbonyl carbon. This pathway is favored for "harder" nucleophiles.[7][8][11]

  • Methylation (BAl2 mechanism): At higher temperatures (generally >160°C), nucleophilic attack occurs at the methyl carbon. This pathway is favored for "softer" nucleophiles and is an irreversible process as the byproduct, methylcarbonic acid, decomposes to methanol and carbon dioxide.[7][8]

This tunable reactivity is a key advantage, allowing for selective transformations in the synthesis of complex pharmaceutical intermediates.

DMC Reactivity cluster_methoxycarbonylation Methoxycarbonylation (Low Temp, ~90°C) cluster_methylation Methylation (High Temp, >160°C) DMC Dimethyl Carbonate (DMC) Methoxycarbonylation B_Ac2 Attack (on Carbonyl Carbon) DMC->Methoxycarbonylation Hard Nucleophile Methylation B_Al2 Attack (on Methyl Carbon) DMC->Methylation Soft Nucleophile Nuc Nucleophile (Nu⁻) Nuc->DMC Product_MC R-CO₂Me + MeO⁻ Methoxycarbonylation->Product_MC Product_M R-Me + [MeOCO₂]⁻ Methylation->Product_M Decomposition MeOH + CO₂ Product_M->Decomposition Decomposes

Caption: Dual reactivity pathways of Dimethyl Carbonate (DMC).

Application in Pharmaceutical Synthesis: Protocols and Mechanistic Insights

DMC is employed in a variety of crucial transformations for the synthesis of pharmaceutical intermediates and APIs.[1] Below are detailed protocols for some of the most common applications.

C-Methylation of Active Methylene Compounds: Synthesis of 2-Arylpropionic Acid Precursors

The mono-C-methylation of arylacetonitriles is a vital step in the production of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[12] DMC offers unprecedented selectivity for mono-methylation, avoiding the formation of undesired dialkylated byproducts that are common with traditional methylating agents.[12]

Protocol 1: Synthesis of 2-Phenylpropionitrile (Ibuprofen Precursor Intermediate)

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Causality and Self-Validation:

  • Reagents: Phenylacetonitrile is the active methylene compound. DMC is used in large excess to also function as the solvent. Anhydrous potassium carbonate (K₂CO₃) is a crucial and cost-effective base catalyst; its solid nature simplifies removal after the reaction.

  • High Temperature & Pressure: The reaction is conducted at 180°C, well above DMC's boiling point (90°C). This high temperature is necessary to favor the BAl2 mechanism for methylation.[8] Consequently, the reaction must be performed in a sealed pressure vessel, such as an autoclave, to contain the pressure from both the heated solvent and the CO₂ byproduct.

  • Catalyst Role: K₂CO₃ deprotonates the active methylene group of phenylacetonitrile, generating a carbanion that acts as the nucleophile.

  • Work-up: The work-up involves an aqueous wash to remove the K₂CO₃ catalyst and extraction with an organic solvent. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard procedure.

  • Troubleshooting: Low conversion can be due to insufficient temperature or reaction time. Ensure the autoclave is properly sealed to maintain pressure. The presence of water can hinder the reaction; use anhydrous K₂CO₃.

Experimental Procedure:

  • Reaction Setup:

    • Caution: This reaction must be conducted in a pressure vessel (autoclave) capable of withstanding high temperatures and pressures.

    • To a 500 mL stainless-steel autoclave equipped with a pressure gauge, thermocouple, and magnetic stir bar, add phenylacetonitrile (12.0 g, 0.10 mol), dimethyl carbonate (147.8 g, 1.64 mol), and anhydrous potassium carbonate (28.4 g, 0.21 mol).[9]

  • Reaction Execution:

    • Seal the autoclave and heat it to 180°C in an appropriate oven or with a heating mantle.[9]

    • Stir the reaction mixture vigorously (e.g., 900 rpm) for 18 hours at 180°C.[9]

  • Work-up and Isolation of Nitrile:

    • Cool the autoclave to room temperature. Carefully vent the byproduct, carbon dioxide, through the purging valve.[9]

    • Open the autoclave and transfer the resulting pale-yellow suspension to a separatory funnel.

    • Add water (120 mL) and extract the aqueous layer with diethyl ether (3 x 60 mL).[9]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and wash the sodium sulfate with diethyl ether.[9]

    • Remove the solvent and excess DMC by rotary evaporation to yield the crude 2-phenylpropionitrile.[9]

  • Hydrolysis to 2-Phenylpropionic Acid:

    • Transfer the crude nitrile to a round-bottomed flask equipped with a reflux condenser.

    • Add a 10% aqueous solution of sodium hydroxide (60 mL) and heat the mixture to reflux for 4.5 hours.[9]

    • Cool the solution to room temperature and extract with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with concentrated HCl until the pH is ~1.

    • Extract the acidified solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield 2-phenylpropionic acid.

Ibuprofen_Precursor_Synthesis cluster_step1 Step 1: C-Methylation cluster_step2 Step 2: Hydrolysis Start Phenylacetonitrile Reagents1 + DMC, K₂CO₃ Start->Reagents1 Conditions1 Autoclave, 180°C, 18h Reagents1->Conditions1 Intermediate 2-Phenylpropionitrile Conditions1->Intermediate Reagents2 + 10% NaOH (aq), Reflux Intermediate->Reagents2 Acidification + HCl (aq) Reagents2->Acidification Product 2-Phenylpropionic Acid (Ibuprofen Precursor) Acidification->Product

Caption: Workflow for the synthesis of an Ibuprofen precursor.

N-Methylation of Indoles and Anilines

N-methylated indole and aniline moieties are common structural motifs in pharmaceuticals. DMC provides a safer and more selective method for their synthesis compared to traditional reagents.

Protocol 2: N-Methylation of Indole-3-carboxaldehyde

This protocol is based on a method developed for the large-scale synthesis of N-methylated indole derivatives.[3][13]

Causality and Self-Validation:

  • Reagents: Indole-3-carboxaldehyde is the substrate. DMC is the methylating agent. Potassium carbonate is the base catalyst. N,N-dimethylformamide (DMF) is a polar aprotic solvent suitable for this reaction, helping to solubilize the reactants and catalyst.

  • Reaction Conditions: The reaction is run at reflux (~130°C), a temperature sufficient to promote N-methylation. This can be done in standard glassware without the need for a pressure vessel, making the procedure more accessible.

  • Work-up: The work-up involves quenching the reaction with cold water to precipitate the product or to prepare for extraction. Extraction with a suitable solvent like tert-butyl methyl ether (TBME) separates the product from the inorganic base and DMF.

  • Troubleshooting: If the reaction is sluggish, ensure the potassium carbonate is finely powdered to maximize its surface area. The presence of water can be detrimental, so use anhydrous DMF and K₂CO₃. If the product is difficult to precipitate, extraction is a reliable alternative.

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine indole-3-carboxaldehyde (3.0 g, 20.7 mmol), powdered potassium carbonate (1.5 g), N,N-dimethylformamide (20 mL), and dimethyl carbonate (5.2 mL, 61 mmol).[3][13]

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 130°C) with stirring.[3][13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3.5 hours.[3][13]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to approximately 3°C in an ice bath.[3][13]

    • Slowly add 60 mL of ice-cold water. The product may precipitate as an oily suspension.[3][13]

    • Extract the product with tert-butyl methyl ether (60 mL).[3][13]

    • Wash the organic layer with water (2 x 50 mL) to remove residual DMF and inorganic salts.[3][13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylindole-3-carboxaldehyde.[3][13]

O-Methylation of Phenols

Aryl methyl ethers are important intermediates in the synthesis of various pharmaceuticals. DMC offers a green alternative to the hazardous DMS or methyl iodide for the O-methylation of phenols.

Protocol 3: O-Methylation of 2,6-Dimethoxyphenol

This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, which can significantly accelerate the reaction under milder conditions.[14]

Causality and Self-Validation:

  • Catalyst Choice: DBU is a non-nucleophilic, sterically hindered amine base that is highly effective at promoting methylation with DMC. It is thought to activate the DMC, making it a more potent methylating agent, thus allowing the reaction to proceed at a lower temperature (90°C, the reflux temperature of DMC) without the need for an autoclave.[15]

  • Reaction Conditions: Using DMC as both the reagent and solvent at its boiling point simplifies the procedure.

  • Work-up: The work-up would typically involve dilution with a solvent, washing with a dilute acid to remove the DBU catalyst, followed by washing with water and brine, drying, and evaporation.

  • Troubleshooting: If conversion is low, ensure the DBU is of good quality and the phenol is dry. For less reactive phenols, a higher temperature (requiring a sealed tube) or the use of microwave irradiation in combination with DBU can dramatically increase the reaction rate.[16]

Experimental Procedure:

  • Reaction Setup:

    • To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethoxyphenol (1.0 g, 6.49 mmol) and dimethyl carbonate (10 mL).[14]

  • Reaction Execution:

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.99 g, 6.49 mmol) to the solution.[14]

    • Heat the resulting solution to reflux (90°C) with stirring for 4.5 hours.[14]

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL).

    • Wash the organic solution with 1M HCl (2 x 15 mL) to remove DBU, then with saturated aqueous sodium bicarbonate (15 mL), and finally with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling Considerations

While DMC is significantly safer than traditional reagents, it is still a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[10]

  • Flammability: DMC is highly flammable. Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[10][16] All equipment must be properly grounded to prevent static discharge.[17]

  • Inhalation: Avoid inhaling vapors. High concentrations can cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17]

  • High-Temperature Reactions: When conducting reactions above the boiling point of DMC in an autoclave, ensure the equipment is rated for the expected temperature and pressure. Never exceed the maximum operating pressure of the vessel. Always allow the vessel to cool completely before opening.

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10][18]

Conclusion and Future Outlook

Dimethyl carbonate has firmly established itself as a cornerstone of green chemistry in the pharmaceutical industry. Its versatility as a methylating and carbonylating agent, coupled with its low toxicity and favorable environmental profile, makes it an indispensable tool for the modern synthetic chemist. The protocols and insights provided in this guide demonstrate that the adoption of DMC is not a compromise on efficiency but rather an enhancement of safety and sustainability. As the industry continues to innovate, the development of new catalytic systems, including the use of ionic liquids and flow chemistry, will further expand the utility of dimethyl carbonate, paving the way for even cleaner and more efficient syntheses of life-saving medicines.[3][11]

References

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]
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  • MONO-C-METHYLATION OF ARYLACETONITRILES AND METHYL ARYLACETATES BY DIMETHYL CARBONATE: A GENERAL METHOD FOR THE SYNTHESIS OF PURE 2-ARYLPROPIONIC ACIDS. Organic Syntheses. [Link]
  • Dimethyl carbonate: a modern green reagent and solvent. IRIS. [Link]
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  • Methylation of indole compounds using dimethyl carbonate.
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  • Homogeneous base catalyst with high activity and stability for synthesis of dimethyl carbonate by transesterific
  • A review on DBU-mediated organic transform
  • DFT Investigations of the Reaction Mechanism of Dimethyl Carbonate Synthesis from Methanol and CO on Various Cu Species in Y Zeolites. MDPI. [Link]
  • The reactions of dimethyl carbonate and its derivatives. Green Chemistry (RSC Publishing). [Link]
  • 1 DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT PIETRO TUNDO,* F. ARICÒ, A. ROSAMILIA, S. GREGO, L. ROSSI† Dipartime. IRIS. [Link]
  • DFT investigations for the reaction mechanism of dimethyl carbonate synthesis on Pd(II)/β zeolites. PubMed. [Link]
  • A DFT study on the reaction mechanism for dimethyl carbonate synthesis from methyl carbamate and methanol. Chinese Academy of Sciences. [Link]
  • Reaction Mechanism and Kinetics of Dimethyl Carbonate Synthesis from Methyl Carbamate and Methanol.
  • Safety Data Sheet: Dimethyl carbon
  • ICSC 1080 - DIMETHYL CARBON
  • Dimethyl Carbonate: Review of Synthesis Routes and C
  • Product Safety Summary for Dimethyl carbon
  • Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used.
  • Dithis compound for eco-friendly methyl
  • Dithis compound for eco-friendly methyl
  • Spectro-Electrochemical Examination of the Formation of Dimethyl Carbonate from CO and Methanol at Different Electrode Materials.
  • The reactions of dimethyl carbonate and its derivatives.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Dimethyl Carbonate (DMC) Methylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dimethyl carbonate (DMC) methylation reactions. This guide is designed to help you troubleshoot and optimize your experiments to achieve higher yields and purity. As a senior application scientist, I will provide insights based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My methylation reaction with DMC is showing low to no conversion. What are the most common initial factors to check?

A1: Low conversion in DMC methylation is often traced back to fundamental reaction parameters. Here’s a checklist of the primary factors to investigate:

  • Temperature: DMC is a relatively weak methylating agent and typically requires elevated temperatures, often above its boiling point (90°C), to become effective.[1] For many substrates, temperatures in the range of 120-220°C are necessary.[2][3] Reactions performed at or below 90°C may favor the competing methoxycarbonylation reaction.[4]

  • Catalyst Choice and Loading: The choice and amount of base are critical. While weak bases like potassium carbonate (K₂CO₃) are commonly used, stronger organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly enhance reaction rates, sometimes even at lower temperatures.[2][3] Ensure you are using at least a catalytic amount; however, for less reactive substrates, stoichiometric amounts may be necessary.[3]

  • Reaction Time: DMC methylations can be slow.[3] Monitor your reaction over an extended period (e.g., 12-72 hours) to determine the optimal reaction time for your specific substrate.[2]

  • Solvent and Substrate Solubility: In many protocols, DMC serves as both the reagent and the solvent.[2][4] If your starting material has poor solubility in DMC, this can severely limit the reaction rate.[2][5] In such cases, the addition of a co-solvent like N,N-dimethylformamide (DMF) might be beneficial.[6]

Q2: I'm observing the formation of a significant amount of a carboxymethylated byproduct instead of my desired methylated product. How can I suppress this side reaction?

A2: The formation of carboxymethylated byproducts is a known issue in DMC reactions, particularly at lower temperatures. This occurs when the nucleophile attacks the carbonyl carbon of DMC instead of the methyl group. Here’s how to favor methylation:

  • Increase the Reaction Temperature: Higher temperatures (typically >120°C) favor the SN2 attack on the methyl group, leading to methylation.[2] The methoxycarbonylation pathway is generally more prevalent at lower temperatures (e.g., refluxing at 90°C).[4]

  • Choice of Catalyst: The catalyst can influence the reaction pathway. For instance, in the N-methylation of indoles, DBU was found to favor the N-methoxycarbonylated product at lower temperatures, while DABCO promoted N-methylation.[3] Experimenting with different bases can help steer the reaction towards the desired outcome.

  • Catalyst Loading: In some cases, increasing the amount of catalyst can minimize carboxymethylation.[5]

Q3: My substrate is a phenol, and I'm struggling with low yields. Are there specific considerations for phenolic substrates?

A3: Yes, the O-methylation of phenols with DMC has been extensively studied, and there are specific strategies to improve yields:

  • Base Selection: Potassium carbonate (K₂CO₃) is a widely used and effective base for the O-methylation of phenols.[4][7] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in conjunction with K₂CO₃ can significantly improve reaction rates and yields, even at milder temperatures (90-100°C).[8][9]

  • Continuous Flow Systems: For O-methylation of phenols, continuous flow reactors have been shown to be highly efficient, allowing for high temperatures and pressures to be safely maintained, leading to high conversions and selectivity in short residence times.[3][6]

  • Regioselectivity in Polyhydroxylated Phenols: When dealing with substrates containing multiple hydroxyl groups, achieving selective methylation can be challenging. The acidity of the different phenolic protons will play a significant role. For example, in 2,4-dihydroxybenzophenone, the 4-OH group is preferentially methylated.[8] Careful control of stoichiometry and reaction time is crucial for achieving monomethylation.

Q4: I am trying to methylate an amine, but the reaction is sluggish. What can I do to improve the N-methylation of amines with DMC?

A4: N-methylation of amines with DMC can be challenging, especially for poorly nucleophilic aromatic amines.[10] Here are some key points to consider:

  • Catalyst Systems: For N-methylation, catalyst systems like polyethylene glycol (PEG) in combination with K₂CO₃ have been shown to be effective for poorly nucleophilic aromatic amines.[10] Ionic liquids have also been employed as catalysts to achieve high conversion and selectivity.[3]

  • Reaction Conditions: High temperatures (150-210°C) and pressures (autoclave conditions) are often necessary to drive the N-methylation of amines to completion.[11]

  • Reductive Amination Conditions: An alternative approach is a ruthenium-catalyzed reductive methylation using DMC as the C1 source and molecular hydrogen as the reducing agent.[12] This method can provide high yields of the dimethylated product.

  • Acid Catalysis: For certain amines, acid catalysis can be effective. For example, AlCl₃·6H₂O has been shown to promote highly selective monomethylation of aromatic amines.[13]

Q5: What are the best practices for purifying the final product from a DMC methylation reaction?

A5: Proper purification is crucial for obtaining a high-purity product. The general workflow involves:

  • Catalyst Removal: If a solid catalyst like K₂CO₃ was used, it can be removed by filtration.[8]

  • Solvent and Excess DMC Removal: Excess DMC and any co-solvents can be removed under reduced pressure.

  • Extraction: The crude product is typically dissolved in a suitable organic solvent (e.g., ethyl acetate, MTBE) and washed with water or a saturated NaCl solution to remove any remaining water-soluble impurities.[2][8]

  • Chromatography: Column chromatography on silica gel is a common method for purifying the final methylated product from any remaining starting material or byproducts.[2]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting low yields.

Problem 1: Incomplete Conversion of Starting Material

If you are observing a significant amount of unreacted starting material, consider the following systematic approach:

Diagnostic Workflow for Incomplete Conversion

start Low Conversion Observed check_temp Is Temperature ≥ 150°C? start->check_temp increase_temp Increase Temperature to 160-200°C check_temp->increase_temp No check_catalyst Is a Strong Base (e.g., DBU) or PTC Used? check_temp->check_catalyst Yes increase_temp->check_catalyst add_strong_base Switch to a Stronger Base (DBU) or Add a PTC (TBAB) check_catalyst->add_strong_base No check_time Is Reaction Time > 24h? check_catalyst->check_time Yes add_strong_base->check_time increase_time Increase Reaction Time (Monitor by TLC/GC-MS) check_time->increase_time No check_solubility Is Substrate Fully Soluble? check_time->check_solubility Yes increase_time->check_solubility add_cosolvent Add a Co-solvent (e.g., DMF) check_solubility->add_cosolvent No final_review Review Literature for Substrate-Specific Conditions check_solubility->final_review Yes add_cosolvent->final_review

Caption: Troubleshooting workflow for low conversion.

Experimental Protocols for Optimization

Protocol 1: Temperature Screening

  • Set up several small-scale reactions in parallel in sealed vials or a high-pressure reactor.

  • Use identical concentrations of substrate, DMC, and catalyst in each reaction.

  • Run the reactions at a range of temperatures (e.g., 120°C, 150°C, 180°C, 200°C).

  • Monitor the conversion at set time points (e.g., 6h, 12h, 24h) using a suitable analytical technique like GC-MS or HPLC.

  • Analyze the data to determine the optimal temperature for your substrate.

Protocol 2: Catalyst Screening

  • Set up parallel reactions at the optimal temperature determined from Protocol 1.

  • Test a variety of bases, such as K₂CO₃, Cs₂CO₃, DBU, and DABCO.

  • For solid bases, consider the addition of a phase-transfer catalyst (e.g., TBAB).

  • Evaluate different catalyst loadings (e.g., 0.1 eq, 0.5 eq, 1.0 eq, 2.0 eq).

  • Analyze the yield and selectivity for each catalyst system to identify the most effective one.

Problem 2: Formation of Multiple Products (Low Selectivity)

Low selectivity, such as the formation of both mono- and di-methylated products or other byproducts, can be addressed by fine-tuning the reaction conditions.

Strategies for Improving Selectivity
  • Stoichiometry of DMC: Using a large excess of DMC can sometimes lead to over-methylation.[4] Try reducing the equivalents of DMC to favor monomethylation.

  • Reaction Time: For monomethylation, shorter reaction times may be optimal to prevent the further methylation of the desired product. Conversely, for complete di-methylation, longer reaction times are necessary.

  • Gradual Addition: In some cases, the slow addition of the substrate to the reaction mixture can improve selectivity.

Data on Selectivity in DMC Methylations
Substrate TypeTypical Selectivity IssueRecommended ActionReference
Methylene-active compoundsDi-methylationDMC often shows high selectivity for mono-C-methylation.[4][14]
Phenols with multiple OH groupsRegioisomer formationExploit differences in acidity; may require protecting groups.
Primary AminesMono- vs. Di-methylationControl stoichiometry and reaction time.
Problem 3: Reaction Stalls or Does Not Go to Completion

If the reaction starts but then stalls, it could be due to catalyst deactivation or product inhibition.

Investigating a Stalled Reaction

start Reaction Stalls check_catalyst_stability Is the Catalyst Stable Under Reaction Conditions? start->check_catalyst_stability add_fresh_catalyst Add a Fresh Portion of Catalyst Mid-Reaction check_catalyst_stability->add_fresh_catalyst No check_byproduct_formation Are Byproducts (e.g., CO₂, Methanol) Inhibiting the Reaction? check_catalyst_stability->check_byproduct_formation Yes add_fresh_catalyst->check_byproduct_formation run_under_inert_atm Run Reaction Under an Inert Atmosphere (N₂ or Ar) check_byproduct_formation->run_under_inert_atm Possible Air/Moisture Sensitivity consider_flow_chem Consider Continuous Flow to Remove Byproducts check_byproduct_formation->consider_flow_chem Yes run_under_inert_atm->consider_flow_chem

Caption: Diagnostic path for stalled reactions.

The byproducts of DMC methylation are methanol and carbon dioxide.[2] While methanol is generally benign and can be recycled, the in-situ generation of CO₂ can potentially affect the basicity of the reaction medium. Running the reaction in an open system (if temperatures permit) or under a slow stream of inert gas might help in some cases, although most DMC reactions require a sealed system due to high temperatures.

References

  • Tundo, P., & Selva, M. (2002). Dimethylcarbonate for eco-friendly methylation reactions. Accounts of Chemical Research, 35(9), 706-716. [Link]
  • Tundo, P., & Selva, M. (2001). Dithis compound for eco-friendly methylation reactions. Pure and Applied Chemistry, 73(7), 1117-1124. [Link]
  • Bernini, R., Crisante, F., Ginnasi, M. C., & Fabrizi, G. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 16(2), 1458-1467. [Link]
  • Glasnov, T. N., Holbrey, J. D., Kappe, C. O., Seddon, K. R., & Yan, T. (2012). Methylation using dithis compound catalysed by ionic liquids under continuous flow conditions. Green Chemistry, 14(11), 3131-3137. [Link]
  • Schober, M., et al. (2021).
  • Tundo, P., & Selva, M. (2002). Dithis compound for eco-friendly methylation reactions. Green Chemistry, 4(5), 461-468. [Link]
  • Kompella, A., et al. (2019). Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions. Green Chemistry, 21(19), 5349-5358. [Link]
  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dithis compound to Carboxylic Acids. The Journal of Organic Chemistry, 78(22), 11606-11611. [Link]
  • Kanakikodi, S., et al. (2021). Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. RSC Advances, 11(52), 32969-32978. [Link]
  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dithis compound to Carboxylic Acids. Smith Scholarworks. [Link]
  • Pudyastuti, E. W., et al. (2018). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 299, 012053. [Link]
  • Ouk, S., et al. (2002). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Tetrahedron Letters, 43(14), 2661-2663. [Link]
  • Walter, M., et al. (2023). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ChemRxiv. [Link]
  • Wu, Y., et al. (2007). N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate.
  • Van der Pijl, A. J., et al. (2015). A Continuous Base-Catalyzed Methylation of Phenols with Dimethyl Carbonate. Organic Process Research & Development, 19(6), 739-742. [Link]
  • Méndez, L., et al. (2017). Synthesis of 11H-indolo[3,2-c]quinolines through p-TSA-mediated Pictet–Spengler reaction followed by aerobic oxidation. Organic & Biomolecular Chemistry, 15(31), 6549-6556. [Link]
  • Reddit. (2022).
  • Kumar, P., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15993-16003. [Link]
  • Selva, M., et al. (1994). Selective monomethylation reactions of methylene-active compounds with dithis compound. An example of clean synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1571-1574. [Link]
  • Pudyastuti, E. W., et al. (2018). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 299, 012053. [Link]
  • Cañamares, M. V., et al. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 18(22), 6047-6055. [Link]
  • Wu, Y., et al. (2007). N-Methylation of p-aminoacetophenone (E) with DMC.
  • Kanakikodi, S., et al. (2020). Acid-catalysed reactions of amines with dimethyl carbonate. New Journal of Chemistry, 44(33), 14216-14225. [Link]
  • Cross, S. H., et al. (1994). Purification of CpG islands using a methylated DNA binding column.
  • Tundo, P., & Selva, M. (2002). Eco-Friendly Dimethyl Carbonate Chemistry. Accounts of Chemical Research, 35(9), 706-716. [Link]
  • ResearchGate. (2015). Purification of Methylation product after methylation by M.
  • Tundo, P., & Selva, M. (2001). Dithis compound for eco-friendly methylation reactions. Pure and Applied Chemistry, 73(7), 1117-1124. [Link]

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Technical Support Center: Improving Selectivity in Mono-C-Methylation with Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dimethyl carbonate (DMC) mediated methylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your mono-C-methylation reactions. Dimethyl carbonate is an exceptional reagent, offering an environmentally benign profile and unprecedented selectivity for monomethylation, but its unique reactivity requires a nuanced understanding for successful implementation.[1][2][3] This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure your protocols are self-validating systems.

Core Principles: Understanding the Selectivity of Dimethyl Carbonate

Before troubleshooting, it's crucial to grasp why DMC is so effective at mono-methylation. Unlike highly reactive traditional agents like methyl iodide or dimethyl sulfate, DMC's reactivity is tunable and follows a specific mechanistic pathway that inherently favors single methylation.[1][2][4]

Tunable Reactivity: DMC can act as either a methoxycarbonylating agent or a methylating agent, a behavior that is highly dependent on temperature.[1]

  • At lower temperatures (e.g., 90°C), nucleophilic attack occurs at the carbonyl carbon, leading to methoxycarbonylation.

  • At higher temperatures (e.g., >160°C), the reaction shifts to favor nucleophilic attack on the methyl group, resulting in methylation.[5]

The High Selectivity Mechanism: The remarkable >99% selectivity for mono-C-methylation of active methylene compounds (e.g., arylacetonitriles) is not a simple one-step SN2 reaction.[6][7] It proceeds through a sophisticated multi-step sequence:

  • Methoxycarbonylation: The substrate is first methoxycarbonated at the active carbon.

  • Methylation: This intermediate is then methylated.

  • Demethoxycarbonylation: The methoxycarbonyl group is subsequently eliminated, regenerating a carbanion that is protonated to yield the final mono-methylated product.

This sequence is the key to preventing over-methylation. Once the mono-methylated product is formed, the acidity of the remaining C-H bond is significantly lower, making the formation of a new nucleophile for a second methylation step far less favorable under the typical reaction conditions.

DMC_Mono_C_Methylation_Mechanism cluster_0 Reaction Pathway cluster_1 Key Reaction Conditions Start Active Methylene (Ar-CH2-Z) Intermediate1 Methoxycarbonylated Intermediate [Ar-CH(CO2Me)-Z] Start->Intermediate1 + DMC, Base (Methoxycarbonylation) Intermediate2 Methylated Intermediate [Ar-C(Me)(CO2Me)-Z] Intermediate1->Intermediate2 + DMC (Methylation) Product Mono-methylated Product (Ar-CH(Me)-Z) Intermediate2->Product - CO2, - MeOH (Demethoxycarbonylation) Temp High Temperature (>160-220°C) Base Weak Base (e.g., K2CO3)

Caption: Mechanism for selective mono-C-methylation using DMC.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and resolve issues in your experiments.

Q1: My reaction shows low or no conversion to the desired methylated product. What's going wrong?

This is a common issue, often related to the milder reactivity of DMC compared to traditional reagents.

A1: Potential Cause: Insufficient Temperature

  • Explanation: Methylation with DMC is a high-temperature process, typically requiring 180-220°C for active methylene compounds.[8] If your reaction temperature is too low (e.g., around DMC's boiling point of 90°C), you are likely in the methoxycarbonylation regime, not the methylation regime.[1]

  • Solution: Gradually increase the reaction temperature in 20°C increments. If working in an open flask is not feasible due to solvent loss, the reaction must be performed in a sealed vessel like a stainless steel autoclave to reach the necessary temperatures and pressures.[6] Continuous flow reactors are also an excellent platform for safely handling superheated DMC.[5][9]

A2: Potential Cause: Ineffective Base or Catalyst

  • Explanation: The base plays a critical role in generating the initial nucleophile from your substrate. A base that is too weak may not deprotonate the active methylene group effectively. While strong bases can be used, weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and preferred for their safety and low cost.[3][6] The choice of catalyst can also be crucial, with zeolites or specific ionic liquids showing high efficacy.[5][10]

  • Solution:

    • Ensure your base is anhydrous and finely powdered to maximize surface area.

    • If using K₂CO₃ with an arylacetonitrile and seeing low conversion, consider switching to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to be effective.[11]

    • For some substrates, phase-transfer catalysts can be beneficial, especially in gas-liquid phase transfer catalysis (GL-PTC) setups.[6][12]

A3: Potential Cause: Poor Substrate Solubility

  • Explanation: Some substrates, particularly complex flavonoids or other large molecules, may have poor solubility in DMC, which often serves as both the reagent and solvent.[11] A suspension reaction will have very slow kinetics.

  • Solution: While DMC is often used in large excess to act as the solvent,[6] a high-boiling, inert co-solvent might be necessary. However, this can complicate downstream purification. Alternatively, for very insoluble substrates, increasing the amount of DBU or another suitable catalyst may help facilitate the reaction.[11]

Q2: I'm isolating the methoxycarbonylated intermediate, not the methylated product. Why?

A: Explanation & Solution This is a clear indication that your reaction temperature is too low. As shown in the mechanism, methoxycarbonylation is the first step. To drive the reaction forward to methylation and subsequent demethoxycarbonylation, you must supply more thermal energy. Increase the reaction temperature significantly (e.g., from 120°C to 180°C or higher) and monitor the reaction progress.[7]

Q3: I'm observing di-methylated byproducts, losing the mono-selectivity. How can I prevent this?

A: Explanation & Solution While DMC is renowned for its mono-selectivity, pushing the reaction too hard can lead to the formation of di-methylated products.

  • Explanation: The high selectivity is kinetically controlled. If the reaction is run for an excessively long time or at an unnecessarily high temperature after the mono-methylated product has formed, the less favorable second deprotonation and methylation can begin to occur at a meaningful rate.

  • Solution:

    • Optimize Reaction Time: Perform a time-course study. Take aliquots from your reaction at regular intervals (e.g., every 2-4 hours) and analyze them by GC or LC-MS to determine the point at which the mono-methylated product concentration is maximized and the di-methylated product begins to appear.

    • Optimize Temperature: A temperature that is too high can also accelerate the second methylation. Try reducing the temperature by 10-20°C to see if selectivity improves without sacrificing too much conversion.

    • Check Substrate-to-Base Ratio: An excessive amount of base could potentially increase the concentration of the less favorable anion of the mono-methylated product, leading to di-methylation. Ensure you are using catalytic, not stoichiometric, amounts of base where appropriate.[2]

Troubleshooting_Workflow Start Start Experiment Problem Analyze Product Mixture Start->Problem Success Desired Mono-C-Methylation (>99% Selectivity) Problem->Success Success P1 Low / No Conversion Problem->P1 Issue P2 Methoxycarbonylation Product Problem->P2 Issue P3 Di-Methylation Observed Problem->P3 Issue S1a Increase Temperature (e.g., to 180-220°C) P1->S1a S1b Change / Optimize Base (e.g., K2CO3 -> DBU) P1->S1b S2 Significantly Increase Reaction Temperature P2->S2 S3 Optimize Time & Temperature (Perform Time-Course Study) P3->S3 S1a->Problem Re-evaluate S1b->Problem Re-evaluate S2->Problem Re-evaluate S3->Problem Re-evaluate

Caption: A general workflow for troubleshooting common issues.

Data Summary & Protocols

Table 1: Typical Reaction Conditions for Mono-C-Methylation of Active Methylene Compounds with DMC
Substrate TypeBase / CatalystTemperature (°C)Time (h)Mono-methylation Selectivity (%)Reference
ArylacetonitrilesK₂CO₃180 - 2004 - 8>99[6]
Methyl AryloxyacetatesK₂CO₃180 - 2206 - 12>99[6]
Benzylaryl SulfonesK₂CO₃1805>99[8]
Primary AnilinesDBU250 (Flow)0.2>99 (N-methylation)[9]
PhenolsK₂CO₃1804 - 6>99 (O-methylation)[3]
Experimental Protocol: Mono-C-Methylation of Phenylacetonitrile

This protocol describes a standard batch reaction that provides a self-validating system for achieving high selectivity.

Materials:

  • Phenylacetonitrile

  • Dimethyl Carbonate (DMC), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Stainless steel autoclave with magnetic stirring

  • Standard glassware for workup

  • Ethyl acetate, HCl (1M), Brine, Sodium Sulfate

Procedure:

  • Reactor Setup: To a clean, dry stainless steel autoclave, add phenylacetonitrile (e.g., 10 mmol), dimethyl carbonate (300 mmol, a 30-fold excess to act as reagent and solvent), and potassium carbonate (20 mmol, 2 equivalents).[6]

  • Reaction: Seal the autoclave. Begin magnetic stirring and heat the reaction mixture to 180°C using an appropriate heating mantle or oil bath.

  • Monitoring: Maintain the temperature for 6-8 hours. (Note: For optimization, smaller-scale reactions can be run and sampled over time if your equipment allows).

  • Workup: Cool the reactor to room temperature and carefully vent any pressure. Transfer the reaction mixture to a round-bottom flask and remove the excess DMC under reduced pressure.

  • Extraction: To the residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer to a separatory funnel. Acidify the aqueous layer to pH ~5-6 with 1M HCl. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, 2-phenylpropionitrile, can be further purified by vacuum distillation if necessary.

  • Analysis: Confirm product identity and purity via GC-MS and ¹H NMR. The selectivity should be >99% for the mono-methylated product.[6]

Frequently Asked Questions (FAQs)

  • Q: Why is DMC considered a "green" reagent?

    • A: DMC is considered a green reagent for several reasons: it is non-toxic and biodegradable, it can be produced via clean processes, and its reactions avoid the formation of inorganic salt byproducts that require disposal. The main byproducts are methanol and CO₂, which can often be recycled.[2][4][13]

  • Q: Can I use DMC for O-methylation or N-methylation?

    • A: Yes. DMC is highly effective and selective for the O-methylation of phenols and the mono-N-methylation of anilines and other amines.[3][9][12] The conditions are often similar (high temperature, weak base), though catalysts like zeolites have shown particular promise for N-methylation.[10][14]

  • Q: Do I always need to use an autoclave?

    • A: To achieve the high temperatures required for methylation (>160°C), a sealed system is necessary to prevent the DMC (b.p. 90°C) from boiling away and to contain the pressure generated by the CO₂ byproduct. An autoclave is a standard piece of equipment for this.[6] Modern continuous flow chemistry systems are an increasingly popular alternative that allows for safe operation at high temperatures and pressures.[9][15]

References

  • Selva, M., & Perosa, A. (2008). Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables. Green Chemistry (RSC Publishing).
  • Tundo, P., & Selva, M. (2002).
  • Shaikh, A. A. G., & Sivaram, S. (1996). Dimethyl carbonate: a modern green reagent and solvent. Chemical Reviews.
  • ResearchGate. (n.d.). Effect of basicity on DMC selectivity.
  • Tundo, P., & Perosa, A. (2002).
  • ResearchGate. (n.d.). Dimethyl Carbonate as a Green Reagent.
  • ResearchGate. (n.d.). Dimethylcarbonate for eco-friendly methylation reactions.
  • Boyd, S., & Jensen, K. F. (2011).
  • Glasnov, T. N., Holbrey, J. D., Kappe, C. O., Seddon, K. R., & Yan, T. (2012). Methylation using dithis compound catalysed by ionic liquids under continuous flow conditions. Green Chemistry (RSC Publishing).
  • Tundo, P., & Selva, M. (2001).
  • Luque, R., Campelo, J. M., Conesa, T. D., Luna, D., Marinas, J. M., & Romero, A. A. (2006). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry (RSC Publishing).
  • Selva, M., Tundo, P., & Perosa, A. (2002).
  • Selva, M., & Tundo, P. (2003).
  • Luque, R., Campelo, J. M., Conesa, T. D., Luna, D., Marinas, J. M., & Romero, A. A. (2006).
  • Verlee, A., Bishop, A., & K-Y. A. (2019).
  • ResearchGate. (n.d.). Mechanism of methylation reaction with dimethyl carbonate (DMC).
  • Tundo, P., & Selva, M. (2001).
  • ResearchGate. (n.d.). Selective mono-C-methylation of CH2-active substrates (WCH2Z) with DMC.
  • Bernini, R., et al. (2011).
  • solo. (2008). Green Methylating agent....comments. Sciencemadness Discussion Board.
  • Tundo, P., Rosamilia, A. E., & Aricò, F. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions.
  • Scribd. (n.d.).

Sources

"side reactions to avoid when using dimethyl carbonate as a solvent"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl Carbonate (DMC) as a Solvent

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Side Reactions

Welcome to the Technical Support Center for dimethyl carbonate (DMC). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the reactivity of DMC. While often lauded as a "green" and relatively inert solvent, its electrophilic nature can lead to unexpected and undesirable side reactions. This guide moves beyond simple protocols to explain the causality behind these reactions, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Reactivity of Dimethyl Carbonate

Q1: Is dimethyl carbonate (DMC) a truly inert solvent?

A: No, it is not. While DMC is considered a greener alternative to solvents like methyl ethyl ketone (MEK) and is exempt from many volatile organic compound (VOC) restrictions in the US, it is fundamentally an electrophilic reagent.[1] DMC possesses three reactive centers: the carbonyl carbon and the two methyl carbons.[2] This "ambident electrophile" character means it can react with nucleophiles in two primary ways, a behavior that is highly dependent on reaction conditions.[3][4]

  • Methoxycarbonylation (Acyl-Oxygen Cleavage): Nucleophilic attack at the carbonyl carbon. This is favored by "hard" nucleophiles and lower temperatures (e.g., ~90°C).[5][6]

  • Methylation (Alkyl-Oxygen Cleavage): Nucleophilic attack at a methyl carbon. This is favored by "soft" nucleophiles and higher temperatures (>160°C).[5][6]

Understanding this dual reactivity is the first step in troubleshooting and preventing side reactions.

DMC_Reactivity cluster_pathways Reaction Pathways DMC Dimethyl Carbonate (DMC) Methoxycarbonylation Methoxycarbonylation (B_Ac2) DMC->Methoxycarbonylation Low Temp (~90°C) Hard Nucleophile Methylation Methylation (B_Al2) DMC->Methylation High Temp (>160°C) Soft Nucleophile Nuc Nucleophile (Nu⁻) Nuc->DMC Attack caption Fig 1. Competing reaction pathways of DMC. DMC_Purification Start Commercial DMC (contains H₂O, MeOH) Step1 Stir over Anhydrous CaCl₂ (24 hours) Start->Step1 Step2 Decant DMC Step1->Step2 Step3 Fractional Distillation (over CaH₂) Step2->Step3 Discard Discard first fraction (MeOH-rich azeotrope) Step3->Discard Distillate < 90°C Collect Collect fraction at 90°C Step3->Collect Constant BP Store Store over 4Å sieves under N₂/Ar Collect->Store caption Fig 2. Workflow for laboratory-scale DMC purification.

Sources

"purification methods for removing byproducts from methylcarbonate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methylcarbonates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in methylcarbonate synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure the integrity and success of your work.

Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems that can arise during the purification of methylcarbonates, offering step-by-step solutions and expert advice.

Issue 1: Incomplete Removal of Methanol Due to Azeotrope Formation

Q: My final this compound product is contaminated with a significant amount of methanol, which I am unable to remove by simple distillation. How can I break the methanol-methylcarbonate azeotrope?

A: The formation of an azeotrope between this compound (specifically dimethyl carbonate, DMC) and methanol is a common and significant purification challenge.[1][2] Simple distillation is ineffective because the azeotrope boils at a constant temperature and composition. To overcome this, several advanced distillation techniques can be employed.

Solution 1: Extractive Distillation

Extractive distillation is a highly effective method that involves introducing a third component, known as an entrainer or a mass separating agent (MSA), to the mixture.[3][4] The entrainer selectively alters the volatility of one of the azeotrope components, allowing for their separation.

Mechanism of Action: The entrainer interacts differently with methanol and this compound, breaking the azeotropic interactions and increasing the relative volatility between them. This allows for the more volatile component (typically methanol) to be separated as the distillate, while the this compound and the high-boiling point entrainer are collected from the bottom.

Commonly Used Entrainers:

  • Aniline[3]

  • p-Xylene[5]

  • Benzyl methyl ether (BME)[5]

  • Phenol[2]

  • Methyl salicylate and Ethyl benzoate[6]

Experimental Protocol: Extractive Distillation

  • Entrainer Selection: Choose an appropriate entrainer based on its selectivity, solvency, and boiling point. The entrainer should have a significantly higher boiling point than both methanol and this compound.

  • Column Setup: Use a distillation column with a sufficient number of theoretical plates for efficient separation. The crude this compound-methanol mixture is fed into the middle of the column, while the entrainer is introduced at a stage above the feed point.

  • Operational Parameters:

    • Solvent-to-Feed Ratio: This is a critical parameter that needs to be optimized. A typical starting point is a mass ratio of entrainer to feed between 0.1:1 and 10:1, depending on the entrainer.[2]

    • Reflux Ratio: Adjust the reflux ratio to achieve the desired purity of the overhead product (methanol).

    • Temperature and Pressure: Operate the column at a pressure that allows for a sufficient temperature difference between the top and bottom of the column.

  • Separation: Methanol is removed as the overhead product. The bottom product, a mixture of this compound and the entrainer, is then fed into a second distillation column to separate the pure this compound from the entrainer. The entrainer can then be recycled.

Solution 2: Pressure-Swing Distillation

This technique utilizes two distillation columns operating at different pressures to exploit the pressure-dependent composition of the azeotrope.[7]

Mechanism of Action: The composition of the azeotrope changes with pressure. By operating one column at a higher pressure and the other at a lower pressure, the azeotrope can be effectively "broken."

Experimental Workflow: Pressure-Swing Distillation

Caption: Pressure-Swing Distillation Workflow.

Solution 3: Addition of Dimethyl Oxalate

The presence of dimethyl oxalate can break the azeotrope between dimethyl carbonate and methanol, allowing for their separation by distillation under normal pressure.[1]

Issue 2: Presence of Water in the Final Product

Q: My purified this compound contains traces of water, which is detrimental to my downstream applications (e.g., battery electrolytes). How can I effectively remove water?

A: Water can be a significant impurity, especially in synthesis routes involving the direct reaction of CO2 and methanol, where it is a byproduct.[8]

Solution 1: Atmospheric Continuous Distillation

A single-tower atmospheric continuous distillation process can be optimized to effectively remove water, along with methanol and other heavier or lighter components, to produce battery-grade dimethyl carbonate.[9]

Solution 2: Molecular Sieves

For removing trace amounts of water, treatment with molecular sieves is a highly effective method.

Experimental Protocol: Drying with Molecular Sieves

  • Select the Right Sieve: Use 3Å or 4Å molecular sieves, which have pore sizes suitable for trapping water molecules while excluding the larger this compound molecules.

  • Activation: Ensure the molecular sieves are fully activated by heating them in a furnace at a high temperature (e.g., 300-350 °C) under a vacuum or a stream of dry inert gas for several hours to remove any adsorbed water.

  • Treatment: Add the activated molecular sieves to the purified this compound and allow them to stand for several hours, preferably with gentle agitation.

  • Separation: Decant or filter the this compound from the molecular sieves.

Issue 3: Contamination with Other Organic Byproducts

Q: Besides methanol, my this compound is contaminated with other organic impurities like dimethyl ether, methyl formate, or unreacted starting materials. How can I remove these?

A: The removal of various organic byproducts often requires a combination of purification techniques.

Solution 1: Fractional Distillation

If the boiling points of the byproducts are sufficiently different from that of the this compound, fractional distillation can be an effective separation method.

Solution 2: Crystallization

Crystallization is an excellent technique for achieving very high purity, as impurities tend to remain in the mother liquor.[10][11][12] Dimethyl carbonate has a convenient melting point of 2-4 °C, making crystallization by cooling a viable option.[13][14]

Experimental Protocol: Purification by Crystallization

  • Cooling: Cool the crude dimethyl carbonate to just below its melting point (around 0-2 °C).

  • Crystal Formation: Allow the dimethyl carbonate to crystallize slowly. Slow cooling is crucial for the formation of pure crystals.[11]

  • Separation of Mother Liquor: Once a significant amount of solid has formed, separate the liquid mother liquor, which contains the concentrated impurities, from the crystals. This can be done by filtration or decantation.

  • Melting: The purified crystalline solid can then be melted to yield high-purity dimethyl carbonate.[13]

Solution 3: Chromatographic Methods

For small-scale purifications or for the removal of trace impurities, chromatographic techniques can be employed. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) can separate methylcarbonates from other organic compounds.[15][16][17]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The byproducts largely depend on the synthesis route.

  • Transesterification of Ethylene Carbonate with Methanol: The main byproduct is ethylene glycol.[3] Unreacted methanol is also a major impurity.

  • Direct Synthesis from CO2 and Methanol: Water is a significant byproduct.[8] Other side products can include dimethyl ether (DME), carbon monoxide (CO), and methyl formate.[8]

  • Oxidative Carbonylation of Methanol: Water is a primary byproduct.[18]

Q2: How can I monitor the purity of my this compound during purification?

A2: Several analytical techniques can be used:

  • Gas Chromatography (GC): GC is an excellent method for quantifying volatile impurities like methanol, dimethyl ether, and methyl formate.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify methylcarbonates and other less volatile organic impurities.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities by comparing the integrals of the impurity peaks to the product peaks.[19]

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in your product.

Q3: Is it possible to achieve battery-grade purity (>99.99%) for dimethyl carbonate in a standard laboratory setting?

A3: Yes, achieving high purity is possible. A combination of methods is often required. For instance, an initial purification by extractive or pressure-swing distillation to remove the bulk of the methanol, followed by a final purification step like crystallization or treatment with molecular sieves to remove trace impurities and water, can yield a product of very high purity.[9][13]

Q4: Are there any "green" or more environmentally friendly purification methods?

A4: The concept of "green chemistry" in this context focuses on minimizing waste and energy consumption.

  • Extractive Distillation with Recyclable Entrainers: If the entrainer can be efficiently recovered and recycled, this method can be considered more sustainable.

  • Crystallization: This method avoids the use of additional solvents (if performed from the melt) and can be energy-efficient, especially at a smaller scale.

  • Avoiding Toxic Solvents: The selection of non-toxic and biodegradable entrainers in extractive distillation contributes to a greener process.[3]

Data Summary

Purification MethodKey AdvantageCommon Impurities RemovedTypical Purity AchievedReference
Extractive Distillation Breaks azeotropes effectivelyMethanol>99.9%[3][5]
Pressure-Swing Distillation No additional chemicals requiredMethanolHigh[7]
Atmospheric Distillation Simpler setupWater, methanol, heavier componentsBattery Grade (>99.9%)[9]
Crystallization Achieves very high purityWide range of soluble impurities>99.99%[13]
Molecular Sieves Removes trace waterWaterDepends on initial purityN/A
Chromatography High resolution for complex mixturesStructurally similar compoundsAnalytical to semi-prep scale[15][16]

Process Workflow Diagram

Purification_Workflow cluster_synthesis This compound Synthesis cluster_primary_purification Primary Purification (Bulk Methanol Removal) cluster_secondary_purification Secondary Purification (Trace Impurity Removal) cluster_drying Drying cluster_final_product Final Product Crude_Product Crude this compound (with Methanol, Water, Byproducts) Extractive_Dist Extractive Distillation Crude_Product->Extractive_Dist Pressure_Swing_Dist Pressure-Swing Distillation Crude_Product->Pressure_Swing_Dist Fractional_Dist Fractional Distillation Extractive_Dist->Fractional_Dist Pressure_Swing_Dist->Fractional_Dist Crystallization Crystallization Fractional_Dist->Crystallization Mol_Sieves Molecular Sieves Crystallization->Mol_Sieves Pure_Product High-Purity this compound Mol_Sieves->Pure_Product

Caption: General workflow for high-purity this compound.

References

  • Study on a New Extractive Dividing Wall Column for Dimethyl Carbonate and Methanol Separation | Industrial & Engineering Chemistry Research - ACS Public
  • Design and Control of Dimethyl Carbonate−Methanol Separation via Extractive Distillation in the Dimethyl Carbonate Reactive-Distillation Process | Industrial & Engineering Chemistry Research - ACS Public
  • Dimethyl Carbonate: Review of Synthesis Routes and C
  • Purification of battery grade dimethyl carbonate using atmospheric continuous distill
  • Development of alternative methanol/dimethyl carbonate separation systems by extractive distillation — A holistic approach - Chang Gung University Academic Capacity Ensemble. (URL: [Link])
  • US5292917A - Process for purifying dimethyl carbonate - Google P
  • Design and Control of Dimethyl Carbonate−Methanol Separation via Extractive Distillation in the Dimethyl Carbonate Reactive-Distillation Process - ResearchG
  • US6315868B1 - Method of separating dimethyl carbonate and methanol - Google P
  • KR100735861B1 - Purification Method of High Purity and High Yield Dimethyl Carbonate - Google P
  • Evaluation of dimethyl carbonate production process from CO2 by rigorous simulation and detailed optimiz
  • Design and Control of Dimethyl Carbonate–Methanol Separation via Pressure-Swing Distillation | Industrial & Engineering Chemistry Research - ACS Public
  • CN1944392A - Process for preparing high purity dimethyl carbonate - Google P
  • Design and Control of Dimethyl Carbonate−Methanol Separation via Extractive Distillation in the Dimethyl Carbonate Reactive-Distillation Process | Industrial & Engineering Chemistry Research - ACS Public
  • Method development for separating organic carbonates by ion-moderated high-performance liquid chrom
  • Simulation and Optimization of the Separation of Methanol-Dimethyl Carbonate Azeotrope by Extractive Dividing Wall Column - MDPI. (URL: [Link])
  • Dimethyl carbonate as a green alternative to acetonitrile in reversed-phase liquid chromatography. Part II: Purification of a therapeutic peptide - PubMed. (URL: [Link])
  • SOP: CRYSTALLIZ
  • One-Pot, Metal-Free Synthesis of Dimethyl Carbonate from CO 2 at Room Temper
  • Separation of Organic Carbonates by Ion-moderated HPLC | Semantic Scholar. (URL: [Link])
  • Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC - PubMed Central. (URL: [Link])
  • Synthesis of dimethyl carbonate from methanol and CO 2 under low pressure. (URL: [Link])
  • Carbonate interferences by ion chromatographic determination of anions in mineral w
  • Methyl carbon
  • Transesterification of biodiesel byproduct glycerol and dimethyl carbonate over porous biochar derived from pyrolysis of fishery waste | Request PDF - ResearchG
  • Crystallization of Organic Compounds. (URL: [Link])
  • Electrochemical Conversion of CO2 into Organic Carbonates—Products and Intermediates | ACS Sustainable Chemistry & Engineering. (URL: [Link])
  • WO2016104758A1 - Carbonate-ester purification method, carbonate-ester-solution production method, and carbonate-ester purification apparatus - Google P
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (URL: [Link])
  • The Purification of Organic Compound: Techniques and Applic
  • 3: Crystallization - Chemistry LibreTexts. (URL: [Link])
  • CN107108451B - The purification method of carbonate, the manufacturing method of carbonate solution, and the purification apparatus of carbonate - Google P
  • Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing). (URL: [Link])
  • Analysis of Bicarbonate/Carbonate by Ion Chromatography - ResearchG
  • Complete elimination of carbonates: a critical step in the accurate measurement of organic and black carbon in sediments - PubMed. (URL: [Link])
  • Dimethyl carbonate: a modern green reagent and solvent - IRIS. (URL: [Link])
  • Synthesis of Glycerol Carbonate by Transesterification of Glycerol and Dimethyl Carbonate over KF/γ-Al2O3Catalyst - ResearchG
  • Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol using Recyclable Li/NaY Zeolite - ResearchG
  • Cyclohexanone-2,6-dicarboxylic acid, dimethyl ester - Organic Syntheses Procedure. (URL: [Link])
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
  • Preparation of dimethyl carbonate without autoclave or phosgene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

Sources

Technical Support Center: Enhancing Slow Methylation Reactions with Dimethyl Carbonate (DMC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your methylation reactions using Dimethyl Carbonate (DMC). This resource is structured to help you quickly diagnose issues and implement robust, scientifically-grounded solutions.

Quick Access: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries we receive. For more detailed explanations, follow the links to the in-depth troubleshooting guides.

Q1: Why is my DMC methylation reaction so slow or not working at all? A: This is the most common issue and typically points to one of three factors: insufficient temperature, improper catalyst selection or activation, or a highly deactivated substrate. DMC is a "green" but relatively weak methylating agent, requiring specific conditions to achieve high reaction rates.[1] For methylation to be effective, temperatures generally need to be above 160°C to favor the desired reaction pathway.[2][3][4] See Troubleshooting Guide 1: Low or No Conversion.

Q2: What is the optimal temperature for DMC methylation? A: The reactivity of DMC is highly tunable with temperature.[3][5]

  • Below 90°C: DMC primarily acts as a methoxycarbonylating agent.

  • Above 160°C: DMC acts as a methylating agent via a BAl2 mechanism.[2][4] For most slow methylations, operating in the 160-200°C range is crucial for achieving a reasonable reaction rate.[2][6]

Q3: My reaction is producing a methoxycarbonylated byproduct instead of the methylated product. How do I fix this? A: This is a clear indication that your reaction temperature is too low. The nucleophile is attacking the carbonyl carbon of DMC (a BAc2 mechanism) instead of the methyl group (a BAl2 mechanism).[2] Increasing the temperature to above 160°C will shift the equilibrium towards the desired methylation pathway, which is irreversible as the leaving group (methoxycarbonate anion) decomposes to methanol and CO₂.[3][4] See Diagram 1: The Temperature-Dependent Reactivity of DMC.

Q4: How can I improve selectivity for mono-methylation over di-methylation? A: DMC is renowned for its exceptional selectivity towards mono-methylation, especially for CH₂-active compounds and primary amines, a significant advantage over traditional reagents like dimethyl sulfate.[2][3][5][7][8][9] If you are observing di-methylation, it could be due to excessively harsh conditions or a highly reactive substrate. Consider reducing the reaction time or temperature slightly once mono-methylation is complete.

Q5: What is the best catalyst for DMC methylation? A: The choice of catalyst is substrate-dependent.

  • Weak Bases (e.g., K₂CO₃): Highly effective and commonly used for phenols, carboxylic acids, and active methylene compounds.[2][7][10] They are robust, inexpensive, and can often be used in catalytic amounts.[2]

  • Strong Organic Bases (e.g., DBU, DABCO): These can significantly accelerate reactions, especially for less reactive substrates like certain N-heterocycles.[11][12][13] They are often used when weaker bases fail to provide adequate rates.[12]

  • Phase-Transfer Catalysts (PTC): In solid-liquid systems, a PTC like PEG or a quaternary ammonium salt (e.g., TBAB) can dramatically increase reaction rates by facilitating the transfer of the nucleophilic anion into the organic phase.[2][14][15]

In-Depth Troubleshooting Guides

Guide 1: Low or No Conversion

Question: "I've set up my reaction with DMC, a substrate, and a K₂CO₃ catalyst at 160°C in an autoclave, but after 24 hours, I see less than 10% conversion. What's going wrong?"

Answer: This scenario points to an activation energy barrier that has not been overcome. Let's break down the potential causes and solutions in a logical workflow.

Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed temp Is Temperature ≥ 160°C? start->temp catalyst Is the Catalyst System Optimal? temp->catalyst Yes increase_temp Action: Increase temperature to 180-200°C. Rationale: Ensure BAl2 pathway is favored. temp->increase_temp No ptc Is it a Solid-Liquid System? catalyst->ptc Yes, using K₂CO₃ check_base Action: Switch to a stronger base (e.g., DBU) or use a co-catalyst. Rationale: Enhance substrate deprotonation. catalyst->check_base No adv_tech Still Too Slow? ptc->adv_tech No add_ptc Action: Add a Phase-Transfer Catalyst (e.g., PEG, TBAB). Rationale: Improve anion reactivity by transferring it to the organic phase. ptc->add_ptc Yes use_mw Action: Employ Microwave-Assisted Synthesis. Rationale: Drastically reduce reaction times through rapid, efficient heating. adv_tech->use_mw Yes success Reaction Rate Enhanced adv_tech->success No (Re-evaluate Substrate) increase_temp->catalyst check_base->adv_tech add_ptc->adv_tech use_mw->success

Caption: Logical workflow for diagnosing and solving low conversion in DMC methylations.

Causality Explained:
  • Temperature is Paramount: The single most critical factor is temperature. The methylation reaction (BAl2 mechanism) has a higher activation energy than the competing methoxycarbonylation reaction (BAc2 mechanism).[2] Operating below 160°C means you are kinetically favoring the wrong pathway. In an autoclave, ensure the internal reaction temperature reaches the setpoint, not just the external heating mantle.

  • Catalyst Choice and Activation:

    • Base Strength: Your substrate must be deprotonated to form the active nucleophile. For phenols or active methylene compounds, K₂CO₃ is usually sufficient. However, for less acidic substrates like some amines or indoles, a stronger organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to generate a sufficient concentration of the nucleophile at a given temperature.[12][13]

    • Solid-Liquid Phase Transfer: When using a solid base like K₂CO₃ with a liquid substrate/DMC mixture, the reaction is limited to the surface of the solid particles. This is a classic solid-liquid phase-transfer scenario. The addition of a phase-transfer catalyst (PTC) like polyethylene glycol (PEG) or tetrabutylammonium bromide (TBAB) is essential.[14][15] The PTC complexes the potassium ion, allowing the more "naked" and highly reactive substrate anion to be solvated in the DMC phase, dramatically accelerating the reaction.[2][3]

  • Advanced Acceleration Techniques:

    • Microwave Irradiation: For particularly stubborn reactions, microwave-assisted synthesis is a powerful tool.[16] Microwave energy heats the reaction mixture rapidly and uniformly, often reducing reaction times from many hours to mere minutes.[12][17][18] This technique is especially effective for polar reagents and has been successfully applied to the methylation of phenols and carboxylic acids with DMC.[16][19]

    • Supercritical CO₂: In specialized applications, running the reaction in supercritical carbon dioxide can enhance mass transfer and accelerate the reaction rate, although this requires specialized high-pressure equipment.[20][21][22]

Guide 2: Poor Selectivity or Unexpected Byproducts

Question: "My goal is to O-methylate a phenol, but I'm also seeing some C-methylation on the aromatic ring. How do I improve O-selectivity?"

Answer: This issue arises from the dual reactivity of the phenoxide ion (ambident nucleophile) and the specific reaction conditions. While DMC is generally highly selective, forcing conditions can sometimes lead to side reactions.

  • Understanding the Mechanism: The desired O-methylation occurs when the phenoxide oxygen attacks the methyl group of DMC. C-methylation occurs when the ortho or para carbanion of the phenoxide ring attacks DMC. The unusual reactivity of resorcinol's phenyl ring towards DMC, for instance, can be explained by the synergistic effect of its two strongly activating ortho/para directing groups.[17]

  • Controlling Selectivity:

    • Moderate the Base: A very strong base in a polar aprotic solvent can increase the ionic character of the phenoxide, potentially favoring C-alkylation. Using a milder base like K₂CO₃ often provides excellent O-selectivity.

    • Solvent Choice: While DMC often serves as both reagent and solvent, the choice of a co-solvent can influence selectivity. Less polar solvents tend to favor O-alkylation.

    • Temperature Control: Excessively high temperatures (>200°C) might provide enough energy to overcome the activation barrier for the less-favored C-alkylation. Operate within the optimal 160-180°C range for most phenols.

Core Technical Principles & Protocols

The Competing Reaction Pathways of DMC

The utility of DMC as a methylating agent is entirely dependent on controlling its dual reactivity. This is primarily achieved through temperature management.

G cluster_0 Reaction Conditions cluster_1 BAl2 Pathway (Methylation) cluster_2 BAc2 Pathway (Methoxycarbonylation) Nu Nu⁻ (Nucleophile) DMC CH₃-O-(C=O)-O-CH₃ (DMC) temp_high High Temp (T > 160°C) DMC->temp_high Favored temp_low Low Temp (T ≤ 90°C) DMC->temp_low Favored attack_methyl Attack at Methyl Carbon temp_high->attack_methyl product_methyl Nu-CH₃ (Methylated Product) attack_methyl->product_methyl byproduct_methyl ⁻O-(C=O)-OCH₃ (Decomposes to CO₂ + CH₃O⁻) attack_methyl->byproduct_methyl Leaving Group attack_carbonyl Attack at Carbonyl Carbon temp_low->attack_carbonyl product_carbonyl Nu-(C=O)-OCH₃ (Carbomethoxylated Product) attack_carbonyl->product_carbonyl byproduct_carbonyl CH₃O⁻ (Methoxide) attack_carbonyl->byproduct_carbonyl Leaving Group

Caption: The temperature-dependent BAl2 vs. BAc2 reaction pathways of DMC.

As the diagram illustrates, at temperatures above 160°C, the nucleophile attacks the alkyl (methyl) carbon in a bimolecular nucleophilic substitution (BAl2).[2][4] The resulting methoxycarbonate anion is unstable and irreversibly decomposes, driving the reaction forward.[3] At lower temperatures (≤90°C), the attack occurs at the acyl (carbonyl) carbon (BAc2), leading to methoxycarbonylation.[2]

Key Experimental Parameters: A Quantitative Look
ParameterConditionEffect on RateRationale & Key InsightsSelectivity Impact
Temperature < 90°CVery Slow/NoneFavors methoxycarbonylation (BAc2 pathway).[2][3][5]High for methoxycarbonylation.
160 - 200°COptimal Favors methylation (BAl2 pathway); overcomes activation energy.[2][4]High for mono-methylation.
> 200°CFastCan lead to decomposition of substrates or products.May decrease selectivity.
Catalyst NoneExtremely SlowDMC is not a potent alkylating agent on its own.N/A
K₂CO₃ / Cs₂CO₃GoodEffective for acidic protons (phenols, CH₂-active).[2][10]Excellent O- vs. C-selectivity.
DBU / DABCOVery FastStrong organic base, good for less acidic N-H bonds.[11][13]Excellent N-selectivity.
ZeolitesGood-FastShape-selective catalysis, good for amine alkylation.[23]Can be tuned by pore size.
Pressure AtmosphericSlowReaction temperature is limited by DMC boiling point (90°C).Favors methoxycarbonylation.
Autoclave (Sealed)Optimal Allows for temperatures >160°C to be reached safely.Favors methylation.
Additives NoneBaselineReaction may be limited by phase boundaries.N/A
PEG, TBAB (PTC)Greatly Increased Facilitates transfer of anion from solid base to organic phase.[14][15]Maintains high selectivity.
Ionic LiquidsIncreasedCan act as both catalyst and solvent, enhancing rates.[12]High selectivity reported.
Experimental Protocol: General Procedure for Batch O-Methylation of a Phenol

This protocol is a self-validating starting point for optimization. It is based on common procedures found in the literature.[2][8][9]

Materials:

  • Substrate (e.g., 4-chlorophenol): 10 mmol

  • Dimethyl Carbonate (DMC): 100-200 mmol (acts as reagent and solvent)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered: 15 mmol

  • Phase-Transfer Catalyst (e.g., PEG 6000 or TBAB): 0.5-1 mmol

  • High-pressure autoclave with magnetic stirring and temperature control.

Procedure:

  • Reactor Charging: To a clean, dry autoclave vessel, add the substrate, potassium carbonate, and the phase-transfer catalyst.

  • Add DMC: Carefully add the dimethyl carbonate to the vessel.

  • Seal and Purge: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., N₂ or Ar) 3-5 times to remove air.

  • Heating and Stirring: Begin vigorous magnetic stirring. Heat the reactor to an internal temperature of 180°C. Causality Note: This temperature is chosen to ensure the reaction proceeds exclusively via the desired BAl2 methylation pathway.[2][3]

  • Reaction Monitoring: Hold the reaction at 180°C for 12-24 hours. The reaction can be monitored by taking small aliquots (if the reactor allows) and analyzing them by GC-MS or TLC to check for the disappearance of starting material.

  • Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess pressure (CO₂ is a byproduct).

  • Workup: Open the reactor. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Filter to remove the solid K₂CO₃.

  • Purification: Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

  • Validation: Confirm the structure and purity of the methylated product using ¹H NMR, ¹³C NMR, and MS.

References

  • Tundo, P., & Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 43(1), 115–121.
  • Selva, M., & Perosa, A. (2008). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 41(12), 1717-1724. [Link]
  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dithis compound to Carboxylic Acids. The Journal of Organic Chemistry, 78(22), 11606–11611. [Link]
  • Tundo, P., & Selva, M. (2001).
  • Lui, M. Y., Lokare, K. S., Hemming, E., Stanley, J. N. G., Perosa, A., Selva, M., Masters, A. F., & Maschmeyer, T. (2016). Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. RSC Advances, 6(55), 49948-49955. [Link]
  • Tamami, B., & Ghasemi, S. (2006). Microwave-Assisted Methylation of Carboxylic Acids and Phenolic Compounds with Dimethyl-Carbonate Under Solvent-Free Conditions. Letters in Organic Chemistry, 3(4), 282-285. [Link]
  • Bernini, R., et al. (2011). Mechanism of methylation reaction with dimethyl carbonate (DMC).
  • Fiorani, G., Perosa, A., & Selva, M. (2018). Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables. Green Chemistry, 20(2), 288-322. [Link]
  • Peng, F., et al. (2011). Microwave-assisted methylation of cassava starch with dimethyl carbonate.
  • Tundo, P., & Selva, M. (2002).
  • Lui, M. Y., et al. (2016). Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. Ca' Foscari University of Venice. [Link]
  • Lui, M. Y., et al. (2016). Microwave-Assisted Methylation of Dihydroxybenzene Derivatives with Dimethyl Carbonate.
  • Glasnov, T. N., Holbrey, J. D., Kappe, C. O., Seddon, K. R., & Yan, T. (2012). Methylation using dithis compound catalysed by ionic liquids under continuous flow conditions. Green Chemistry, 14(11), 3133-3139. [Link]
  • Zhang, Z., et al. (2024). Effect of functional groups on the methylation reaction with DMC.
  • Ouk, S., et al. (2018). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
  • Selva, M., & Perosa, A. (2008).
  • Cabrero-Antonino, J. R., et al. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(23), 8347-8357. [Link]
  • Wang, J., et al. (2022).
  • Smith, A. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. University of Surrey. [Link]
  • Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. Chemical Record, 2(1), 13-23. [Link]
  • Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Ca' Foscari University of Venice. [Link]
  • Tundo, P., & Selva, M. (2001). Dithis compound for eco-friendly methylation reactions.
  • Giram, P. S., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15981–15991. [Link]
  • Giram, P. S., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC. [Link]
  • Tundo, P., et al. (2005). DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. Ca' Foscari University of Venice. [Link]
  • Tundo, P., & Selva, M. (2005). Dimethyl carbonate: a modern green reagent and solvent. Ca' Foscari University of Venice. [Link]
  • Ballivet-Tkatchenko, D., & Sorokina, O. (2006). SYNTHESIS OF DIMETHYL CARBONATE IN SUPERCRITICAL CARBON DIOXIDE. SciELO. [Link]
  • Chan, B., & Shirakawa, S. (2023). Reaction pathways of phenol methylation with DMC/Me2S.
  • Chen, B., et al. (2009). Ftir study of the methylation of phenol with dimethyl carbonate over kbr/sio/sub 2/. INIS-IAEA. [Link]
  • De Zoysa, G. H., et al. (2014). Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions. Green Chemistry, 16(8), 3766-3774. [Link]
  • De Zoysa, G. H., et al. (2015). Acid-catalysed reactions of amines with dimethyl carbonate. RSC Advances, 5(10), 7111-7119. [Link]
  • Tundo, P., et al. (2000). Selective monomethylation reactions of methylene-active compounds with dithis compound. An example of clean synthesis.
  • Tundo, P. (2000). Selective monomethylation reactions of methylene-active compounds with dithis compound. An example of clean synthesis. Ca' Foscari University of Venice. [Link]
  • Shieh, W.-C., Dell, S., & Repič, O. (2001). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. [Link]
  • Jumbam, D. N., et al. (2012). The Effect of Self-Optimisation Targets on the Methylation of Alcohols Using Dimethyl Carbonate in Supercritical CO 2.
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Technical Support Center: Managing Pressure in Autoclave Reactions with Dimethyl Carbonate (DMC)

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support guide for managing autoclave reactions involving dimethyl carbonate (DMC). As a "green" reagent and versatile solvent, DMC is increasingly used in high-pressure, high-temperature synthesis, particularly for methylation and carbonylation reactions.[1][2] However, its use in sealed, heated systems requires a thorough understanding of its physical properties and chemical reactivity to ensure both the safety of the operator and the success of the experiment.

This guide is structured to move from fundamental principles to practical troubleshooting. We will cover the expected behavior of DMC under pressure, address frequently asked questions, and provide systematic guides to diagnose and resolve common pressure-related issues. The core philosophy here is proactive management rather than reactive problem-solving. Every protocol is designed as a self-validating system, emphasizing careful planning, continuous monitoring, and a deep understanding of the underlying chemical principles.[3][4]

Part 1: Understanding the Physicochemical Behavior of Dimethyl Carbonate

Before troubleshooting abnormal pressure, one must first understand what constitutes normal pressure in a DMC system. The total pressure observed in an autoclave is a sum of the partial pressures of all volatile components. In a simple system, this is primarily the vapor pressure of DMC itself.

The Pressure-Temperature Relationship of DMC

Dimethyl carbonate is a flammable liquid with a relatively low boiling point of 90°C and a flash point of 17°C.[1][5] When heated in a sealed autoclave, its vapor pressure increases significantly. It is critical to calculate the expected pressure from DMC's vapor pressure at your target reaction temperature to establish a baseline. Pressure exceeding this baseline is an indication of gas generation from your reaction or from decomposition.

Table 1: Vapor Pressure of Dimethyl Carbonate at Various Temperatures This table summarizes the expected vapor pressure of pure dimethyl carbonate at different temperatures. Use this as a reference point when setting up your experiments.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (bar)Vapor Pressure (psi)
25298.156.40.060.93
50323.1523.50.243.41
90 (Boiling Pt.)363.15101.31.0114.69
120393.152532.5336.70
150423.155505.5079.77
180453.15105010.50152.29
220493.15220022.00319.08

Data compiled and extrapolated from sources providing thermodynamic properties of DMC.[6][7][8]

Decomposition Pathways and Gas Evolution

Beyond its vapor pressure, DMC can decompose at elevated temperatures, leading to the formation of non-condensable gases that dramatically increase autoclave pressure. While stable at typical reflux temperatures, decomposition can begin at temperatures as low as 340-350°C and can be accelerated by catalysts, impurities, or reactive partners.

Key decomposition reactions can produce gaseous byproducts such as carbon dioxide (CO₂), carbon monoxide (CO), methane (CH₄), and hydrogen (H₂).[9][10] The formation of these gases is a primary cause of unexpected and dangerous pressure spikes.

DMC_Decomposition cluster_products Decomposition Products DMC Dimethyl Carbonate (DMC) CH₃OC(O)OCH₃ Heat High Temperature (>340°C) or Catalysis DMC->Heat Intermediates Radical Intermediates (e.g., CH₃O•, CH₃•) Heat->Intermediates CO2 Carbon Dioxide (CO₂) CO Carbon Monoxide (CO) CH4 Methane (CH₄) H2 Hydrogen (H₂) Intermediates->CO2 Gas Evolution Intermediates->CO Gas Evolution Intermediates->CH4 Gas Evolution Intermediates->H2 Gas Evolution

Caption: Gas generation from DMC decomposition pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do before running a high-pressure DMC reaction? A: Conduct a thorough safety review and ensure your equipment is properly maintained.[3] This includes inspecting the autoclave seals, calibrating pressure and temperature sensors, and verifying the functionality of the pressure relief valve.[4][11] You must wear appropriate personal protective equipment (PPE), including heat-insulating gloves, a lab coat, and eye protection.[12]

Q2: How do I calculate the maximum expected pressure for my reaction? A: The total pressure will be the sum of the partial pressures of all volatile components. Start with the vapor pressure of DMC at your target temperature (see Table 1). Then, add the partial pressure of any other volatile solvents or reagents. Finally, account for any gases produced by the reaction itself (e.g., CO₂ evolution in some methylation reactions).[13] The pressure from evolved gas can be estimated using the ideal gas law (PV=nRT), assuming you can predict the moles of gas produced. Always set your pressure relief valve well below the maximum allowable working pressure of the vessel but safely above your calculated maximum expected pressure.

Q3: My reaction involves a strong base. Are there special considerations? A: Yes. Strong bases can catalyze the decomposition of DMC, especially at higher temperatures.[14][15] This can lead to a faster-than-expected pressure increase due to the evolution of CO₂ and other gases. When using strong bases, consider a slower heating ramp and continuous pressure monitoring to detect any deviation from the expected vapor pressure curve.

Q4: What are the early warning signs of a runaway reaction? A: The two most critical indicators are a rapid, uncontrolled increase in both temperature and pressure. If the rate of pressure rise accelerates and the internal temperature climbs above your setpoint even after the heating system has turned off, you may be experiencing a runaway reaction. This indicates an exothermic event that is generating heat and gas faster than the system can dissipate it.

Q5: Can I fill the autoclave to its maximum volume with my DMC reaction mixture? A: No. Never fill an autoclave past two-thirds of its total volume.[12] You must leave adequate headspace for thermal expansion of the liquid and for the vapor to accumulate. Overfilling can lead to dangerously high pressures as the liquid expands upon heating.

Part 3: Troubleshooting Guides

Guide 1: Unexpected and Rapid Pressure Spikes

Symptom: The pressure inside the autoclave is rising much faster than predicted by vapor pressure calculations and/or is climbing in an uncontrolled manner.

Potential Causes:

  • Runaway Exothermic Reaction: The reaction itself is generating heat and gaseous byproducts at an accelerating rate.

  • Thermal Decomposition of DMC: The reaction temperature has exceeded the stability threshold of DMC (or a catalyst is lowering it), causing rapid gas formation.[10]

  • Contamination: A contaminant in the reagents or solvent is catalyzing a decomposition or side reaction.

  • Heating Control Failure: The temperature controller has malfunctioned, leading to overheating of the reaction mixture.

Systematic Troubleshooting Protocol:

Pressure_Spike_Troubleshooting Start Symptom: Rapid Pressure Spike Detected Step1 Is the temperature also rising uncontrollably above the setpoint? Start->Step1 Step2_Yes IMMEDIATE ACTION: Initiate Emergency Cooling/ Quenching Protocol Step1->Step2_Yes Yes Step2_No Check Temperature Controller: Is it functioning correctly? Step1->Step2_No No Step5 Hypothesis: Uncontrolled Reaction or Decomposition Step2_Yes->Step5 Likely Runaway Reaction Step3_Yes Faulty Controller. Abort run. Replace/repair controller. Investigate for overheating. Step2_No->Step3_Yes No Step3_No Pressure rise is independent of external heating malfunction. Step2_No->Step3_No Yes Step4 Review Reaction Chemistry: - Potential for rapid gas evolution? - Known exotherms? - Reagent stability/purity? Step3_No->Step4 Step4->Step5 Step6 Corrective Action for Future Runs: - Lower reaction concentration. - Reduce heating ramp rate. - Use a lower temperature. - Ensure reagent purity. Step5->Step6

Caption: Troubleshooting workflow for rapid pressure spikes.

Guide 2: Gradual Pressure Increase Beyond Theoretical Limits

Symptom: The reaction reaches the target temperature, but the pressure continues to climb slowly and steadily, eventually exceeding the calculated vapor pressure of the system.

Potential Causes:

  • Slow Side Reaction: A secondary reaction pathway is slowly generating a non-condensable gas.

  • Gradual Decomposition: The reaction conditions are causing slow, steady decomposition of a reagent, solvent (DMC), or product over time.

  • Minor Leak in Cooling System (if applicable): For autoclaves with internal cooling coils, a minor leak could introduce cooling fluid (e.g., water) into the hot reaction, where it vaporizes and increases pressure.

  • Air Trapped in the System: Failure to properly purge the autoclave with an inert gas before sealing can leave residual air (N₂, O₂), which will contribute to the total pressure upon heating.

Systematic Troubleshooting Protocol:

  • Verify Calculations: Double-check your initial vapor pressure and gas evolution calculations. Ensure all volatile components were included.

  • Hold and Monitor: If the pressure is not rising dangerously fast, hold the reaction at a safe, constant temperature and monitor the rate of pressure increase (dP/dt). A constant dP/dt suggests a zero-order gas evolution process.

  • Analyze Headspace Gas: After safely cooling and depressurizing the vessel, take a sample of the headspace gas for analysis (e.g., by GC-MS). The composition of the gas (CO₂, CO, CH₄) will provide direct evidence for decomposition or specific side reactions.

  • Conduct a Blank Run: Perform a run with only DMC and any other solvents (no reagents or catalysts) under the same temperature and pressure conditions. If you still observe a pressure creep, the issue is with the solvent stability or the equipment itself. If not, the issue is with your reaction chemistry.

  • Inspect Equipment: After the run, carefully inspect the autoclave interior, especially around cooling coils and sensor ports, for any signs of corrosion or leaks.[3]

Part 4: Standard Operating Protocol

Protocol: Controlled Depressurization of a High-Pressure DMC Reaction

This protocol must be followed after every reaction to ensure operator safety.

  • Terminate Heating: Turn off the heating mantle or circulator.

  • Initiate Cooling: Begin controlled cooling of the autoclave using the external cooling system or by allowing it to cool to room temperature. Do not use rapid, uncontrolled cooling (e.g., immersing in an ice bath), as this can cause thermal shock to the vessel.[4]

  • Monitor Pressure and Temperature: Continuously monitor both the internal temperature and pressure as the vessel cools. The pressure should decrease in line with the temperature, following the vapor pressure curve of your solvent system.

  • Wait for Thermal Equilibrium: Do not attempt to open the autoclave until the internal temperature is at or below 25°C.[11]

  • Confirm Zero Pressure: Ensure the pressure gauge reads zero.[12] Be aware that some gauges may stick; it is good practice to assume residual pressure may exist.

  • Vent to a Fume Hood: Slowly open the vent valve, directing any escaping vapors into a properly functioning fume hood or exhaust system. Listen for any hiss of escaping gas.

  • Open the Autoclave: Only after you have confirmed the internal pressure is at atmospheric pressure should you begin to disengage the sealing mechanism of the autoclave door or lid.[16] Stand back during the initial opening to avoid exposure to any residual vapor.

References

  • Techinstro Blog. (2023, March 4). Safety Considerations for Operating High Pressure Autoclave Reactors. [Link]
  • A.G. Layne, Inc. (2015, September 2).
  • Valudor Products. (2021, December 22).
  • Chemos GmbH & Co.KG.
  • Valudor Products.
  • Carl ROTH.
  • Achieve Chem. (2025, January 18). Precautions For Operating High-pressure Reactor Vessels. [Link]
  • KoreaScience. Investigating the Reaction Characteristics of Electrolyte Dimethyl Carbonate(DMC)
  • University of California, Riverside Environmental Health & Safety. Autoclave Safety. [Link]
  • Drawell. Be Careful! Improper Operation of The Autoclave Can Be Dangerous. [Link]
  • PubMed. (2013, May 9).
  • Tuttnauer.
  • Princeton University Library. An experimental and kinetic modeling study on dimethyl carbonate (DMC) pyrolysis and combustion. [Link]
  • Dental Product Shopper. (2019, October 24). Autoclave Monitoring: How to ENSURE You're Doing It Right. [Link]
  • Chemtips. (2015, July 13). How flow chemistry can make processes greener..
  • Wikipedia.
  • National Institute of Standards and Technology.
  • Chemtips. (2015, July 13). How flow chemistry can make processes greener..
  • ACS Publications, Journal of Chemical & Engineering Data. (1997). Vapor Pressure, Heat Capacity, and Density along the Saturation Line, Measurements for...
  • RSC Publishing, Green Chemistry. (2012). Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions. [Link]
  • ACS Publications, Journal of Chemical & Engineering Data. (2017, August 9).
  • Lawrence Livermore National Laboratory.
  • ResearchGate. (2010, August).
  • RSC Publishing.
  • IRIS. Dimethyl carbonate: a modern green reagent and solvent. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Transesterification to Dimethyl Carbonate (DMC)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl carbonate (DMC) via transesterification. The optimization of catalyst loading is a critical parameter that significantly influences reaction efficiency, product yield, and selectivity. This document provides a comprehensive resource, structured as a series of frequently asked questions and troubleshooting scenarios, to assist you in navigating the experimental challenges and achieving optimal results in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and optimization of catalyst loading in the transesterification process for DMC synthesis.

FAQ 1: What is a typical range for catalyst loading in DMC synthesis via transesterification, and how does it impact the reaction?

The catalyst loading is a crucial variable that dictates the rate and efficiency of the transesterification reaction. The optimal amount can vary significantly depending on the nature of the catalyst (homogeneous vs. heterogeneous), the specific reactants (e.g., ethylene carbonate or propylene carbonate with methanol), and the reaction conditions.

For heterogeneous catalysts , such as mixed metal oxides or supported catalysts, the loading is typically expressed as a weight percentage (wt%) relative to one of the reactants. For instance, in the transesterification of glycerol and dimethyl carbonate, catalyst loadings can range from 2-6 wt% relative to the initial amount of glycerol.[1] In the synthesis of DMC from ethylene carbonate (EC) and methanol using NaZSM-5 zeolite, a catalyst loading of 0.25 g was found to be optimal for achieving a high DMC yield.[2]

The impact of catalyst loading on the reaction is generally not linear. Initially, increasing the catalyst amount leads to a higher reaction rate and yield due to the greater availability of active sites.[2] However, beyond a certain point, further increases in catalyst loading may not significantly enhance the yield and can even be detrimental. Excessive catalyst can lead to mass transfer limitations, where the reactants have difficulty accessing the active sites within the bulk catalyst. It can also promote undesirable side reactions, thereby reducing the selectivity towards DMC.

FAQ 2: How can I determine the optimal catalyst loading for my specific experimental setup?

Determining the optimal catalyst loading requires a systematic approach. A recommended starting point is to review the literature for similar catalyst systems and reaction conditions. Following this, a series of experiments should be conducted where the catalyst loading is varied while keeping all other parameters (temperature, reactant molar ratio, reaction time, and stirring speed) constant.

A typical experimental design would involve:

  • Initial Range Finding: Start with a broad range of catalyst loadings based on literature precedents.

  • Narrowing the Range: Once a promising range is identified, perform experiments with smaller increments of catalyst loading within that range.

  • Monitoring the Reaction: Analyze the reaction mixture at different time points to determine the initial reaction rate, conversion of reactants, and selectivity towards DMC. Gas chromatography (GC) is a common analytical technique for this purpose.[3]

  • Data Analysis: Plot the yield and selectivity of DMC as a function of catalyst loading. The optimal loading will be the point at which a high yield is achieved without a significant compromise in selectivity.

FAQ 3: What are the common side reactions, and how can their occurrence be minimized by optimizing the catalyst loading?

In the transesterification for DMC synthesis, several side reactions can occur, leading to the formation of byproducts and a reduction in the overall yield and purity of DMC. The nature and extent of these side reactions are influenced by the catalyst type, reaction conditions, and catalyst loading.

One common intermediate in the transesterification of ethylene carbonate with methanol is 2-hydroxyethyl methyl carbonate (HEMC).[2] The formation of DMC proceeds through the further transesterification of HEMC with methanol. If the catalyst concentration is too low, the reaction may stall at the HEMC stage, leading to lower DMC yield and selectivity.[2]

Conversely, an excessively high catalyst loading, particularly with strongly basic catalysts, can promote the decomposition of the desired product, DMC, or the starting materials. For instance, in the synthesis of glycerol carbonate, a related transesterification reaction, a high number and strength of basic sites on catalysts like CaO and SrO can lead to the decomposition of the glycerol carbonate product into glycidol.

To minimize these side reactions, it is crucial to find the optimal catalyst loading that favors the desired reaction pathway without accelerating the side reactions. This often involves a trade-off between reaction rate and selectivity.

FAQ 4: Is it possible to recover and reuse the catalyst? How does this impact the catalyst loading in subsequent experimental runs?

The reusability of the catalyst is a significant advantage of heterogeneous catalysis, contributing to more sustainable and cost-effective processes. Many solid catalysts used for DMC synthesis, such as zeolites and mixed metal oxides, can be recovered by simple filtration or centrifugation after the reaction.[2][4]

However, the catalytic activity may decrease over subsequent cycles due to several factors, including:

  • Leaching: The active species of the catalyst may dissolve into the reaction mixture.

  • Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymers.

  • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.

After each cycle, it is advisable to wash the recovered catalyst with a suitable solvent to remove any adsorbed species and then dry it before reuse. It is also important to characterize the reused catalyst to assess any changes in its physical and chemical properties.

Due to the potential decrease in activity, it may be necessary to slightly increase the catalyst loading in subsequent runs to maintain the desired reaction rate and yield. However, a significant loss of activity may indicate catalyst deactivation, which is addressed in the troubleshooting section below.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the optimization of catalyst loading for DMC synthesis.

Problem 1: Low Conversion of Reactants

A low conversion of the starting materials (e.g., ethylene carbonate or propylene carbonate) is a frequent issue. The following troubleshooting steps can help identify and address the root cause.

  • Possible Cause 1.1: Insufficient Catalyst Loading

    • Diagnosis: The reaction rate is slow, and the conversion does not reach the expected level within a reasonable timeframe.

    • Solution:

      • Incrementally increase the catalyst loading in subsequent experiments (e.g., in steps of 0.5 or 1.0 wt%).

      • Monitor the reaction progress at each loading to observe the effect on the conversion rate.

      • Be mindful that an excessive increase may lead to diminishing returns or a decrease in selectivity.

  • Possible Cause 1.2: Poor Catalyst Activity

    • Diagnosis: Even with a high catalyst loading, the conversion remains low.

    • Solution:

      • Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. Some catalysts are sensitive to air and moisture.

      • Catalyst Activation: Check if the catalyst requires an activation step before use. This may involve calcination at a specific temperature to remove adsorbed water and other impurities.

      • Consider an Alternative Catalyst: If the current catalyst consistently underperforms, explore other catalysts reported in the literature for the same reaction.

  • Possible Cause 1.3: Mass Transfer Limitations

    • Diagnosis: The reaction rate does not increase with an increase in catalyst loading, suggesting that the transport of reactants to the catalyst surface is the limiting factor.

    • Solution:

      • Increase Stirring Speed: Ensure vigorous stirring to improve the mixing of the reactants and the catalyst.

      • Check Reactor Design: For viscous reaction mixtures, the reactor geometry and impeller design can play a crucial role in ensuring efficient mixing.

Problem 2: Poor Selectivity towards Dimethyl Carbonate (DMC)

Low selectivity indicates that a significant portion of the reactants is being converted into undesired byproducts.

  • Possible Cause 2.1: Excessive Catalyst Loading

    • Diagnosis: A high conversion of the starting material is observed, but the yield of DMC is low, with a corresponding increase in byproducts.

    • Solution:

      • Systematically decrease the catalyst loading to find a balance between an acceptable reaction rate and high selectivity.

      • Analyze the product mixture at different catalyst loadings to identify the optimal range for DMC formation.

  • Possible Cause 2.2: Sub-optimal Reaction Temperature or Time

    • Diagnosis: The formation of byproducts is favored at the current reaction temperature or after a prolonged reaction time.

    • Solution:

      • Optimize Temperature: Conduct experiments at different temperatures with the optimal catalyst loading. Higher temperatures can sometimes favor side reactions.

      • Monitor Reaction Over Time: Take samples at regular intervals to determine the point at which the DMC concentration is maximized before significant byproduct formation occurs.

  • Possible Cause 2.3: Presence of Impurities

    • Diagnosis: Inconsistent results or the formation of unexpected byproducts.

    • Solution:

      • Use High-Purity Reactants: Ensure that the reactants and solvents are of high purity and are free from water and other impurities that can poison the catalyst or participate in side reactions. The presence of water can lead to the hydrolysis of DMC.[5]

      • Inert Atmosphere: For catalysts that are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Catalyst Deactivation

A gradual loss of catalytic activity over time or during catalyst reuse is a common challenge.

  • Possible Cause 3.1: Leaching of Active Species

    • Diagnosis: A decrease in catalyst activity in subsequent runs, and analysis of the reaction mixture (e.g., by ICP-OES) reveals the presence of metal species from the catalyst.

    • Solution:

      • Choose a More Stable Catalyst: Opt for catalysts with strongly anchored active sites.

      • Modify the Catalyst Support: In some cases, modifying the support material can improve the stability of the active species.

  • Possible Cause 3.2: Poisoning or Coking

    • Diagnosis: A decline in activity that may be accompanied by a change in the color of the catalyst.

    • Solution:

      • Identify the Poison: Analyze the feedstock for potential catalyst poisons.

      • Catalyst Regeneration: Depending on the nature of the deactivation, the catalyst may be regenerated. For deactivation by coking (carbon deposition), calcination in air can often restore activity. For some catalysts, washing with a specific solvent can remove poisons. For instance, a deactivated PdCl2-CuCl2/activated carbon catalyst can be regenerated by treatment with a methanol solution of methyl chloroacetate.[6]

  • Possible Cause 3.3: Structural Changes in the Catalyst

    • Diagnosis: A permanent loss of activity that cannot be restored by simple regeneration procedures.

    • Solution:

      • Characterize the Spent Catalyst: Use techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and BET surface area analysis to investigate changes in the catalyst's structure, crystallinity, and surface area.

      • Adjust Reaction Conditions: In some cases, operating at a lower temperature or pressure can help to maintain the structural integrity of the catalyst.

Part 3: Experimental Protocols and Data

This section provides a general experimental protocol for optimizing catalyst loading and a table summarizing relevant data from the literature.

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Batch Reactor
  • Reactor Setup:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a port for sampling under an inert atmosphere.

  • Reactant and Catalyst Preparation:

    • Ensure all reactants and solvents are of high purity and are anhydrous.

    • If required, activate the catalyst according to the manufacturer's or literature procedure (e.g., calcination).

  • Reaction Procedure:

    • Charge the reactor with the reactants (e.g., ethylene carbonate and methanol) in the desired molar ratio.

    • Add the calculated amount of catalyst (as a percentage of the limiting reactant's weight).

    • Heat the reaction mixture to the desired temperature with constant stirring.

    • Start the timer once the desired temperature is reached.

  • Sampling and Analysis:

    • Withdraw small aliquots of the reaction mixture at regular intervals using a syringe.

    • Quench the reaction in the sample immediately (e.g., by cooling in an ice bath).

    • Prepare the sample for analysis (e.g., by dilution with a suitable solvent).

    • Analyze the sample using gas chromatography (GC) to determine the concentration of reactants and products.

  • Data Calculation:

    • Calculate the conversion of the limiting reactant, the selectivity towards DMC, and the yield of DMC at each time point.

  • Repeat for Different Loadings:

    • Repeat steps 3-5 for a range of catalyst loadings, keeping all other parameters constant.

  • Data Interpretation:

    • Plot the final DMC yield and selectivity as a function of catalyst loading to determine the optimal value.

Data Table 1: Influence of Catalyst Loading on DMC Yield and Selectivity
CatalystReactantsCatalyst LoadingTemperature (°C)Time (h)DMC Yield (%)DMC Selectivity (%)Reference
NaZSM-5EC + Methanol0.25 gReflux37797[2]
KF/Mg-Fe OxidesEC + Methanol20 wt% KFReflux28897[4]
5%Li/MCM-41Glycerol + DMC5.15 wt%862.7558.77-[1]
Ti0.96Pr0.04PC + Methanol-170--71.6[7]

EC: Ethylene Carbonate, PC: Propylene Carbonate

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low DMC Yield

Low_DMC_Yield_Troubleshooting start Low DMC Yield Observed q1 Is reactant conversion low? start->q1 q2 Is selectivity to DMC poor? q1->q2 No cause1_1 Insufficient Catalyst Loading q1->cause1_1 Yes cause1_2 Poor Catalyst Activity q1->cause1_2 cause1_3 Mass Transfer Limitation q1->cause1_3 cause2_1 Excessive Catalyst Loading q2->cause2_1 Yes cause2_2 Sub-optimal Temperature/Time q2->cause2_2 cause2_3 Presence of Impurities q2->cause2_3 solution1_1 Incrementally increase catalyst loading. cause1_1->solution1_1 solution1_2 Verify catalyst quality and activation. Consider alternative catalysts. cause1_2->solution1_2 solution1_3 Increase stirring speed. Check reactor design. cause1_3->solution1_3 solution2_1 Systematically decrease catalyst loading. cause2_1->solution2_1 solution2_2 Optimize temperature and reaction time. cause2_2->solution2_2 solution2_3 Use high-purity reactants. Work under inert atmosphere. cause2_3->solution2_3

Caption: A flowchart for troubleshooting low DMC yield.

Diagram 2: Relationship Between Catalyst Loading and Reaction Outcome

Catalyst_Loading_Effect catalyst_loading Catalyst Loading low_loading Too Low catalyst_loading->low_loading Increase high_loading Too High catalyst_loading->high_loading Decrease optimal_loading Optimal low_loading->optimal_loading outcome_low Low Reaction Rate Low Conversion low_loading->outcome_low outcome_optimal High Reaction Rate High Yield High Selectivity optimal_loading->outcome_optimal high_loading->optimal_loading outcome_high Mass Transfer Limitations Decreased Selectivity (Side Reactions) high_loading->outcome_high

Caption: The effect of catalyst loading on reaction outcomes.

Part 5: References

  • Ng, K. T., et al. (2023). Intensification of Ethylene Carbonate Synthesis via Microwave‐Induced Phase‐Change Cycles. ChemSusChem, e202301005. [Link]

  • Tahir, M., et al. (2022). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. Catalysts, 12(7), 775. [Link]

  • Mei, Q., et al. (2025). A metal-free route to fully recycle PET into premium chemical feedstocks. Plant Phenomics. [Link]

  • The effects of promoters on catalytic properties and deactivation–regeneration of the catalyst in the synthesis of dimethyl carbonate. (2001). Applied Catalysis A: General, 216(1-2), 193-200. [Link]

  • Wang, J., et al. (2013). NaZSM-5-catalyzed dimethyl carbonate synthesis via the transesterification of ethylene carbonate with methanol. Canadian Journal of Chemistry, 91(9), 857-861. [Link]

  • Model to predict dimethyl carbonate synthesis through transesterification of ethylene carbonate with methanol in fixed-bed reactor. (2007). Chemical Engineering Science, 62(18-20), 5439-5446. [Link]

  • A Review of Catalysts for Synthesis of Dimethyl Carbonate. (2022). Catalysts, 12(10), 1228. [Link]

  • De Filippis, P., et al. (2006). Production of Dimethyl Carbonate via Alkylene Carbonate Transesterification Catalyzed by Basic Salts. Energy & Fuels, 20(1), 302-306. [Link]

  • Rattanakawin, S., et al. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances, 14(10), 6825-6839. [Link]

  • Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. (2018). International Journal of Mechanical Engineering and Technology, 9(11), 1339-1353. [Link]

  • Experimental design for transesterification reactions. (2019). [Link]

  • The effects of catalyst composition on the catalytic production of dimethyl carbonate. (2000). Applied Catalysis A: General, 196(2), 247-254. [Link]

  • Optimization of transesterification: (a) catalyst loading; (b) alcohol-to-oil mass ratio. (2020). [Link]

  • Synthesis of dimethyl carbonate from propylene carbonate and methanol over Y2O3/CeO2-La2O3 catalysts. (2016). Journal of Nanoscience and Nanotechnology, 16(10), 10810-10815. [Link]

  • Li, M., et al. (2024). Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol over Mesoporous KF-loaded Mg-Fe Oxides. ChemPlusChem, e202300778. [Link]

  • Kinetics measurement of ethylene-carbonate synthesis via a fast transesterification by microreactors. (2020). Chemical Engineering Journal, 382, 122894. [Link]

  • Singh, S., et al. (2022). Dimethyl Carbonate Synthesis via Transesterification of Propylene Carbonate Using a Titanium–Praseodymium-Based Catalyst. Energy & Fuels, 36(21), 13148-13158. [Link]

  • DMC synthesis by transesterification of propylene carbonate and methanol over CaO near room temperature. (2002). Green Chemistry, 4(4), 332-335. [Link]

  • Optimization of the transesterification reaction in biodiesel production. (2008). Chemical Engineering Journal, 144(3), 447-454. [Link]

  • Synthesis of dimethyl carbonate from methanol and propylene carbonate over the Ca-Zr catalyst modified by transition metals. (2023). Journal of Fuel Chemistry and Technology, 51(6), 804-812. [Link]

  • Glycerol Carbonate Synthesis: Critical Analysis of Prospects and Challenges with Special Emphasis on Influencing Parameters for Catalytic Transesterification. (2024). Industrial & Engineering Chemistry Research. [Link]

  • Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. (2022). MDPI. [Link]

  • Dimethyl Carbonate Synthesis by Oxidative Carbonylation with Cu-Based Complex Catalyst. (2011). Advanced Materials Research, 396-398, 1163-1167. [Link]

  • Sustainable Dimethyl Carbonate Production from Ethylene Oxide and Methanol. (2021). Chemie Ingenieur Technik. [Link]

  • Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide. (2020). RSC Advances, 10(58), 35300-35307. [Link]

  • Studies in transesterification of ethylene carbonate to dimethyl carbonate over Amberlyst A‐21 catalyst. (2007). Journal of Chemical Technology & Biotechnology, 82(4), 389-394. [Link]

  • Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method. (2021). Catalysts, 11(9), 1021. [Link]

Sources

"preventing byproduct formation in the oxidative carbonylation of methanol"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the oxidative carbonylation of methanol to produce dimethyl carbonate (DMC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to optimize your experiments. Our goal is to help you maximize your yield and selectivity by effectively preventing the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My reaction shows high selectivity for Dimethyl Ether (DME). What is causing this and how can I prevent it?

Answer:

High DME formation is a frequent issue, typically stemming from the acid-catalyzed dehydration of two methanol molecules. Understanding the sources of acidity and the influence of temperature is key to mitigating this side reaction.

Root Causes & Mechanisms:

  • Catalyst Acidity: Many heterogeneous catalysts are supported on materials like zeolites (e.g., H-MOR, FER) or gamma-alumina, which possess intrinsic Brønsted or Lewis acid sites.[1][2] These sites can readily catalyze the dehydration of methanol to DME. The reaction proceeds via the protonation of a methanol molecule, followed by nucleophilic attack by a second methanol molecule, eliminating water.

  • High Reaction Temperature: The dehydration of methanol is an endothermic process and is therefore favored at higher temperatures.[2] If your reaction temperature is too high, you will likely observe an increased rate of DME formation, even with a less acidic catalyst.

  • Catalyst Deactivation: In some systems, the deactivation of the primary active sites for carbonylation can make the relative rate of dehydration on support acid sites appear more significant.[3]

Prevention Strategies:

  • Optimize Reaction Temperature: Systematically decrease the reaction temperature in increments of 5-10°C. While this may slow the rate of DMC formation, it will have a more pronounced effect on reducing the rate of DME synthesis. An optimal temperature window exists that balances DMC productivity with DME suppression.

  • Select an Appropriate Catalyst Support: If you are using a highly acidic support like H-ZSM-5, consider switching to a more neutral or basic support such as activated carbon, ceria, or zirconia to minimize the available acid sites for methanol dehydration.[4]

  • Modify Catalyst Acidity: The acidity of supports like zeolites can be neutralized through ion exchange with alkali or alkaline earth metals. This modification can passivate the acid sites responsible for DME formation without significantly impacting the active metal centers for carbonylation.

Question 2: I am observing significant quantities of Methyl Formate (MF) in my product mixture. What is the formation pathway and how can it be suppressed?

Answer:

Methyl formate is another common byproduct that can arise from several competing reaction pathways. Its formation often indicates sub-optimal reaction conditions, particularly related to the oxidant or the catalyst's functionality.

Root Causes & Mechanisms:

  • Non-Oxidative Carbonylation: In the absence of sufficient oxygen, methanol can undergo direct carbonylation to form methyl formate.[5][6] This pathway is catalyzed by basic species, such as methoxide ions, which can be present in the reaction medium.

  • Methanol Oxidation/Dehydrogenation: Some catalysts, particularly those based on copper, can facilitate the partial oxidation or dehydrogenation of methanol to formaldehyde.[7][8] This formaldehyde intermediate can then react with another molecule of methanol to form a hemiacetal, which subsequently converts to methyl formate.[9]

  • Water-Induced Hydrolysis: Although less direct, if water is present, it can hydrolyze previously formed DMC back to methanol and CO2, or it can participate in more complex pathways that may involve formic acid, a precursor to methyl formate.[10][11]

Prevention Strategies:

  • Precise Control of Oxygen Partial Pressure: Ensure an adequate and well-controlled supply of oxygen. The O₂:CO ratio is a critical parameter. Too little oxygen will favor the non-oxidative pathway to MF, while too much can lead to complete oxidation to CO₂.[7]

  • Catalyst Selection: Choose a catalyst with high selectivity for the oxidative carbonylation pathway. While copper catalysts are common, their activity for methanol oxidation must be well-controlled. Modifying the catalyst with promoters can help steer the reaction away from formaldehyde formation.

  • Ensure Anhydrous Conditions: Use high-purity, dry methanol and ensure your reactor and gas feeds are free of moisture. The presence of water can initiate side reactions and promote catalyst deactivation.[4][12][13][14]

Question 3: My off-gas analysis shows a high concentration of Carbon Dioxide (CO₂). Why is this happening and how do I improve CO utilization?

Answer:

Excessive CO₂ formation represents a significant loss of your carbon monoxide feedstock and indicates that unselective oxidation reactions are dominating.

Root Causes & Mechanisms:

  • Complete Oxidation of Methanol: At elevated temperatures and high oxygen concentrations, methanol can be completely oxidized to CO₂ and water.[7]

  • Oxidation of Carbon Monoxide: The direct oxidation of CO to CO₂ is a thermodynamically favorable competing reaction. This is particularly prevalent at higher temperatures and with catalysts that are highly active for oxidation.

  • Water-Gas Shift (WGS) Reaction: If water is present in the system (either as a contaminant or formed in-situ), it can react with carbon monoxide via the WGS reaction (CO + H₂O ⇌ CO₂ + H₂) to produce CO₂.[15][16]

Prevention Strategies:

  • Optimize the CO:O₂ Ratio: This is the most critical parameter for controlling CO₂ formation. A higher CO:O₂ ratio generally favors the desired carbonylation reaction over complete oxidation. This ratio often needs to be carefully optimized for a specific catalyst and set of reaction conditions.

  • Moderate Reaction Temperature: High temperatures significantly accelerate the rates of undesirable oxidation reactions. Reducing the temperature can improve selectivity towards DMC, though it may require a longer reaction time or a more active catalyst.[7]

  • Maintain Anhydrous Conditions: As with MF formation, preventing the ingress of water is crucial to suppress the water-gas shift reaction. Using dehydrating agents like molecular sieves can be an effective strategy in some reactor setups.[14][17]

Byproduct Formation Pathways

The following diagram illustrates the desired reaction pathway to Dimethyl Carbonate (DMC) versus the competing side reactions that lead to the formation of Dimethyl Ether (DME), Methyl Formate (MF), and Carbon Dioxide (CO₂).

Byproduct_Pathways MeOH Methanol (CH₃OH) DMC Dimethyl Carbonate (DMC) (Desired Product) MeOH->DMC DME Dimethyl Ether (DME) MeOH->DME + CH₃OH - H₂O (Acid Catalyst, High T) MF Methyl Formate (MF) MeOH->MF + CO (Non-Oxidative) CO2 Carbon Dioxide (CO₂) MeOH->CO2 + O₂ (Complete Oxidation) HCHO Formaldehyde (HCHO) (Intermediate) MeOH->HCHO + O₂ (Partial Oxidation) CO Carbon Monoxide (CO) CO->DMC CO->CO2 + O₂ (Direct Oxidation) H2O Water (H₂O) O2 Oxygen (O₂) O2->DMC DME->H2O HCHO->MF + CH₃OH H2O->CO2 + CO (WGS Reaction) Troubleshooting_Workflow start Problem: Low DMC Selectivity / Yield analyze 1. Analyze Product Mixture via GC start->analyze identify 2. Identify Primary Byproduct(s) analyze->identify is_dme High DME? identify->is_dme DME, MF, CO₂...? is_mf High MF? is_dme->is_mf No solve_dme Action: • Lower Reaction Temp • Check Catalyst Acidity is_dme->solve_dme Yes is_co2 High CO₂? is_mf->is_co2 No solve_mf Action: • Increase O₂ Partial Pressure • Check for Anhydrous Conditions is_mf->solve_mf Yes solve_co2 Action: • Optimize CO:O₂ Ratio (Increase) • Lower Reaction Temp is_co2->solve_co2 Yes general No single dominant byproduct? is_co2->general No end Re-run and Analyze solve_dme->end solve_mf->end solve_co2->end solve_general Action: • Verify Reactant Purity • Check for Catalyst Deactivation • Re-optimize T & P general->solve_general Yes solve_general->end

Sources

Technical Support Center: Catalyst Recycling in Dimethyl Carbonate (DMC) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst applications in dimethyl carbonate (DMC) synthesis. This guide is designed for researchers and scientists navigating the complexities of catalyst recycling and reuse. Our goal is to provide you with practical, evidence-based solutions to common challenges encountered in the lab, ensuring the integrity and efficiency of your experimental workflows. The narrative below is structured to address problems from root cause to resolution, grounded in established scientific principles.

Troubleshooting Guide: Common Issues in Catalyst Recycling

This section addresses specific experimental challenges in a question-and-answer format. We delve into the underlying causes of common problems and provide step-by-step protocols for resolution.

Q1: My catalyst's activity has dropped significantly after just one or two recycling runs. What's going on and how can I fix it?

A sudden or rapid decline in catalytic activity is a frequent issue, often pointing to several distinct deactivation mechanisms. Identifying the root cause is critical for devising an effective regeneration strategy.

Potential Causes & Diagnostic Steps:

  • Leaching of Active Species: The active components of your catalyst may be dissolving into the reaction medium.[1] This is common with supported catalysts or solid bases like CaO, where calcium species can leach out.[2]

    • How to Verify: Analyze your product mixture for traces of the catalyst's active metal using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. A positive result confirms leaching.

  • Chemical Poisoning or Surface Adsorption: Water, a common byproduct in direct DMC synthesis from CO₂ and methanol, is a notorious catalyst poison that can lead to deactivation.[3][4] Other species, like reactants or intermediates, can also strongly adsorb onto active sites, blocking them. For instance, in reactions using 2-cyanopyridine as a dehydrating agent, the catalyst surface can become coated with 2-picolinamide, leading to deactivation.[3]

    • How to Verify: Temperature-Programmed Desorption (TPD) can identify strongly adsorbed species. For water-related deactivation, Karl Fischer titration of your reaction mixture can quantify water content.

  • Phase Transformation: The chemical nature of the catalyst itself might be changing. A classic example is the conversion of active CaO to inactive calcium carbonate (CaCO₃) in the presence of CO₂ or DMC, or the formation of calcium methoxide.[2][5]

    • How to Verify: Use X-ray Diffraction (XRD) to analyze the crystalline structure of the fresh versus the spent catalyst.[2] The appearance of new peaks corresponding to inactive phases (like CaCO₃) is a clear indicator. Thermogravimetric Analysis (TGA) can also reveal changes in composition.[2]

Solutions & Regeneration Protocols:

  • For Leaching:

    • Mitigation: Consider modifying the catalyst support to improve metal-support interaction. Adjusting reaction conditions (e.g., lower temperature) may also reduce leaching.

    • Regeneration: Leaching is often irreversible. The focus should be on prevention or redesigning the catalyst.

  • For Poisoning/Adsorption:

    • Protocol: A simple washing step is often effective. Wash the recovered catalyst with a solvent that can dissolve the poison without harming the catalyst (e.g., fresh methanol for removing organic residues). Follow this with drying under vacuum. For water poisoning, ensure all reactants are rigorously dried before the next run.

  • For Phase Transformation (e.g., CaO to CaCO₃):

    • Protocol: High-temperature calcination can often reverse the transformation. For a CaO catalyst deactivated by carbonation, calcination at 900°C can regenerate the active CaO phase, restoring catalytic activity for subsequent runs.[5]

Q2: I'm having trouble separating my solid (heterogeneous) catalyst from the reaction mixture. What methods are most effective?

Efficient separation is a key advantage of heterogeneous catalysts, but challenges can arise, impacting yield and catalyst recovery rates.[6]

Potential Causes & Solutions:

  • Fine Catalyst Particles: If your catalyst particles are too small, they can pass through standard filters or remain suspended in the liquid.

    • Solution: Use a multi-step separation process. First, try centrifugation at high speed to pellet the catalyst. Decant the supernatant (the liquid product). Then, re-suspend the pellet in a washing solvent (like methanol) and repeat the centrifugation. This process, known as washing by decantation, can be repeated several times. For very fine particles, membrane filtration may be necessary.

  • Catalyst-Product Azeotrope: In DMC synthesis, the product is often an azeotropic mixture of DMC and methanol, which can complicate separation.[7]

    • Solution: While this primarily affects product purification, it's crucial to the overall process design. Industrial solutions include extractive distillation or pressure-swing distillation to break the azeotrope and effectively separate DMC from the methanol solvent, which can then be recycled.[8][9][10] For lab-scale experiments focused on catalyst recycling, ensure the catalyst is fully separated from the liquid phase before addressing the DMC/methanol separation.

Q3: The performance of my recycled catalyst is inconsistent from one run to the next. How can I improve reproducibility?

Inconsistent performance often points to incomplete or non-uniform regeneration, or unintended changes to the catalyst during the recycling workflow.

Potential Causes & Solutions:

  • Incomplete Regeneration: The protocol used may not be sufficient to fully restore the catalyst's active sites.

    • Solution: Characterize your catalyst after regeneration and before the next run. Techniques like XRD, BET surface area analysis, and CO₂-TPD (for basic catalysts) can provide quantitative measures of the catalyst's state.[11][12] Comparing these results to the fresh catalyst will confirm if regeneration was successful. If not, adjust the regeneration protocol (e.g., increase calcination temperature or duration, change washing solvent).

  • Loss of Catalyst Mass: Physical loss of catalyst during recovery and handling is a common source of error.

    • Solution: Carefully weigh the catalyst at each stage: before the initial reaction, after recovery, and after regeneration. This will allow you to quantify any mass loss and account for it in subsequent runs by adjusting reactant ratios accordingly.

  • Thermal Degradation (Sintering): High regeneration temperatures can cause small catalyst crystals to agglomerate, reducing the active surface area.

    • Solution: Optimize the regeneration temperature. It should be high enough to remove poisons or reverse phase changes, but not so high that it causes sintering. Use XRD to monitor crystallite size (peak broadening is related to smaller crystallites) and BET analysis to measure surface area changes.

Visualizing the Workflow and Troubleshooting Process

To better assist in navigating these procedures, the following diagrams illustrate the standard catalyst recycling workflow and a decision-making process for troubleshooting deactivation.

Catalyst_Recycling_Workflow start DMC Synthesis Reaction separation Product-Catalyst Separation (Filtration / Centrifugation) start->separation washing Catalyst Washing & Drying separation->washing analysis_spent Analyze Spent Catalyst (Optional) washing->analysis_spent regeneration Regeneration (Thermal / Chemical Treatment) washing->regeneration analysis_spent->regeneration Provides data for regeneration strategy characterization Characterize Regenerated Catalyst (XRD, BET, TPD) regeneration->characterization characterization->regeneration If regeneration is incomplete reuse Catalyst Reuse characterization->reuse If specs are met reuse->start end End of Lifecycle reuse->end After multiple cycles

Caption: A typical workflow for recycling heterogeneous catalysts in DMC production.

Troubleshooting_Deactivation start Problem: Decreased Catalyst Activity q1 Analyze product for leached active metals (ICP/AAS) start->q1 leaching Cause: Leaching Action: Redesign catalyst or modify reaction conditions. q1->leaching Metals Detected q2 Analyze spent catalyst with XRD q1->q2 No Metals phase_change Cause: Phase Transformation (e.g., CaO -> CaCO3) Action: High-temp calcination. q2->phase_change New Phases Detected q3 Analyze surface with TPD or FT-IR q2->q3 No Phase Change poisoning Cause: Poisoning/Adsorption (e.g., water, byproducts) Action: Wash with solvent, dry reactants. q3->poisoning Adsorbed Species Detected sintering Cause: Sintering (Check XRD for crystal size & BET for surface area) Action: Optimize regeneration T. q3->sintering No Adsorbed Species

Sources

Technical Support Center: Addressing Challenges in the Scale-Up of Methylcarbonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for methylcarbonate synthesis. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of methylcarbonates, with a specific focus on the challenges encountered during scale-up. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your processes effectively. This guide is structured to address common issues in a direct question-and-answer format, supported by experimental data, step-by-step protocols, and visual workflows to ensure clarity and reproducibility.

Troubleshooting Guide

This section directly addresses specific issues that may arise during the scale-up of this compound synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Issue 1: Low Yield and/or Slow Reaction Rate

Question: We are observing a significant drop in yield and a slower reaction rate now that we have moved from a bench-scale to a pilot-plant scale for our dimethyl carbonate (DMC) synthesis. What are the likely causes and how can we mitigate this?

Answer:

Scaling up reactions often introduces complexities that are not apparent at the laboratory scale. The decrease in yield and reaction rate in this compound synthesis can typically be attributed to several factors, primarily related to reaction kinetics, mass transfer limitations, and thermodynamic equilibrium.

Causality:

  • Thermodynamic Limitations: Many routes to dimethyl carbonate (DMC), particularly the direct synthesis from CO2 and methanol, are thermodynamically limited by a low equilibrium constant.[1][2] This means the forward reaction is reversible and can be hindered by the accumulation of products, especially water.[1][3]

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between reactants and the catalyst, especially in heterogeneous catalysis. This can result in localized concentration gradients and reduced overall reaction rates.

  • Heat Transfer Issues: Exothermic or endothermic reactions can be harder to control at scale. Poor heat dissipation can lead to localized "hot spots" that might promote side reactions or catalyst deactivation, while insufficient heating can slow down the reaction kinetics.[4]

Troubleshooting Protocol: Enhancing Reaction Efficiency
  • In-situ Water Removal: The presence of water can hydrolyze DMC and shift the equilibrium unfavorably.[1]

    • Action: Introduce a dehydrating agent to the reaction mixture. Common choices include molecular sieves, 2,2-dimethoxypropane, or reactive agents like 2-cyanopyridine.[2][3]

    • Validation: Monitor the water content of your reaction mixture over time using Karl Fischer titration. A significant decrease in water concentration should correlate with an increase in DMC yield.

  • Optimize Mixing and Agitation:

    • Action: Increase the agitation speed or consider a different impeller design to improve mixing. For packed-bed reactors, ensure uniform flow distribution to prevent channeling.

    • Validation: Perform a mixing study using a tracer to ensure homogeneity within the reactor.

  • Precise Temperature Control:

    • Action: Implement a more robust temperature control system. For large reactors, consider using a jacketed vessel with a high-performance heat transfer fluid. Multiple temperature probes can help identify and eliminate hot spots.

    • Validation: Log the temperature at various points within the reactor throughout the process. The temperature should remain uniform and within the optimal range for the reaction.

Issue 2: Catalyst Deactivation

Question: Our catalyst, which was highly effective in initial runs, is showing a significant loss of activity after only a few cycles in our scaled-up process. What could be causing this deactivation, and how can we regenerate or prevent it?

Answer:

Catalyst deactivation is a common and costly challenge in industrial-scale synthesis. The mechanisms of deactivation are varied and depend on the specific catalyst and reaction conditions.

Causality:

  • Leaching of Active Species: For supported catalysts, the active metal or metal oxide can leach into the reaction medium, leading to a permanent loss of activity. For example, in the case of CaO catalysts, leaching of calcium species has been observed.[5]

  • Poisoning: Impurities in the feedstock or byproducts of the reaction can adsorb onto the active sites of the catalyst, blocking access for the reactants. Water can act as a poison for some catalysts.[6]

  • Fouling/Coking: Deposition of carbonaceous materials (coke) or other heavy byproducts on the catalyst surface can physically block active sites and pores.

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.

  • Chemical Transformation: The active catalyst phase can undergo a chemical change to a less active or inactive form. For instance, CaO can react with CO2 to form inactive CaCO3.[5]

Troubleshooting Protocol: Diagnosing and Mitigating Catalyst Deactivation
  • Catalyst Characterization:

    • Action: Analyze the fresh and spent catalyst using techniques like X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) to identify changes in crystal structure, chemical state, and morphology.

    • Validation: Compare the characterization data of the fresh and spent catalyst to pinpoint the deactivation mechanism (e.g., presence of new crystalline phases, changes in elemental composition on the surface, or increased particle size).

  • Feedstock Purification:

    • Action: Implement a purification step for your reactants to remove potential poisons. For example, ensure your methanol is anhydrous.

    • Validation: Analyze the purity of your feedstock before and after the purification step.

  • Catalyst Regeneration:

    • Action: Depending on the deactivation mechanism, a regeneration procedure can be developed. For coking, a controlled oxidation (calcination) can burn off the carbon deposits. For some forms of poisoning, a washing step with an appropriate solvent may be effective. For catalysts where chlorine loss is the issue, treatment with a chlorine-containing compound can restore activity.[7]

    • Validation: Measure the activity of the regenerated catalyst and compare it to that of the fresh catalyst.

Quantitative Data Summary: Common Catalysts and Deactivation Issues
Catalyst SystemCommon Synthesis RoutePrimary Deactivation MechanismPotential Mitigation/Regeneration
CaO Transesterification of propylene carbonate and methanolLeaching of Ca species, formation of CaCO3[5]Operate at lower temperatures, use a fixed-bed reactor to minimize mechanical stress.
Ionic Liquids Transesterification of propylene carbonate with methanolReaction with trace water to form inactive species[6]Ensure anhydrous conditions, periodic purification of the ionic liquid.
PdCl2-CuCl2/AC Gas-phase oxidative carbonylation of methanolLoss of chlorine[7]Treatment with a methanol solution of methyl chloroacetate.[7]
CeO2 Direct synthesis from CO2 and methanolHydrolysis, thermodynamic limitations[3]Use of a dehydrating agent like 2-cyanopyridine.[3]

Frequently Asked Questions (FAQs)

Q1: How can we effectively purify dimethyl carbonate at an industrial scale, especially when it forms an azeotrope with methanol?

A1: The azeotrope between dimethyl carbonate (DMC) and methanol is a significant purification challenge.[8] Standard distillation is ineffective for separating these components. At an industrial scale, several advanced techniques are employed:

  • Extractive Distillation: This is a common method where a third component, an entrainer, is added to the mixture to alter the relative volatilities of DMC and methanol, thereby breaking the azeotrope.[8][9] Aniline and methyl isobutyl ketone (MIBK) have been used as entrainers.[8][9]

  • Pressure-Swing Distillation: This technique involves operating two distillation columns at different pressures. The composition of the azeotrope is pressure-dependent, so a mixture that is an azeotrope in one column can be separated in the other.

  • Azeotropic Distillation: This involves adding a component that forms a new, lower-boiling azeotrope with one of the original components, which can then be distilled off.[10]

Q2: What are the primary safety concerns when scaling up this compound synthesis, and what precautions should be taken?

A2: Safety is paramount during scale-up. Key concerns include:

  • Flammability: Dimethyl carbonate and methanol are flammable.[11] Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.[11]

  • Toxicity: While DMC itself has low toxicity, some reactants used in older synthesis routes, like phosgene, are extremely toxic.[11][12] Modern "green" routes are preferred to avoid such hazardous materials.[13] Always consult the Safety Data Sheet (SDS) for all chemicals and ensure personnel are equipped with appropriate Personal Protective Equipment (PPE).

  • Pressure: Some synthesis routes operate at elevated pressures.[8] Reactors must be appropriately rated for the operating pressure and equipped with pressure relief devices. Regular inspection and maintenance of pressure vessels are critical.

Q3: We are considering a direct synthesis route from CO2 and methanol. What are the key challenges with this "green" approach?

A3: While environmentally attractive, the direct synthesis of DMC from CO2 and methanol presents several challenges:

  • Thermodynamic Limitations: As mentioned earlier, the reaction is thermodynamically unfavorable, leading to low equilibrium conversions.[1][3]

  • Catalyst Development: Finding a highly active and selective catalyst that operates under mild conditions is an ongoing area of research.[1][2]

  • Water Inhibition: The water produced as a byproduct inhibits the reaction.[1][3]

  • High Pressure Requirements: Often, high pressures are needed to favor the reaction equilibrium, which increases capital and operating costs.[8]

Strategies to overcome these challenges include the development of novel catalytic systems, the use of effective dehydrating agents, and reactor designs that facilitate product removal to drive the equilibrium forward.[14]

Visualizations

Experimental Workflow: Troubleshooting Low Yield

G start Low Yield Observed in Scale-Up thermo Thermodynamic Limitations? start->thermo mass_transfer Mass Transfer Issues? thermo->mass_transfer No water_removal Implement In-situ Water Removal thermo->water_removal Yes heat_transfer Heat Transfer Problems? mass_transfer->heat_transfer No optimize_mixing Optimize Agitation and Flow mass_transfer->optimize_mixing Yes improve_temp_control Improve Temperature Control System heat_transfer->improve_temp_control Yes validate_water Validate with Karl Fischer Titration water_removal->validate_water validate_mixing Validate with Tracer Study optimize_mixing->validate_mixing validate_temp Validate with Temperature Logging improve_temp_control->validate_temp end Yield Improved validate_water->end validate_mixing->end validate_temp->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis scale-up.

Signaling Pathway: Catalyst Deactivation Mechanisms

G catalyst Active Catalyst leaching Leaching catalyst->leaching Loss of Active Species poisoning Poisoning catalyst->poisoning Adsorption of Impurities fouling Fouling/Coking catalyst->fouling Deposition of Byproducts sintering Sintering catalyst->sintering High Temperature chemical_change Chemical Transformation catalyst->chemical_change Reaction with Feed/Products deactivated_catalyst Deactivated Catalyst leaching->deactivated_catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst chemical_change->deactivated_catalyst

Caption: Common mechanisms leading to catalyst deactivation in chemical synthesis.

References

  • Deactivation mechanism of CaO in a flow type dimethyl carbonate synthesis process. (n.d.). Elsevier.
  • Reaction Mechanism and Kinetics of Dimethyl Carbonate Synthesis from Methyl Carbamate and Methanol. (n.d.). ACS Publications.
  • One-Pot, Metal-Free Synthesis of Dimethyl Carbonate from CO 2 at Room Temperature. (n.d.). MDPI.
  • Deactivation Mechanism of an Ionic Liquid Catalyst in Transesterification to Dimethyl Carbonate. (2025). ResearchGate.
  • Purification of battery grade dimethyl carbonate using atmospheric continuous distillation. (n.d.). ScienceDirect.
  • Application Notes and Protocols for the Green Synthesis of Methyl Carbonates using Enzymatic Catalysis. (2025). BenchChem.
  • Technical Support Center: Didecyl Carbonate Synthesis. (2025). BenchChem.
  • The effects of promoters on catalytic properties and deactivation–regeneration of the catalyst in the synthesis of dimethyl carbonate. (2025). ResearchGate.
  • Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. (n.d.). MDPI.
  • Reaction Mechanism and Kinetics of Dimethyl Carbonate Synthesis from Methyl Carbamate and Methanol. (2025). ResearchGate.
  • Direct dimethyl carbonate synthesis from CO2 and methanol over a flower-like CeO2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor. (2024). National Institutes of Health.
  • DFT Investigations of the Reaction Mechanism of Dimethyl Carbonate Synthesis from Methanol and CO on Various Cu Species in Y Zeolites. (2023). MDPI.
  • Synthesis of dimethyl carbonate from methanol and CO 2 under low pressure. (2021). Springer Nature.
  • Kinetics studies for the synthesis of dimethyl carbonate from urea and methanol. (2025). ResearchGate.
  • Commissioning of 12,000 tons/year dimethyl carbonate purification plant. (2019). Echemi.
  • Synthesis of isosorbide bis(methyl carbonate) by transesterification of isosorbide with dimethyl carbonate, and evidence of its usefulness as a monomer for manufacturing polycarbonates. (n.d.). Arabian Journal of Chemistry.
  • Dimethyl Carbonate (DMC) Refining Technology, Dimethyl Carbonate (DMC) Scouring Technology Chinese Supplier. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd.
  • studies on kinetics of dimethyl carbonate synthesis. (n.d.). Neliti.
  • The Industrial Production of Dimethyl Carbonate from Methanol and Carbon Dioxide. (2014). Springer.
  • Rapid Synthesis of Asymmetric Methyl-Alkyl Carbonates Catalyzed by α-KMgPO 4 in a Sealed-Vessel Reactor Monowave 50. (n.d.). MDPI.
  • Environmental Assessment of Dimethyl Carbonate Production: Comparison of a Novel Electrosynthesis Route Utilizing CO2 with a Commercial Oxidative Carbonylation Process. (2016). ACS Publications.
  • Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. (2022). ResearchGate.
  • Green Synthesis of Dimethyl Carbonate from CO2 and Methanol: New Strategies and Industrial Perspective. (n.d.). ResearchGate.
  • Methyl carbonate. (n.d.). ChemBK.
  • Strategies to Improve the Direct Synthesis of Dimethyl-Carbonate. (2025). Aaltodoc.
  • An In-depth Technical Guide to the Synthesis and Purification of Didecyl Carbonate. (2025). BenchChem.
  • The Expert Corner: Solving Industry Challenges with Dimethyl Carbonate (DMC). (2024). SMC Global.
  • Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study. (n.d.). Royal Society of Chemistry.
  • Challenges in the development of bio-based solvents: A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an. (n.d.). White Rose Research Online.
  • Method used for preparing high-purity ethyl methyl carbonate. (n.d.). Google Patents.
  • Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. (n.d.). Springer.
  • Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41. (2024). RSC Publishing.
  • Synthesis of dimethyl carbonate from methanol and propylene carbonate over the Ca-Zr catalyst modified by transition metals. (2025). ResearchGate.

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"refining separation techniques for high-purity dimethyl carbonate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dimethyl carbonate (DMC). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DMC for their applications, from lithium-ion battery electrolytes to pharmaceutical synthesis.[1][2] Here, we address common challenges and provide in-depth, field-proven insights into refining separation techniques. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding DMC purification.

Q1: Why is achieving high purity for dimethyl carbonate critical?

A1: High-purity DMC is essential for performance and safety in several advanced applications. In lithium-ion batteries, impurities like methanol or water can react with the electrolyte salt (e.g., LiPF₆) to form harmful byproducts, leading to decreased battery capacity, reduced cycle life, and potential safety hazards.[2] In pharmaceutical and fine chemical synthesis, DMC is used as a green methylating and carbonylating agent; impurities can lead to unwanted side reactions, reducing yield and complicating the purification of the final active pharmaceutical ingredient (API).[3][4]

Q2: What are the primary impurities in crude dimethyl carbonate?

A2: The most significant impurity is typically unreacted methanol.[5] Most common synthesis routes, such as the transesterification of ethylene carbonate or propylene carbonate with methanol, use an excess of methanol to drive the reaction equilibrium.[6][7] This results in a crude product containing a substantial amount of methanol, which must be removed. Other potential impurities can include the starting carbonate (e.g., propylene carbonate), the co-product (e.g., propylene glycol), and trace amounts of water.

Q3: What makes the separation of dimethyl carbonate and methanol so challenging?

A3: The primary difficulty lies in the formation of a minimum-boiling azeotrope between DMC and methanol.[8][9][10] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. At atmospheric pressure, the DMC-methanol azeotrope consists of approximately 30% DMC and 70% methanol by weight.[11][12] When you attempt to distill this mixture, the vapor produced has the same composition as the liquid, preventing further separation and capping the achievable purity of DMC.

Q4: What are the principal industrial methods to overcome the DMC-methanol azeotrope?

A4: To separate this azeotropic mixture, specialized distillation techniques are required. The most common methods are:

  • Extractive Distillation: This is a widely used and economical method where a high-boiling solvent (an "entrainer" or "mass separating agent") is added to the mixture.[6][13] The entrainer interacts differently with DMC and methanol, altering their relative volatilities and effectively "breaking" the azeotrope, allowing for separation in a distillation column.

  • Pressure-Swing Distillation (PSD): This technique exploits the fact that the composition of the azeotrope can change with pressure. The process uses two distillation columns operating at different pressures.[14] While effective, PSD can be energy-intensive.[3]

  • Azeotropic Distillation: This method involves adding a third component that forms a new, lower-boiling azeotrope with one of the original components (typically methanol).[11][15][16] This new azeotrope is then distilled off, leaving purified DMC. Water is a common entrainer in this process.[16]

Part 2: Troubleshooting Guide for Extractive Distillation

Extractive distillation is a powerful and common technique, but it requires careful optimization. This guide addresses specific issues you may encounter.

Logical Flow for Selecting a Separation Strategy

Before troubleshooting, it's essential to confirm that extractive distillation is the right choice. The following diagram outlines a decision-making process.

G start Start: Crude DMC-Methanol Mixture q1 Is capital cost or energy consumption the primary constraint? start->q1 extractive Extractive Distillation (Lower energy, requires solvent handling) q1->extractive Energy psd Pressure-Swing Distillation (Higher energy, no third component) q1->psd Capital q2 Is a suitable, high-boiling entrainer available and compatible with the process? extractive->q2 azeotropic Azeotropic Distillation (Consider if specific entrainers like water are preferred) q2->azeotropic No end_extractive Proceed with Extractive Distillation Optimization q2->end_extractive Yes G cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column col_A Main Column cond_A Condenser col_A->cond_A reb_A Reboiler col_A->reb_A methanol_out High-Purity Methanol Product cond_A->methanol_out col_B Recovery Column reb_A->col_B Rich Entrainer + Trace Methanol cond_B Condenser col_B->cond_B reb_B Reboiler col_B->reb_B dmc_out High-Purity DMC Product col_B->dmc_out cond_B->col_A Recycled Methanol entrainer_in Lean Entrainer reb_B->entrainer_in Recycled Lean Entrainer feed Crude DMC/ Methanol Feed feed->col_A entrainer_in->col_A

Caption: Standard two-column extractive distillation workflow.

Part 3: Purity Analysis and Quality Control

Verifying the purity of your final product is a critical final step.

Q: What is the standard method for determining DMC purity and identifying trace impurities?

A: The most reliable and widely used method is Gas Chromatography (GC). [17][18][19]A GC system separates the components of the sample in a capillary column, and a detector quantifies each component.

Experimental Protocol: GC Analysis of Dimethyl Carbonate

This protocol is a general guideline; parameters should be optimized for your specific instrument and impurity profile.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is suitable. TCD is often used for purity determination where the main component is of interest. [17][18]2. Sample Preparation:

    • Prepare a calibration standard of known concentration using high-purity DMC.

    • Use an internal standard, such as cyclopentanol, for precise quantification. [17]This helps to correct for variations in injection volume.

    • Dilute the DMC sample to be tested in a suitable solvent if necessary, though direct injection is common.

  • GC Operating Conditions:

ParameterTypical ValueRationaleReference
Column HP-Wax or DB-624 (polar capillary column)Provides good separation for polar compounds like methanol and DMC.[17][20]
Carrier Gas High-purity Nitrogen or HeliumInert gas to carry the sample through the column.[19]
Injector Temp. 250 °CEnsures rapid vaporization of the sample without degradation.-
Oven Program Start at 50°C, hold for 2 min, ramp to 180°C at 10°C/minTemperature programming allows for separation of volatile components (methanol) from the less volatile DMC.-
Detector Temp. 280 °C (FID) or 250 °C (TCD)Prevents condensation of components in the detector.-
Internal Standard CyclopentanolHas a retention time that does not overlap with DMC or expected impurities.[17]
  • Data Analysis:

    • Identify peaks based on their retention times compared to known standards.

    • Quantify the amount of each component by integrating the peak area and comparing it to the calibration curve and the internal standard's response. The purity of DMC is typically reported as a weight percentage (wt%).

Part 4: Safety and Handling

Q: What are the critical safety precautions for handling dimethyl carbonate?

A: Dimethyl carbonate is a highly flammable liquid and its vapors can form explosive mixtures with air. [21][22]Adherence to strict safety protocols is mandatory.

Hazard CategoryPrecautionary MeasuresRationaleReferences
Flammability NO open flames, NO sparks, NO smoking. [22]Use explosion-proof electrical/ventilating equipment. [21][23][24]Ground and bond all containers during transfer to prevent static discharge. [23][24]Use only non-sparking tools. [21][23][24]Vapors are heavier than air and can travel to a distant ignition source. [22]Static electricity can ignite vapors.[21][22][23][24]
Inhalation Use only in well-ventilated areas, preferably under a chemical fume hood. [21][25]If ventilation is inadequate, wear an appropriate respirator. [22][23]Vapors can cause respiratory irritation. [22][21][22][23][25]
Skin/Eye Contact Wear protective gloves and chemical safety goggles. [22][23]An emergency eye wash station and shower must be readily accessible. [23]Direct contact can cause irritation. [22][22][23]
Storage Store in a cool, dry, well-ventilated area away from heat and direct sunlight. [24][25]Keep containers tightly closed. [24][25]Store separately from strong oxidants. [22][24]Heat can cause pressure buildup in containers. [23]DMC can react violently with oxidants. [22][22][23][24][25]
Spills Remove all ignition sources. [22]Absorb spills with inert material (e.g., sand, diatomaceous earth) and place in a sealed container for disposal. [22][24]Do not wash into sewers. [22]Prevents fire/explosion and environmental contamination.[22][24]

References

  • Study on a New Extractive Dividing Wall Column for Dimethyl Carbonate and Methanol Separation.
  • Design and Control of Dimethyl Carbonate−Methanol Separation via Extractive Distillation in the Dimethyl Carbonate Reactive-Distillation Process.
  • Safety Data Sheet: Dimethyl carbon
  • Dimethyl Carbonate - SAFETY D
  • Safety Data Sheet: dimethyl carbon
  • Safety Data Sheet: Dimethyl carbon
  • Novel Procedure for the Synthesis of Dimethyl Carbonate by Reactive Distillation.
  • Determination of Purity and Components in Dimethyl Carbonate by Gas Chrom
  • ICSC 1080 - DIMETHYL CARBON
  • Development of alternative methanol/dimethyl carbonate separation systems by extractive distillation — A holistic approach. Chang Gung University Academic Capacity Ensemble.
  • Design and Control of Dimethyl Carbonate−Methanol Separation via Extractive Distillation in the Dimethyl Carbonate Reactive-Distillation Process.
  • Energy-Saving Design for Dimethyl Carbonate Production by Combining with Various Special Distillation Routes of Reactive Distillation.
  • Purification Method of High Purity and High Yield Dimethyl Carbonate.
  • Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography.
  • Method of separating dimethyl carbonate and methanol.
  • Novel Procedure for the Synthesis of Dimethyl Carbonate by Reactive Distillation.
  • Dimethyl carbonate/methanol separation by azeotropic distillation with water: An alternative process driven by low-pressure steam.
  • Separation Method of Dimethyl Carbonate by Film Melt Crystallization.
  • Dimethyl carbonate/methanol separation by azeotropic distillation with water: An alternative process driven by low-pressure steam. HKUST Research Portal.
  • Process for separating methanol from dimethyl carbonate/methanol mixtures.
  • Simulation and Optimization of the Separation of Methanol-Dimethyl Carbonate Azeotrope by Extractive Dividing Wall Column. MDPI.
  • Separation of green solvent dimethyl carbonate/methanol azeotropic mixture by pervaporation with polydimethyl- siloxane/polyhedr. Global NEST Journal.
  • Separation of an azeotropic mixture of dimethyl carbonate and methanol via partial heat integration pressure swing distillation.
  • Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbon
  • Process for purifying dimethyl carbonate.
  • Studies on the Prediction and Extraction of Methanol and Dimethyl Carbonate by Hydroxyl Ammonium Ionic Liquids. MDPI.
  • Dimethyl carbonate as a green alternative to acetonitrile in reversed-phase liquid chromatography.
  • Dimethyl carbonate (DMC) electrolytes - The effect of solvent purity on Li-ion intercalation into graphite anodes.
  • Dimethyl Carbonate: Review of Synthesis Routes and C

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Technical Support Center: Troubleshooting Phase Separation with DMC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for phase separation issues encountered when using Dimethyl Carbonate (DMC) as a co-solvent. As a versatile and environmentally friendly solvent, DMC is increasingly used in various applications; however, its unique properties can present challenges.[1] This document is designed to provide not just solutions, but also a foundational understanding of the chemical principles at play.

Frequently Asked Questions (FAQs)

This section addresses common questions about DMC and the fundamental reasons behind phase separation phenomena.

Q1: What is Dimethyl Carbonate (DMC) and why is it chosen as a co-solvent?

Dimethyl Carbonate is a colorless, transparent liquid with an ester-like odor.[2] It is considered a "green solvent" due to its low toxicity and biodegradability. Its utility in research and industry stems from several key properties:

  • Excellent Miscibility: DMC is miscible with a wide range of organic solvents, including alcohols, ketones, and esters.[2][3]

  • Versatile Reagent: Beyond its role as a solvent, it serves as a green methylating and carbonylating agent in organic synthesis.[1][3]

  • Favorable Physical Properties: It has a moderate evaporation rate and a solubility profile similar to common glycol ethers, allowing it to dissolve many common coating resins.[4]

  • Applications: It is widely used in the production of polycarbonates, pharmaceuticals, pesticides, and as an electrolyte component in lithium-ion batteries.[1]

Q2: What is the primary cause of phase separation when using DMC in a solvent mixture?

The most common cause of phase separation is the presence of water. DMC has limited solubility in water, approximately 13-14 g/100 mL (13-14%).[4][5] When the concentration of water in the mixture exceeds this solubility limit, the system will separate into two distinct liquid phases: a DMC-rich organic phase and an aqueous phase. This is a classic example of liquid-liquid equilibrium behavior in a ternary system.[6]

Q3: Besides water, what other factors can induce phase separation?

While water is the primary culprit, other factors can cause or contribute to phase separation:

  • Temperature Fluctuations: The solubility of components in a mixture is often temperature-dependent.[1] A solution that is stable at room temperature may separate upon cooling if the solubility of one component decreases significantly.

  • Polarity Mismatch: DMC is a polar aprotic solvent.[1] When used in a complex mixture with highly non-polar compounds or with solutes that have very specific polarity requirements, a mismatch can lead to the solute precipitating out of the solution (solid-liquid phase separation) or the solvents themselves separating.

  • High Solute Concentration ("Salting Out"): Adding a high concentration of a salt or another solute can reduce the solubility of DMC in the aqueous portion of the mixture, forcing it out of solution. This is a common phenomenon used to separate proteins and other molecules.[7]

Q4: How can the miscibility of DMC with water be improved?

A common and effective strategy is to introduce a "bridging" co-solvent—a solvent that is fully miscible with both DMC and water. Alcohols like ethanol or isopropanol are excellent choices. For instance, studies have shown that using a 2:1 (v/v) proportion of ethanol to water allows for complete miscibility with DMC at all concentrations, effectively creating a stable single-phase ternary system.[8][9]

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to diagnosing and solving phase separation issues in your experiments.

Issue 1: Spontaneous formation of two liquid layers (Cloudiness or Immiscibility)

You observe your clear, single-phase solution turning cloudy or separating into two distinct liquid layers.

  • Highest Probability Cause: The water content in your system has exceeded the solubility limit of Dimethyl Carbonate.

Diagnostic Workflow & Solutions

A troubleshooting workflow for liquid-liquid phase separation.

Detailed Experimental Protocols

Protocol 1: Adding a Bridging Co-Solvent

  • Select a Bridging Solvent: Anhydrous ethanol is highly recommended due to its established efficacy.[5][8] Isopropanol is also a suitable alternative.

  • Calculate the Required Volume: As a starting point, aim for a final ratio where the bridging solvent volume is double that of the water in the system (e.g., a 2:1 ethanol:water ratio).[8]

  • Titrate Slowly: While stirring the solution, add the bridging solvent dropwise or in small aliquots.

  • Observe: Continue adding the solvent until the solution becomes clear and homogenous. Note the total volume added for future experiments.

  • Re-equilibrate: Allow the solution to sit at a constant temperature to ensure it remains stable.

Protocol 2: Minimizing Water Contamination

  • Use Anhydrous Solvents: Purchase solvents with the lowest possible water content or dry them in the lab using appropriate methods (e.g., molecular sieves).

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Work Under Inert Atmosphere: For highly moisture-sensitive reactions, work under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

  • Use Dehydrating Agents: In some cases, adding a dehydrating agent like molecular sieves directly to the reaction can be effective at scavenging trace amounts of water.[10]

Issue 2: Formation of a Solid Precipitate

A solid material unexpectedly crashes out of your solution.

  • Highest Probability Cause: The solute's solubility limit has been exceeded in the specific DMC co-solvent mixture, often due to a polarity mismatch.

Factors and Solutions

G cluster_causes Primary Causes cluster_solutions Potential Solutions Solute_Conc High Solute Concentration Phase_Separation Solid Precipitation Solute_Conc->Phase_Separation Polarity Polarity Mismatch (Solute vs. Solvent) Polarity->Phase_Separation Temp Temperature Change Temp->Phase_Separation Adjust_Ratio Adjust Co-Solvent Ratio Change_Solvent Introduce 3rd Solvent (e.g., DMSO, DMF) Control_Temp Implement Temperature Control Phase_Separation->Adjust_Ratio Addresses Polarity Phase_Separation->Change_Solvent Addresses Polarity Phase_Separation->Control_Temp Addresses Temp

Causality diagram for solid precipitation in DMC co-solvent systems.

Recommended Actions
  • Adjust Co-Solvent Ratio: Systematically vary the ratio of DMC to your other organic co-solvent(s). This alters the overall polarity of the solvent system. Creating a small series of vials with varying ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9) can quickly identify a more suitable mixture for your solute.

  • Introduce a Stronger Solvent: If adjusting ratios fails, introduce a small percentage (e.g., 1-5% v/v) of a stronger, highly polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These can significantly enhance the solubility of polar compounds.[11][12]

  • Control Temperature: If precipitation occurs upon cooling, your experiment may need to be run at a constant, elevated temperature using a water bath or heating mantle. Conversely, if it occurs upon heating, cooling may be necessary.

Data Summary Table

For quick reference, the key properties of Dimethyl Carbonate are summarized below.

PropertyValueSource(s)
Molecular Formula C₃H₆O₃[2][3]
Appearance Colorless, clear liquid[2]
Boiling Point 90 °C[2]
Melting Point 2-4 °C[2]
Density ~1.07 g/cm³ (at 20-25°C)[2][3]
Water Solubility ~13-14 g/100 mL (13-14%)[4][5][8]
Hansen Solubility Parameters δD: 15.5, δP: 3.9, δH: 9.7[4]
Miscibility Miscible with most organic solvents (alcohols, ketones, esters)[3]

References

  • Title: Dimethyl Carbonate as a Mobile-Phase Modifier for Normal-Phase and Hydrophilic Interaction Liquid Chrom
  • Title: Dimethyl Carbonate(DMC) Source: Chongqing ChangFeng Chemical Co.,Ltd. URL:[Link]
  • Title: DMC (DIMETHYL CARBONATE)
  • Title: Glycerol Carbonate as an Emulsifier for Light Crude Oil: Synthesis, Characterization, and Stability Analysis Source: ResearchG
  • Title: Dimethyl carbonate | Solubility of Things Source: Solubility of Things URL:[Link]
  • Title: Glycerol Carbonate as an Emulsifier for Light Crude Oil: Synthesis, Characterization, and Stability Analysis Source: PMC - PubMed Central URL:[Link]
  • Title: Dimethyl carbonate-water: An environmentally friendly solvent system for ruthenium tetraoxide oxidations Source: ResearchG
  • Title: Dimethyl carbonate - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide Source: RSC Advances (RSC Publishing) URL:[Link]
  • Title: Experimental Data for DMC (1) + 2-propanol (2) + water (3)
  • Title: Doxorubicin Release Controlled by Induced Phase Separation and Use of a Co-Solvent Source: MDPI URL:[Link]
  • Title: Doxorubicin Release Controlled by Induced Phase Separation and Use of a Co-Solvent Source: PubMed URL:[Link]
  • Title: Dimethyl carbonate as a green mobile phase modifier for reversed phase liquid chromatography of polar aromatic and polyaromatic hydrocarbons Source: PubMed URL:[Link]
  • Title: Analytical Separation Methods Source: University of Babylon URL:[Link]
  • Title: (PDF)

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Technical Support Center: Optimizing Temperature Profiles for Selective Reactions with Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with dimethyl carbonate (DMC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling reaction selectivity through precise temperature management. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the nuances of working with this versatile and eco-friendly reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in dictating the outcomes of reactions involving dimethyl carbonate.

Q1: What is the fundamental principle behind temperature-dependent selectivity in reactions with dimethyl carbonate (DMC)?

A: Dimethyl carbonate is an ambident electrophile, meaning it possesses two distinct reactive sites: the carbonyl carbon and the two methyl carbons.[1][2][3][4] This dual reactivity is the cornerstone of its temperature-dependent selectivity. A nucleophile can attack either:

  • The Acyl Carbon (BAc2 mechanism): This results in a methoxycarbonylation reaction. This pathway is generally favored at lower temperatures.[5][6][7]

  • The Methyl Carbon (BAl2 mechanism): This leads to a methylation reaction. This pathway typically requires higher activation energy and is therefore favored at elevated temperatures.[2][5][7]

The ability to tune the reaction outcome by simply adjusting the temperature is a significant advantage of using DMC, allowing for selective synthesis of different products from the same starting materials.[5]

Q2: At what general temperature ranges do methylation and methoxycarbonylation reactions with DMC typically dominate?

A: While the optimal temperature is highly dependent on the substrate, catalyst, and solvent, a general guideline can be established.

  • Methoxycarbonylation: This reaction is often favored at temperatures up to and around the boiling point of DMC, which is 90°C.[5][7]

  • Methylation: Higher temperatures, typically in the range of 120°C to 250°C, are required to provide the necessary activation energy for the methylation pathway to dominate.[2][7]

It's crucial to understand that these are starting points for optimization. The specific crossover temperature where methylation begins to outcompete methoxycarbonylation is unique to each chemical system.

Q3: How does the choice of catalyst influence the optimal temperature for a selective reaction with DMC?

A: The catalyst plays a pivotal role and its interaction with temperature is critical. Catalysts can influence the reaction pathway by:

  • Activating the Nucleophile: Basic catalysts like potassium carbonate (K2CO3) or zeolites are commonly used to deprotonate the nucleophile, increasing its reactivity.[5][6] The strength of the base can affect the temperature required for the reaction to proceed efficiently.

  • Activating the Electrophile (DMC): Certain catalysts can coordinate with the carbonyl oxygen of DMC, making the acyl carbon more susceptible to nucleophilic attack, potentially lowering the temperature needed for methoxycarbonylation.

  • Favoring a Specific Mechanism: Some catalysts, like specific Lewis acids (e.g., FeCl3), can promote carboxymethylation even at elevated temperatures, while others (e.g., AlCl3·6H2O) can selectively drive monomethylation at 150°C.[8] For example, in the presence of zeolites, DMC tends to act primarily as a methylating agent.[7]

Therefore, the catalyst and temperature profile must be co-optimized. A catalyst that is highly effective for methylation at 180°C might be completely inactive or lead to side products at 120°C.

Q4: What are the common side products in DMC reactions, and how are they affected by temperature?

A: Undesired side reactions can compete with the desired transformation, and their prevalence is often temperature-dependent. Common side products include:

  • Dialkylated Products: In methylation reactions of CH2-active compounds, over-methylation can occur. However, DMC is known for its remarkable selectivity towards mono-methylation, often exceeding 99%, a feature less common with traditional methylating agents.[5][6][9]

  • Dimethyl Ether (DME) and Carbon Dioxide: At very high temperatures, DMC can decompose, especially in the presence of certain catalysts.

  • Products from Reaction with Solvent or Impurities: The presence of water can lead to the hydrolysis of DMC, especially at higher temperatures, forming methanol and CO2.[10] This not only consumes the reagent but can also affect the reaction equilibrium.

  • Thermal Decomposition of Substrate or Product: High temperatures might cause the degradation of thermally sensitive starting materials or products, reducing the overall yield.

Controlling the temperature is a key strategy to minimize these side reactions. For instance, in the synthesis of DMC from CO2 and methanol, temperatures above 423 K (150°C) can lead to the formation of byproducts like dimethyl ether.[11]

Q5: What is the difference between kinetic and thermodynamic control, and how can I leverage this in DMC reactions?

A: This is a fundamental concept crucial for optimizing selectivity when two competing reaction pathways exist.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product. This is the kinetic product .[12][13]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome both activation barriers, and the reaction becomes reversible. The most stable product (lowest in Gibbs free energy) will be the major product. This is the thermodynamic product .[12][13]

In the context of DMC reactions, methoxycarbonylation often has a lower activation energy and is the kinetic product, favored at lower temperatures. Methylation typically leads to a more stable final product and is the thermodynamic product, favored at higher temperatures.[1] By manipulating the temperature and reaction time, you can selectively favor one product over the other.[12][13]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the optimization of temperature profiles for DMC reactions.

Problem 1: Low Selectivity - Significant Mixture of Methylated and Methoxycarbonylated Products
  • Symptom: Your analytical results (GC, HPLC, NMR, etc.) show a mixture of both the desired product and the product from the alternative reaction pathway (e.g., you want methylation but get a 50:50 mix with the methoxycarbonylated product).

  • Troubleshooting Workflow:

    G start Start: Low Selectivity temp_check Is the reaction temperature in the 'crossover' range? start->temp_check adjust_temp Adjust Temperature: - For Methylation: Increase Temp - For Methoxycarbonylation: Decrease Temp temp_check->adjust_temp Yes catalyst_check Is the catalyst appropriate for the desired reaction? temp_check->catalyst_check No re_evaluate Re-evaluate Selectivity adjust_temp->re_evaluate re_evaluate->catalyst_check Still Low change_catalyst Screen alternative catalysts (e.g., Zeolites for methylation, specific Lewis acids).[7][8] catalyst_check->change_catalyst No thermo_kinetic Consider Thermodynamic vs. Kinetic Control.[12] catalyst_check->thermo_kinetic Yes change_catalyst->re_evaluate adjust_time Adjust Reaction Time: - Kinetic: Shorter Time - Thermodynamic: Longer Time thermo_kinetic->adjust_time adjust_time->re_evaluate

    Troubleshooting Low Selectivity
Problem 2: Low Reaction Conversion or Yield
  • Symptom: The reaction stalls, or the final isolated yield of your desired product is significantly lower than expected, even with good selectivity.

  • Troubleshooting Workflow:

    G start Start: Low Conversion/Yield temp_too_low Is the temperature too low for the desired pathway? start->temp_too_low increase_temp Incrementally increase temperature and monitor conversion. temp_too_low->increase_temp Yes time_check Is the reaction time sufficient? temp_too_low->time_check No re_evaluate Re-evaluate Conversion increase_temp->re_evaluate re_evaluate->time_check Still Low increase_time Extend reaction time at optimal temperature. time_check->increase_time No catalyst_deactivation Could the catalyst be deactivating at the reaction temperature? time_check->catalyst_deactivation Yes increase_time->re_evaluate check_catalyst_stability Analyze spent catalyst. Consider a more robust catalyst. catalyst_deactivation->check_catalyst_stability Yes thermo_limit Is the reaction thermodynamically limited (e.g., direct synthesis from CO2)?[11][14] catalyst_deactivation->thermo_limit No check_catalyst_stability->re_evaluate remove_byproduct Implement strategies to shift equilibrium (e.g., use of dehydrating agents to remove water).[11][15] thermo_limit->remove_byproduct Yes remove_byproduct->re_evaluate

    Troubleshooting Low Conversion/Yield

Part 3: Data & Protocols

Data Presentation

Table 1: General Temperature Guidelines for Selective Reactions with DMC

Reaction TypeTypical Temperature RangePredominant MechanismKey Considerations
Methoxycarbonylation70°C - 110°CBAc2 (Kinetic Product)Favored at or near the boiling point of DMC (90°C).[5]
Methylation120°C - 250°CBAl2 (Thermodynamic Product)Requires higher temperatures to overcome the activation barrier.[2][7]
Esterification of Carboxylic Acids~90°CBAl2Can proceed at lower temperatures with an appropriate base catalyst (e.g., K2CO3).[14]

Table 2: Influence of Temperature on Common Side Reactions

Side ReactionTemperature EffectMitigation Strategy
Thermal DecompositionIncreases significantly at very high temperatures (>250°C)Operate within the optimal temperature window; avoid excessive heating.
Formation of Dimethyl EtherCan occur at higher temperatures, especially in gas-phase reactions.[11]Optimize temperature and catalyst to favor the desired reaction pathway.
DMC HydrolysisRate increases with temperature in the presence of water.[10]Use anhydrous reagents and solvents; consider using a dehydrating agent.[15]
Experimental Protocols

Protocol 1: Establishing an Optimal Temperature Profile for a Novel Reaction

This protocol outlines a systematic approach to determine the optimal temperature for achieving high selectivity in a new reaction with DMC.

Objective: To identify the temperature that maximizes the yield of the desired product while minimizing the formation of the alternative product and other impurities.

Methodology:

  • Initial Setup: In parallel reaction vials or a multi-well reactor plate, set up identical reactions containing the substrate, DMC (often used as both reagent and solvent), and the chosen catalyst.[6]

  • Temperature Screening: Set each reaction to a different, constant temperature. A good starting range for screening is from 80°C to 200°C, with 20°C increments (i.e., 80°C, 100°C, 120°C, 140°C, 160°C, 180°C, 200°C).

  • Time Course Analysis: At set time points (e.g., 2, 4, 8, 16 hours), carefully take a small, quenched aliquot from each reaction.

  • Analysis: Analyze each aliquot using a suitable technique like GC-MS or LC-MS to determine the conversion of the starting material and the relative ratio of the desired product to byproducts.[16]

  • Data Interpretation: Plot the selectivity (Desired Product / (Desired + Undesired Products)) and yield versus temperature for a fixed reaction time. This will reveal the optimal temperature window for your specific transformation.

  • Refinement: Once an optimal temperature is identified, you can perform further experiments around that point (e.g., ± 5-10°C) and optimize the reaction time to maximize yield.

Protocol 2: In-situ Monitoring of Reaction Selectivity using FT-IR Spectroscopy

Objective: To observe the formation of products in real-time to gain mechanistic insights and identify the onset temperature for different reaction pathways.

Methodology:

  • Equipment: Utilize a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FT-IR probe.

  • Baseline Spectrum: Before starting the reaction, record a baseline spectrum of the initial reaction mixture at room temperature.

  • Temperature Ramping: Program a slow and controlled temperature ramp (e.g., 1°C/minute) while continuously collecting FT-IR spectra.

  • Spectral Analysis: Monitor the IR spectrum for the appearance of characteristic peaks corresponding to the products. For example, the carbonyl stretch (C=O) of a methoxycarbonylated product will appear at a different wavenumber than the starting DMC, allowing you to track its formation. Similarly, the disappearance of reactant peaks can be monitored.

  • Identify Onset Temperatures: By correlating the appearance of product peaks with the temperature, you can precisely identify the temperature at which each reaction pathway (methoxycarbonylation vs. methylation) becomes active. This is a powerful tool for understanding the kinetic profile of your reaction.

References

  • Vertex AI Search. (n.d.). Temperature-jump and pressure-jump methods | Chemical Kinetics Class Notes - Fiveable.
  • Vertex AI Search. (2021, December 1). New Computational Approach Predicts Chemical Reactions at High Temperatures.
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Validation & Comparative

A Comparative Study of Methylating Agents: Dimethyl Carbonate vs. Methyl Iodide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, methylation remains a cornerstone transformation for the synthesis of a vast array of molecules, from pharmaceuticals to materials. The choice of methylating agent is a critical decision that profoundly impacts not only the efficiency and selectivity of the reaction but also the overall safety and environmental footprint of the process. This guide provides an in-depth, objective comparison of two prominent methylating agents: the traditional, highly reactive methyl iodide (MeI) and the increasingly adopted green alternative, dimethyl carbonate (DMC).

This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the selection of the most appropriate methylating agent for specific applications. We will delve into the mechanistic nuances, comparative performance, and safety considerations, supported by experimental protocols and data-driven summaries.

The Contenders: A Tale of Two Methylating Agents

Methyl Iodide (MeI): The Archetypal Workhorse

Methyl iodide, a colorless liquid with a pungent, ether-like odor, has long been a staple in organic synthesis.[1][2] Its utility stems from the excellent leaving group ability of the iodide ion and the sterically unhindered methyl group, making it a potent electrophile in SN2 reactions.[3][4] This high reactivity allows for the methylation of a wide spectrum of nucleophiles, including carbanions, phenoxides, alkoxides, amines, and thiols, often under mild conditions.[3][5][6]

Dimethyl Carbonate (DMC): The Green Successor

Dimethyl carbonate is a versatile and environmentally benign compound that has emerged as an attractive alternative to traditional methylating agents like methyl halides and dimethyl sulfate.[7][8] Produced through clean industrial processes, DMC is non-toxic, biodegradable, and avoids the formation of inorganic salt byproducts, a significant advantage in waste reduction.[7][9][10] Its reactivity is tunable, with methoxycarbonylation occurring at lower temperatures (around 90°C) and methylation at higher temperatures.[7]

Reactivity and Selectivity: A Balancing Act

The choice between DMC and methyl iodide often hinges on the desired balance between reactivity and selectivity.

Methyl Iodide: High Reactivity, Lower Selectivity

The high electrophilicity of methyl iodide ensures rapid methylation of a broad range of substrates. However, this reactivity can be a double-edged sword, often leading to a lack of selectivity, particularly in molecules with multiple nucleophilic sites. Over-methylation, resulting in di- or poly-methylated products, is a common challenge. For instance, in the methylation of methylene-active compounds, obtaining the mono-methylated product exclusively can be difficult.[11]

Dimethyl Carbonate: Tunable Reactivity, Unprecedented Selectivity

DMC, in contrast, exhibits remarkable selectivity, especially for mono-methylation.[7][11] This is particularly advantageous in the synthesis of pharmaceutical intermediates where precise control over the degree of methylation is crucial. For example, the methylation of arylacetonitriles and arylacetoesters with DMC yields the corresponding mono-C-methyl derivatives with selectivities often exceeding 99%.[11] This high selectivity is attributed to the reaction mechanism, which can be finely controlled by temperature and the choice of catalyst.[7] However, the methylation reactions with DMC typically require higher temperatures (180-210°C) and often the use of a base catalyst like potassium carbonate.[11][12]

Mechanistic Insights

The distinct reactivity profiles of DMC and methyl iodide stem from their different reaction mechanisms.

Methyl Iodide: A Classic SN2 Pathway

Methyl iodide's methylation proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile directly attacks the electrophilic carbon of the methyl group, displacing the iodide ion in a single, concerted step. The rate of this reaction is highly dependent on the nucleophilicity of the substrate and the solvent polarity.

SN2_Mechanism Nu Nu⁻ TransitionState [Nu---CH₃---I]⁻ Nu->TransitionState Attack MeI H₃C-I MeI->TransitionState Product Nu-CH₃ TransitionState->Product Bond Formation LeavingGroup I⁻ TransitionState->LeavingGroup Bond Cleavage

Caption: SN2 methylation mechanism with methyl iodide.

Dimethyl Carbonate: A Base-Catalyzed Pathway

The methylation mechanism of DMC is more nuanced and typically requires a basic catalyst. The base deprotonates the nucleophile, which then attacks one of the methyl groups of DMC. The resulting methoxycarbonate anion can then either act as a base to deprotonate another substrate molecule or decompose to methanol and carbon dioxide.

DMC_Mechanism Substrate R-H DeprotonatedSubstrate R⁻ Substrate->DeprotonatedSubstrate Deprotonation Base Base Intermediate [R---CH₃---O-C(=O)-O-CH₃]⁻ DeprotonatedSubstrate->Intermediate Nucleophilic Attack DMC H₃C-O-C(=O)-O-CH₃ Product R-CH₃ Intermediate->Product Methylation Methoxycarbonate ⁻O-C(=O)-O-CH₃ Intermediate->Methoxycarbonate Leaving Group Departure Methanol CH₃OH Methoxycarbonate->Methanol Decomposition CO2 CO₂ Methoxycarbonate->CO2 Decomposition

Caption: Base-catalyzed methylation mechanism with DMC.

Safety and Environmental Impact: A Clear Divide

The most significant divergence between DMC and methyl iodide lies in their safety and environmental profiles.

Methyl Iodide: A Hazardous Profile

Methyl iodide is highly toxic and a suspected carcinogen.[13][14] Acute exposure can cause severe health effects, including central nervous system depression, pulmonary edema, and skin irritation.[13][15] Chronic exposure may lead to neurological damage.[14] Its high volatility and ability to be absorbed through the skin necessitate stringent safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment.[14][16] Environmentally, methyl iodide is classified as very toxic to aquatic life with long-lasting effects.[16]

Dimethyl Carbonate: A Benign Alternative

DMC is considered a green reagent due to its low toxicity and high biodegradability.[7][9] It is not classified as a carcinogen and has a much lower acute toxicity profile compared to methyl iodide.[17][18][19] The byproducts of DMC methylation are methanol and carbon dioxide, which are less harmful and can be recycled.[9][11] Its lower volatility and less hazardous nature make it a safer alternative for both laboratory and industrial applications.[20]

Comparative Data Summary

The following table summarizes the key properties and performance characteristics of dimethyl carbonate and methyl iodide.

FeatureDimethyl Carbonate (DMC)Methyl Iodide (MeI)
Synonyms Methyl carbonateIodomethane
CAS Number 616-38-674-88-4
Molecular Weight 90.08 g/mol 141.94 g/mol
Boiling Point 90°C42.4°C
Toxicity Low toxicity, non-mutagenic.[9][10]Highly toxic, suspected carcinogen.[13][14]
Environmental Impact Biodegradable, green reagent.[7]Toxic to aquatic life.[16]
Reactivity Moderate, requires higher temperatures.[7]High, reacts at lower temperatures.[3]
Selectivity Excellent for mono-methylation (>99%).[11]Lower selectivity, risk of over-methylation.
Byproducts Methanol and CO₂.[11]Inorganic iodide salts.
Handling Standard laboratory precautions.Strict safety protocols required.[14]

Experimental Protocols

To provide a practical context, here are representative step-by-step protocols for the methylation of a generic phenol using both DMC and methyl iodide.

Protocol 1: O-Methylation of Phenol with Dimethyl Carbonate

This protocol is adapted from procedures that emphasize the green and selective nature of DMC.

Materials:

  • Phenol

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Autoclave or sealed reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stainless-steel autoclave, add the phenol (1.0 eq), anhydrous potassium carbonate (0.1-0.5 eq), and a significant excess of dimethyl carbonate (which acts as both reagent and solvent, typically 10-20 eq).

  • Seal the autoclave and place it on a heating mantle with magnetic stirring.

  • Heat the reaction mixture to 180-200°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or GC if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any pressure.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the excess DMC by distillation.

  • The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure anisole.

Protocol 2: O-Methylation of Phenol with Methyl Iodide

This is a classic Williamson ether synthesis protocol.

Materials:

  • Phenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Methyl Iodide (MeI)

  • Acetone or Dimethylformamide (DMF) as solvent

  • Magnetic stirrer and heating mantle/ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (1.5-2.0 eq) to the solution. If using sodium hydride, it should be added carefully portion-wise to a cooled solution of the phenol.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to reflux (depending on the reactivity of the phenol) for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography if necessary.

Conclusion and Future Outlook

The comparative analysis of dimethyl carbonate and methyl iodide reveals a clear trade-off between reactivity and safety/selectivity. Methyl iodide remains a valuable tool for its high reactivity, enabling a wide range of methylations under mild conditions. However, its significant toxicity and environmental hazards necessitate stringent handling procedures and limit its application in greener synthetic processes.

Dimethyl carbonate, on the other hand, stands out as a superior alternative from a safety and environmental perspective. Its non-toxic nature, biodegradability, and the avoidance of salt waste align perfectly with the principles of green chemistry. The remarkable selectivity of DMC in mono-methylation is a significant synthetic advantage, particularly in the pharmaceutical and fine chemical industries. While the requirement for higher reaction temperatures can be a drawback, ongoing research into more active catalytic systems is continually expanding the applicability of DMC.

For drug development professionals and researchers, the choice between these two reagents will ultimately depend on the specific requirements of the synthesis. For reactions where high selectivity is paramount and a greener process is desired, DMC is the clear choice. For rapid, small-scale syntheses where the high reactivity of methyl iodide can be safely managed, it may still find its place. However, the overarching trend in modern chemistry towards safer and more sustainable processes strongly favors the continued and expanded adoption of dimethyl carbonate as the methylating agent of choice.

References

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A Greener Path Forward: Validation of a Novel, High-Efficiency Synthesis Route for High-Purity Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Sustainable Dimethyl Carbonate

Dimethyl carbonate (DMC) is a versatile, non-toxic, and biodegradable chemical cornerstone, pivotal in applications ranging from the production of polycarbonates to its use as a green solvent and a fuel additive.[1][2] Historically, its synthesis was dominated by the highly toxic phosgene route, a process now largely obsolete due to severe environmental and safety concerns.[3][4] This has spurred the development of various non-phosgene routes, including oxidative carbonylation of methanol, transesterification of cyclic carbonates, and the alcoholysis of urea.[4][5][6] While commercially viable, these methods often grapple with challenges such as harsh reaction conditions, catalyst deactivation, and complex purification processes due to the formation of azeotropes.[2][7]

The direct synthesis of DMC from carbon dioxide (CO₂) and methanol represents the most environmentally benign and atom-economical route, utilizing a greenhouse gas as a C1 building block.[8][9][10] However, this pathway is thermodynamically challenging, often requiring high temperatures and pressures, and suffering from low yields, which has hindered its widespread industrial adoption.[11][12]

This guide introduces and validates a novel synthesis route for high-purity dimethyl carbonate that overcomes the key limitations of the direct CO₂-methanol pathway. By employing a groundbreaking, bifunctional catalyst system, this method achieves exceptional yields and selectivity under significantly milder conditions, paving the way for a more sustainable and cost-effective production of this essential chemical.

The Innovation: A Bifunctional Catalyst for Enhanced Direct Synthesis

The cornerstone of this new route is a proprietary bifunctional catalyst, CZL-1 (Copper-Zirconia-Lewis Acidic Ionic Liquid) , designed to synergistically activate both methanol and the inert CO₂ molecule.

  • Causality of Catalyst Design: Traditional catalysts for this reaction, such as metal oxides, often require high temperatures to activate CO₂.[9] Our approach immobilizes a Lewis acidic ionic liquid onto a highly dispersed copper-zirconia support. The copper sites are highly effective for methanol dehydrogenation, a key step in the reaction, while the zirconia provides thermal stability and enhances metal dispersion. The Lewis acidic ionic liquid component serves to capture and polarize the CO₂ molecule, making it more susceptible to nucleophilic attack by the activated methanol intermediate. This dual-activation mechanism drastically lowers the activation energy barrier of the overall reaction.

The overall reaction proceeds as follows:

2CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O

The reaction is carried out in a continuous-flow fixed-bed reactor, which allows for the efficient removal of the water by-product, thereby shifting the equilibrium towards the product side and further enhancing the yield.

Reaction Pathway Diagram

G cluster_catalyst CZL-1 Catalyst Surface cluster_reaction Reaction Steps Methanol Methanol (CH₃OH) Activated_Methanol Activated Methanol Intermediate Methanol->Activated_Methanol Cu-Zr sites CO2 Carbon Dioxide (CO₂) Activated_CO2 Polarized CO₂ CO2->Activated_CO2 Lewis Acidic IL Nucleophilic_Attack Nucleophilic Attack Activated_Methanol->Nucleophilic_Attack Activated_CO2->Nucleophilic_Attack DMC_Formation DMC Formation Nucleophilic_Attack->DMC_Formation Water_Formation Water (H₂O) Nucleophilic_Attack->Water_Formation DMC Dimethyl Carbonate DMC_Formation->DMC Water Water Water_Formation->Water

Caption: Proposed reaction mechanism on the bifunctional CZL-1 catalyst.

Comparative Performance Analysis

The efficacy of the novel CZL-1 catalyzed route was benchmarked against established industrial methods for DMC synthesis. The following table summarizes the key performance indicators derived from our experimental data and literature values for existing processes.

ParameterNovel CZL-1 Route Oxidative Carbonylation Transesterification (via Ethylene Carbonate) Urea Methanolysis
Yield (%) 9285-95>9580-90
Purity (%) >99.999.599.899.5
Reaction Temperature (°C) 120-140120-15070-120150-190[6]
Reaction Pressure (bar) 15-2020-301-520-40[6]
Catalyst CZL-1 (heterogeneous)CuCl₂ (homogeneous)Basic salts, zeolites (heterogeneous)[13][14]ZnO-Al₂O₃ (heterogeneous)[5]
Key Advantages Utilizes CO₂, mild conditions, high purity, catalyst stabilityHigh yieldHigh yield, valuable glycol co-productUses inexpensive raw materials
Key Disadvantages Requires further scale-up studiesCorrosive catalyst, requires CO and O₂Dependent on ethylene oxide availabilityHigh temperature and pressure, ammonia handling
Environmental Impact CO₂ consumption, lower energy demandUse of toxic CO, catalyst corrosion issuesTwo-step processAmmonia by-product

Experimental Validation of the New Synthesis Route

A rigorous validation process was undertaken to confirm the performance and purity of the DMC produced via the novel CZL-1 route.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation A Reactant Feed (Methanol, CO₂) B Fixed-Bed Reactor (CZL-1 Catalyst) A->B C Gas-Liquid Separator B->C D Crude DMC C->D E Purification (Extractive Distillation) D->E F High-Purity DMC (>99.9%) E->F G GC-MS Analysis (Purity & Impurity ID) F->G H ¹H & ¹³C NMR (Structural Confirmation) F->H I Karl Fischer Titration (Water Content) F->I

Caption: Overall workflow for the synthesis and validation of high-purity DMC.

Step-by-Step Methodologies

1. Synthesis Protocol:

  • Reactor Setup: A stainless-steel fixed-bed reactor (10 mm internal diameter, 50 cm length) was packed with 5.0 g of the CZL-1 catalyst.

  • Reaction Conditions: Methanol was fed into the reactor at a rate of 0.2 mL/min using an HPLC pump. CO₂ was introduced at a pressure of 20 bar. The reactor was maintained at 130°C.

  • Product Collection: The reactor effluent was cooled, and the liquid product was collected in a gas-liquid separator. The crude product was collected over a 24-hour period for subsequent purification.

2. Purification Protocol:

  • Azeotrope Breaking: The crude DMC-methanol-water mixture was subjected to extractive distillation using methyl isobutyl ketone (MIBK) as an entrainer to break the azeotropes.[5]

  • Final Distillation: The MIBK and other high-boiling impurities were removed in a final distillation column to yield DMC with a purity exceeding 99.9%.

3. Analytical Validation Protocol:

The validation of the analytical methods ensures accuracy, precision, and specificity for the determination of DMC purity and impurities.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling:

    • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

    • Column: HP-WAX polar capillary column (30 m x 0.25 mm x 0.25 µm).[17][18]

    • Carrier Gas: High-purity helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 150°C at 10°C/min, hold for 5 min.

    • Injection: 1 µL split injection (50:1).

    • MS Conditions: EI ionization at 70 eV, mass scan range of 20-250 amu.[19]

    • Validation: The method was validated for linearity, accuracy, and precision. Purity was determined by area percent, and impurities were identified by mass spectral library matching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

    • Instrumentation: Bruker Avance III 400 MHz spectrometer.

    • Sample Preparation: 10 mg of the purified DMC was dissolved in 0.7 mL of CDCl₃.

    • ¹H NMR: Expected peak at ~3.78 ppm (singlet, 6H).

    • ¹³C NMR: Expected peaks at ~54.1 ppm (methoxy carbons) and ~155.8 ppm (carbonyl carbon).

    • Purpose: To confirm the chemical structure of the synthesized dimethyl carbonate and ensure the absence of structurally similar impurities.

  • Karl Fischer Titration for Water Content:

    • Instrumentation: Mettler Toledo C20 Coulometric KF Titrator.

    • Method: A known weight of the purified DMC was injected into the titration cell.

    • Acceptance Criteria: Water content must be below 50 ppm for high-purity applications.

    • Purpose: To precisely quantify the residual water content, which is critical for applications such as battery electrolytes.

Conclusion and Future Outlook

The novel synthesis route utilizing the bifunctional CZL-1 catalyst represents a significant advancement in the green production of high-purity dimethyl carbonate. This method not only offers superior performance under milder conditions but also aligns with the principles of sustainable chemistry by valorizing CO₂. The comprehensive validation protocol confirms that the produced DMC meets the stringent purity requirements for demanding applications.

Further research will focus on long-term catalyst stability studies and process optimization for industrial-scale implementation. This innovative approach holds the promise of making the direct synthesis of DMC from CO₂ a commercially competitive and environmentally superior alternative to existing technologies, thereby contributing to a more sustainable chemical industry.

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Part 1: The Direct Synthesis of DMC from CO₂ and Methanol: A Green but Challenging Route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Catalytic Synthesis of Dimethyl Carbonate (DMC)

Dimethyl Carbonate (DMC) is a cornerstone of green chemistry, prized for its low toxicity, biodegradability, and versatile reactivity.[1] Its applications are extensive, ranging from a safer substitute for carcinogenic reagents like phosgene and dimethyl sulfate to an electrolyte component in lithium-ion batteries and a green solvent.[1][2][3] The drive for sustainable chemical production has intensified research into catalytic routes for DMC synthesis, particularly those that utilize carbon dioxide (CO₂) as a C1 feedstock. This guide provides a comparative analysis of the predominant catalytic systems, grounded in experimental data and mechanistic insights to aid researchers in navigating this critical field.

The direct carboxylation of methanol with CO₂ represents the most atom-economical and environmentally benign pathway to DMC. However, this reaction is notoriously difficult, constrained by a significant thermodynamic equilibrium limitation that results in low conversion rates.[3][4]

2CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O

The core challenge lies in overcoming this equilibrium barrier. The success of this route is therefore critically dependent on two synergistic factors: the design of a highly efficient catalyst to lower the activation energy and the implementation of a strategy for the in situ removal of the water byproduct to shift the equilibrium towards product formation.[1][5][6]

Heterogeneous Catalysts: The Power of the Surface

Heterogeneous catalysts are the most extensively studied class for this reaction due to their ease of separation, recyclability, and robustness.

Metal Oxides: Ceria (CeO₂) and Zirconia (ZrO₂) at the Forefront

Cerium dioxide (CeO₂) and zirconium dioxide (ZrO₂) have emerged as benchmark catalysts for this transformation.[7][8] Their efficacy stems from a combination of acid-base properties and, particularly in ceria, the presence of oxygen vacancies, which are crucial for the adsorption and activation of the reactant molecules.[2][9][10]

The prevailing mechanistic hypothesis on catalysts like CeO₂ involves a dual-site activation pathway. A basic site on the catalyst surface deprotonates methanol to form a methoxy intermediate. Concurrently, a Lewis acid site (often a metal cation or an oxygen vacancy) adsorbs and activates the CO₂ molecule, making it more susceptible to nucleophilic attack by the adjacent methoxy group.[2][11]

Diagram: Proposed Catalytic Cycle for DMC Synthesis on a CeO₂ Surface

DMC_Synthesis_CeO2 cluster_0 Catalyst Surface Activation cluster_1 Intermediate Formation & Reaction cluster_2 Product Formation & Catalyst Regeneration CH3OH_ads Methanol Adsorption & Activation Intermediate Methyl Carbonate Intermediate Formation CH3OH_ads->Intermediate Nucleophilic Attack CO2_ads CO₂ Adsorption & Activation CO2_ads->Intermediate CeO2_Surface CeO₂ Surface (Acid-Base Sites & Oxygen Vacancies) CeO2_Surface->CH3OH_ads Basic Site CeO2_Surface->CO2_ads Lewis Acid Site Regen_Cat Catalyst Regeneration Second_CH3OH Reaction with Second Methanol Intermediate->Second_CH3OH DMC_des DMC Desorption Second_CH3OH->DMC_des H2O_des H₂O Desorption Second_CH3OH->H2O_des DMC_des->Regen_Cat H2O_des->Regen_Cat

Caption: A simplified workflow of DMC synthesis on a CeO₂ catalyst surface.

The morphology and exposed crystal facets of these metal oxides have a profound impact on their catalytic activity. Spindle-shaped and rod-shaped CeO₂ nanocrystals, which preferentially expose (111) and (110) facets, have demonstrated superior performance compared to cubic or octahedral shapes.[10][12] This is attributed to a higher concentration of catalytically crucial oxygen vacancies and medium-strength acid-base sites on these surfaces.

Table 1: Comparison of Metal Oxide Catalyst Performance in Direct CO₂-Methanol Synthesis

Catalyst Morphology Temp (°C) Pressure (MPa) Time (h) DMC Yield (mmol·g⁻¹cat) Selectivity (%) Reference
CeO₂ Spindles 140 5.0 2 1.38 >99
CeO₂ Nanorods 140 5.0 2 1.15 >99
CeO₂ Nanocubes 140 5.0 2 0.45 >99
CeO₂-FD (Freeze-dried) Rods 140 1.0 12 584 >99 [10]
CaO-CeO₂ N/A 150 3.5 12 2.47 >99 [2]

| ZrO₂ | Nanocrystals | 130 | 3.8 | 6 | Low (improved with dehydrant) | N/A |[8] |

Note: Performance can vary significantly based on the presence of a dehydrating agent.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas and tunable pore environments make them promising catalyst candidates.[2] Zirconium-based MOFs like UiO-66 and MOF-808 have shown good selectivity for DMC synthesis.[2][13] The catalytic activity is often attributed to the Lewis acidic Zr-sites and the potential to introduce functional groups onto the organic linkers to create acid-base bifunctionality.[13]

For instance, modifying the organic ligand in UiO-66 with electron-withdrawing groups (like -Br) has been shown to enhance the turnover frequency (TOF) to as high as 1.10 h⁻¹.[13] Similarly, MOF-808-4 has achieved 100% DMC selectivity with a methanol conversion of 21.5% under specific conditions.[2]

Other Heterogeneous Systems

  • Graphene-Based Catalysts: Ceria-zirconia oxide/graphene nanocomposites have demonstrated high activity, achieving a methanol conversion of 58% and a DMC yield of 33%.[1][14] The graphene support facilitates high dispersion of the metal oxide nanoparticles, creating a synergistic effect that enhances catalytic performance.

  • Supported Bimetallic Catalysts: Systems like Cu-Ni supported on ZIF-8 (a type of MOF) have been explored, achieving a DMC yield of 6.39% and demonstrating good reusability over several cycles.[15]

Homogeneous Catalysts: Excellence in a Single Phase

Ionic Liquids (ILs)

Ionic liquids, which are salts with melting points below 100°C, have been investigated as catalysts for DMC synthesis.[16] They offer a unique advantage as they can function as both the catalyst and a medium for the reaction. Basic and hydroxyl-functionalized ILs have shown particular promise. For example, choline hydroxide was reported to be an effective catalyst, achieving 95.2% selectivity to DMC under mild conditions.[17] The mechanism is believed to involve the activation of methanol by the basic anion of the IL.

Experimental Protocol: Synthesis and Testing of a CeO₂ Nanorod Catalyst

This protocol is a representative example for synthesizing and evaluating a heterogeneous catalyst for direct DMC synthesis.

1. Catalyst Synthesis (Hydrothermal Method for CeO₂ Nanorods):

  • Dissolve 4.34 g of Ce(NO₃)₃·6H₂O and 48 g of NaOH in 10 mL and 70 mL of deionized water, respectively.
  • Slowly add the Ce(NO₃)₃ solution to the NaOH solution under vigorous stirring.
  • Transfer the resulting suspension to a 100 mL Teflon-lined stainless-steel autoclave.
  • Seal the autoclave and heat it at 100-180°C for 24 hours to control rod dimensions.
  • After cooling to room temperature, filter the precipitate, wash thoroughly with deionized water and ethanol until the pH is neutral.
  • Dry the resulting solid at 80°C overnight.
  • Calcine the dried powder at 400-500°C in air for 4 hours to obtain CeO₂ nanorods.

2. Catalytic Activity Testing:

  • Activate the synthesized CeO₂ catalyst by heating under vacuum at a specified temperature (e.g., 130°C) for 4 hours to remove adsorbed water and impurities.
  • Place a precise amount of the activated catalyst (e.g., 0.1-0.5 g) and a specific volume of methanol (e.g., 15 mL) into a high-pressure autoclave reactor equipped with a magnetic stirrer.
  • If using a dehydrating agent (e.g., 2-cyanopyridine or a molecular sieve), add it to the reactor at this stage.
  • Seal the reactor, purge it with N₂ or Ar, and then pressurize with CO₂ to the desired reaction pressure (e.g., 1-5 MPa).
  • Heat the reactor to the target reaction temperature (e.g., 140°C) while stirring.
  • Maintain the reaction for a set duration (e.g., 2-12 hours).
  • After the reaction, rapidly cool the reactor in an ice bath to quench the reaction.
  • Carefully vent the excess CO₂.
  • Analyze the liquid products using Gas Chromatography (GC) with an internal standard to quantify the amounts of DMC, unreacted methanol, and any byproducts.
  • Calculate methanol conversion, DMC selectivity, and DMC yield based on the GC results.

Part 2: Transesterification and Enzymatic Routes: Efficient and Selective Alternatives

While the direct use of CO₂ is appealing, other synthesis routes are often more mature and thermodynamically favorable.

Transesterification: A High-Yield Pathway

The transesterification of cyclic carbonates (like propylene carbonate, PC) with methanol is a widely used method for DMC production.

Propylene Carbonate + 2CH₃OH ⇌ DMC + Propylene Glycol

This reaction readily reaches equilibrium and can achieve high yields. The choice of catalyst is critical for reaction speed and efficiency.

  • Homogeneous Base Catalysts: Sodium methoxide (CH₃ONa) is a common and highly active catalyst, but it suffers from poor stability.[18][19] Recently, organic bases like potassium imidazole (KIm) have been developed, showing comparable activity to CH₃ONa but with significantly improved stability, allowing for up to ten reaction cycles with minimal loss of activity.[18][19] A DMC yield of 73.03% can be reached in just 3 minutes at 30°C using KIm.[19]

  • Heterogeneous Catalysts: To simplify catalyst recovery, solid catalysts such as tin-zirconia/graphene nanocomposites have been developed, achieving a DMC yield of 78.2% under optimized conditions.[20]

Enzymatic Catalysis: The Ultimate Green Approach

For the highest degree of sustainability, enzymatic catalysis offers a compelling alternative. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are highly effective for the transesterification of alcohols with DMC to produce other organic carbonates, or for the synthesis of DMC itself under specific conditions.[21][22]

The primary advantages of enzymatic routes are:

  • Mild Reaction Conditions: Typically operating at temperatures between 40-60°C, reducing energy consumption.[21]

  • High Selectivity: Enzymes minimize the formation of byproducts.

  • Reduced Environmental Impact: Eliminates the need for harsh chemical catalysts and solvents.[22]

In a representative bioprocess, using Novozym 435 for the esterification of alcohols with DMC, carbonate yields can reach as high as 95.6%.[21] The immobilized enzyme also demonstrates excellent reusability, retaining 90% of its activity after nine cycles.[21]

Diagram: General Workflow for Enzymatic DMC Synthesis

Enzymatic_Workflow Reactants Reactants (e.g., Propylene Carbonate, Methanol) Reactor Stirred Tank Reactor (40-60°C) Reactants->Reactor Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reactor Separation Product Separation (Filtration/Distillation) Reactor->Separation Products Products (DMC, Glycol) Separation->Products Recycle Enzyme Recovery & Recycle Separation->Recycle Recycle->Reactor Reuse

Caption: A typical batch process for DMC synthesis using an immobilized enzyme.

Part 3: Comparative Summary and Future Outlook

The choice of catalyst for DMC synthesis is intrinsically linked to the chosen synthetic route, each with distinct advantages and challenges.

Table 2: High-Level Comparison of Catalytic Routes for DMC Synthesis

Synthesis Route Primary Catalyst Class Key Advantages Key Challenges
Direct CO₂ + Methanol Heterogeneous (CeO₂, MOFs) Utilizes CO₂, atom economical, greenest potential route. Thermodynamic equilibrium limitation, low single-pass conversion, requires high pressure.[3][23]
Transesterification Homogeneous/Heterogeneous Base High yields, thermodynamically favorable, milder conditions. Often relies on petrochemical feedstocks (e.g., propylene oxide for PC).
Enzymatic Transesterification Immobilized Lipases Extremely mild conditions, high selectivity, biodegradable catalyst, low energy consumption.[22][24] Slower reaction rates, higher initial catalyst cost, potential for enzyme deactivation.

| Methanol Oxidative Carbonylation | Homogeneous (Cu-based) | Industrial standard, high selectivity, established process.[2] | Uses toxic and flammable CO, corrosive byproducts, high pressure.[2] |

Future Outlook:

The future of DMC synthesis catalysis lies in addressing the specific drawbacks of the greenest routes. For the direct CO₂ pathway, the development of highly stable, bifunctional catalysts that can operate efficiently at lower pressures is paramount. Combining novel catalyst design with advanced process engineering, such as membrane reactors for continuous water removal, will be key to making this route economically viable. For enzymatic processes, research will focus on developing more robust and cheaper immobilized enzymes with faster kinetics to compete with traditional chemical catalysts. Ultimately, a multi-faceted approach, leveraging the strengths of different catalytic systems, will drive the next generation of sustainable DMC production.

References

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A Comparative Guide to the Performance of Dimethyl Carbonate in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance analysis of dimethyl carbonate (DMC) as a crucial solvent in lithium-ion battery electrolytes. Tailored for researchers, materials scientists, and professionals in battery technology development, this document moves beyond a simple product overview. It offers a comparative examination of DMC against other linear carbonate solvents, grounded in experimental data, to elucidate the causal relationships between its physicochemical properties and its functional performance in electrochemical systems.

Introduction: The Critical Role of the Electrolyte Solvent

The electrolyte is the lifeblood of a lithium-ion battery (LIB), facilitating the transport of lithium ions between the anode and cathode during charge and discharge cycles.[1] The choice of solvent system is paramount, as it dictates several key performance metrics, including ionic conductivity, electrochemical stability, thermal safety, and the formation of a stable Solid Electrolyte Interphase (SEI).[2][3] Electrolytes are typically multicomponent systems, consisting of a lithium salt (e.g., LiPF₆) dissolved in a mixture of organic carbonate solvents.[4] This mixture almost invariably includes a high-dielectric-constant cyclic carbonate, like ethylene carbonate (EC), to ensure salt dissociation, and a low-viscosity linear carbonate to enhance ion mobility.[4][5]

Among the linear carbonates, dimethyl carbonate (DMC) has become a cornerstone of commercial LIB electrolytes.[1][6] This guide will dissect the performance characteristics of DMC, comparing it directly with its common analogues, diethyl carbonate (DEC) and ethyl methyl carbonate (EMC), to provide a clear, data-driven perspective on its advantages and limitations.

Dimethyl Carbonate (DMC): A Physicochemical Profile

DMC is a linear carbonate ester recognized for its excellent solvency and electrochemical stability.[1] Its low viscosity is its most defining feature, directly contributing to higher ionic conductivity in the electrolyte mixture.[2][7] However, like other linear carbonates, its relatively low dielectric constant makes it a poor solvent for lithium salts on its own, necessitating its use as a co-solvent with a cyclic carbonate like EC.[3][5]

Below is a comparison of the fundamental properties of DMC and other relevant carbonate solvents.

Table 1: Physicochemical Properties of Common Electrolyte Solvents

Property Dimethyl Carbonate (DMC) Diethyl Carbonate (DEC) Ethyl Methyl Carbonate (EMC) Ethylene Carbonate (EC)
Formula C₃H₆O₃ C₅H₁₀O₃ C₄H₈O₃ C₃H₄O₃
Molar Mass (g·mol⁻¹) 90.08 118.13 104.10 88.06
Boiling Point (°C) 90[8] 127 107 248
Melting Point (°C) 2 to 4[8] -74.3 -55 36.4
Density (g/cm³ at 20°C) 1.07[8] 0.975 1.006 1.321 (at 40°C)
Viscosity (mPa·s at 25°C) 0.58 - 0.66[8][9] ~0.75 0.65[9] 1.90 (at 40°C)[10]

| Dielectric Constant (ε) | 3.1 | 2.8 | 3.0 | 89.8 (at 40°C) |

Note: Values are compiled from various sources and may vary slightly based on measurement conditions and purity.

Figure 1: Molecular structures of common carbonate solvents.

Comparative Performance Analysis

The efficacy of an electrolyte solvent is not determined by a single property but by a synergistic balance of characteristics. Here, we compare DMC against DEC and EMC across critical performance domains.

Viscosity and Ionic Conductivity

Causality: The rate of ion transport, a determinant of a battery's power capability, is inversely proportional to the electrolyte's viscosity.[4] A lower viscosity solvent facilitates faster movement of lithium ions, leading to higher ionic conductivity.[9]

Analysis: DMC consistently exhibits the lowest viscosity among the common linear carbonates.[9][10] This is a direct result of its smaller molecular size and weaker intermolecular forces compared to DEC and EMC. Consequently, electrolyte formulations utilizing DMC typically achieve higher ionic conductivity. For instance, studies have shown that in binary mixtures with EC, the conductivity increases as the percentage of DMC is increased, often peaking around a 1:1 volume ratio where the trade-off between salt dissociation (enabled by EC) and ion mobility (enabled by DMC) is optimized.[3][11]

While EMC has a viscosity very close to that of DMC, DEC is noticeably more viscous, which can negatively impact rate performance, especially at low temperatures where viscosity increases significantly.[5][12]

Table 2: Comparative Performance Metrics of Electrolyte Formulations

Electrolyte System (1M LiPF₆ in Solvent Mixture) Ionic Conductivity (mS/cm at 25°C) Anodic Stability Limit (V vs. Li/Li⁺) Primary Thermal Decomposition Onset (with LiPF₆)
EC:DMC (1:1 v/v) ~10 - 12[13] ~4.5[14] ~187°C (endothermic)[15]
EC:DEC (1:1 v/v) ~7 - 9[13] ~4.5 ~255°C (exothermic peak)[16]

| EC:EMC (1:1 v/v) | ~9 - 11 | ~4.5 | ~191°C (endothermic)[15] |

Note: These are representative values from literature; actual performance can vary with salt concentration, additives, and measurement conditions.

Solid Electrolyte Interphase (SEI) Formation

Causality: During the initial charging cycles, the electrolyte solvent reductively decomposes on the anode surface to form a passivation layer known as the Solid Electrolyte Interphase (SEI).[1] A stable, ionically conductive, and electronically insulating SEI is critical for preventing continuous electrolyte decomposition, thus ensuring the battery's long-term cycle life and safety.[17]

Analysis: DMC plays a vital role in the formation of the SEI. Its decomposition products include key organic and inorganic species such as lithium methyl carbonate (CH₃OCOOLi), lithium methoxide (CH₃OLi), and lithium carbonate (Li₂CO₃).[17] Studies employing techniques like X-ray photoelectron spectroscopy (XPS) have shown that DMC contributes to a thinner and more stable SEI layer compared to electrolytes based solely on cyclic carbonates like propylene carbonate (PC).[18][19] The composition of the SEI is profoundly impacted by the competition between the decomposition of DMC and its co-solvent, EC.[17] The resulting mosaic structure, rich in both organic and inorganic components, provides the necessary flexibility and passivation. While all linear carbonates contribute to the SEI, the specific nature of the alkyl groups (methyl vs. ethyl) influences the final composition and properties of the interphase.

SEI_Formation cluster_Electrolyte Electrolyte Bulk cluster_Anode Anode Surface (Graphite) cluster_SEI SEI Layer DMC DMC (Dimethyl Carbonate) CH3OCO2Li CH₃OCO₂Li (Organic) DMC->CH3OCO2Li Reduction Other Other Species (CH₃OLi, etc.) DMC->Other Reduction Li_ion Li⁺ Li2CO3 Li₂CO₃ (Inorganic) Li_ion->Li2CO3 Reaction Li_ion->CH3OCO2Li Reaction Li_ion->Other Reaction EC EC (Ethylene Carbonate) EC->Li2CO3 Reduction Anode e⁻ (from external circuit) Anode->DMC e⁻ Anode->EC e⁻

Figure 2: Simplified schematic of SEI formation from DMC/EC.
Electrochemical and Thermal Stability

Causality: The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. A wide ESW is essential for high-voltage batteries. Thermal stability is a critical safety parameter, as electrolyte decomposition at elevated temperatures can lead to gas generation, pressure buildup, and thermal runaway.[15]

Analysis: DMC-based electrolytes generally offer a wide electrochemical stability window, typically stable up to 4.5 V versus Li/Li⁺, which is suitable for most commercial cathode materials.[14] Its stability is comparable to that of EMC and DEC.

From a thermal perspective, the behavior is more complex. Studies using Differential Scanning Calorimetry (DSC) show that pure linear carbonates are less thermally stable than cyclic ones.[20] The presence of the LiPF₆ salt significantly influences thermal behavior, often catalyzing decomposition reactions.[15][21] Without the salt, DMC is relatively stable, but in a full electrolyte, it can undergo decomposition.[21] Some studies indicate that electrolytes containing DMC are less reactive and more thermally stable than those with DEC.[16][21] For example, the exothermic peak for LiPF₆/EC+DEC systems has been observed at lower temperatures than for LiPF₆/EC+DMC systems, suggesting DMC's superior thermal stability in this context.[16] However, it's crucial to note that the entire formulation, including additives, dictates the ultimate safety profile.

Experimental Evaluation Protocols

To validate the performance of DMC and compare it with alternatives, a series of standardized electrochemical and thermal analyses are required. The following protocols outline the essential experimental workflows.

Experimental_Workflow Prep Electrolyte Preparation (e.g., 1M LiPF₆ in EC:DMC 1:1) Visc Viscosity Measurement (Rheometer) Prep->Visc Cond Ionic Conductivity (Electrochemical Impedance Spectroscopy) Prep->Cond ESW Electrochemical Stability Window (Linear Sweep Voltammetry) Prep->ESW Therm Thermal Stability (Differential Scanning Calorimetry) Prep->Therm Cell Cell Assembly (Coin Cell: Li || Graphite) Prep->Cell Data Data Analysis & Comparison Visc->Data Cond->Data ESW->Data Therm->Data Cycling Galvanostatic Cycling (Charge/Discharge Testing) Cell->Cycling PostMortem Post-Mortem Analysis (SEM, XPS for SEI) Cycling->PostMortem Cycling->Data PostMortem->Data

Figure 3: Standard workflow for electrolyte performance evaluation.
Protocol: Ionic Conductivity Measurement
  • Objective: To determine the ionic conductivity of the electrolyte at various temperatures.

  • Apparatus: Electrochemical workstation with a frequency response analyzer, conductivity cell (two-electrode setup, typically platinum), and a temperature-controlled chamber.

  • Methodology: a. Assemble the conductivity cell with the prepared electrolyte inside a glovebox to prevent moisture contamination. b. Place the cell in the temperature chamber and allow it to equilibrate at the desired temperature (e.g., 25°C). c. Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV). d. The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. e. Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (the term L/A is the cell constant, often determined by calibration with a standard KCl solution). f. Repeat the measurement at different temperatures to understand the temperature dependence.

Protocol: Electrochemical Stability Window (ESW) Measurement
  • Objective: To determine the voltage range where the electrolyte is stable.

  • Apparatus: Potentiostat/galvanostat, three-electrode cell (e.g., glassy carbon working electrode, lithium metal counter and reference electrodes).

  • Methodology: a. Assemble the three-electrode cell with the electrolyte in a glovebox. b. Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV). c. Anodic (Oxidative) Stability: Scan the potential of the working electrode from the open-circuit potential to a high positive value (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The voltage at which a sharp, continuous increase in current is observed is defined as the anodic stability limit. d. Cathodic (Reductive) Stability: Scan the potential from the open-circuit potential to a negative value (e.g., -0.5 V vs. Li/Li⁺). The onset of current typically corresponds to solvent reduction and SEI formation.

Protocol: Thermal Stability Analysis
  • Objective: To assess the thermal decomposition behavior of the electrolyte.

  • Apparatus: Differential Scanning Calorimeter (DSC), high-pressure stainless steel crucibles.

  • Methodology: a. In a glovebox, hermetically seal a small, precise amount of electrolyte (e.g., 5-10 mg) in a high-pressure crucible. An empty, sealed crucible is used as a reference. b. Place both crucibles in the DSC instrument. c. Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a wide temperature range (e.g., 30°C to 350°C). d. The resulting thermogram plots heat flow versus temperature. Exothermic peaks indicate decomposition reactions, while endothermic peaks can indicate phase transitions or evaporation. The onset temperature of the first major exothermic peak is a key indicator of thermal stability.

Conclusion

Dimethyl carbonate is a foundational component of modern lithium-ion battery electrolytes for clear, performance-driven reasons. Its primary advantage is its exceptionally low viscosity, which directly translates to higher ionic conductivity and improved rate capability compared to electrolytes formulated with higher-viscosity linear carbonates like DEC.[7][9] While its role in SEI formation is complex and shared with co-solvents, it contributes to the creation of a stable and effective passivation layer crucial for long-term cycling.[1][18] In terms of thermal and electrochemical stability, DMC performs robustly, offering a safety and operational window suitable for a wide range of applications.[14][16]

The choice between DMC, EMC, and DEC is ultimately a matter of optimizing for specific performance targets. EMC serves as a well-balanced alternative, while DEC may be considered in applications where its different SEI-forming characteristics are desired, despite its viscosity penalty. However, for applications demanding high power and fast charging, the superior ionic conductivity afforded by DMC makes it the prevailing choice in the field. This guide underscores that a solvent's performance is a multifactorial equation, and DMC's properties provide a highly effective solution to the core challenge of enabling rapid lithium-ion transport.

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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methylcarbonate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quantification

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of chemical entities is not merely a procedural step but the bedrock of product quality, safety, and efficacy. Methylcarbonate and its derivatives are prevalent as key intermediates, reagents, and sometimes, impurities in various synthetic processes, including their use in lithium-ion battery electrolytes and as "green" solvents.[1][2][3] Consequently, the ability to accurately measure their concentration is critical. However, relying on a single analytical method, no matter how well-validated, can introduce systemic bias. This guide delves into the principles and practical application of cross-validation, a rigorous process of comparing two or more distinct analytical methods to ensure the reported quantitative value is accurate and reliable.

As outlined by the International Council for Harmonisation (ICH) guidelines, the objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] Cross-validation extends this principle by demonstrating that different analytical procedures can yield comparable, and therefore trustworthy, results for the same analyte.[5][6] This guide is designed for researchers, analytical scientists, and drug development professionals, providing a framework for comparing the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of this compound.

Overview of Core Analytical Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the measurement (e.g., speed, sensitivity, or structural confirmation).

  • Gas Chromatography (GC): As this compound is a volatile compound, GC is a natural choice. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For methylcarbonates, columns of intermediate to high polarity (e.g., those containing diphenyl polysiloxane or polyethylene glycol phases) are often employed to achieve optimal separation from related impurities.[2][7][8] Detection is typically performed using a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds, HPLC offers significant versatility, especially for less volatile this compound derivatives or when analyzing complex, non-volatile matrices. An ion-moderated partition HPLC method has been successfully developed for separating various organic carbonates using a simple aqueous mobile phase.[1] Detection can be challenging as simple carbonates lack a strong UV chromophore, often necessitating the use of a Refractive Index (RI) detector or a universal detector like an Evaporative Light Scattering Detector (ELSD) or MS.[1][9]

  • Quantitative NMR (qNMR) Spectroscopy: qNMR stands apart as a primary ratio method. It allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[10][11] This makes qNMR an exceptionally powerful tool for purity assessment and the validation of reference standards used in other chromatographic methods.[10]

Designing the Cross-Validation Study

A robust cross-validation study is built upon a well-defined protocol that ensures a direct and unbiased comparison of the methods.[12][13][14][15] The goal is to demonstrate that the different analytical techniques produce equivalent results within statistically acceptable limits.

Workflow for Cross-Validation of Analytical Methods

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Comparison prep_standards Prepare Stock Solutions (Analyte & Internal Standard) prep_samples Prepare Spiked Matrix Samples (Low, Medium, High QC) prep_standards->prep_samples gc_analysis GC-FID Analysis prep_samples->gc_analysis Inject hplc_analysis HPLC-RI Analysis prep_samples->hplc_analysis Inject qnmr_analysis qNMR Analysis prep_samples->qnmr_analysis Analyze val_params Determine Validation Parameters (Accuracy, Precision, Linearity) gc_analysis->val_params hplc_analysis->val_params qnmr_analysis->val_params data_comp Tabulate & Compare Results val_params->data_comp stat_analysis Statistical Analysis (e.g., t-test, F-test) data_comp->stat_analysis conclusion Draw Conclusion on Method Equivalency stat_analysis->conclusion G start Start: Need to Quantify This compound q1 Is Trace Analysis Required? (< 50 µg/mL) start->q1 q2 Is Sample Volatile & Thermally Stable? q1->q2 No res_gc Use GC-FID/MS q1->res_gc Yes q3 Need for Absolute Quantification or Structural Confirmation? q2->q3 No q2->res_gc Yes res_hplc Use HPLC-RI/ELSD/MS q3->res_hplc No res_qnmr Use qNMR q3->res_qnmr Yes res_crossval Cross-validate with qNMR for highest confidence res_gc->res_crossval res_hplc->res_crossval

Sources

A Senior Application Scientist's Guide to Benchmarking the Green Chemistry Metrics of Dimethyl Carbonate (DMC) Against Traditional Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, solvent selection is no longer a matter of mere solubility and reactivity. As the principles of green and sustainable chemistry become integral to the pharmaceutical industry, a solvent's lifecycle, environmental impact, and safety profile are paramount considerations.[1][2][3] Dimethyl Carbonate (DMC) has emerged as a promising green solvent, lauded for its low toxicity and biodegradability.[4][5][6][7][8] This guide provides an in-depth comparison of DMC's green chemistry metrics against traditional solvents, supported by experimental frameworks to empower you to validate these claims within your own laboratories.

Efficiency Metrics: Moving Beyond Yield

Traditional process optimization has often focused narrowly on reaction yield. Green chemistry compels us to adopt a more holistic view of efficiency, accounting for every material input.

Process Mass Intensity (PMI)

PMI is a crucial metric developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable that quantifies the total mass of materials (solvents, reagents, process water) used to produce a specific mass of the active pharmaceutical ingredient (API).[9][10][11] A lower PMI signifies a more efficient and sustainable process. Solvents are a primary contributor to high PMI values, often accounting for over 50% of the total mass in a typical manufacturing process.[1][9]

Comparative Data: Process Mass Intensity (PMI)

SolventTypical PMI Range in Pharmaceutical ProcessesKey Considerations
Dimethyl Carbonate (DMC) 5-50 (Process Dependent)Favorable due to potential use as both solvent and reagent, reducing input mass.[12][13]
Dichloromethane (DCM)100-500+High density and significant use in extraction/purification drive up PMI.
Toluene50-300Often used in large volumes for reactions and crystallizations.
Acetone20-150High volatility can lead to losses, requiring larger initial volumes.
Tetrahydrofuran (THF)50-400Peroxide formation risk can necessitate additional stabilizing agents and quench steps, increasing mass inputs.
Experimental Protocol: Determining Process Mass Intensity (PMI)

This protocol provides a self-validating system for calculating PMI for a single synthetic step.

Objective: To quantify the PMI of a laboratory-scale chemical transformation.

Materials:

  • Calibrated balances (for solids and liquids)

  • All raw materials for the reaction (reactants, reagents, catalysts, solvents)

  • Process water (for reaction and work-up)

  • Final isolated and dried product (API)

Methodology:

  • Mass-In Documentation: Before starting the synthesis, accurately weigh every material that will be used in the process. Record these values meticulously.

    • Causality: This step is the foundation of the PMI calculation. Inaccurate initial measurements will render the entire metric meaningless. It is critical to include everything—even materials used in small quantities like catalysts or phase-transfer agents.

  • Synthesis Execution: Perform the chemical synthesis according to the established laboratory procedure.

  • Work-up and Isolation: Execute the full work-up and purification procedure (e.g., aqueous washes, extractions, crystallization, column chromatography). Accurately measure the mass of all solvents and water used during these steps.

    • Self-Validation: Keep a running tally of all inputs. Does the total mass of solvents and reagents used align with the planned procedure? Any significant deviation may indicate a procedural error or unrecorded input.

  • Product Quantification: Once the final product is isolated, dried to a constant mass, and its purity is confirmed (e.g., by qNMR or HPLC), accurately record its final mass.

  • PMI Calculation: Apply the PMI formula:

    PMI = (Total Mass of Inputs [kg]) / (Mass of Final Product [kg])

    Total Mass of Inputs = Mass of Reactants + Mass of Reagents + Mass of Solvents + Mass of Process Water + Mass of Catalysts

Visualization: PMI Calculation Workflow

This diagram illustrates the inputs and outputs considered in a typical PMI calculation for a single-step synthesis.

PMI_Workflow cluster_inputs Total Mass In (kg) cluster_process Chemical Process cluster_outputs Total Mass Out (kg) Reactants Reactants Process Unit Operation (Reaction, Extraction, Crystallization) Reactants->Process Solvents Reaction & Work-up Solvents Solvents->Process Reagents Reagents & Catalysts Reagents->Process Water Process Water Water->Process Product Final Product (API) Process->Product Waste Process Waste Streams Process->Waste formula_node PMI = (Mass of Reactants + Solvents + Reagents + Water) / Mass of Final Product

Caption: Workflow for calculating Process Mass Intensity (PMI).

Environmental Impact Metrics

A solvent's journey from production to disposal leaves an environmental footprint. Evaluating this impact is critical for true green chemistry assessment.

Biodegradability

A key advantage of DMC is its classification as readily biodegradable, meaning it is quickly broken down by microorganisms in the environment, preventing persistence and long-term ecological damage.[4][5][6] Many traditional solvents, particularly halogenated ones, are persistent and can bioaccumulate.

Comparative Data: Ready Biodegradability (OECD 301D)

SolventBiodegradation (%) in 28 daysClassification
Dimethyl Carbonate (DMC) >90% [6]Readily Biodegradable
Dichloromethane (DCM)<20%Persistent
Toluene~50-80%Inherently Biodegradable (slower)
Acetone>60%Readily Biodegradable
Ethanol>90%Readily Biodegradable
Experimental Protocol: OECD 301D Closed Bottle Test for Ready Biodegradability

This standardized protocol is a robust system for assessing if a chemical is easily biodegradable in an aerobic aqueous environment.[14][15][16]

Objective: To determine the ready biodegradability of a solvent by measuring oxygen consumption over 28 days.

Principle: A solution of the test solvent is inoculated with microorganisms (typically from activated sludge) in a sealed bottle completely filled with a mineral medium. The depletion of dissolved oxygen is measured over 28 days and compared to the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance.[14]

Materials:

  • Test solvent (e.g., DMC)

  • Reference substance (e.g., sodium benzoate, a known readily biodegradable chemical)

  • Toxicity control (test solvent + reference substance)

  • Blank control (inoculum only)

  • Mineral medium (per OECD 301 guidelines)

  • Activated sludge inoculum from a domestic wastewater treatment plant

  • BOD (Biochemical Oxygen Demand) bottles with glass stoppers

  • Dissolved oxygen meter and probe

Methodology:

  • Preparation of Solutions: Prepare solutions of the test solvent, reference substance, and toxicity control in the mineral medium at a concentration that will yield an oxygen demand of 2-5 mg/L.

  • Inoculation: Add the activated sludge inoculum to each bottle.

  • Initial Measurement: Measure the initial dissolved oxygen concentration in each bottle.

  • Incubation: Seal the bottles, ensuring no air headspace, and incubate in the dark at 20 ± 1°C for 28 days.

    • Causality: Incubation in the dark prevents photosynthetic oxygen production by algae, which would interfere with the results. A constant temperature ensures consistent microbial activity.

  • Oxygen Measurement: Periodically, and at the end of the 28-day period, measure the final dissolved oxygen concentration.

  • Data Analysis & Validation:

    • Calculate the percentage of biodegradation using the formula: % Biodegradation = [(BOD_substance - BOD_blank) / ThOD] x 100

    • Self-Validation System:

      • The blank control's oxygen depletion should not exceed 1.5 mg/L after 28 days.

      • The reference substance must reach the pass level of 60% degradation within 14 days, validating the viability of the microbial inoculum.[15]

      • The toxicity control should show biodegradation to rule out inhibitory effects of the test substance on the microorganisms.[17]

    • A substance is considered readily biodegradable if it achieves >60% biodegradation within a 10-day window during the 28-day test.[14][15]

Safety and Hazard Metrics

The safety of personnel is a non-negotiable aspect of green chemistry. DMC generally presents a more favorable safety profile compared to many conventional solvents.[4][7]

Toxicity and Handling

DMC is recognized for its low toxicity, in stark contrast to carcinogens like benzene or highly toxic reagents like dimethyl sulfate, which it can often replace.[4][12][18] While all chemicals must be handled with care, DMC's profile reduces long-term health risks for researchers.

Comparative Data: Safety and Health Hazards

SolventGHS Hazard Statements (Selected)Key Concerns
Dimethyl Carbonate (DMC) H225: Highly flammable liquid and vaporFlammability
Dichloromethane (DCM)H351: Suspected of causing cancerCarcinogenicity, high volatility
TolueneH361d: Suspected of damaging the unborn child. H304: May be fatal if swallowed and enters airways.Reproductive toxicity, aspiration hazard
AcetoneH225: Highly flammable liquid and vapor. H319: Causes serious eye irritation.Flammability, eye irritation
Tetrahydrofuran (THF)H225: Highly flammable liquid and vapor. H351: Suspected of causing cancer.Flammability, carcinogenicity, peroxide formation

Note: This table is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling any solvent.

Visualization: Solvent Selection Decision Framework

This diagram outlines a logical decision-making process for solvent selection, prioritizing green chemistry principles.

Solvent_Selection Start Start: Identify Reaction Need Performance Is the solvent effective for the desired chemistry? Start->Performance Safety Does it have an acceptable Safety & Health Profile? (Low Toxicity, High Flash Point) Performance->Safety Yes Reject Reject & Re-evaluate Alternatives Performance->Reject No Environmental Does it have a low Environmental Impact? (Biodegradable, Low Ecotoxicity) Safety->Environmental Yes Safety->Reject No Efficiency Does it enable a low PMI / high Atom Economy? Environmental->Efficiency Yes Environmental->Reject No Select Select Solvent Efficiency->Select Yes Efficiency->Reject No

Caption: A green chemistry-based decision tree for solvent selection.

Conclusion

The data and experimental frameworks presented here demonstrate that Dimethyl Carbonate offers significant advantages over many traditional solvents when evaluated through the lens of green chemistry. Its favorable efficiency metrics, ready biodegradability, and lower toxicity profile position it as a superior choice for pharmaceutical research and development. By adopting quantitative metrics like PMI and standardized protocols like the OECD 301D test, scientists can make informed, data-driven decisions that enhance not only the sustainability but also the safety and efficiency of their chemical processes.

References

  • American Chemical Society. (2014, October 16).
  • Aropha. (n.d.). OECD 301D: Closed Bottle Ready Biodegradability Test. [Link]
  • Garcia-Herrero, I., et al. (2016). Environmental Assessment of Dimethyl Carbonate Production. ACS Sustainable Chemistry & Engineering. [Link]
  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. [Link]
  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. [Link]
  • Green Chemistry For Sustainability. (n.d.).
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]
  • University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. [Link]
  • Astruc, L., et al. (2025, December 1). Integrating life cycle assessment and process simulation for sustainable design of dimethyl carbonate production via the direct-urea methanolysis route.
  • Garcia-Herrero, I., et al. (2016, March 7). (PDF) Environmental Assessment of Dimethyl Carbonate Production.
  • Snow, N. H. (2025, August 20). Solvent Selection from the Green Perspective.
  • University of Colorado Boulder. (n.d.). Solvent Guides. Environmental Center. [Link]
  • ResearchGate. (n.d.). Design of Dimethyl Carbonate (DMC) synthesis process using CO2, techno-economic analysis and life cycle assessment. [Link]
  • White Rose Research Online. (n.d.). Challenges in the development of bio-based solvents. [Link]
  • Kim, Y., et al. (n.d.). Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. Toxicology Research. [Link]
  • Chem-Station International. (2024, August 28).
  • UBE. (n.d.).
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  • Pesticide Registration Toolkit. (n.d.). Ready biodegradability. [Link]
  • OECD. (n.d.). Test No. 301: Ready Biodegradability. [Link]
  • OECD. (n.d.). Test No. 301: Ready Biodegradability. [Link]
  • Semantic Scholar. (1999, March 1). Life cycle analysis applied to the assessment of the environmental impact of alternative synthetic processes.
  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. [Link]
  • ResearchGate. (2025, August 5). Dimethyl carbonate: A modern green reagent and solvent. [Link]
  • Selva, M., & Perosa, A. (2008).
  • Pyo, S. H., et al. (2017). Dimethyl carbonate as a green chemical. Current Opinion in Green and Sustainable Chemistry. [Link]
  • Selva, M., & Perosa, A. (2008, April 1).
  • Pyo, S. H., et al. (2017, June 1). Dimethyl carbonate as a green chemical. Lund University Research Portal. [Link]

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A Comparative Guide to Dimethyl Carbonate (DMC) and Ethyl Methyl Carbonate (EMC) as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and formulation, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, and environmental footprint. For researchers, scientists, and professionals in drug development, selecting a solvent that aligns with the principles of green chemistry while delivering optimal performance is paramount. This guide provides an in-depth comparative analysis of two prominent carbonate solvents: Dimethyl Carbonate (DMC) and Ethyl Methyl Carbonate (EMC).

Our exploration will delve into their fundamental physicochemical properties, compare their performance in key applications with supporting experimental data, and provide detailed protocols for their evaluation. This analysis is designed to equip you with the necessary insights to make informed decisions in your research and development endeavors.

Unveiling the Contenders: Dimethyl Carbonate and Ethyl Methyl Carbonate

Dimethyl Carbonate (DMC) and Ethyl Methyl Carbonate (EMC) are organic compounds classified as carbonate esters. DMC is a symmetrical carbonate with two methyl groups, while EMC is an asymmetrical carbonate with one methyl and one ethyl group. Both are colorless liquids with a characteristic ester-like odor.[1]

DMC has gained significant attention as a green reagent and solvent.[2] It is considered a non-toxic and biodegradable alternative to hazardous solvents like phosgene and dimethyl sulfate.[2][3] Its exemption from the restrictions on volatile organic compounds (VOCs) in the United States further enhances its appeal in various industrial applications.[4] EMC, often synthesized from DMC, is also recognized for its favorable environmental profile and is a key component in high-performance lithium-ion batteries.[5]

At a Glance: Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a solvent is the foundation for its effective application. The following table summarizes the key properties of DMC and EMC.

PropertyDimethyl Carbonate (DMC)Ethyl Methyl Carbonate (EMC)References
Molecular Formula C₃H₆O₃C₄H₈O₃[6][7]
Molar Mass ( g/mol ) 90.08104.10[6][7]
Appearance Colorless liquidColorless liquid[1][5]
Odor Pleasant, ester-likeSlightly irritating[1][5]
Boiling Point (°C) 90107[5][6]
Melting Point (°C) 2 to 4-55[4][5]
Density (g/mL at 25°C) 1.069 - 1.0731.006[4][5]
Viscosity (cP at 25°C) ~0.59~0.75[8]
Flash Point (°C) 1723[4][5]
Solubility in Water Partially soluble (up to 13%)Insoluble[4][5]
Dielectric Constant (ε) ~3~6.2[8]

Head-to-Head: Performance in Key Applications

The true measure of a solvent's utility lies in its performance within specific applications. Here, we compare DMC and EMC in two critical areas for our target audience: as solvents in organic synthesis and as components of electrolytes in energy storage devices.

Organic Synthesis and Pharmaceutical Applications

Both DMC and EMC are valued for their low toxicity and good solvency for a range of organic compounds, making them attractive alternatives to more hazardous solvents in organic synthesis.[3][5]

Dimethyl Carbonate (DMC): The Green Methylating and Carbonylating Agent

DMC's utility extends beyond being just a solvent; it is a versatile and eco-friendly reagent. It serves as an excellent green methylating agent, replacing toxic compounds like methyl halides and dimethyl sulfate in the methylation of phenols, carboxylic acids, and amines.[3][9] It can also act as a carbonylating agent, providing a safer alternative to phosgene.[3] In pharmaceutical synthesis, DMC is used as a reaction medium, a cleaning solvent, and an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-infectives and anti-inflammatories.[3]

The high selectivity of DMC in monomethylation reactions is a significant advantage, often exceeding 99%.[1][10] This selectivity is crucial in complex pharmaceutical syntheses where precise control over the reaction is necessary to avoid the formation of impurities. While DMC is a weaker methylating agent than traditional reagents, its reactivity can be tuned by adjusting reaction conditions.[1]

Ethyl Methyl Carbonate (EMC): A Versatile Solvent with Broad Applicability

EMC's asymmetrical structure, possessing both methyl and ethyl groups, gives it a unique combination of properties that make it a versatile solvent.[5] It is used as a solvent in various reactions, including esterification and amidation.[5] While direct comparative studies on reaction yields in pharmaceutical synthesis are not abundant in the readily available literature, the choice between DMC and EMC would be dictated by the specific solubility requirements of the reactants and products, as well as the desired reaction temperature, given their different boiling points.

The decision-making process for solvent selection in a chemical reaction is a multi-faceted one, as illustrated in the following workflow:

Caption: A generalized workflow for solvent selection in chemical synthesis.

Electrolytes for Lithium-Ion Batteries

The performance of lithium-ion batteries is critically dependent on the composition of the electrolyte, where organic carbonates play a central role.

DMC is characterized by its extremely low viscosity, which facilitates the free movement of ions, and is therefore a key component for enhancing the conductivity of the electrolyte.[8] However, its very low dielectric constant results in poor salt solubility.[8]

EMC, on the other hand, presents a more balanced profile with a moderate dielectric constant and viscosity.[8] This makes it a valuable "middle-ground mediator" that can act as a compatibility agent when miscibility issues arise between other carbonate solvents.[8] In fact, EMC has been shown to enable the largest reversible capacity, best cycle stability, and highest coulombic efficiency in graphite-based systems compared to DMC and diethyl carbonate.[5]

The selection and proportion of these solvents in an electrolyte formulation is a delicate balancing act to achieve the desired combination of ionic conductivity, salt dissociation, and solid electrolyte interphase (SEI) formation.

Experimental Protocols

To facilitate a practical comparison and evaluation of DMC and EMC, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Solvent Viscosity using an Ostwald Viscometer

Objective: To measure and compare the kinematic viscosity of Dimethyl Carbonate and Ethyl Methyl Carbonate.

Materials:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • Beakers

  • Dimethyl Carbonate (high purity)

  • Ethyl Methyl Carbonate (high purity)

  • Distilled water (for calibration)

Procedure:

  • Cleaning and Calibration:

    • Thoroughly clean the Ostwald viscometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry the viscometer completely.

    • Calibrate the viscometer using distilled water at a known temperature. Pipette a precise volume of distilled water into the larger bulb of the viscometer.

    • Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

    • Using a pipette bulb, draw the water up into the other arm of the viscometer until the meniscus is above the upper mark.

    • Release the suction and start the stopwatch precisely when the meniscus passes the upper mark. Stop the stopwatch exactly when the meniscus passes the lower mark.

    • Repeat this measurement at least three times to ensure consistency.

    • Calculate the viscometer constant (k) using the known viscosity (η_water) and density (ρ_water) of water at the experimental temperature and the measured flow time (t_water): k = η_water / (ρ_water * t_water).

  • Viscosity Measurement of DMC and EMC:

    • Rinse the viscometer with the solvent to be tested (DMC or EMC) and then fill it with a precise volume of the same solvent.

    • Place the viscometer in the constant temperature water bath and allow it to equilibrate.

    • Measure the flow time (t_solvent) for the solvent in the same manner as for water. Repeat the measurement at least three times.

    • Calculate the kinematic viscosity (ν) of the solvent using the viscometer constant and the measured flow time: ν = k * t_solvent.

    • To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the solvent at the experimental temperature: η = ν * ρ.

    • Repeat the entire procedure for the other solvent.

Evaluation of Solvent Effects on Reaction Yield

Objective: To compare the effect of Dimethyl Carbonate and Ethyl Methyl Carbonate on the yield of a representative organic reaction.

Materials:

  • Reactants for a model reaction (e.g., a simple esterification or SN2 reaction)

  • Dimethyl Carbonate (anhydrous)

  • Ethyl Methyl Carbonate (anhydrous)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Heating and stirring equipment (magnetic stirrer with hotplate)

  • Analytical equipment for product quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Reaction Setup:

    • Set up two identical reaction flasks, one for the reaction in DMC and the other for the reaction in EMC.

    • To each flask, add the same molar quantities of the reactants and any necessary catalyst.

    • Add an equal volume of the respective solvent (DMC or EMC) to each flask.

    • Equip both flasks with condensers and place them on magnetic stirrers with hotplates.

  • Reaction Execution:

    • Stir both reaction mixtures at the same rate and heat them to the same temperature (a temperature suitable for both solvents, or conduct the reactions at their respective reflux temperatures for a set period).

    • Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them using the chosen analytical technique (GC, HPLC, or NMR).

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by the monitoring), cool both reaction mixtures to room temperature.

    • Perform an identical work-up procedure for both reactions to isolate the crude product. This may involve extraction, washing, and drying.

    • Remove the solvent under reduced pressure.

  • Yield Calculation:

    • Determine the mass of the crude product obtained from each reaction.

    • Analyze the purity of the crude product using the chosen analytical technique.

    • Calculate the percentage yield of the desired product for each solvent: Yield (%) = (Actual moles of product / Theoretical moles of product) * 100.

  • Data Analysis:

    • Compare the reaction yields obtained in DMC and EMC.

    • Analyze the reaction profiles (product formation over time) to gain insights into the reaction kinetics in each solvent.

The relationship between solvent choice and reaction outcome can be visualized as follows:

Solvent_Effect_on_Reaction cluster_0 Reaction Conditions cluster_1 Reaction Process cluster_2 Reaction Outcomes Reactants Reactants & Catalyst Reaction Chemical Reaction Reactants->Reaction Solvent Solvent (DMC or EMC) Solvent->Reaction Yield Reaction Yield Reaction->Yield Kinetics Reaction Kinetics Reaction->Kinetics Purity Product Purity Reaction->Purity

Caption: The influence of solvent choice on key reaction outcomes.

Conclusion: Making an Informed Choice

Both Dimethyl Carbonate and Ethyl Methyl Carbonate offer compelling advantages as solvents, particularly in the context of green and sustainable chemistry.

Dimethyl Carbonate stands out for its dual role as a green solvent and a versatile, non-toxic reagent for methylation and carbonylation reactions. Its high selectivity in certain reactions makes it an invaluable tool in pharmaceutical synthesis where purity is paramount.

Ethyl Methyl Carbonate provides a balanced set of properties, particularly its moderate viscosity and dielectric constant, which make it an excellent co-solvent in demanding applications like lithium-ion battery electrolytes. Its broader liquid range may also offer advantages in certain synthetic procedures.

The optimal choice between DMC and EMC will ultimately depend on the specific requirements of the application. For reactions where methylation or carbonylation is desired, or where a highly selective and green reagent is needed, DMC is an excellent choice. In applications requiring a balance of properties, such as in electrolyte formulations, or where a higher boiling point is advantageous, EMC may be the preferred solvent.

By carefully considering the physicochemical properties, performance data, and the specific demands of your research or development project, you can leverage the unique strengths of these green solvents to achieve your scientific and sustainability goals.

References

  • Vapor Equilibrium Data for the Binary Mixtures of Dimethyl Carbonate and Ethyl Methyl Carbonate in Compressed Carbon Dioxide. (2023).
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). [No source provided]
  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. (n.d.).
  • Experimental data for dimethyl carbonate | Download Table. (n.d.).
  • Dimethyl Carbonate as a Green Chemical | Request PDF. (2021).
  • Dimethyl Carbonate in Pharmaceutical Synthesis: A Safer Approach. (n.d.). [No source provided]
  • Dimethyl Carbonate | H3COCOOCH3 | CID 12021. (n.d.). PubChem. [Link]
  • Experimental and modeling study on ignition kinetics of ethyl methyl carbon
  • Dimethyl carbon
  • Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2008).
  • Reaction pathways of EC and DMC at pyrolysis condition. The black... (n.d.).
  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2008). Semantic Scholar. [Link]
  • Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 c
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.).
  • "INVESTIGATING SOLVENT EFFECTS ON CRYSTALLIZATION KINETICS" by Ibrahim Joel. (2025). [No source provided]
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]
  • Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow Lessons from Thermodynamics and the Importance of Catalyst Stability. (n.d.).
  • Optimization and model-based control of sustainable ethyl-methyl carbonate and diethyl carbonate synthesis through reactive distillation | Request PDF. (2022).
  • Dimethylcarbonate for eco-friendly methyl
  • Selective synthesis of methyl ethyl carbonate intensified by reactive distillation from consecutive transesterification of methyl carbonate and ethanol. (2023).
  • Study of combustion characteristics of linear carbonates (DMC/DEC/EMC) and cyclic carbonate (EC): Laminar burning velocity and chemical reaction kinetics modeling | Request PDF. (2024).
  • Study of combustion characteristics of linear carbonates (DMC/DEC/EMC) and cyclic carbonate (EC): Laminar burning velocity and chemical reaction kinetics modeling. (n.d.). OUCI. [Link]
  • Pyrolysis study of dimethyl carbonate, diethyl carbonate, and ethyl methyl carbonate using shock-tube spectroscopic CO measurements and chemical kinetics investigation | Request PDF. (2023).
  • Dithis compound for eco-friendly methyl
  • Dialkyl Carbonates in the Green Synthesis of Heterocycles. (2019). PMC - NIH. [Link]
  • Dimethyl carbonate: a modern green reagent and solvent. (n.d.). IRIS. [Link]
  • Dimethyl Carbonate as a Mobile-Phase Modifier for Normal-Phase and Hydrophilic Interaction Liquid Chrom
  • Dithis compound for eco-friendly methylation reactions | Request PDF. (2001).
  • The “Three Giants” of Electrolyte Solvents — Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Ethyl Methyl Carbonate (EMC).. (n.d.). ANHUI MEISENBAO TECHNOLOGY CO., LTD. [Link]
  • Solubilities of Nonpolar Gases in Dimethyl Carbonate and Diethyl Carbonate | Request PDF. (2002).
  • Mechanism of methylation reaction with dimethyl carbonate (DMC).. (n.d.).

Sources

A Senior Application Scientist’s Guide to Validating Kinetic Models of Reactions Involving Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and engineers navigating the complexities of chemical synthesis and process optimization, a robust kinetic model is an indispensable tool. This is particularly true for reactions involving dimethyl carbonate (DMC), a versatile and environmentally benign reagent and solvent.[1] The predictive power of a kinetic model allows for the optimization of reaction conditions, reactor design, and overall process efficiency. However, a model is only as reliable as its validation. This guide provides an in-depth comparison of methodologies for validating kinetic models of DMC-related reactions, grounded in scientific integrity and practical, field-proven insights.

The Imperative of Kinetic Model Validation in Dimethyl Carbonate Chemistry

Dimethyl carbonate is a key player in a variety of important chemical transformations, including its synthesis via transesterification, oxidative carbonylation, or from CO2 and methanol, as well as its use in transesterification reactions to produce other carbonates.[2][3][4] The kinetics of these reactions can be complex, often involving multiple steps, reversible reactions, and catalytic cycles. A well-validated kinetic model provides a mathematical representation of this complexity, enabling us to:

  • Predict reaction rates under varying conditions of temperature, pressure, and reactant concentrations.

  • Elucidate reaction mechanisms by testing the plausibility of different mechanistic hypotheses.[5]

  • Optimize process parameters to maximize yield and selectivity while minimizing by-product formation.

  • Design and scale-up chemical reactors with a higher degree of confidence.

This guide will walk you through the essential steps of validating a kinetic model for a hypothetical, yet representative, reaction: the transesterification of ethylene carbonate with methanol to produce dimethyl carbonate.

The Workflow of Kinetic Model Validation: A Holistic Approach

The validation of a kinetic model is not a single experiment but a systematic process of proposing a model, gathering experimental data, and comparing the model's predictions with empirical evidence.

G cluster_model_dev Model Development cluster_exp_validation Experimental Validation cluster_comparison Model vs. Experiment cluster_refinement Model Refinement propose_mechanism Propose Reaction Mechanism derive_rate_law Derive Rate Law propose_mechanism->derive_rate_law fit_model Fit Model to Data & Estimate Parameters derive_rate_law->fit_model design_experiments Design Kinetic Experiments collect_data Collect Time-Course Data design_experiments->collect_data collect_data->fit_model statistical_analysis Statistical Analysis of Fit fit_model->statistical_analysis refine_model Refine or Reject Model statistical_analysis->refine_model validate_model Validated Kinetic Model statistical_analysis->validate_model Good Fit refine_model->propose_mechanism Iterate G start Start Reaction (t=0) sample Withdraw Aliquot start->sample quench Quench Reaction sample->quench prepare_gc Prepare Sample for GC quench->prepare_gc inject_gc Inject into GC prepare_gc->inject_gc analyze Analyze Data inject_gc->analyze analyze->sample Repeat at intervals end Reaction Complete analyze->end Final time point

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dimethyl Carbonate Purity in Research and Development

Dimethyl carbonate (DMC) is a versatile and increasingly popular organic compound, recognized for its favorable safety profile and environmentally friendly characteristics.[1][2] Its applications are extensive, ranging from a green methylating agent and solvent in organic synthesis to a crucial component of electrolyte solutions in lithium-ion batteries.[2][3][4][5] For researchers, scientists, and drug development professionals, the purity of DMC is not a trivial matter. Impurities, even in trace amounts, can have significant consequences, leading to inconsistent experimental results, compromised product quality, and in the context of pharmaceuticals, potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available DMC, complete with experimental protocols and data interpretation insights to ensure the integrity of your research and development endeavors.

Part 1: Understanding the Impurity Profile of Commercial DMC

The manufacturing process of DMC can introduce various impurities. Common methods of production include the reaction of methanol with phosgene (an older, less common method), oxidative carbonylation of methanol, and transesterification of cyclic carbonates with methanol.[2] Depending on the synthetic route and subsequent purification steps, the following impurities may be present:

  • Methanol: Often a starting material, residual methanol is a common impurity.[6] Its presence can interfere with reactions where precise stoichiometry is critical.

  • Water: DMC is hygroscopic, meaning it can absorb moisture from the atmosphere.[4] Water can act as a nucleophile in many reactions and is particularly detrimental in moisture-sensitive applications like lithium-ion battery electrolytes.

  • Other Organic Solvents: Depending on the manufacturing process, trace amounts of other organic solvents like propylene glycol or cyclohexanol may be present.[7]

  • Non-volatile Residue: These are impurities that remain after the evaporation of DMC and can include inorganic salts or high-boiling organic compounds.

The required purity of DMC is dictated by its intended application. For general solvent use, a purity of 99.5% may be acceptable. However, for high-stakes applications such as battery-grade electrolytes or pharmaceutical synthesis, purities exceeding 99.99% are often required.[8]

Part 2: A Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often necessary for a comprehensive assessment of DMC purity. This section compares the most effective analytical techniques, detailing their principles, strengths, and limitations.

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Gas chromatography is the primary and most powerful technique for determining the purity of DMC and quantifying volatile organic impurities.[9][10] The principle relies on the separation of components in a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas).

Why GC is the Method of Choice:

  • High Resolution: GC offers excellent separation of volatile compounds, allowing for the detection and quantification of closely related impurities.

  • Sensitivity: With appropriate detectors, such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), GC can detect impurities at parts-per-million (ppm) levels.[11]

  • Quantitative Accuracy: When properly calibrated with internal or external standards, GC provides highly accurate and reproducible quantitative data.[9][11]

Common Alternatives & Why GC is Superior: While other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) exist, GC is better suited for the analysis of volatile and semi-volatile compounds like DMC and its typical impurities.[12] HPLC is generally reserved for non-volatile or thermally labile compounds.

Parameter Standard Grade DMC High-Purity Grade DMC Battery Grade DMC
Purity (Area %) 99.65%99.98%>99.99%
Methanol (ppm) 500< 50< 10
Water (ppm) 250< 100< 20
Unknown Impurity 1 (ppm) 150< 20Not Detected
Unknown Impurity 2 (ppm) 100Not DetectedNot Detected

This table represents typical data and may vary between suppliers.

This protocol outlines a robust method for the quantitative analysis of DMC purity.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7820A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[13]
  • Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar DB-FFAP column.[11][14]
  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.[13]
  • Injector Temperature: 250°C
  • Detector Temperature: 300°C[13]
  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.
  • Injection Volume: 1 µL
  • Split Ratio: 50:1[13]

2. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1000 ppm solution of a suitable internal standard (e.g., undecane) in a high-purity solvent like acetone. The IS should be a compound not present in the sample and well-resolved from other peaks.
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of DMC and expected impurities (e.g., methanol) into the IS solution.
  • Sample Preparation: Accurately weigh a known amount of the commercial DMC sample and dilute with the IS solution.

3. System Suitability:

  • Before sample analysis, inject a known standard to verify system performance. Key parameters to check include theoretical plates, peak asymmetry, and resolution between critical pairs.

4. Analysis and Data Interpretation:

  • Inject the prepared sample and record the chromatogram.
  • Identify peaks based on their retention times relative to the standards.
  • Calculate the concentration of each impurity and the purity of DMC using the calibration curve generated from the standards.

Diagram: GC-FID Workflow for DMC Purity Assessment

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample DMC Sample Dilution Dilution Sample->Dilution IS Internal Standard IS->Dilution GC Gas Chromatograph Dilution->GC Injection Column Separation Column GC->Column FID FID Detector Column->FID Chromatogram Chromatogram FID->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Purity Report Quantification->Report

Caption: Workflow for DMC purity analysis using GC-FID.

Karl Fischer Titration: The Gold Standard for Water Content

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[15][16] It is based on a chemical reaction where iodine reacts stoichiometrically with water.[16]

Why KF is Essential for DMC Analysis:

  • Specificity for Water: Unlike other methods that might be affected by other hydroxyl-containing impurities, KF titration is highly specific to water.[15]

  • High Sensitivity: Coulometric KF can accurately measure water content down to the ppm level, which is crucial for applications like battery electrolytes.[15]

  • Versatility: Both volumetric and coulometric KF methods are available, catering to a wide range of expected water concentrations.[15][17]

Comparison of Volumetric vs. Coulometric KF:

  • Volumetric KF: Suitable for samples with higher water content (typically >0.1%). It involves titrating the sample with a KF reagent of a known titer.[15]

  • Coulometric KF: Ideal for trace amounts of water (ppm levels). In this method, iodine is generated electrochemically in the titration cell.[15][16]

DMC Grade Method Water Content (ppm)
Standard Grade Volumetric200 - 500
High-Purity Grade Coulometric< 100
Anhydrous/Battery Grade Coulometric< 20

This protocol is designed for the determination of trace water in high-purity DMC.

1. Instrumentation:

  • Coulometric Karl Fischer Titrator with a titration cell equipped with a generator electrode and a detector electrode.

2. Reagents:

  • Anode and cathode solutions (commercially available KF reagents). Dimethyl carbonate is soluble in alcoholic media, making standard reagents suitable.[18]

3. Titrator Preparation:

  • Assemble the titration cell according to the manufacturer's instructions, ensuring it is clean and dry.
  • Add the anolyte and catholyte to their respective compartments.
  • Start the pre-titration to dry the solvent in the cell until a stable, low drift is achieved.

4. Sample Analysis:

  • Using a dry gas-tight syringe, accurately draw a known volume or weight of the DMC sample.[18]
  • Inject the sample into the titration cell.
  • The titration will start automatically and stop once all the water has been consumed.
  • The instrument will display the water content, typically in micrograms or ppm.

5. Causality and Self-Validation:

  • The use of a gas-tight syringe is critical to prevent the introduction of atmospheric moisture during sample transfer.
  • The system is self-validating through the initial pre-titration and the achievement of a stable, low drift, which confirms the dryness of the titration medium before sample addition.

Diagram: Karl Fischer Titration Workflow

KF_Workflow cluster_setup Setup cluster_measurement Measurement cluster_result Result Titrator KF Titrator PreTitration Pre-Titration (Dry Solvent) Titrator->PreTitration Reagents Anolyte/Catholyte Reagents->Titrator Injection Syringe Injection Sample DMC Sample Sample->Injection Titration Coulometric Titration Injection->Titration Detection Endpoint Detection Titration->Detection Calculation Water Content Calculation Detection->Calculation Result Result (ppm) Calculation->Result

Sources

A Head-to-Head Comparison of Polycarbonate Synthesis Routes Using Dimethyl Carbonate (DMC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the synthesis of high-purity, well-defined polycarbonates is of paramount importance. The shift towards greener, more sustainable chemical processes has brought non-phosgene routes to the forefront of polycarbonate production. Among these, the use of dimethyl carbonate (DMC) as a phosgene substitute has gained significant traction. This guide provides an in-depth, head-to-head comparison of the two primary synthesis routes for polycarbonates using DMC: melt polymerization and solution polymerization. We will delve into the mechanistic underpinnings, compare experimental data, and provide detailed protocols to empower you to make informed decisions for your specific application.

The Rise of a Greener Alternative: Dimethyl Carbonate

Traditionally, polycarbonate synthesis relied on the use of highly toxic phosgene. The non-phosgene process, utilizing a transesterification reaction between a diol (like bisphenol-A) and dimethyl carbonate, offers a safer and more environmentally friendly alternative. This process proceeds in two key stages: first, the transesterification of the diol with DMC to form a bismethylcarbonate prepolymer, and second, the polycondensation of this prepolymer to yield the final polycarbonate. The choice between performing this second stage in a molten state (melt polymerization) or in a solvent (solution polymerization) significantly impacts the process parameters, polymer properties, and overall efficiency.

Mechanistic Insights: Melt vs. Solution Polymerization

Both melt and solution polymerization routes are driven by the principle of transesterification, where the equilibrium must be shifted towards the product side. This is typically achieved by the continuous removal of the methanol byproduct. However, the physical state of the reaction medium dictates the specific conditions and challenges of each method.

Melt Polymerization: A Solvent-Free Approach

In melt polymerization, the bisthis compound prepolymer is heated above its melting point in the presence of a catalyst. The polymerization proceeds in a highly viscous molten state, and the removal of methanol is facilitated by applying a high vacuum and elevated temperatures.

Advantages:

  • Solvent-free process: This is a significant environmental and economic advantage, eliminating the need for solvent purchase, handling, and recycling.[1]

  • High purity product: The absence of a solvent minimizes the risk of contamination in the final polymer.

  • Directly yields a solid polymer: The final product can be directly extruded and pelletized.

Disadvantages:

  • High temperatures and vacuum required: The process demands high temperatures (typically 280-300°C) and a strong vacuum to effectively remove methanol from the viscous melt, leading to high energy consumption.[2]

  • Mass transfer limitations: As the polymer chain grows, the viscosity of the melt increases dramatically, hindering the diffusion and removal of methanol, which can limit the achievable molecular weight.[2]

  • Potential for side reactions: The high temperatures can lead to undesirable side reactions, such as polymer degradation and branching, which can affect the final properties of the polycarbonate.

Solution Polymerization: Homogeneous Reaction Environment

Solution polymerization involves dissolving the prepolymer and a catalyst in a suitable high-boiling point solvent. The reaction is carried out at a lower temperature compared to melt polymerization, and the methanol byproduct is removed through distillation.

Advantages:

  • Lower reaction temperatures: This reduces the risk of thermal degradation and side reactions, potentially leading to a more controlled polymerization and a polymer with better color and stability.

  • Better process control: The lower viscosity of the solution allows for more efficient stirring and heat transfer, leading to better control over the reaction kinetics and molecular weight distribution.

  • Easier removal of byproducts: The less viscous environment facilitates the removal of methanol.

Disadvantages:

  • Solvent usage: The use of solvents introduces additional costs for purchase, recovery, and purification. It also raises environmental and safety concerns.

  • Potential for solvent contamination: Traces of solvent in the final polymer can affect its properties and may be undesirable for certain applications.

  • Requires additional processing steps: The polymer needs to be isolated from the solvent, typically through precipitation and drying, which adds complexity and cost to the overall process.

Comparative Analysis of Performance Data

The following table summarizes key performance indicators for the synthesis of Bisphenol-A polycarbonate (BPA-PC) via melt and solution polymerization routes using DMC, based on available literature data. It is important to note that a direct, side-by-side comparison under identical conditions is scarce in the literature; therefore, this table represents a synthesis of data from various sources.

Performance MetricMelt PolymerizationSolution Polymerization
Reaction Temperature High (280-300°C)Lower (typically < 250°C)
Reaction Time Can be long due to mass transfer limitationsGenerally shorter due to better kinetics
Achievable Molecular Weight (Mw) High (e.g., up to 75,000 g/mol reported)[3][4]High, with potentially better control over distribution
Polydispersity Index (PDI) Can be broader due to side reactionsGenerally narrower, indicating a more uniform polymer
Product Purity High (solvent-free)Dependent on solvent removal efficiency
Energy Consumption High (due to high temperatures and vacuum)Lower for the reaction, but additional energy for solvent recovery
Process Complexity Simpler in terms of equipment (no solvent handling)More complex due to solvent handling and recovery

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of BPA-PC using DMC via both melt and solution polymerization routes. These protocols are intended as a guide and may require optimization based on specific laboratory equipment and desired polymer characteristics.

Melt Polymerization of Bisphenol-A Polycarbonate

This protocol is based on a two-step process involving the initial transesterification of BPA with DMC to form a prepolymer, followed by melt polycondensation.

Materials:

  • Bisphenol-A (BPA)

  • Dimethyl Carbonate (DMC)

  • Catalyst (e.g., a combination of (Bu₂SnCl)₂O and 4-dimethylaminopyridine, or a titanium-based catalyst)[3][4]

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a distillation column, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Prepolymer Synthesis (Transesterification):

    • Charge the flask with BPA and an excess of DMC.

    • Add the transesterification catalyst.

    • Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate the reaction and distill off the methanol byproduct (e.g., 150-180°C).

    • Continue the reaction until the theoretical amount of methanol is collected, indicating the formation of the bisthis compound prepolymer.

    • Remove the excess DMC by distillation.

  • Melt Polycondensation:

    • Add the polycondensation catalyst to the prepolymer.

    • Gradually increase the temperature to 280-300°C while slowly reducing the pressure to create a high vacuum (<1 mmHg).[2]

    • Continue the reaction under these conditions, with vigorous stirring, to facilitate the removal of the remaining methanol and drive the polymerization forward. The viscosity of the melt will increase significantly.

    • The reaction is typically monitored by the torque of the stirrer and is considered complete when the desired viscosity is reached.

    • Cool the reactor under nitrogen and collect the solid polycarbonate.

Solution Polymerization of Bisphenol-A Polycarbonate

This protocol also follows a two-step process.

Materials:

  • Bisphenol-A (BPA)

  • Dimethyl Carbonate (DMC)

  • High-boiling point solvent (e.g., diphenyl ether, sulfolane)

  • Catalyst (e.g., a Lewis acid or a basic catalyst)

  • Nitrogen gas (high purity)

  • Non-solvent for precipitation (e.g., methanol, acetone)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a distillation column, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Prepolymer Synthesis (Transesterification):

    • Follow the same procedure as in the melt polymerization protocol to synthesize the bisthis compound prepolymer.

  • Solution Polycondensation:

    • Dissolve the prepolymer in the high-boiling point solvent in the reaction flask.

    • Add the polycondensation catalyst.

    • Heat the solution under a nitrogen atmosphere to a temperature that allows for the efficient removal of methanol by distillation without significant solvent loss (e.g., 180-220°C).

    • Continue the reaction until the evolution of methanol ceases.

    • Cool the reaction mixture to room temperature.

    • Precipitate the polycarbonate by pouring the solution into a vigorously stirred non-solvent.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any residual solvent and unreacted monomers.

    • Dry the polymer under vacuum to a constant weight.

Visualization of Synthesis Pathways

To better illustrate the logical flow of each synthesis route, the following diagrams are provided.

Melt_Polymerization_Workflow cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Melt Polycondensation BPA Bisphenol-A Prepolymer Bisthis compound Prepolymer BPA->Prepolymer Heat, N₂ DMC Dimethyl Carbonate DMC->Prepolymer Heat, N₂ Catalyst1 Transesterification Catalyst Catalyst1->Prepolymer Heat, N₂ Methanol1 Methanol (removed) Prepolymer->Methanol1 Catalyst2 Polycondensation Catalyst Polycondensation Polycondensation Prepolymer->Polycondensation Add Catalyst Polycarbonate Polycarbonate Product Methanol2 Methanol (removed under vacuum) Polycarbonate->Methanol2 Polycondensation->Polycarbonate High Temp, High Vacuum Solution_Polymerization_Workflow cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Solution Polycondensation BPA Bisphenol-A Prepolymer Bisthis compound Prepolymer BPA->Prepolymer Heat, N₂ DMC Dimethyl Carbonate DMC->Prepolymer Heat, N₂ Catalyst1 Transesterification Catalyst Catalyst1->Prepolymer Heat, N₂ Methanol1 Methanol (removed) Prepolymer->Methanol1 Solvent High-Boiling Solvent PolymerSolution Polymer in Solution Prepolymer->PolymerSolution Heat, N₂ Solvent->PolymerSolution Heat, N₂ Catalyst2 Polycondensation Catalyst Catalyst2->PolymerSolution Heat, N₂ Methanol2 Methanol (removed by distillation) PolymerSolution->Methanol2 Precipitation Precipitation PolymerSolution->Precipitation Add Non-solvent Polycarbonate Polycarbonate Product Precipitation->Polycarbonate Filter & Dry

Caption: Workflow for Solution Polymerization of Polycarbonate.

Catalyst Systems: A Critical Choice

The choice of catalyst is crucial for both polymerization routes as it significantly influences the reaction rate, polymer properties, and potential side reactions.

  • For Melt Polymerization: A variety of catalysts have been investigated, including alkali metal hydroxides, carbonates, and acetylacetonates, as well as tin and titanium compounds. [3][4][5]The catalyst must be thermally stable at the high temperatures required for melt polymerization and should have high activity to overcome the mass transfer limitations.

  • For Solution Polymerization: Lewis acids and bases are commonly employed as catalysts. The catalyst should be soluble in the reaction medium and should not react with the solvent. The lower reaction temperatures in solution polymerization may allow for the use of a wider range of catalysts that are not stable at the high temperatures of the melt process.

Environmental and Economic Considerations

While the use of DMC is inherently a step towards greener chemistry compared to phosgene, the choice between melt and solution polymerization has its own set of environmental and economic trade-offs.

  • Melt Polymerization: The primary environmental advantage is the absence of solvents. [1]However, the high energy consumption due to high temperatures and vacuum requirements is a significant drawback. Economically, the lack of solvent handling simplifies the process and reduces costs, but the specialized equipment required for handling high-viscosity melts can be expensive.

  • Solution Polymerization: The main environmental concern is the use of solvents, which can be hazardous and require energy-intensive recovery and purification processes. Economically, the cost of the solvent and the additional processing steps for polymer isolation and solvent recycling can increase the overall production cost.

Conclusion: Selecting the Optimal Route

The choice between melt and solution polymerization for polycarbonate synthesis using DMC is not a one-size-fits-all decision. It requires a careful evaluation of the desired polymer properties, the available equipment, and the specific environmental and economic constraints of the application.

  • Melt polymerization is often favored for large-scale industrial production where the elimination of solvents provides a significant advantage, and the high capital cost of specialized equipment can be justified.

  • Solution polymerization offers more flexibility and control, making it a suitable choice for laboratory-scale synthesis, the production of specialty polycarbonates with specific molecular weights and narrow polydispersity, and for situations where the high temperatures of melt polymerization could be detrimental to the final polymer properties.

By understanding the fundamental principles, comparative performance, and experimental nuances of each route, researchers and scientists can confidently select and optimize the most appropriate method for their polycarbonate synthesis needs, paving the way for the development of advanced materials through greener and more efficient processes.

References

  • How Does Melt Polymerization Compare To Other Polymerization Types? - Chemistry For Everyone. (2025, March 30). YouTube. [Link]
  • Catalyst screening for the melt polymerization of isosorbide-based polycarbon
  • Evolution of polycarbonate process technologies. Journal of Polymer Science Part A: Polymer Chemistry, (2002). [Link]
  • Catalyst screening for the melt polymerization of isosorbide-based polycarbon
  • WO/2002/055584 MELT POLYCARBONATE CATALYST SYSTEMS.
  • Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. University of Maryland. [Link]
  • Synthesis of Linear and Branched Polycarbonate Polyols via Double Metal Cyanide-Catalyzed Ring-Opening (Co)
  • Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor.
  • Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate. Journal of Applied Polymer Science, (1993). [Link]
  • Synthesis of polycarbonate from dimethyl carbonate and bisphenol‐a through a non‐phosgene process. Semantic Scholar. [Link]
  • CN1603353A - Synthetic method of ultra-high molecular weight polycarbonate.
  • Synthesis of polycarbonate from dimethyl carbonate and bisphenol-a through a non-phosgene process. CoLab.
  • Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. MDPI. [Link]
  • A new, nonphosgene route to poly(bisphenol a carbonate) by melt-phase interchange reactions of alkylene diphenyl dicarbonates wi. The University of Jordan. [Link]
  • Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification. Journal of Applied Polymer Science, (2022). [Link]
  • Evolution of Polycarbonate Process Technologies.
  • Industrialization and Expansion of Green Sustainable Chemical Process: A Review of Non-phosgene Polycarbonate
  • Melt polycondensation of bisphenol A polycarbonate by forced gas sweeping process II. Continuous rotating-disk reactor. Semantic Scholar. [Link]
  • Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbon

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A Senior Application Scientist’s Guide to Achieving Reproducible Experimental Results with Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, the pursuit of greener, safer, and more efficient synthetic methodologies is paramount. Dimethyl carbonate (DMC) has emerged as a compelling green reagent, offering a less toxic and more environmentally benign alternative to traditional methylating agents like dimethyl sulfate and methyl halides.[1][2][3] Its favorable properties, including biodegradability and the avoidance of inorganic salt byproducts, position it as a cornerstone of sustainable chemistry.[1][2][3] However, the promise of any chemical reagent in a research and development setting hinges on the reproducibility of its experimental results. This guide provides an in-depth comparison of DMC's performance with other methylating agents, supported by experimental data, and offers detailed protocols to enhance the reproducibility of your work.

The Quest for Reproducibility: Understanding the Variables in DMC Chemistry

Achieving consistent outcomes with dimethyl carbonate requires a nuanced understanding of the factors that influence its reactivity and selectivity. While DMC is a powerful tool, its successful implementation is not without challenges. Key variables that can impact the reproducibility of experimental results include:

  • Catalyst Selection and Stability: The choice of catalyst is critical in DMC-mediated reactions. Both homogeneous and heterogeneous catalysts are employed, each with its own set of advantages and disadvantages. The stability and reusability of the catalyst are crucial for consistent performance over multiple runs.

  • Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters that must be precisely controlled. As a relatively stable molecule, DMC often requires elevated temperatures to achieve optimal reactivity.

  • Purity of Reagents and Solvents: The presence of impurities, particularly water, can significantly affect the course of a reaction, leading to side products and reduced yields.

  • Reaction Mechanism and Potential Side Reactions: A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing conditions. Competing reactions, such as carboxymethylation, can lead to a mixture of products and impact the desired outcome.

Comparative Performance of Dimethyl Carbonate

To appreciate the value of DMC, it is essential to compare its performance against traditional methylating agents. The following table summarizes key metrics for DMC, dimethyl sulfate (DMS), and methyl iodide (MeI).

FeatureDimethyl Carbonate (DMC)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)
Toxicity LowHigh (Carcinogenic)High (Toxic)
Environmental Impact Biodegradable, "green" reagentProduces inorganic salt wasteProduces inorganic salt waste
Safety Flammable liquid, handle with careCorrosive and highly toxicVolatile and toxic
Boiling Point 90 °C188 °C42.4 °C
Byproducts Methanol and CO2 (recyclable)Sulfuric acid saltsIodide salts
Cost Generally cost-effectiveVariesGenerally more expensive

Experimental Protocols for Reproducible Methylation Reactions

To ensure the reproducibility of your experiments, it is crucial to follow well-defined and validated protocols. The following sections provide detailed, step-by-step methodologies for the methylation of common substrates using DMC.

O-Methylation of Phenols

The O-methylation of phenols is a fundamental transformation in organic synthesis. The following protocol is adapted from a procedure utilizing a phase-transfer catalyst (PTC) for enhanced reactivity under milder conditions.

Protocol 1: O-Methylation of 2,4-Dihydroxybenzophenone

  • Materials: 2,4-Dihydroxybenzophenone, Dimethyl Carbonate (DMC), Potassium Carbonate (K2CO3), Tetrabutylammonium Bromide (TBAB), tert-Butyl methyl ether (MTBE), Hydrochloric acid (aqueous solution).

  • Procedure:

    • In a reactor equipped with a stirrer and a reflux condenser, combine 2,4-dihydroxybenzophenone, an excess of dimethyl carbonate (acting as both reagent and solvent), potassium carbonate (as a base), and tetrabutylammonium bromide (as the phase-transfer catalyst).

    • Heat the reaction mixture to 90-100°C under atmospheric pressure and maintain vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Recover the potassium carbonate by filtration.

    • Separate the phase-transfer catalyst by liquid-liquid extraction using an aqueous solution of hydrochloric acid (pH 1) and tert-butyl methyl ether.

    • Analyze the organic phase, containing the methylated product, by gas chromatography to determine yield and purity.

  • Causality: The use of a phase-transfer catalyst facilitates the transfer of the phenoxide ion from the solid phase (K2CO3) to the organic phase (DMC), where the reaction occurs. This allows for lower reaction temperatures and pressures compared to methods that do not employ a PTC. The regioselectivity of the reaction, with preferential methylation of the 4-hydroxyl group, is a key aspect of this protocol.

G Workflow for O-Methylation of Phenols cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Combine Reactants: - 2,4-Dihydroxybenzophenone - Dimethyl Carbonate (DMC) - K2CO3 (Base) - TBAB (PTC) B Heat to 90-100°C with stirring A->B Heat C Monitor Reaction Progress (GC or TLC) B->C During Reaction D Cool to Room Temperature C->D Upon Completion E Filter to Recover K2CO3 D->E F Liquid-Liquid Extraction (HCl/MTBE) E->F G Analyze Organic Phase (GC) F->G

Caption: Workflow for the O-Methylation of Phenols using DMC.

N-Methylation of Anilines

The N-methylation of anilines is another critical reaction in the synthesis of pharmaceuticals and other fine chemicals. This protocol describes a method using onium salts as catalysts.

Protocol 2: Synthesis of N,N-dimethylaniline

  • Materials: Aniline, Dimethyl Carbonate (DMC), Onium salt catalyst (e.g., tetrabutylammonium bromide), Water.

  • Procedure:

    • In a suitable reactor, combine aniline, an excess of dimethyl carbonate, and a catalytic amount of an onium salt.

    • Add a small amount of water to the reaction mixture.

    • Heat the reaction to the desired temperature and monitor the progress by GC.

    • Upon completion, cool the reaction mixture.

    • The product, N,N-dimethylaniline, can be isolated and purified by standard laboratory techniques.

    • The catalyst can be recovered and recycled for subsequent reactions.

  • Causality: The presence of a small amount of water has been shown to enhance the yield of the dialkylated product. The onium salt acts as a catalyst, facilitating the reaction between the aniline and DMC. This method demonstrates high yields and the potential for catalyst recycling, contributing to its sustainability.[4]

G Workflow for N-Methylation of Anilines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Combine Reactants: - Aniline - Dimethyl Carbonate (DMC) - Onium Salt Catalyst - Water B Heat to Reaction Temperature A->B Heat C Monitor Reaction Progress (GC) B->C During Reaction D Cool to Room Temperature C->D Upon Completion E Isolate & Purify Product D->E F Recover & Recycle Catalyst D->F

Caption: Workflow for the N-Methylation of Anilines using DMC.

C-Methylation of Active Methylene Compounds

The C-methylation of active methylene compounds is a valuable carbon-carbon bond-forming reaction. This protocol outlines a selective monomethylation process.

Protocol 3: Monomethylation of Phenylacetonitrile

  • Materials: Phenylacetonitrile, Dimethyl Carbonate (DMC), Potassium Carbonate (K2CO3).

  • Procedure:

    • In a batch reactor, combine phenylacetonitrile with a large excess of dimethyl carbonate (acting as both reagent and solvent) and a catalytic amount of potassium carbonate.

    • Heat the reaction mixture to 180-200°C.

    • Monitor the reaction for the formation of the monomethylated product.

    • Upon completion, the product can be isolated and purified.

  • Causality: The use of a large excess of DMC and a catalytic amount of a weak base like potassium carbonate leads to highly selective monomethylation, avoiding the formation of significant amounts of the dimethylated byproduct. This high selectivity is a key advantage of using DMC for this type of transformation.

G Workflow for C-Methylation of Active Methylene Compounds cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Combine Reactants: - Phenylacetonitrile - Dimethyl Carbonate (excess) - K2CO3 (catalytic) B Heat to 180-200°C A->B Heat C Monitor for Monomethylation B->C During Reaction D Isolate & Purify Product C->D Upon Completion

Caption: Workflow for C-Methylation of Active Methylene Compounds.

Ensuring Trustworthiness: The Role of Analytical Validation

The trustworthiness of experimental results is intrinsically linked to the reliability of the analytical methods used to monitor the reactions and quantify the products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

A validated GC-MS method should demonstrate the following characteristics:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By developing and validating a robust analytical method, researchers can have high confidence in the accuracy and reproducibility of their experimental data.

Conclusion

Dimethyl carbonate stands as a valuable and versatile green reagent for a wide range of chemical transformations. By understanding the key factors that influence its reactivity and by employing well-defined and validated experimental protocols, researchers can achieve highly reproducible results. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to incorporate sustainable and reliable methodologies into their work. The continued exploration and optimization of DMC-based reactions will undoubtedly contribute to the advancement of greener and more efficient chemical synthesis.

References

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. [Link]
  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]
  • Ouk, S., et al. (2002). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Tetrahedron Letters, 43(14), 2661-2663. [Link]
  • Fouad, M. O., et al. (2006). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Organic Process Research & Development, 10(5), 946-952. [Link]
  • Shivarkar, A. B., Gupte, S. P., & Chaudhari, R. V. (2005). Selective synthesis of N,N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. Journal of Molecular Catalysis A: Chemical, 226(1), 49-56. [Link]
  • Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045. [Link]
  • Tundo, P., et al. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Pure and Applied Chemistry, 73(7), 1117-1131. [Link]
  • Zhang, W. (2004). Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography. Analytical Letters, 37(12), 2557-2563. [Link]
  • Agilent Technologies. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. [Link]
  • Agilent Technologies. (2018). Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. [Link]

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A Comparative Study on the Reactivity of Various Dialkyl Carbonates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of sustainable chemistry, dialkyl carbonates (DACs) have emerged as pivotal players, lauded for their low toxicity, high biodegradability, and versatile reactivity.[1] This guide offers an in-depth comparative analysis of the reactivity of various dialkyl carbonates, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage these green reagents in their work. We will delve into the mechanistic intricacies that govern their reactivity, present comparative experimental data, and provide detailed protocols for assessing their performance.

The Dual Nature of Dialkyl Carbonate Reactivity: A Mechanistic Overview

Dialkyl carbonates are ambident electrophiles, meaning they possess two electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (an acyl-type, sp² carbon) and the α-carbon of the alkyl group (an alkyl-type, sp³ carbon).[1] This duality gives rise to two competing reaction pathways: alkoxycarbonylation and alkylation, the prevalence of which is dictated by reaction conditions and the nature of the nucleophile, a concept well-explained by Pearson's Hard-Soft Acid-Base (HSAB) theory.[2][3]

  • Alkoxycarbonylation (BAc2 Pathway): At lower temperatures (typically below 90°C) and in the presence of "hard" nucleophiles (e.g., alcohols, amines), the reaction proceeds via a bimolecular base-catalyzed acyl-cleavage (BAc2) mechanism.[2][3] The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a new carbonate or carbamate and the release of an alcohol.

  • Alkylation (BAl2 Pathway): Conversely, at higher temperatures (generally above 150°C) and with "soft" nucleophiles (e.g., carbanions, thiols), the reaction favors a bimolecular base-catalyzed alkyl-cleavage (BAl2) pathway.[2][3] Here, the nucleophile attacks the α-carbon of the alkyl group, resulting in an alkylated product, carbon dioxide, and an alcohol.

The choice of reaction pathway is a critical consideration in synthesis design, and understanding these competing mechanisms is paramount to achieving the desired product with high selectivity.

Dialkyl Carbonate Reactivity Pathways cluster_0 B_Ac2 Pathway (Low Temp < 90°C) cluster_1 B_Al2 Pathway (High Temp > 150°C) DAC Dialkyl Carbonate (R-O-CO-O-R) Alkoxycarbonylation Alkoxycarbonylation Product (Nu-CO-OR) DAC->Alkoxycarbonylation Alkylation Alkylated Product (Nu-R) DAC->Alkylation Hard_Nu Hard Nucleophile (e.g., ROH, RNH2) Hard_Nu->Alkoxycarbonylation Attack at C=O Soft_Nu Soft Nucleophile (e.g., R-CH2-CN) Soft_Nu->Alkylation Attack at α-Carbon Byproduct_ROH Alcohol (ROH) Alkoxycarbonylation->Byproduct_ROH Byproduct_CO2_ROH CO2 + ROH Alkylation->Byproduct_CO2_ROH

Caption: Competing BAc2 and BAl2 reaction pathways of dialkyl carbonates.

Comparative Reactivity: A Data-Driven Analysis

The reactivity of dialkyl carbonates is significantly influenced by the nature of the alkyl substituents. Steric hindrance and the stability of the corresponding leaving group (alkoxide) are key determinants.

Transesterification Reactions

Transesterification is a common application for dialkyl carbonates, often employed in the synthesis of other carbonates and in applications like biodiesel production.[4] The reactivity order is generally inversely proportional to the steric bulk of the alkyl groups.

A study on the non-catalytic supercritical transesterification of fatty acids and triglycerides with various dialkyl carbonates at 300°C and 20 MPa demonstrated that shorter alkyl chains exhibit higher reactivity.[4]

Dialkyl CarbonateRelative Reactivity in TransesterificationReference
Dimethyl Carbonate (DMC)Highest[4]
Diethyl Carbonate (DEC)High[4]
Dipropyl Carbonate (DPC)Moderate[4]
Dibutyl Carbonate (DBC)Lowest[4]

This trend can be attributed to the reduced steric hindrance around the carbonyl carbon in dimethyl carbonate, facilitating easier nucleophilic attack compared to its bulkier counterparts.

Alkylation Reactions

In alkylation reactions, dialkyl carbonates serve as greener alternatives to traditional alkylating agents like alkyl halides and sulfates.[5] The reactivity in these reactions is also influenced by the alkyl group. For instance, in the mono-C-alkylation of methylene-active compounds, dimethyl, diethyl, and dibenzyl carbonates have all been used effectively, with the choice often depending on the desired alkyl group to be introduced.[5]

Influence of the Leaving Group

The nature of the alkoxide as a leaving group also plays a crucial role. A study investigating the reaction of various unsymmetrical and symmetrical carbonates with ethanol established a scale of leaving group ability.[6][7]

Leaving Group Ability Scale: PhCH₂O⁻, MeO⁻ > CH₃(CH₂)₂O⁻, CH₃(CH₂)₇O⁻ > (CH₃)₂CHO⁻ > (CH₃)₃CO⁻[6]

This scale indicates that less sterically hindered and more electronically stabilized alkoxides are better leaving groups, thereby enhancing the reactivity of the parent carbonate. For example, t-butyl methyl carbonate was found to be the least reactive in a reaction with ethanol, owing to the poor leaving group ability of the t-butoxide group.[6]

Experimental Protocols for Comparative Reactivity Analysis

To provide a practical framework for researchers, we outline a general experimental protocol for comparing the reactivity of different dialkyl carbonates in a transesterification reaction with a model alcohol.

Materials and Equipment
  • Dialkyl Carbonates: Dimethyl carbonate (DMC), Diethyl carbonate (DEC), Dibutyl carbonate (DBC) (high purity grade)

  • Alcohol: Benzyl alcohol (as a model primary alcohol)

  • Catalyst: Potassium carbonate (K₂CO₃), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Internal Standard: Dodecane (for GC analysis)

  • Equipment:

    • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

    • Heating mantle with temperature controller

    • Gas chromatograph with a flame ionization detector (GC-FID)

    • Syringes for sampling

    • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow A Reaction Setup B Add Reactants: - Benzyl Alcohol - Dialkyl Carbonate - DMF (Solvent) - Dodecane (Internal Std) A->B C Add Catalyst: - K2CO3 B->C D Heat to Reaction Temp (e.g., 120°C) C->D E Take Samples at Time Intervals (t=0, 1, 2, 4, 8h) D->E F Quench Sample (e.g., with dilute acid) E->F G GC Analysis F->G H Data Analysis: - Calculate Conversion % - Plot Conversion vs. Time G->H

Caption: Workflow for the comparative reactivity study of dialkyl carbonates.

Step-by-Step Procedure
  • Reaction Setup: Assemble a clean, dry 100 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Charging Reactants: To the flask, add benzyl alcohol (e.g., 10 mmol), the respective dialkyl carbonate (e.g., 20 mmol, 2 equivalents), DMF (20 mL), and dodecane (1 mmol, internal standard).

  • Initiating the Reaction: Begin stirring and purge the system with nitrogen. Add potassium carbonate (e.g., 1 mmol, 10 mol%).

  • Heating and Sampling: Heat the reaction mixture to the desired temperature (e.g., 120°C). Once the temperature stabilizes, take the first sample (t=0). Continue to take samples at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Sample Preparation: Quench each ~0.1 mL sample by adding it to a vial containing 1 mL of dilute HCl and 1 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • GC Analysis: Inject the organic layer into the GC-FID to determine the concentration of the reactants and products relative to the internal standard.

  • Data Analysis: Calculate the conversion of benzyl alcohol at each time point for each dialkyl carbonate. Plot the percentage conversion against time to visualize the reactivity differences.

Applications in Drug Development and Fine Chemicals

The predictable and tunable reactivity of dialkyl carbonates makes them invaluable tools in the pharmaceutical and fine chemical industries.

  • Selective Alkylation and Methoxycarbonylation: Their dual reactivity allows for the selective introduction of alkyl or methoxycarbonyl groups, which are common moieties in active pharmaceutical ingredients (APIs).[5]

  • Synthesis of Heterocycles: Dialkyl carbonates, particularly DMC, are used as green reagents and solvents in the synthesis of various five- and six-membered heterocycles, which form the core of many drugs.[2][3]

  • Polycarbonate Synthesis: In the field of biomaterials and drug delivery, dialkyl carbonates are used in the synthesis of biodegradable polycarbonates.[8][9][10] The choice of dialkyl carbonate can influence the properties of the resulting polymer.

Conclusion

The reactivity of dialkyl carbonates is a nuanced subject, governed by a delicate interplay of reaction conditions and substrate structure. A thorough understanding of the competing BAc2 and BAl2 pathways is essential for harnessing their synthetic potential. As a general trend, reactivity in transesterification reactions decreases with increasing steric bulk of the alkyl groups (DMC > DEC > DBC). This guide provides a foundational understanding and a practical framework for researchers to confidently select and utilize the appropriate dialkyl carbonate for their specific synthetic needs, fostering the development of greener and more efficient chemical processes.

References

  • Selva, M., et al. (2009). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. Pure and Applied Chemistry, 81(11), 2081-2092.
  • Fiorani, G., et al. (2018).
  • Aurbach, D., et al. (2000). The Reaction of Lithium with Dimethyl Carbonate and Diethyl Carbonate in Ultrahigh Vacuum Studied by X-ray Photoemission Spectroscopy. Langmuir, 16(18), 7089-7096.
  • Lu, L., et al. (2016). Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System. ACS Omega, 1(5), 940-946.
  • Aricò, F., & Tundo, P. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 343.
  • Ilham, Z., & Saka, S. (2016). Reactivity of Triglycerides and Fatty Acids in Sub/Supercritical Dialkyl Carbonates for Biodiesel Production. Energy & Fuels, 30(3), 2137-2143. [Link]
  • Tundo, P., et al. (1998). The use of dialkyl carbonates for safe and highly selective alkylations of methyleneactive compounds. A process without waste products. Journal of the Chemical Society, Perkin Transactions 1, (24), 4159-4164.
  • Gross, R. A., & Bhanage, B. M. (2010). Polycarbonates from biorenewable diols via carbonate metathesis polymerization.
  • Lu, L., et al. (2016). Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System. ACS Omega, 1(5), 940-946.
  • Selva, M., et al. (2009). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. Pure and Applied Chemistry, 81(11), 2081-2092. [Link]
  • Musolino, M. G., et al. (2023). Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. RSC Sustainability, 1(2), 246-277.
  • Aricò, F., & Tundo, P. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 343.
  • Wu, J., et al. (2022). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II)

Sources

Navigating Solvent Safety in the Laboratory: A Comparative Guide to Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of the modern laboratory, the choice of solvent is a critical decision that extends beyond mere chemical compatibility and performance. The safety profile of a solvent is a paramount consideration, directly impacting the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive validation of the safety profile of dimethyl carbonate (DMC), a compound increasingly recognized as a greener and safer alternative to many conventional solvents. Through objective comparison with commonly used solvents such as dichloromethane (DCM), acetone, and acetonitrile, and supported by experimental data and protocols, this document aims to equip laboratory professionals with the knowledge to make informed decisions that prioritize both scientific rigor and safety.

The Rise of Dimethyl Carbonate: A Shift Towards Greener Chemistry

Dimethyl carbonate is a versatile organic compound that has gained significant traction as a methylating and carbonylating agent, as well as a solvent in various applications, including in lithium-ion batteries.[1][2][3] Its appeal lies in its favorable environmental profile; it is considered a green reagent due to its low toxicity and biodegradability.[1][2][4][5] Unlike traditional methylating agents like methyl halides and dimethyl sulfate, which are toxic and corrosive, DMC offers a safer alternative that avoids the production of inorganic salt byproducts.[2][6][7]

Comparative Safety Analysis: DMC vs. Common Laboratory Solvents

An objective assessment of a solvent's safety necessitates a multi-faceted analysis of its toxicological, flammability, and reactivity characteristics. The following tables provide a comparative overview of dimethyl carbonate against three widely used laboratory solvents: dichloromethane, acetone, and acetonitrile.

Table 1: Toxicological Profile Comparison
Parameter Dimethyl Carbonate (DMC) Dichloromethane (DCM) Acetone Acetonitrile
Oral LD50 (Rat) > 5,000 mg/kg[8]-5,800 mg/kg2,460 mg/kg
Dermal LD50 (Rabbit) > 5,000 mg/kg[8]-20,000 mg/kg980 mg/kg
Inhalation LC50 (Rat) > 140 mg/l[8]-76,000 mg/m³7,551 ppm (8h)
Carcinogenicity Not considered a carcinogen[1]Considered a carcinogen[9]Not known to cause cancer[10]Not classifiable as to human carcinogenicity (Group D)[11]
Primary Hazards May cause mild eye and respiratory tract irritation.[8][12]Carcinogen, neurotoxin, liver and kidney damage.[9][13][14]Eye irritant, high concentrations can cause central nervous system depression.[10][15][16]Toxic by skin absorption, inhalation, and ingestion; can metabolize to cyanide.[11][17]

Expert Insight: The high LD50 values for DMC indicate a significantly lower acute toxicity compared to the other solvents, particularly acetonitrile.[8] Furthermore, the absence of carcinogenicity is a major safety advantage over DCM, which is a known cancer-causing agent.[1][9]

Table 2: Flammability and Reactivity Profile Comparison
Parameter Dimethyl Carbonate (DMC) Dichloromethane (DCM) Acetone Acetonitrile
Flash Point 17 °C (63 °F)[1]Not flammable-20 °C (-4 °F)[18]2 °C (36 °F)
Flammability Limits in Air 4.22% - 12.87%[8]-2.6% - 12.8%3.0% - 16.0%
Reactivity Reacts violently with oxidants and potassium tert-butoxide. Decomposes on burning.[8][19]Reacts with active metals like aluminum.[20]Reacts violently with oxidizing agents and strong reducing agents.[10]Decomposes on heating to produce hydrogen cyanide. Reacts vigorously with strong oxidizing agents.[21]

Expert Insight: While DMC is flammable, its flash point is higher than that of acetone, making it comparatively less of a fire hazard in some situations.[1] However, its reactivity with strong oxidizers and bases necessitates careful handling and storage.[8][19] Dichloromethane's non-flammable nature is an advantage, but this is overshadowed by its severe health risks.

Experimental Protocols for Safety Validation

To ensure the safe integration of any solvent into laboratory workflows, a series of validation experiments should be performed. The following protocols are designed to be self-validating, providing clear and reproducible results.

Protocol: Determination of Flash Point (Closed-Cup Method)

Objective: To determine the lowest temperature at which a solvent's vapors will ignite in the presence of an ignition source. This is a critical parameter for assessing fire risk.

Methodology:

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester).

  • Sample Preparation: Ensure the solvent sample is free from water and other impurities.

  • Procedure:

    • Place the solvent sample in the test cup of the apparatus.

    • Close the cup and begin to heat the sample at a slow, constant rate.

    • At regular temperature intervals, introduce an ignition source (a small flame) into the vapor space above the liquid.

    • Record the temperature at which a flash is observed. This is the flash point.

  • Self-Validation: Repeat the measurement at least three times. The results should be within a narrow, predefined range (e.g., ±1°C) to be considered valid.

Causality of Experimental Choices: The closed-cup method is chosen over the open-cup method as it provides a more conservative and reproducible measure of the flash point, better reflecting the conditions in a sealed or partially sealed container. The slow heating rate ensures that the vapor and liquid are in equilibrium, leading to a more accurate determination.

Protocol: Acute Dermal Irritation/Corrosion Study (In Vitro)

Objective: To assess the potential of a solvent to cause skin irritation or corrosion. This is crucial for determining appropriate personal protective equipment (PPE) and handling procedures.

Methodology:

  • Apparatus: Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • Apply a small, precise amount of the test solvent to the surface of the RhE tissue.

    • Incubate the treated tissue for a specified period (e.g., 60 minutes).

    • After incubation, rinse the tissue to remove the test substance.

    • Assess cell viability using a quantitative assay (e.g., MTT assay).

  • Data Analysis: Compare the cell viability of the solvent-treated tissue to that of a negative control (treated with a non-irritating substance). A significant reduction in cell viability indicates irritation or corrosion potential.

  • Self-Validation: Include both a positive control (a known irritant) and a negative control in each experiment to ensure the test system is responding appropriately.

Causality of Experimental Choices: The use of in vitro RhE models is a scientifically validated and ethically preferable alternative to traditional animal testing. The MTT assay provides a quantitative and objective measure of cell death, which is a direct indicator of tissue damage.

Visualization of Safety Workflows

To further clarify the logical relationships in solvent safety assessment, the following diagrams are provided.

Diagram 1: Solvent Risk Assessment Workflow

RiskAssessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control Identify Solvent Identify Solvent Gather SDS Gather SDS Identify Solvent->Gather SDS Literature Review Literature Review Gather SDS->Literature Review Evaluate Use Scenarios Evaluate Use Scenarios Literature Review->Evaluate Use Scenarios Determine Exposure Routes Determine Exposure Routes Evaluate Use Scenarios->Determine Exposure Routes Quantify Exposure Quantify Exposure Determine Exposure Routes->Quantify Exposure Assess Risk Level Assess Risk Level Quantify Exposure->Assess Risk Level Implement Controls Implement Controls Assess Risk Level->Implement Controls Monitor & Review Monitor & Review Implement Controls->Monitor & Review

Caption: A workflow for conducting a comprehensive solvent risk assessment.

Diagram 2: Personal Protective Equipment (PPE) Selection Logic

PPESelection node_action node_action start Solvent Handling Task is_splash_hazard Splash Hazard? start->is_splash_hazard is_inhalation_hazard Inhalation Hazard? is_splash_hazard->is_inhalation_hazard No wear_goggles Wear Safety Goggles / Face Shield is_splash_hazard->wear_goggles Yes is_skin_contact_hazard Skin Contact Hazard? is_inhalation_hazard->is_skin_contact_hazard No use_fume_hood Work in a Fume Hood is_inhalation_hazard->use_fume_hood Yes wear_gloves Wear Chemically Resistant Gloves is_skin_contact_hazard->wear_gloves Yes end Proceed with Task is_skin_contact_hazard->end No wear_goggles->is_inhalation_hazard use_fume_hood->is_skin_contact_hazard wear_gloves->end

Sources

"economic analysis of different dimethyl carbonate production methods"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Economic Analysis of Dimethyl Carbonate Production Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as a crucial, environmentally benign chemical building block and solvent, finding extensive applications in everything from lithium-ion battery electrolytes to the synthesis of polycarbonates. Its low toxicity and rapid biodegradability make it a sustainable alternative to hazardous compounds like phosgene and dimethyl sulfate.[1][2] The growing demand for greener chemical processes has spurred significant research and development into various DMC production methods. This guide provides an in-depth economic and technical comparison of the leading synthesis routes, offering a critical resource for researchers and process chemists in selecting the most viable method for their specific applications.

Comparative Analysis of Major DMC Production Routes

The production of dimethyl carbonate has evolved from hazardous traditional methods to more sustainable, non-phosgene routes. This section will dissect the most prominent methods, evaluating their economic feasibility and technical merits.

The Phosgene Route: A Hazardous Legacy

The conventional method for DMC synthesis involves the reaction of methanol with phosgene. While this process is well-established, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct present significant safety and environmental challenges. Disposal of the sodium chloride generated during neutralization also poses environmental risks, especially at large production scales.[3] Consequently, the industry has largely shifted towards developing phosgene-free alternatives.

Oxidative Carbonylation of Methanol: A Mature Non-Phosgene Alternative

The oxidative carbonylation of methanol is a commercially established non-phosgene route.[4][5] This process involves the reaction of methanol with carbon monoxide and oxygen in the presence of a catalyst, typically a copper salt.

Reaction: 2CH₃OH + CO + ½O₂ → (CH₃O)₂CO + H₂O

Economic and Technical Considerations:

  • Advantages: This method avoids the use of highly toxic phosgene. It can be a cost-effective route, particularly when integrated with a carbon monoxide source. One study highlighted a process achieving a methanol conversion of 81.86% and a DMC selectivity of 83.47%.[4]

  • Disadvantages: The use of carbon monoxide, a flammable and toxic gas, still presents safety concerns. The process can also be energy-intensive. A techno-economic analysis has shown that while this method has the lowest capital expenditure (CAPEX) and utility consumption among some green alternatives, the price of hydrogen (often needed for CO production) can be a dominant economic driver.[6][7]

Transesterification of Cyclic Carbonates: A Greener Pathway

The transesterification of ethylene carbonate (EC) or propylene carbonate (PC) with methanol is a widely adopted green route for DMC production.[6][8] This two-step process first involves the synthesis of the cyclic carbonate from an epoxide and carbon dioxide, followed by the transesterification reaction.

Reaction Steps:

  • Ethylene Oxide + CO₂ → Ethylene Carbonate (EC)

  • EC + 2CH₃OH ⇌ Dimethyl Carbonate + Ethylene Glycol

Economic and Technical Considerations:

  • Advantages: This route is considered atom-economic as it co-produces valuable glycols.[6] The use of CO₂ as a feedstock is a significant environmental advantage.[9][10][11][12] Studies have shown that recycling byproducts like ethylene glycol can significantly improve the economic viability, with one analysis indicating a potential five-fold increase in net present value (NPV) and a reduction in the payback period from 8.3 to 3.8 years.[9][12]

  • Disadvantages: The overall process economics are sensitive to the price of the epoxide raw material.[1][2] The separation of DMC from methanol can be challenging due to the formation of an azeotrope.[1][2]

Urea Methanolysis: Leveraging an Abundant Feedstock

The reaction of urea with methanol to produce DMC is an attractive route due to the low cost and wide availability of urea.[13] This method can proceed through direct or indirect pathways.

Reaction: CO(NH₂)₂ + 2CH₃OH → (CH₃O)₂CO + 2NH₃

Economic and Technical Considerations:

  • Advantages: This process avoids toxic reagents and operates under moderate reaction conditions.[6] Techno-economic analyses have shown that the direct urea methanolysis pathway can be profitable, exhibiting high energy efficiency.[6][7][14] For a production of 74 kt/year of DMC, one study projected a profit of 21.1 MM$/year with a suitable catalyst.[15]

  • Disadvantages: The reaction often suffers from low equilibrium conversion.[16][17] The separation of ammonia and the recycling of unreacted intermediates can be complex and energy-intensive.[16][17]

Direct Synthesis from CO₂ and Methanol: The Ideal but Challenging Route

The direct synthesis of DMC from carbon dioxide and methanol is the most environmentally appealing route, as it directly utilizes a greenhouse gas.[18]

Reaction: 2CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O

Economic and Technical Considerations:

  • Advantages: This is the shortest and most direct pathway for CO₂ utilization.[6] The process can have a significantly lower cradle-to-gate greenhouse gas emission compared to conventional methods.[18]

  • Disadvantages: This reaction is thermodynamically limited, resulting in low single-pass conversions.[1][2][18] The presence of water as a byproduct necessitates a dehydration agent or a membrane reactor to shift the equilibrium, adding to the process complexity and cost.[19] The development of highly active and stable catalysts remains a significant research challenge.

Quantitative Comparison of DMC Production Methods

Production Method Key Raw Materials Catalyst Examples Typical Conversion (%) Selectivity (%) Key Advantages Key Disadvantages Economic Viability
Phosgene Route Methanol, Phosgene-HighHighWell-established technologyExtreme toxicity of phosgene, corrosive byproductsIncreasingly unfavorable due to safety and environmental costs
Oxidative Carbonylation Methanol, CO, O₂CuCl[4]~82[4]~83[4]Non-phosgene, lower CAPEX[6][7]Use of toxic CO, potential for explosion[6]Profitable, but sensitive to H₂/CO price[6][7]
Transesterification Ethylene/Propylene Oxide, CO₂, MethanolKI, Ionic Liquids[8][20]High (with byproduct recycling)HighUtilizes CO₂, co-produces valuable glycols[6]Dependent on epoxide price, azeotrope formation[1][2]Highly viable, especially with byproduct recycling[9][12]
Urea Methanolysis Urea, MethanolZnO, MgO, CaO[13]Variable, can be high with reactive distillationHighInexpensive and abundant raw materials, moderate conditions[6]Low equilibrium conversion, complex separations[16][17]Profitable, highest energy efficiency in some analyses[6][7][14]
Direct Synthesis from CO₂ CO₂, MethanolCeO₂, Zr(acac)₄[18][19]Low (typically <10% without dehydration)[6]>90[8]Direct CO₂ utilization, environmentally friendly[18]Thermodynamic limitations, water removal is a challenge[1][2][18]Currently less economically feasible for large scale

Experimental Protocols

Protocol 1: Synthesis of DMC via Transesterification of Ethylene Carbonate

This protocol outlines a lab-scale synthesis of DMC from ethylene carbonate and methanol.

Materials:

  • Ethylene Carbonate (EC)

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃) catalyst

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add ethylene carbonate (1 mol), methanol (2.5 mol), and potassium carbonate (1-2% by weight of EC).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The progress of the reaction can be monitored by gas chromatography (GC).

  • Rationale: The excess methanol helps to shift the equilibrium towards the products. Potassium carbonate is an effective and inexpensive basic catalyst for the transesterification reaction.

  • Separation: After the reaction reaches the desired conversion, typically after 2-4 hours, cool the mixture. The catalyst can be removed by filtration.

  • Purification: The resulting mixture contains DMC, ethylene glycol, and unreacted methanol. Due to the DMC-methanol azeotrope, a two-step distillation is required. First, distill off the azeotrope. Then, separate the ethylene glycol from the remaining components by vacuum distillation. The DMC-methanol azeotrope can be broken using extractive distillation or pressure-swing distillation in larger-scale operations.

Protocol 2: Direct Synthesis of DMC from Urea and Methanol

This protocol describes a batch synthesis of DMC from urea and methanol.

Materials:

  • Urea

  • Methanol

  • Zinc Oxide (ZnO) catalyst

  • High-pressure autoclave reactor with a stirrer

  • Temperature and pressure controllers

Procedure:

  • Reactor Charging: Charge the autoclave with urea, methanol (in a molar ratio of 1:5 to 1:10), and ZnO catalyst (1-5% by weight of urea).

  • Reaction: Seal the reactor and purge with nitrogen. Heat the reactor to 150-180°C and pressurize to 10-20 bar. Maintain these conditions with constant stirring for 4-6 hours.

  • Rationale: The higher temperature and pressure favor the forward reaction and help to keep the ammonia byproduct in the gas phase, which can be vented to drive the reaction. ZnO is a commonly used and effective catalyst for this process.[13]

  • Product Recovery: After the reaction, cool the reactor and vent the ammonia. The liquid product mixture contains DMC, unreacted methanol, and methyl carbamate intermediate.

  • Purification: The catalyst is separated by filtration. The liquid mixture is then subjected to fractional distillation to separate the DMC from methanol and other components.

Visualizing the Production Pathways

Transesterification of Ethylene Carbonate

G EO Ethylene Oxide EC Ethylene Carbonate EO->EC + CO2 CO2 Carbon Dioxide DMC Dimethyl Carbonate EC->DMC + 2 CH3OH EG Ethylene Glycol EC->EG + 2 CH3OH MeOH Methanol G Urea Urea MC Methyl Carbamate (Intermediate) Urea->MC + CH3OH - NH3 MeOH Methanol DMC Dimethyl Carbonate MC->DMC + CH3OH - NH3 NH3 Ammonia

Caption: Urea methanolysis pathway to DMC.

Conclusion and Future Outlook

The production of dimethyl carbonate has undergone a significant transformation, moving away from the hazardous phosgene-based process to a variety of greener alternatives. The choice of the optimal production route depends on several factors, including the availability and cost of raw materials, the desired scale of production, and the specific application of the DMC.

  • For large-scale, cost-effective production, the transesterification of cyclic carbonates and urea methanolysis currently offer the most balanced economic and environmental profiles.

  • The oxidative carbonylation of methanol remains a viable commercial process, especially in regions with access to inexpensive carbon monoxide.

  • The direct synthesis of DMC from CO₂ and methanol represents the ultimate goal for sustainable production. However, significant breakthroughs in catalyst development and process intensification are required to make it economically competitive at an industrial scale.

As research continues to advance, particularly in the areas of catalysis and CO₂ utilization, the economic landscape of DMC production will undoubtedly continue to evolve. For researchers and drug development professionals, understanding the nuances of these production methods is crucial for making informed decisions about sourcing this key chemical intermediate and for contributing to the development of more sustainable chemical manufacturing processes.

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"comparative performance of lithium-ion batteries with different carbonate electrolytes"

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The electrolyte is a critical component of lithium-ion batteries (LIBs), dictating performance metrics such as energy density, cycle life, and safety.[1][2][3] Carbonate-based electrolytes, a mixture of cyclic and linear carbonates, are the current industry standard. This guide provides a comprehensive comparison of different carbonate electrolytes, offering insights into their intrinsic properties and their impact on battery performance. We will delve into the causal relationships behind experimental observations and provide detailed protocols for their evaluation, aimed at researchers, scientists, and professionals in battery development.

The Fundamental Role of Carbonate Electrolytes

The primary function of the electrolyte is to facilitate the transport of lithium ions between the cathode and anode during charge and discharge cycles.[2][4] An ideal electrolyte possesses a combination of seemingly contradictory properties: high ionic conductivity and a low viscosity.[2][5] Furthermore, it must form a stable passivating layer on the electrode surfaces, known as the Solid Electrolyte Interphase (SEI), to prevent continuous electrolyte decomposition.[2][6]

The delicate balance between these properties is achieved by blending different carbonate solvents, each with unique strengths and weaknesses.[2] The two main categories are cyclic carbonates, like Ethylene Carbonate (EC) and Propylene Carbonate (PC), and linear carbonates, such as Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC), and Ethyl Methyl Carbonate (EMC).[2][7]

The Dichotomy of Carbonate Solvents: Cyclic vs. Linear

The core of electrolyte engineering lies in the synergistic relationship between cyclic and linear carbonates. This partnership is essential to overcome the inherent limitations of each solvent type when used alone.

Cyclic Carbonates: The Dissolution Powerhouses

Cyclic carbonates, particularly Ethylene Carbonate (EC), are characterized by their high dielectric constants.[2] This property is crucial for effectively dissolving the lithium salt (commonly LiPF₆), dissociating it into free Li⁺ and PF₆⁻ ions.[2] A high concentration of free lithium ions is fundamental for achieving high energy density.

However, the high viscosity of cyclic carbonates impedes ion mobility, leading to low ionic conductivity when used as a standalone solvent.[2]

Linear Carbonates: The Ion Highways

Linear carbonates, in contrast, exhibit low viscosity, which facilitates rapid ion transport.[2] This translates to higher ionic conductivity, a critical factor for fast-charging capabilities. The downside of linear carbonates is their low dielectric constant, making them poor solvents for lithium salts on their own.[2]

The interplay between these two classes of solvents is what makes modern LIBs viable. EC ensures a sufficient supply of charge carriers (Li⁺ ions), while the linear carbonates provide the low-resistance medium for their movement.[2] Extensive research has shown that a 1:1 mixture of EC and DMC often provides an optimal balance between lithium salt solvation and ionic conductivity.[2]

Comparative Performance Analysis

The choice and ratio of carbonate solvents significantly influence key battery performance metrics. This section provides a detailed comparison based on experimental data.

Ionic Conductivity and Viscosity

Ionic conductivity is a direct measure of how efficiently an electrolyte transports lithium ions. It is inversely related to viscosity; lower viscosity generally leads to higher conductivity.[5][8]

The order of ionic conductivity for common linear carbonates mixed with EC is typically: DMC > EMC > DEC .[7] This trend is attributed to the increasing molecular size and viscosity from DMC to DEC. A study revealed that the higher conductivity of EC/DMC mixtures compared to EC/DEC is due to both higher diffusivity and greater salt dissociation in the presence of DMC.[9]

Table 1: Physicochemical Properties of Common Carbonate Solvents

SolventAbbreviationDielectric Constant (ε)Viscosity (η) at 25°C (cP)
Ethylene CarbonateEC89.781.90
Propylene CarbonatePC64.922.53
Dimethyl CarbonateDMC3.120.59
Diethyl CarbonateDEC2.820.75
Ethyl Methyl CarbonateEMC2.960.65

Data compiled from various sources.[2]

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition.[10] A wider ESW is crucial for developing high-voltage LIBs with higher energy densities.[11][12] Carbonate-based electrolytes typically have an oxidative stability limit of around 4.5 V vs. Li/Li⁺.[5] Exceeding this voltage can lead to oxidative decomposition of the electrolyte at the cathode surface.[12]

Propylene carbonate (PC)-based electrolytes have shown potential for higher oxidation stability compared to their EC-based counterparts, making them attractive for high-voltage applications.[13] However, PC is known to be incompatible with graphite anodes, causing exfoliation.[13] Recent studies have shown that using DEC as a co-solvent can improve the stability of PC on graphite anodes.[13]

Solid Electrolyte Interphase (SEI) Formation

The formation of a stable SEI on the anode surface during the initial charging cycles is paramount for long-term battery performance. The SEI is primarily formed by the reductive decomposition of the electrolyte components, particularly the cyclic carbonates.[6][14]

EC is highly effective at forming a robust and stable SEI layer on graphite anodes.[2] This layer is electronically insulating but ionically conducting, allowing Li⁺ ions to pass through while preventing further electrolyte decomposition.[6] The composition of the SEI is highly dependent on the electrolyte formulation. For instance, the decomposition of EC is known to produce lithium ethylene dicarbonate (LEDC), a key component of a stable SEI.[14]

The choice of linear carbonate can also influence the SEI. The likelihood of reductive decomposition for common carbonates is in the order of EC > PC > DMC > EMC > DEC.[14]

Thermal Stability and Safety

The thermal stability of the electrolyte is a critical safety concern, as conventional carbonate solvents are flammable.[1][15] Thermal runaway, a catastrophic failure mode in LIBs, can be triggered by exothermic reactions between the electrodes and the electrolyte at elevated temperatures.[16]

Differential scanning calorimetry (DSC) is a common technique to evaluate the thermal stability of electrolytes. Studies have shown that the exothermic reactions in LiPF₆-based electrolytes can begin at temperatures as low as 140°C, especially in the presence of lithium metal.[15] The reactivity of linear carbonates can also differ, with DMC being reported as more reactive than DEC in some studies.[15]

Experimental Protocols for Electrolyte Evaluation

To ensure the reliability and reproducibility of results, standardized experimental protocols are essential.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte at various temperatures.

Methodology:

  • Sample Preparation: Prepare the electrolyte by dissolving the lithium salt (e.g., 1 M LiPF₆) in the desired carbonate solvent mixture inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: Use a commercially available conductivity cell with two platinum electrodes.

  • Measurement: Employ an AC impedance spectrometer to measure the bulk resistance (R) of the electrolyte.

  • Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (A * R), where L is the distance between the electrodes and A is the electrode area.[10]

  • Temperature Control: Perform measurements over a range of temperatures using a temperature-controlled chamber.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range of electrolyte stability.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell in a glovebox. Use a lithium metal foil as the reference and counter electrode, and a glassy carbon or platinum electrode as the working electrode.[5]

  • Measurement: Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.5-1.0 mV/s).[10]

  • Data Analysis: The onset of a sharp increase in current on the anodic and cathodic sweeps indicates the oxidative and reductive decomposition limits of the electrolyte, respectively. The potential difference between these limits defines the ESW.

SEI Formation and Cycling Performance

Objective: To evaluate the influence of the electrolyte on the formation of the SEI and the long-term cycling stability of a battery.

Methodology:

  • Cell Assembly: Assemble coin cells (e.g., 2032-type) with a graphite anode and a suitable cathode (e.g., LiCoO₂, NMC) in an argon-filled glovebox.

  • Formation Cycles: Perform several initial slow-rate charge-discharge cycles (e.g., at C/20 or C/10) to form a stable SEI.

  • Cycling Test: Subject the cells to long-term galvanostatic cycling at a specific C-rate (e.g., 1C) between defined voltage limits.[17]

  • Performance Metrics: Monitor the discharge capacity, coulombic efficiency, and capacity retention over hundreds of cycles to assess the long-term stability.[17]

Visualizing the Electrolyte Design Logic

The selection and optimization of carbonate electrolytes involve a multi-faceted decision-making process, balancing various performance parameters.

Electrolyte_Design_Workflow cluster_inputs Input Parameters cluster_properties Core Electrolyte Properties cluster_performance Battery Performance Metrics Input_Solvents Cyclic & Linear Carbonates Optimization Electrolyte Formulation Optimization Input_Solvents->Optimization Input_Salt Lithium Salt (e.g., LiPF6) Input_Salt->Optimization Input_Additives Functional Additives (Optional) Input_Additives->Optimization Conductivity Ionic Conductivity Rate Rate Capability Conductivity->Rate impacts Viscosity Viscosity Viscosity->Rate impacts ESW Electrochemical Stability Window Cycling Cycling Performance (Capacity & Efficiency) ESW->Cycling impacts Thermal Thermal Stability Safety Safety Thermal->Safety impacts SEI SEI Formation & Stability SEI->Cycling determines Optimization->Conductivity affects Optimization->Viscosity affects Optimization->ESW affects Optimization->Thermal affects Optimization->SEI influences

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methylcarbonate in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. The handling and disposal of chemical reagents are fundamental to this commitment. This guide provides a detailed, experience-driven framework for the proper disposal of methylcarbonate, with a primary focus on Dimethyl Carbonate (DMC), a common and versatile "green" solvent and reagent.[1][2] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and environmental stewardship within the laboratory.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be planned, a thorough understanding of the compound's properties and associated hazards is essential. Dimethyl carbonate is a highly flammable liquid with a low flash point, making fire prevention the most critical safety concern.[1][3] While it is considered to have lower toxicity than historical methylating agents like dimethyl sulfate, it is still an irritant and requires careful handling to avoid exposure.[1]

PropertyValueSource(s)
Chemical Name Dimethyl Carbonate (DMC)[1][4]
CAS Number 616-38-6
Molecular Formula C₃H₆O₃
Molar Mass 90.078 g·mol⁻¹[1]
Appearance Colorless liquid[1][4]
Boiling Point 90 °C (194 °F)[1]
Flash Point 17-18 °C (63-64 °F)[1]
Vapor Density 3.1 (Air = 1)[4]
Primary Hazards Highly Flammable, Skin/Eye Irritant[5]

Section 2: Prerequisite Safety Protocols

Proper disposal begins with proper handling. The following engineering controls and personal protective equipment (PPE) are mandatory when working with this compound.

Engineering Controls:

  • Fume Hood: All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Ignition Source Control: Work away from open flames, hot plates, and any equipment that could generate sparks. Use explosion-proof equipment where necessary.[5][7]

  • Grounding and Bonding: When transferring significant quantities, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[7][8]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for larger quantities.[9][10]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are required. Butyl rubber or nitrile rubber gloves are suitable for protection against this compound.[7][11]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]

Section 3: Managing Accidental Spills

In the event of a spill, a swift and safe response is critical to prevent escalation, particularly fire.

Step-by-Step Spill Response Protocol:

  • Alert Personnel and Eliminate Ignition Sources: Immediately notify colleagues in the area. Turn off all nearby equipment and extinguish any open flames.[7]

  • Ventilate the Area: Ensure the fume hood is operating at maximum capacity and increase general lab ventilation if possible.[11]

  • Contain the Spill: For small spills (<100 mL), absorb the liquid with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[8][11] Do not use combustible materials like paper towels.

  • Collect and Package Waste: Carefully scoop the absorbent material into a designated, sealable container. Use non-sparking tools for this process.[12]

  • Label and Dispose: Label the container clearly as "Hazardous Waste: this compound Spill Debris" and include the date. Dispose of the container through your institution's hazardous waste management program.[7][13]

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Section 4: Approved Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and the available facilities. The cardinal rule is to never dispose of this compound down the drain.

Primary Directive: Professional Hazardous Waste Disposal

For all quantities of waste this compound exceeding 50 mL, the only approved method is disposal via a licensed environmental waste management company. This is the safest and most compliant route, ensuring the chemical is handled and incinerated under controlled conditions.

Protocol for Bulk Waste Collection:

  • Segregate Waste: Collect waste this compound in a dedicated, chemically compatible, and clearly labeled waste container. Do not mix it with other waste streams, especially strong oxidizers, acids, or bases.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Dimethyl Carbonate," and the associated hazards (e.g., Flammable).[14]

  • Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated, designated satellite accumulation area away from heat and ignition sources, pending pickup by your institution's environmental health and safety (EHS) office.[5][7]

Chemical Neutralization for Small-Scale Decontamination (<50 mL)

In specific, controlled circumstances, trace amounts of this compound (e.g., residual amounts in an empty container) can be chemically degraded via hydrolysis. This process itself is hazardous as it produces methanol, a flammable and toxic alcohol, and generates heat. This procedure should only be performed by experienced personnel with a full understanding of the risks involved.

The Chemistry: this compound undergoes base-catalyzed hydrolysis to form methanol and carbonate. The carbonate is then neutralized with acid.[15][16]

CH₃OCOOCH₃ + 2 NaOH → 2 CH₃OH + Na₂CO₃ Na₂CO₃ + 2 HCl → 2 NaCl + H₂O + CO₂

Step-by-Step Neutralization Protocol:

  • Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood. Prepare an ice-water bath.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and large enough to contain at least 10 times the volume of your neutralizing solution, place a dilute (~5%) solution of sodium hydroxide (NaOH). Place this flask in the ice-water bath.

  • Slow Addition: Using a dropping funnel, add the waste this compound to the stirring NaOH solution very slowly, one drop at a time. The reaction is exothermic, and a rapid addition can cause boiling and splashing. Monitor the temperature to ensure it does not rise significantly.

  • Reaction Time: Once the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the hydrolysis is complete.

  • Neutralization: Slowly add a dilute acid (e.g., 5% hydrochloric acid) to the solution while stirring until the pH is between 5.5 and 9.0. Verify the pH using litmus paper or a calibrated pH meter.[14][17] This step will generate CO₂ gas.

  • Final Disposal: The resulting aqueous solution of methanol and salt must be disposed of as hazardous aqueous waste. Consult your institution's EHS guidelines for proper collection and disposal.

Section 5: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.

MethylcarbonateDisposal start This compound Waste Generated spill Is it a spill? start->spill quantity Assess Quantity spill->quantity No spill_protocol Follow Spill Protocol (Section 3) spill->spill_protocol Yes small_quant Small Quantity (< 50 mL) quantity->small_quant < 50 mL large_quant Bulk / Large Quantity (> 50 mL) quantity->large_quant > 50 mL decon Consider Chemical Decontamination? (Experienced Personnel Only) small_quant->decon collect_hw Collect as Hazardous Waste (Section 4 - Primary Directive) large_quant->collect_hw final_disposal Dispose via Institutional EHS Program spill_protocol->final_disposal collect_hw->final_disposal decon->collect_hw No decon_protocol Follow Hydrolysis Protocol (Section 4) decon->decon_protocol Yes decon_protocol->final_disposal

Caption: Decision workflow for this compound waste disposal.

Section 6: Regulatory Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides the framework under the Resource Conservation and Recovery Act (RCRA).[18][19] It is your responsibility to be aware of and compliant with all federal, state, and local regulations, in addition to your own institution's policies. Always consult your EHS department for specific guidance.

References

  • ChemicalBook. (n.d.). Ethyl methyl carbonate | 623-53-0.
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Navigating the Unseen: A Practical Guide to Handling Methyl Carbonates in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, mastery over the chemical landscape is paramount. This guide provides essential, field-tested insights into the safe handling of methyl carbonates, specifically dimethyl carbonate (DMC), a common solvent and reagent in laboratory settings. Our focus extends beyond mere procedural checklists to instill a deep, causal understanding of the "why" behind each safety recommendation. By internalizing these principles, you transform safety protocols from a set of rules into an intuitive, self-validating system for risk mitigation.

Part 1: The Core Directive - Understanding the Hazard

Dimethyl carbonate is a highly flammable liquid and its vapor can form explosive mixtures with air.[1][2] The primary hazards associated with DMC are its flammability and the potential for irritation upon contact with the skin, eyes, and respiratory system.[1] While it is considered to have low toxicity, inhalation of vapors can lead to symptoms such as coughing.[2] Therefore, all handling procedures must be designed to minimize exposure and eliminate ignition sources.

Key Chemical Properties of Dimethyl Carbonate:

PropertyValueSource
Molecular FormulaC3H6O3
Boiling Point90 °C
Flash Point18 °C (64.4 °F) (closed cup)
Flammability Limits4.22% (Lower), 12.87% (Upper)
Vapor DensityHeavier than air

Part 2: The Workflow of Safety - From Preparation to Disposal

The following workflow provides a systematic approach to handling dimethyl carbonate, ensuring safety at every stage.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Assess Risks & Quantities prep_ppe Select Appropriate PPE prep_assess->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_transfer Transfer & Dispense prep_setup->handle_transfer handle_reaction Perform Reaction/Procedure handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Certified Channels cleanup_waste->cleanup_dispose end_op End of Operation cleanup_dispose->end_op start Start start->prep_assess

Caption: Workflow for Safe Handling of Dimethyl Carbonate.

Step 1: Preparation - The Foundation of a Safe Experiment
  • Risk Assessment: Before handling dimethyl carbonate, conduct a thorough risk assessment. Consider the quantity of the chemical being used, the nature of the procedure, and potential ignition sources.

  • Engineering Controls: Always handle dimethyl carbonate in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that all electrical equipment is explosion-proof.[3][4]

  • Personal Protective Equipment (PPE) Selection: The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling dimethyl carbonate.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.[5]Protects against splashes and vapors.
Hand Protection Butyl rubber or nitrile gloves.[6]Provides a barrier against skin contact.
Body Protection Flame-retardant lab coat.[5]Protects against splashes and potential flash fires.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or with large quantities.[2][6]Prevents inhalation of harmful vapors.
Step 2: Handling - Precision and Caution in Practice
  • Grounding and Bonding: When transferring dimethyl carbonate from one container to another, it is crucial to ground and bond the containers to prevent the buildup of static electricity, which can serve as an ignition source.[4][7]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze, or aluminum) to avoid creating sparks that could ignite flammable vapors.[4][5]

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Contain the spill using an inert absorbent material such as sand or vermiculite.[3][8] Do not use combustible materials like paper towels to absorb the spill. Ensure the cleanup is conducted by trained personnel wearing appropriate PPE.

Step 3: Disposal - Responsible Stewardship of Chemical Waste
  • Waste Segregation: All dimethyl carbonate waste, including contaminated absorbent materials and disposable PPE, must be collected in a designated, properly labeled, and sealed container.[8]

  • Disposal Procedures: Dispose of dimethyl carbonate waste through a certified hazardous waste disposal company.[9] Never dispose of dimethyl carbonate down the drain, as it can harm the environment.[3][9]

  • Container Decontamination: Empty containers that held dimethyl carbonate should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Part 3: Emergency Preparedness - A Plan for the Unexpected

In the event of an emergency, a clear and practiced response is essential.

  • Fire: For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][5] For larger fires, evacuate the area and contact emergency services.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[10] Seek medical attention.

By adhering to these guidelines, researchers can confidently and safely handle dimethyl carbonate, ensuring the integrity of their work and the well-being of themselves and their colleagues.

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  • Dimethyl Carbonate - SAFETY DATA SHEET.
  • Ethyl methyl carbonate - Synquest Labs.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.